molecular formula CHO6P-2 B1215591 Carboxyphosphate CAS No. 75847-65-3

Carboxyphosphate

Número de catálogo: B1215591
Número CAS: 75847-65-3
Peso molecular: 139.99 g/mol
Clave InChI: LQQCGEGRINLHDP-UHFFFAOYSA-L
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Descripción

Carboxyphosphate (CAS 75847-65-3) is a reactive mixed phosphoanhydride intermediate central to the mechanism of several ATP-dependent carboxylase enzymes . It is formed from ATP and bicarbonate in a reaction catalyzed by enzymes such as carbamyl phosphate synthetase and pyruvate carboxylase . In carbamyl phosphate synthetase, evidence confirms it is a kinetically competent intermediate in the reaction pathway . In biotin-dependent enzymes like pyruvate carboxylase, this compound is the initial activated carboxyl species that is subsequently transferred to the biotin cofactor, ultimately leading to the carboxylation of pyruvate to form oxaloacetate—a critical anaplerotic reaction in metabolism . Due to its inherent instability, this compound is not isolated but is characterized and studied within the enzyme active site. Research into this compound provides fundamental insights into enzymatic catalysis, reaction mechanisms, and metabolic pathways including gluconeogenesis, lipogenesis, and the urea cycle . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Propiedades

Número CAS

75847-65-3

Fórmula molecular

CHO6P-2

Peso molecular

139.99 g/mol

Nombre IUPAC

carboxy phosphate

InChI

InChI=1S/CH3O6P/c2-1(3)7-8(4,5)6/h(H,2,3)(H2,4,5,6)/p-2

Clave InChI

LQQCGEGRINLHDP-UHFFFAOYSA-L

SMILES

C(=O)(O)OP(=O)([O-])[O-]

SMILES canónico

C(=O)(O)OP(=O)([O-])[O-]

Sinónimos

carbonic acid, monoanhydride with phosphoric acid, ion(2-)
carbonic-phosphoric anhydride
carboxy phosphate
carboxyphosphate

Origen del producto

United States

Foundational & Exploratory

"Carboxyphosphate in origin of life research"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Acyl Phosphates and Other High-Energy Phosphorylating Agents in the Origin of Life

Issued: December 18, 2025 Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The phosphorylation of simple organic molecules is a cornerstone of modern biochemistry and is considered a critical step in the origin of life. This process, which forms the backbone of nucleic acids and is central to energy metabolism through molecules like ATP, faced significant hurdles on the prebiotic Earth, primarily due to the thermodynamic unfavorability of condensation reactions in aqueous environments. While research into the specific role of carboxyphosphate is limited, the broader class of acyl phosphates, including its close analogue carbamoyl (B1232498) phosphate (B84403), and other high-energy phosphorylating agents, represents a highly active and crucial area of investigation. This whitepaper provides a comprehensive technical overview of key prebiotic phosphorylating agents, detailing their synthesis, stability, and reactivity. It presents quantitative data in structured tables, outlines experimental protocols, and visualizes reaction pathways and workflows to offer a detailed guide for researchers in the field.

Introduction: The Prebiotic "Phosphorus Problem"

Life's fundamental processes are inextricably linked to phosphorus. It forms the phosphodiester bonds that create the backbone of DNA and RNA, is a key component of phospholipids (B1166683) that make up cell membranes, and drives metabolism through high-energy phosphate bonds in molecules like Adenosine (B11128) Triphosphate (ATP).[1] A central challenge in origin of life research, often termed the "phosphorus problem," is understanding how inorganic phosphate, likely present on the early Earth as sparingly soluble minerals like apatite, could have been incorporated into organic molecules.[2]

Overcoming this challenge requires a prebiotically plausible mechanism to "activate" phosphate, making it a better phosphorylating agent. This has led to the investigation of various high-energy phosphorus compounds that could have formed under primitive Earth conditions and subsequently phosphorylated the building blocks of life, such as nucleosides, amino acids, and lipids.[3]

High-Energy Phosphorylating Agents in Prebiotic Chemistry

Several classes of molecules have been identified as potent, prebiotically plausible phosphorylating agents. These molecules are characterized by their "high-energy" bonds (e.g., phosphoanhydride bonds) which, upon cleavage, release sufficient free energy to drive phosphorylation reactions.

Acyl Phosphates: Carbamoyl Phosphate and Acetyl Phosphate

Acyl phosphates are mixed anhydrides of a carboxylic acid and phosphoric acid. They are highly reactive acyl group donors and are considered potent activated biochemicals.[4][5]

Carbamoyl phosphate is a key intermediate in modern biosynthesis, involved in the urea (B33335) cycle and pyrimidine (B1678525) synthesis.[6][7] Its potential as a prebiotic reagent is significant, as it can act as both a carbamoylating and a phosphorylating agent.[8]

  • Prebiotic Synthesis: CP can be formed from the reaction of cyanate (B1221674) with dihydrogen phosphate.[4][7] Another potential photochemical route involves the reaction of inorganic phosphate with ferricyanide (B76249) in the presence of visible light.[1]

  • Stability and Reactivity: CP is relatively unstable in aqueous solutions. At ambient conditions, it transforms into cyanate and carbamate/hydrogenocarbonate within hours.[8][9] Its uncatalyzed hydrolysis half-life is approximately 40 minutes at pH 7.2 and 37°C.[10] In the presence of ammonia (B1221849), decomposition is faster and yields urea.[9] This instability suggests that while CP could have been a transient activating agent, its substitutes like cyanate or urea, which are more inert to hydrolysis, may have played a more significant role.[8][9]

Acetyl phosphate is another biologically relevant acyl phosphate that serves as an intermediate between thioester and phosphate metabolism.[11][12]

  • Prebiotic Synthesis: AcP can be synthesized in water from the reaction of thioacetate (B1230152) with inorganic phosphate under ambient conditions.[11] A photochemical pathway involving the oxidation of thioacetic acid has also been demonstrated.[1][4]

  • Stability and Reactivity: AcP is stable over hours in aqueous solution, with its stability dependent on pH, temperature, and cation presence, giving it a good balance between stability and reactivity.[11] It has been shown to phosphorylate ADP to ATP in water, as well as nucleoside precursors like ribose and adenosine, albeit at modest yields (~2%).[11] This makes AcP a plausible primordial energy currency, bridging the gap between prebiotic geochemistry and the emergence of monomer biochemistry.[11]

Diamidophosphate (B1260613) (DAP)

Diamidophosphate (DAP) has emerged as a highly promising and versatile prebiotic phosphorylating agent. It is a nitrogenous derivative of phosphate.

  • Prebiotic Synthesis: DAP can be plausibly formed from the reaction of ammonia with trimetaphosphate (P3m), another key prebiotic molecule.[3]

  • Stability and Reactivity: A key advantage of DAP is its ability to efficiently phosphorylate a wide range of substrates—including nucleosides, amino acids, and lipid precursors—in aqueous solution or under paste-like conditions without requiring a separate condensing agent.[3][13] This versatility allows for the "one-pot" synthesis of oligonucleotides, peptides, and liposomes, suggesting a potential route to the co-evolution of informational, catalytic, and compartmentalized systems.[3] DAP-mediated reactions are significantly enhanced by wet-dry cycles and the presence of additives like urea or formamide, with phosphorylation yields reaching up to 90%.[14][15]

Trimetaphosphate (P3m)

Trimetaphosphate (P3m) is a cyclic polyphosphate that is considered a highly plausible prebiotic phosphorylating agent due to its potential formation in volcanic processes.[2][16]

  • Prebiotic Synthesis: Experiments simulating volcanic magma conditions have shown that volatile condensates can lead to the formation of water-soluble polyphosphates like P3m.[16]

  • Stability and Reactivity: P3m is effective in phosphorylating and promoting the polymerization of amino acids and nucleotides over a broad range of temperatures and pH values.[2][17] It can facilitate peptide synthesis in neutral, acidic, or alkaline aqueous solutions, even at ambient temperatures.[16] In the presence of metal ions like Ni(II), P3m can phosphorylate adenosine in wet-dry cycles to yield a variety of products, including 5'-ATP.[18]

Imidazole (B134444) Phosphate

Inspired by the role of histidine kinases in modern biology, imidazole phosphate has been investigated as a prebiotically plausible ATP analog.[19][20]

  • Prebiotic Synthesis: Imidazole phosphate can be formed under mild conditions (pH 7.3, 22°C) from a solution of cyanate, orthophosphate, and imidazole.[19]

  • Stability and Reactivity: Imidazole phosphate is kinetically stable against hydrolysis (t½ = 23.1 h at pH 7.0, 40.1°C) but thermodynamically activated.[10] While phosphate transfer does not occur efficiently in bulk solution, it proceeds readily in water-depleted "paste" conditions created by wet-dry cycles.[10][19] This system, especially when catalyzed by histidyl peptides, demonstrates a plausible prebiotic pathway for the continuous production of phosphorylated organic compounds.[19]

Data Presentation: Quantitative Comparison of Phosphorylating Agents

The following tables summarize key quantitative data for the discussed phosphorylating agents, compiled from various studies.

Table 1: Stability of Prebiotic Phosphorylating Agents

Compound Condition Half-life (t½) Reference(s)
Carbamoyl Phosphate pH 7.2, 37°C, aqueous 40 minutes [10]
Imidazole Phosphate pH 7.0, 40.1°C, aqueous 23.1 hours [10]

| Acetyl Phosphate | pH, temp dependent | Stable over hours |[11] |

Table 2: Yields of Prebiotic Phosphorylation Reactions

Phosphorylating Agent Substrate Product(s) Conditions Yield Reference(s)
Acetyl Phosphate ADP ATP 50°C, aqueous Not specified [11]
Acetyl Phosphate Ribose / Adenosine Ribose-5-P / AMP Aqueous, varied pH ~2% [11]
Diamidophosphate (DAP) Uridine Oligouridylate (up to 4-mer) Paste-like, RT, 30 days ~80% (total P) [3]
Diamidophosphate (DAP) Nucleosides 2',3'-cyclic phosphates, 5'-phosphates Wet-dry cycles, 80°C, with additives up to 90% [14][15]
Diamidophosphate (DAP) Glycine Oligopeptides (up to 8-mer) Aqueous Quantitative P [3]

| Trimetaphosphate (P3m) | Adenosine | 5'-ATP, AMPs, 2',3'-cAMP | Wet-dry cycle (37°C, pH 7), Ni(II) catalyst | Not specified |[18] |

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental procedures are critical for the replication and advancement of origin of life research. Below are synthesized protocols for typical phosphorylation experiments based on published methodologies.

Protocol 1: DAP-Mediated Phosphorylation of Nucleosides in "Paste" Conditions

This protocol is based on the methodology for phosphorylating nucleosides and driving their oligomerization using DAP under low water activity.[3]

  • Reagent Preparation: Prepare stock solutions of the desired nucleoside (e.g., uridine), diamidophosphate (DAP), and any additives (e.g., imidazole) in deionized water.

  • Reaction Mixture: In a microcentrifuge tube, combine the nucleoside, DAP, and imidazole. A typical molar ratio might be 1:5:5 (Nucleoside:DAP:Imidazole).

  • Paste Formation: Add a minimal amount of water (e.g., a few microliters) to the solid mixture to form a thick, paste-like material.

  • Incubation: Seal the tube and incubate at room temperature for an extended period (e.g., 30 days).

  • Analysis: After incubation, dissolve the paste in a suitable buffer. Analyze the products using techniques such as High-Performance Liquid Chromatography (HPLC) and 31P Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the phosphorylated monomers and oligomers.

Protocol 2: Phosphorylation via Wet-Dry Cycles

This protocol describes a general method for driving phosphorylation reactions, applicable to agents like P3m, imidazole phosphate, and DAP, by simulating evaporative environments.[10][14][18]

  • Aqueous Solution Preparation: Prepare an aqueous solution containing the substrate (e.g., glycerol, adenosine), the phosphorylating agent (e.g., imidazole phosphate precursor mixture: sodium phosphate, potassium cyanate, imidazole), and any catalysts (e.g., histidyl peptides) at the desired pH (e.g., 7.3).[10]

  • Initial Incubation (Optional): Allow the solution to stand for a period (e.g., 24 hours) to permit the formation of the activated phosphorylating agent (e.g., imidazole phosphate).[10]

  • Drying Phase: Transfer the solution to an open container (e.g., a shallow dish or vial) and allow the solvent to evaporate completely under controlled temperature (e.g., 22°C or higher) over a period of time (e.g., 48 hours), resulting in a dry film or paste.[10]

  • Rehydration Phase: Rehydrate the dried material by adding a specific volume of deionized water.

  • Cycling: Repeat the drying and rehydration phases for a predetermined number of cycles.

  • Analysis: After the final cycle, dissolve the sample and analyze the products using appropriate analytical methods (e.g., NMR, HPLC, Mass Spectrometry).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual pathways and experimental flows in prebiotic phosphorylation research.

Caption: General pathway for prebiotic phosphorylation and polymerization.

Caption: "One-pot" systems chemistry enabled by Diamidophosphate (DAP).

References

Prebiotic Synthesis of Carboxyphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyphosphates, as highly reactive acylating and phosphorylating agents, are considered pivotal intermediates in the origin of life, potentially bridging simple carboxylic acids and phosphate (B84403) with the more complex chemistry of peptides and nucleotides. This technical guide provides an in-depth exploration of the plausible prebiotic synthesis of carboxyphosphates. It details experimental protocols for their formation from various precursors under simulated early Earth conditions, presents quantitative data on reaction yields and kinetics, and discusses their stability. Furthermore, this document illustrates the central role of carboxyphosphates in prebiotic reaction networks through detailed signaling pathway and experimental workflow diagrams, offering a comprehensive resource for researchers in abiogenesis and drug development.

Introduction

The phosphorylation of biomolecules is a cornerstone of modern biochemistry, essential for energy transduction, signaling, and the synthesis of macromolecules. In the prebiotic world, the formation of phosphorylated species from simple precursors was a critical step towards the emergence of life. Carboxyphosphates, mixed anhydrides of carboxylic and phosphoric acids, are high-energy intermediates that have been implicated in the prebiotic synthesis of peptides and nucleotides.[1][2] Their transient nature makes them potent activating agents, capable of driving reactions that are otherwise thermodynamically unfavorable in an aqueous environment.[3] This guide focuses on the abiotic synthesis of these crucial molecules, providing a technical overview of the current state of research.

Plausible Prebiotic Synthesis Pathways for Carboxyphosphate

Several pathways for the prebiotic synthesis of carboxyphosphates have been proposed and experimentally investigated. These routes typically involve the reaction of a carboxylic acid with a phosphate source in the presence of a condensing or activating agent.

Synthesis from Thioacetates and Phosphate

One of the most plausible routes involves the reaction of thioacetate (B1230152) with inorganic phosphate.[4] Thioesters are considered energy-rich compounds that could have been abundant on the early Earth. Their reaction with phosphate provides a direct pathway to acetyl phosphate, a simple and highly reactive this compound.

Cyanate-Mediated Synthesis

Cyanate (B1221674), a likely prebiotic molecule, can activate inorganic phosphate to form carbamoyl (B1232498) phosphate, a this compound derivative.[1][5] This intermediate can then participate in further phosphorylation reactions. The reaction of cyanate with phosphate is a well-documented process in prebiotic chemistry.[1][5]

Diamidophosphate (B1260613) (DAP)-Mediated Synthesis

Diamidophosphate (DAP) has emerged as a versatile and prebiotically plausible phosphorylating agent that can activate a wide range of molecules, including carboxylic acids.[3][6] DAP can phosphorylate carboxylates to form carboxyphosphates, which can then act as intermediates in peptide and nucleotide synthesis.[3][7]

Quantitative Data on this compound Synthesis

The efficiency of prebiotic synthesis pathways is a critical factor in assessing their plausibility. The following table summarizes available quantitative data on the yields of this compound synthesis under various prebiotic conditions.

PathwayCarboxylic AcidPhosphate SourceActivating/Condensing AgentConditionsYieldReference
Thioacetate + PhosphateThioacetateOrthophosphateNoneAmbient temperature, neutral to alkaline pHModest (~2%)[4]
Cyanate-Mediated(from bicarbonate)OrthophosphateCyanateAqueous solution, ambient temperatureTransient intermediate[1][5][8]
DAP-MediatedGlycineDiamidophosphate (DAP)NoneAqueous solutionQuantitative phosphorylation of α-carboxyl group[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research in prebiotic chemistry. The following sections provide methodologies for the synthesis of carboxyphosphates via the pathways discussed.

Protocol for Synthesis of Acetyl Phosphate from Thioacetate and Phosphate

This protocol is based on the work of Whicher et al. (2018).[4]

Materials:

  • Potassium thioacetate

  • Sodium phosphate buffer (pH 7.0)

  • Deionized water

Procedure:

  • Prepare a solution of potassium thioacetate in deionized water.

  • Prepare a sodium phosphate buffer at the desired pH (e.g., 7.0).

  • Mix the thioacetate solution with the phosphate buffer to achieve the desired final concentrations.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 50°C).

  • Monitor the formation of acetyl phosphate over time using an appropriate analytical method, such as 31P NMR or HPLC.[9][10]

Protocol for Cyanate-Mediated Carbamoyl Phosphate Synthesis

This protocol describes the formation of carbamoyl phosphate from cyanate and phosphate.[5][11]

Materials:

  • Potassium cyanate

  • Sodium phosphate buffer (pH 7.3)

  • Deionized water

Procedure:

  • Prepare a fresh solution of potassium cyanate in deionized water.

  • Prepare a sodium phosphate buffer at pH 7.3.

  • Mix the cyanate solution with the phosphate buffer.

  • The reaction proceeds at room temperature. Carbamoyl phosphate is a transient intermediate. Its formation and subsequent reactions can be followed by 31P NMR.[5][11]

Protocol for DAP-Mediated Carboxylate Phosphorylation

This protocol is adapted from studies on DAP-mediated phosphorylation.[3][6]

Materials:

  • Carboxylic acid (e.g., glycine)

  • Diamidophosphate (DAP)

  • pH buffer (e.g., pH 7)

  • Deionized water

Procedure:

  • Dissolve the carboxylic acid in the pH buffer.

  • Add DAP to the solution.

  • Incubate the reaction mixture at a specified temperature (e.g., room temperature).

  • The phosphorylation of the carboxylate can be monitored by 31P NMR and mass spectrometry to identify the this compound product.[3]

Stability of Carboxyphosphates

Carboxyphosphates are inherently reactive and thus have limited stability, particularly in aqueous solutions. Their stability is influenced by factors such as pH and temperature.

This compoundConditionsHalf-lifeReference
Acetyl PhosphateNeutral pH, room temperatureSeveral hours[12]
Acetyl PhosphatepH 5-6, acidic solutionStable[12]
Carbamoyl PhosphateAqueous solution, ambient temperatureHours (transforms to cyanate and carbamate)[8]
This compound (general)Estimated in enzymatic reactions~70 ms[13]

Role in Prebiotic Chemical Networks (Visualizations)

Carboxyphosphates are central to plausible prebiotic reaction networks, acting as a bridge between simple organic molecules and the building blocks of life.

Prebiotic_Carboxyphosphate_Synthesis cluster_precursors Precursors cluster_synthesis Synthesis cluster_products Downstream Products Carboxylic Acid Carboxylic Acid This compound This compound Carboxylic Acid->this compound Phosphate Source Phosphate Source Phosphate Source->this compound Activating Agent Activating Agent Activating Agent->this compound Drives Reaction Peptides Peptides This compound->Peptides Activates Amino Acids Nucleotides Nucleotides This compound->Nucleotides Phosphorylates Nucleosides

Caption: Logical relationship of this compound synthesis and its role.

Experimental_Workflow_Carboxyphosphate_Synthesis Start Start Prepare Precursor Solutions 1. Prepare Solutions (Carboxylic Acid, Phosphate, Activator) Start->Prepare Precursor Solutions Mix Reactants 2. Mix Reactants in Controlled Environment Prepare Precursor Solutions->Mix Reactants Incubate 3. Incubate (Controlled Temperature & Time) Mix Reactants->Incubate Analyze Samples 4. Sample Analysis (NMR, HPLC, MS) Incubate->Analyze Samples Quantify Products 5. Quantify this compound & Byproducts Analyze Samples->Quantify Products End End Quantify Products->End

Caption: General experimental workflow for prebiotic this compound synthesis.

Carboxyphosphate_Signaling_Pathway Thioacetate Thioacetate Acetyl_Phosphate Acetyl Phosphate Thioacetate->Acetyl_Phosphate Phosphate Phosphate Phosphate->Acetyl_Phosphate Carbamoyl_Phosphate Carbamoyl Phosphate Phosphate->Carbamoyl_Phosphate Cyanate Cyanate Cyanate->Carbamoyl_Phosphate DAP DAP Acyl_Phosphate Acyl Phosphate DAP->Acyl_Phosphate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Acyl_Phosphate Amino_Acid_Activation Amino Acid Activation Acetyl_Phosphate->Amino_Acid_Activation Nucleoside_Phosphorylation Nucleoside Phosphorylation Acetyl_Phosphate->Nucleoside_Phosphorylation Carbamoyl_Phosphate->Amino_Acid_Activation Acyl_Phosphate->Amino_Acid_Activation Acyl_Phosphate->Nucleoside_Phosphorylation Peptide_Synthesis Peptide Synthesis Amino_Acid_Activation->Peptide_Synthesis Nucleotide_Synthesis Nucleotide Synthesis Nucleoside_Phosphorylation->Nucleotide_Synthesis

Caption: Signaling pathway illustrating this compound's central role.

Conclusion

The prebiotic synthesis of carboxyphosphates represents a significant area of research in understanding the origins of life. The pathways involving thioacetates, cyanate, and diamidophosphate provide plausible routes for the formation of these high-energy intermediates on the early Earth. While their inherent instability makes them challenging to study, it is this very reactivity that positions them as key players in the abiotic synthesis of more complex biomolecules. The experimental protocols and data presented in this guide offer a foundation for further investigation into the role of carboxyphosphates in the transition from geochemistry to biochemistry. Future research focusing on the efficiency of these synthetic routes in more complex prebiotic environments and their potential to drive the formation of self-replicating systems will be crucial in elucidating the earliest steps in the origin of life.

References

An In-depth Technical Guide to Carboxyphosphate: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the structure, chemical properties, and critical biological role of carboxyphosphate, a highly reactive and pivotal intermediate in essential metabolic pathways.

Introduction

This compound (CP) is a mixed anhydride (B1165640) of carbonic acid and phosphoric acid.[1] It serves as a crucial, albeit transient, intermediate in a number of key enzymatic reactions, most notably those catalyzed by biotin-dependent carboxylases and carbamoyl (B1232498) phosphate (B84403) synthetase (CPS).[2][3] Despite its central role in metabolism, its inherent instability and short half-life (estimated at ~70 ms) have made direct experimental characterization challenging.[2] Consequently, much of our understanding of its properties is derived from computational studies and indirect experimental evidence, such as isotope tracing and kinetic analysis of the enzymes that generate and consume it.[2][4] This guide synthesizes the current knowledge on this compound's structure, chemical characteristics, and its function in biological systems.

Molecular Structure and Identification

The fundamental identity of this compound is defined by its unique arrangement of atoms, forming a high-energy mixed anhydride linkage. Computational studies have been instrumental in defining its preferred structural conformation.

Identification and Formula

This compound is systematically known as phosphono hydrogen carbonate. Its core identifiers and basic formula are summarized below.

PropertyValueSource
IUPAC Name phosphono hydrogen carbonate[1]
Molecular Formula CH₃O₆P[1][5]
CAS Number 7244-85-1[1]
Molecular Weight 142.00 g/mol [1][5]
Canonical SMILES C(=O)(O)OP(=O)(O)O[1]
InChI Key LQQCGEGRINLHDP-UHFFFAOYSA-N[5]
Structural Geometry and Bonding

Computational analyses reveal that this compound does not exist as a simple linear molecule. Instead, it adopts a highly stable, pseudo-cyclic structure reminiscent of a chair conformation.[2] This conformation is stabilized by a significant intramolecular charge-assisted hydrogen bond (CAHB) .[2] This structural feature is critical for its stability, however transient.

Key geometric parameters derived from computational models include:

  • Phosphorus-Oxygen Double Bonds (P=O): 1.470 - 1.478 Å[1]

  • Phosphorus-Oxygen Single Bonds (P-O): 1.591 - 1.603 Å[1]

  • Carbon-Oxygen Double Bond (C=O): 1.21 - 1.23 Å[1]

  • Carbon-Oxygen Single Bond (C-O): 1.33 - 1.36 Å[1]

The strength of the stabilizing CAHB has been estimated to be between -17.8 to -25.4 kcal/mol for the monoanionic form and -15.7 to -20.9 kcal/mol for the dianionic form.[2]

cluster_CP This compound Structure P P O1 O P->O1 1.47 Å O2 O P->O2 1.60 Å O3 O P->O3 1.60 Å O_bridge O P->O_bridge 1.60 Å C C O_bridge->C O4 O C->O4 1.22 Å OH_group OH C->OH_group 1.35 Å

Caption: Simplified schematic of this compound bond lengths.

Chemical Properties

The chemical properties of this compound are dominated by its high reactivity and instability in aqueous solutions.

PropertyDescriptionValue / CommentSource
Stability Highly unstable intermediate with a very short half-life in aqueous solution.Estimated half-life (t₁/₂) of ~70 ms.[2]
pKa Values (Computed) Predicted acid dissociation constants indicate it exists primarily as a dianion or trianion in solution.pKa₁: -3.43 ± 0.81 pKa₂: 4.04 ± 0.35 pKa₃: 8.14 ± 1.92[2]
Reactivity Acts as a potent phosphorylating and carboxylating agent. The mixed anhydride bond is high-energy.It is an intermediate in the transfer of a carboxyl group to biotin (B1667282) or in the formation of carbamate.[3][6]
Hydrolysis Decomposes rapidly in water.The high free energy of the C-O-P bond drives its decomposition.[7]

Biological Role and Signaling Pathways

This compound is not a free-floating metabolite but rather a transient, enzyme-bound intermediate. Its formation is the first committed step in several critical biosynthetic pathways.

Carbamoyl Phosphate Synthetase (CPS) Pathway

Carbamoyl phosphate synthetase (CPS) catalyzes the synthesis of carbamoyl phosphate, a precursor for pyrimidine (B1678525) and arginine biosynthesis and the urea (B33335) cycle.[3] The reaction proceeds in a multi-step mechanism where this compound is the first key intermediate.[3][7]

  • Phosphorylation of Bicarbonate: The enzyme utilizes one molecule of ATP to phosphorylate bicarbonate (HCO₃⁻), forming this compound and ADP.[3]

  • Amination: The highly reactive this compound then reacts with ammonia (B1221849) (derived from glutamine in most cases) to form carbamic acid and inorganic phosphate (Pi).[3]

  • Second Phosphorylation: A second molecule of ATP phosphorylates carbamic acid to yield the final product, carbamoyl phosphate.[3]

The active sites for these sequential reactions are connected by a molecular tunnel within the enzyme, which channels the unstable intermediates (ammonia and carbamate) and prevents their diffusion into the solvent.[3][8]

Bicarbonate Bicarbonate (HCO₃⁻) This compound This compound (Enzyme-Bound) Bicarbonate->this compound CPS Active Site 1 ATP1 ATP ATP1->this compound ADP1 ADP This compound->ADP1 CarbamicAcid Carbamic Acid (Enzyme-Bound) This compound->CarbamicAcid CPS Tunnel Ammonia Ammonia (NH₃) Ammonia->CarbamicAcid Pi Pi CarbamicAcid->Pi CarbamoylPhosphate Carbamoyl Phosphate CarbamicAcid->CarbamoylPhosphate CPS Active Site 2 ATP2 ATP ATP2->CarbamoylPhosphate ADP2 ADP CarbamoylPhosphate->ADP2

Caption: Pathway of carbamoyl phosphate synthesis via this compound.

Biotin-Dependent Carboxylases

In biotin-dependent enzymes (e.g., acetyl-CoA carboxylase, pyruvate (B1213749) carboxylase), this compound is the proposed intermediate for the carboxylation of the biotin cofactor.[6][9] The mechanism involves:

  • Activation of bicarbonate by ATP to form enzyme-bound this compound.[9]

  • The this compound then acts as the carboxyl donor, transferring a carboxyl group to the N1' atom of the biotin prosthetic group, forming carboxybiotin.[6]

  • The carboxybiotin, now activated, transfers the carboxyl group to the final substrate (e.g., acetyl-CoA).[6]

Experimental Protocols and Methodologies

Due to its extreme lability, this compound cannot be isolated or studied using standard biochemical protocols. Its existence and role are primarily inferred through indirect methods.

Isotope Tracer Experiments

Objective: To confirm the origin of atoms in the products of enzymatic reactions involving this compound.

Protocol Outline (based on studies of biotin carboxylase): [4]

  • Reaction Setup: The ATPase activity of biotin carboxylase is assayed in the absence of biotin but in the presence of ATP and bicarbonate labeled with a heavy oxygen isotope ([¹⁸O]bicarbonate).

  • Incubation: The enzyme is incubated with the substrates under optimal conditions (buffer, temperature, Mg²⁺ concentration).

  • Product Analysis: The reaction is quenched, and the resulting inorganic phosphate (Pi) is isolated.

  • Mass Spectrometry: The isotopic composition of the isolated Pi is analyzed by mass spectrometry.

  • Interpretation: The detection of ¹⁸O transfer from bicarbonate directly into the product Pi provides strong evidence for the formation of a this compound intermediate, as this demonstrates a direct chemical linkage between the bicarbonate and the phosphate moiety during the reaction.[4]

Site-Directed Mutagenesis for Active Site Analysis

Objective: To identify key amino acid residues involved in binding substrates (like ATP and bicarbonate) and stabilizing the this compound intermediate.

Protocol Workflow (General approach for enzymes like CPS): [10][11]

  • Homology Modeling: A 3D structural model of the enzyme's active site (e.g., the carboxy phosphate domain) is constructed based on the crystal structures of related proteins.[11]

  • Residue Selection: Based on the model, key residues predicted to be involved in catalysis or substrate binding are selected for mutation.

  • Mutagenesis: Site-directed mutagenesis is used to create mutant versions of the enzyme, typically replacing the selected residue with a non-functional one (e.g., alanine).

  • Protein Expression and Purification: The wild-type and mutant enzymes are expressed (e.g., in E. coli) and purified to homogeneity.

  • Kinetic Analysis: The catalytic properties of each mutant enzyme are determined. This involves measuring key kinetic parameters such as Kₘ for ATP and bicarbonate, and kcat for the overall reaction.

  • Data Interpretation: A significant increase in the Kₘ for a substrate or a dramatic decrease in kcat for a mutant enzyme indicates that the mutated residue plays a critical role in binding that substrate or in catalysis, respectively. This helps map the functional architecture of the active site where this compound is formed and utilized.[10][11]

Model Construct 3D Homology Model of Active Site Select Select Target Residues for Mutation Model->Select Mutate Perform Site-Directed Mutagenesis Select->Mutate Express Express & Purify Wild-Type and Mutant Proteins Mutate->Express Assay Conduct Kinetic Assays (Measure Km, kcat) Express->Assay Analyze Analyze Kinetic Data Assay->Analyze Conclude Draw Conclusions on Residue Function in Stabilizing this compound Analyze->Conclude

Caption: Workflow for site-directed mutagenesis experiments.

Conclusion

This compound is a central, high-energy intermediate whose existence, while fleeting, is fundamental to major metabolic pathways, including nucleotide synthesis and fatty acid metabolism. Its inherent instability necessitates its generation and consumption within the protected microenvironment of enzyme active sites, often facilitated by substrate channeling. While direct observation remains elusive, a combination of sophisticated computational modeling and indirect biochemical and genetic experiments has provided a detailed picture of its structure, properties, and indispensable role in biology. Future research, particularly in structural biology of enzyme-intermediate complexes and advanced computational chemistry, will continue to refine our understanding of this pivotal molecule.

References

The Thermodynamic Landscape of Carboxyphosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyphosphate is a high-energy, transient mixed anhydride (B1165640) intermediate pivotal in key metabolic pathways, including the urea (B33335) cycle and de novo pyrimidine (B1678525) and arginine biosynthesis. Its inherent instability, with an estimated half-life of approximately 70 milliseconds, has precluded direct experimental determination of its thermodynamic properties.[1] This guide synthesizes the current understanding of this compound's thermodynamic stability, drawing upon computational studies to provide theoretical energetic values. It further outlines relevant experimental protocols that, while not directly applied to the isolated molecule, are fundamental to studying the enzymatic systems in which it operates. Finally, this document provides visual representations of the metabolic pathways involving this compound, offering a comprehensive resource for researchers in biochemistry, drug discovery, and metabolic engineering.

Introduction

This compound, a mixed anhydride of carbonic and phosphoric acids, serves as a critical activated form of bicarbonate in a number of ATP-dependent carboxylation and carbamoylation reactions. Its formation, catalyzed by enzymes such as carbamoyl (B1232498) phosphate (B84403) synthetase (CPS), represents a key energy-consuming step that drives subsequent metabolic conversions.[1] Understanding the thermodynamic stability of this compound is crucial for elucidating the bioenergetics of these pathways and for the rational design of therapeutic agents targeting these enzymatic processes. Due to its transient nature, direct experimental measurement of its thermodynamic parameters has been a significant challenge. Computational chemistry has emerged as a powerful tool to bridge this knowledge gap, providing valuable insights into the molecule's intrinsic stability and reactivity.[1]

Thermodynamic Data

The high reactivity of this compound makes its isolation for direct calorimetric studies currently unfeasible. However, computational studies using high-level ab initio methods and density functional theory (DFT) have provided robust theoretical estimates of its thermodynamic properties. These calculations offer a quantitative framework for understanding the high-energy nature of this intermediate.

Computational Thermodynamic Parameters

A comprehensive computational analysis has elucidated the energetic properties of this compound in its monoanionic and dianionic forms.[1] The study highlights the stabilizing effect of an intramolecular charge-assisted hydrogen bond (CAHB), which contributes significantly to the molecule's structure.[1] The calculated strengths of these hydrogen bonds are presented below.

Charge StateStabilizing FeatureEstimated Bond Strength (kcal/mol)
MonoanionicIntramolecular CAHB-17.8 to -25.4
DianionicIntramolecular CAHB-15.7 to -20.9

Table 1: Computationally derived strengths of the intramolecular charge-assisted hydrogen bonds (CAHBs) in monoanionic and dianionic this compound. Data sourced from a computational characterization study.[1]

While a direct Gibbs free energy of hydrolysis for this compound to bicarbonate and phosphate is not explicitly calculated in the primary source, the high-energy nature of the mixed anhydride bond is evident. For context, the hydrolysis of other high-energy phosphate compounds, such as the terminal phosphoanhydride bond in ATP, has a standard Gibbs free energy change (ΔG°') of approximately -30.5 kJ/mol (-7.3 kcal/mol). This compound is understood to be in a similar energetic range, which is essential for its role in driving subsequent, otherwise endergonic, reactions.

Acid-Base Properties (pKa)

The protonation state of this compound is critical for its interaction within enzyme active sites. Computational studies have also predicted the pKa values for the different acidic protons of this compound, indicating that it is likely to exist as a dianion or trianion in aqueous solution at physiological pH.[1]

DissociationPredicted pKa
First-3.43 ± 0.81
Second4.04 ± 0.35
Third8.14 ± 1.92

Table 2: Predicted pKa values for the acid dissociations of this compound, determined through computational analysis. These values suggest the predominant charge states in different pH environments.[1]

Experimental Protocols

Direct experimental analysis of this compound's thermodynamics is hampered by its instability. However, several established experimental techniques can be applied to study the overall reactions in which this compound is an intermediate. These protocols provide a basis for understanding the energetic contributions of this compound within its biological context.

Synthesis of this compound Analogs

To probe the active sites of enzymes that utilize this compound, stable analogs can be synthesized. A general approach for the synthesis of mixed anhydrides, which could be adapted for creating more stable this compound analogs, involves the reaction of an activated carboxylate with a phosphate derivative.

Protocol: General Synthesis of a Carboxylic-Phosphoric Anhydride Analog

  • Activation of the Carboxylate: A stable carboxylic acid analog is reacted with a suitable activating agent (e.g., a carbodiimide (B86325) or conversion to an acid chloride) in an anhydrous aprotic solvent.

  • Reaction with Phosphate: The activated carboxylate is then reacted with a protected phosphate monoester in the presence of a non-nucleophilic base.

  • Deprotection and Purification: The protecting groups on the phosphate moiety are removed under appropriate conditions (e.g., hydrogenolysis or mild acid/base treatment).

  • Purification: The final product is purified using techniques such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: The structure of the analog is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for measuring the heat changes associated with biochemical reactions, allowing for the determination of enthalpy change (ΔH), binding affinity (Ka), and stoichiometry (n). While not directly applicable to the hydrolysis of isolated this compound, it can be used to study the thermodynamics of the overall reaction catalyzed by enzymes like carbamoyl phosphate synthetase.

Protocol: ITC Analysis of Carbamoyl Phosphate Synthetase Activity

  • Enzyme and Substrate Preparation: Purified carbamoyl phosphate synthetase is dialyzed into a suitable reaction buffer. Solutions of ATP and bicarbonate are prepared in the same buffer.

  • ITC Experiment Setup: The enzyme is placed in the sample cell of the ITC instrument. The ATP solution is loaded into the injection syringe.

  • Titration: The ATP solution is injected into the enzyme solution in a series of small aliquots. The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting thermogram is analyzed to determine the enthalpy change for the ATP hydrolysis reaction in the presence of bicarbonate, which reflects the formation of this compound and its subsequent reaction.

  • Controls: Control experiments, such as the injection of ATP into buffer alone, are performed to account for heats of dilution.

Colorimetric Assays for Phosphate Detection

The hydrolysis of this compound yields inorganic phosphate. The rate of this release can be monitored using colorimetric assays, providing kinetic information. The malachite green assay is a common and sensitive method for detecting free phosphate.

Protocol: Malachite Green Phosphate Assay for Monitoring this compound-Generating Reactions

  • Reaction Setup: The enzymatic reaction (e.g., catalyzed by carbamoyl phosphate synthetase) is initiated by the addition of ATP to a solution containing the enzyme and bicarbonate.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points and the reaction is quenched (e.g., by adding EDTA to chelate Mg2+).

  • Colorimetric Reaction: The quenched samples are mixed with a malachite green-molybdate reagent. In the presence of inorganic phosphate, a stable colored complex is formed.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 620-660 nm.

  • Quantification: The concentration of phosphate is determined by comparing the absorbance to a standard curve generated with known concentrations of phosphate.

Signaling and Metabolic Pathways

This compound is a key intermediate in the first committed step of two major metabolic pathways: the urea cycle and the de novo biosynthesis of pyrimidines and arginine. In these pathways, its formation from ATP and bicarbonate is catalyzed by carbamoyl phosphate synthetase (CPS).

Role in Carbamoyl Phosphate Synthesis

The synthesis of carbamoyl phosphate proceeds in a multi-step reaction within the active site of CPS. The formation of this compound is the initial activation step.

Carbamoyl_Phosphate_Synthesis ATP_Bicarb ATP + Bicarbonate CP_ADP This compound + ADP ATP_Bicarb->CP_ADP CPS (Step 1) Phosphorylation Carbamate Carbamate + Pi CP_ADP->Carbamate CPS (Step 2) Ammonolysis Carbamoyl_P Carbamoyl Phosphate + ADP Carbamate->Carbamoyl_P CPS (Step 3) Phosphorylation Ammonia Ammonia (from Glutamine) Ammonia->Carbamate ATP2 ATP ATP2->Carbamoyl_P

Figure 1: The reaction sequence for carbamoyl phosphate synthesis, highlighting the formation and consumption of the this compound intermediate.
Integration into the Urea Cycle and Pyrimidine Biosynthesis

The carbamoyl phosphate produced from the this compound intermediate enters distinct metabolic fates depending on the cellular location and the specific isoform of carbamoyl phosphate synthetase.

Metabolic_Fates cluster_CPS Carbamoyl Phosphate Synthesis cluster_Urea Urea Cycle (Mitochondria) cluster_Pyrimidine Pyrimidine Biosynthesis (Cytosol) This compound This compound Carbamoyl_P Carbamoyl Phosphate This compound->Carbamoyl_P CPS Citrulline Citrulline Carbamoyl_P->Citrulline Ornithine Transcarbamoylase Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_P->Carbamoyl_Aspartate Aspartate Transcarbamoylase Ornithine Ornithine Ornithine->Citrulline Urea Urea Citrulline->Urea ... Aspartate Aspartate Aspartate->Carbamoyl_Aspartate UMP UMP Carbamoyl_Aspartate->UMP ...

Figure 2: The central role of carbamoyl phosphate, derived from this compound, in feeding into the Urea Cycle and Pyrimidine Biosynthesis pathways.

Implications for Drug Development

The enzymes that synthesize and utilize this compound, particularly carbamoyl phosphate synthetases, are attractive targets for drug development in various therapeutic areas, including metabolic disorders and oncology. A thorough understanding of the thermodynamic properties of this compound can inform the design of inhibitors that mimic this transient intermediate or its transition state. For instance, stable analogs of this compound could act as potent competitive inhibitors of CPS or other enzymes in these pathways. Furthermore, knowledge of the energetics of this compound formation and breakdown is essential for developing accurate kinetic models of these metabolic pathways, which can be used to predict the effects of potential drug candidates on metabolic flux.

Conclusion

This compound is a thermodynamically unstable but biologically essential intermediate. While its direct experimental characterization remains a formidable challenge, computational studies have provided crucial insights into its energetic properties and stability. This guide has summarized the available theoretical data, outlined relevant experimental approaches for studying the systems in which it operates, and visualized its central role in metabolism. For researchers in basic science and drug development, a deep appreciation for the thermodynamic landscape of this compound is indispensable for advancing our understanding of cellular metabolism and for designing novel therapeutic interventions.

References

Carboxyphosphate in Carbon Fixation Cycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyphosphate is a highly reactive and transient intermediate that plays a pivotal, yet often overlooked, role in enzymatic carbon fixation. This technical guide provides an in-depth exploration of this compound's function, focusing on its involvement in reactions catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase and biotin-dependent carboxylases. While not a direct participant in canonical photosynthetic carbon fixation cycles such as the Calvin Cycle, the formation of this compound is a critical step in ancillary and alternative CO2 fixation pathways. This document details the enzymatic mechanisms, presents available quantitative data, outlines experimental protocols for studying this elusive intermediate, and provides visualizations of the relevant biochemical pathways. Understanding the chemistry and enzymology of this compound is crucial for researchers in metabolic engineering, drug development targeting these enzymatic pathways, and for scientists exploring novel strategies for biological carbon capture.

Introduction: The Nature of this compound

This compound, a mixed anhydride (B1165640) of carbonic and phosphoric acids, is formed through the ATP-dependent phosphorylation of bicarbonate.[1] Due to its high reactivity, it serves as an excellent carboxyl group donor in various biochemical reactions. However, its instability makes it a transient intermediate that is not released into the solvent but is rather channeled within the enzyme's active site.[2] Evidence for its existence is primarily derived from kinetic studies, including positional isotope exchange (PIX) experiments.[3]

The formation of this compound is a recurring motif in a class of enzymes known as ATP-grasp enzymes. This guide will focus on two key enzyme families where this compound is a central intermediate: Carbamoyl Phosphate Synthetase (CPS) and Biotin-dependent Carboxylases.

Enzymatic Synthesis and Utilization of this compound

Carbamoyl Phosphate Synthetase (CPS)

Carbamoyl phosphate synthetase (CPS) is a crucial enzyme in the biosynthesis of pyrimidines, arginine, and in the urea (B33335) cycle in vertebrates.[1] It catalyzes the synthesis of carbamoyl phosphate from bicarbonate, ATP, and either ammonia (B1221849) or glutamine. The reaction proceeds through a multi-step mechanism where this compound is the first key intermediate.[1][2]

The overall reaction catalyzed by CPS is:

HCO₃⁻ + 2 ATP + Glutamine (or NH₃) → Carbamoyl Phosphate + 2 ADP + Pi + Glutamate

The formation of this compound occurs in the first step of this reaction, within the N-terminal domain of the large subunit of CPS.[4]

Step 1: Formation of this compound ATP + HCO₃⁻ → ADP + ⁻OOC-O-PO₃²⁻ (this compound)

This is followed by the reaction of this compound with ammonia (derived from the hydrolysis of glutamine in a separate subunit) to form carbamate, which is then phosphorylated by a second molecule of ATP to yield carbamoyl phosphate.[1]

Biotin-Dependent Carboxylases

Biotin-dependent carboxylases are a family of enzymes that catalyze the carboxylation of various substrates and are involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[5][6] These enzymes utilize biotin (B1667282) as a covalent cofactor to carry the activated carboxyl group. The reaction occurs in two half-reactions at two distinct active sites.

First Half-Reaction: Carboxylation of Biotin In the first step, bicarbonate is activated by ATP to form this compound.[7] This intermediate then carboxylates the N1 atom of the biotin ring to form carboxybiotin.

ATP + HCO₃⁻ + Biotin-Enzyme → ADP + Pi + Carboxybiotin-Enzyme

The formation of this compound as an intermediate is supported by isotope labeling experiments.[7]

Second Half-Reaction: Carboxyl Transfer The carboxybiotin then translocates to the second active site, where the carboxyl group is transferred to an acceptor molecule (e.g., acetyl-CoA, pyruvate).

Carboxybiotin-Enzyme + Substrate → Biotin-Enzyme + Carboxylated Substrate

Role in Carbon Fixation Cycles

While this compound is not a direct intermediate in the carbon-fixing step of the Calvin Cycle (catalyzed by RuBisCO), the enzymes that utilize it are integral to broader metabolic networks that involve carbon fixation.

  • Anaplerotic Reactions: Pyruvate (B1213749) carboxylase, a biotin-dependent enzyme, is a key anaplerotic enzyme that replenishes the citric acid cycle with oxaloacetate. This is a vital non-photosynthetic carbon fixation reaction in many organisms.

  • Alternative Carbon Fixation Pathways: Some microorganisms utilize carbon fixation pathways other than the Calvin Cycle.[8] For example, the 3-Hydroxypropionate bicycle, found in some photosynthetic bacteria, employs biotin-dependent carboxylases for CO2 fixation.[9]

  • Synthetic Carbon Fixation Cycles: The high catalytic efficiency of some carboxylases, like phosphoenolpyruvate (B93156) carboxylase (PEPC), has led to the design of synthetic carbon fixation pathways that could be more efficient than the Calvin Cycle.[10][11] While PEPC does not form a this compound intermediate, understanding the mechanism of other carboxylases that do is crucial for the field of synthetic biology aiming to engineer novel carbon fixation pathways.

Quantitative Data

Direct kinetic and thermodynamic measurements of the this compound intermediate are scarce due to its transient nature. The available data typically pertains to the overall enzymatic reactions in which it participates.

Table 1: Kinetic Parameters of Enzymes Utilizing this compound

EnzymeOrganismSubstrate(s)K_M_k_cat_Reference
Carbamoyl Phosphate Synthetase IISyrian HamsterGlutamine5 x 10⁻⁴ M-[12]
Bicarbonate3 x 10⁻³ M-[12]
Biotin Carboxylase (component of Acetyl-CoA Carboxylase)Escherichia coliATP--[13]
Bicarbonate--[13]
Biotin--[13]

Table 2: Positional Isotope Exchange (PIX) Data for Carbamoyl Phosphate Synthetase II

Reaction Conditionν_ex_/ν_cat_InterpretationReference
ATPase reaction (in the absence of Gln/NH₄⁺)0.62Indicates reversible formation of this compound.[3]
Biosynthetic reaction (with high Gln)0.39Reversible this compound formation still occurs.[3]
Biosynthetic reaction (with high NH₄⁺)0.16Reversible this compound formation is suppressed but not eliminated.[3]

Experimental Protocols

Protocol for Positional Isotope Exchange (PIX) in ATP

This protocol is a representative method for demonstrating the formation of a this compound intermediate in an ATP-grasp enzyme reaction.

Objective: To detect the reversible formation of this compound by monitoring the exchange of ¹⁸O between the β-γ bridge and β-nonbridge positions of ATP.

Materials:

  • Purified enzyme (e.g., Carbamoyl Phosphate Synthetase)

  • [γ-¹⁸O₃]ATP

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl)

  • Substrates (e.g., bicarbonate)

  • Quenching solution (e.g., 0.5 M EDTA)

  • Enzymes for ATP derivatization (e.g., adenylate kinase, pyruvate kinase)

  • ³¹P-NMR spectrometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, purified enzyme, and substrates (excluding one to prevent the full reaction from proceeding, e.g., glutamine for CPS).

  • Initiation: Start the reaction by adding [γ-¹⁸O₃]ATP to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Quenching: Stop the reaction by adding the quenching solution.

  • ATP Derivatization: Treat the quenched reaction mixture with adenylate kinase and pyruvate kinase to convert any ADP and AMP to ATP. This step is crucial to simplify the subsequent NMR analysis.

  • Sample Preparation for NMR: Purify the ATP from the reaction mixture, for example, using HPLC. Lyophilize the purified ATP and resuspend it in a suitable buffer for NMR analysis.

  • ³¹P-NMR Analysis: Acquire a ³¹P-NMR spectrum of the ATP sample. The presence of a signal corresponding to ATP with ¹⁸O in the β-γ bridge position is indicative of positional isotope exchange and, therefore, the reversible formation of the this compound intermediate.[3]

  • Data Analysis: Quantify the extent of isotope exchange by integrating the relevant peaks in the ³¹P-NMR spectrum. Calculate the ratio of the rate of exchange to the rate of catalysis (ν_ex_/ν_cat_).[3]

Protocol for Trapping of the this compound Intermediate

Trapping a highly reactive intermediate like this compound is challenging. This protocol describes a general approach using a chemical trapping agent.

Objective: To chemically trap the this compound intermediate to provide evidence for its formation.

Materials:

  • Purified enzyme

  • ATP and bicarbonate

  • Trapping agent (e.g., a nucleophile that reacts with this compound to form a stable product)

  • Reaction buffer

  • Quenching solution

  • Analytical equipment for product identification (e.g., LC-MS)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the purified enzyme, ATP, bicarbonate, and a high concentration of the trapping agent in the reaction buffer.

  • Initiation: Start the reaction by adding the final substrate (e.g., ATP).

  • Incubation: Incubate for a short period to allow for the formation of the intermediate and its reaction with the trapping agent.

  • Quenching: Stop the reaction.

  • Product Analysis: Analyze the reaction mixture using a sensitive analytical technique like LC-MS to identify the product formed from the reaction of the trapping agent with the this compound intermediate.

  • Controls: Run control reactions in the absence of the enzyme, ATP, or bicarbonate to ensure that the formation of the trapped product is dependent on the enzymatic reaction.

Visualizations

Formation of this compound

carboxyphosphate_formation cluster_reactants Reactants cluster_products Products ATP ATP Enzyme ATP-grasp Enzyme (e.g., CPS, Biotin Carboxylase) ATP->Enzyme Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->Enzyme This compound This compound (⁻OOC-O-PO₃²⁻) Enzyme->this compound ADP ADP Enzyme->ADP

Caption: Enzymatic formation of this compound from ATP and bicarbonate.

Role of this compound in Carbamoyl Phosphate Synthetase

CPS_pathway ATP1 ATP This compound This compound (Intermediate) ATP1->this compound Bicarbonate Bicarbonate Bicarbonate->this compound Carbamate Carbamate (Intermediate) This compound->Carbamate ADP1 ADP This compound->ADP1 releases Ammonia Ammonia (from Glutamine) Ammonia->Carbamate Carbamoyl_Phosphate Carbamoyl Phosphate Carbamate->Carbamoyl_Phosphate Pi Pi Carbamate->Pi releases ATP2 ATP ATP2->Carbamoyl_Phosphate ADP2 ADP Carbamoyl_Phosphate->ADP2 releases

Caption: this compound as an intermediate in the CPS reaction pathway.

Role of this compound in Biotin-Dependent Carboxylases

Biotin_Carboxylase_Pathway cluster_half_reaction_1 First Half-Reaction: Biotin Carboxylation cluster_half_reaction_2 Second Half-Reaction: Carboxyl Transfer ATP ATP This compound This compound (Intermediate) ATP->this compound Bicarbonate Bicarbonate Bicarbonate->this compound Carboxybiotin Carboxybiotin-Enzyme This compound->Carboxybiotin ADP_Pi ADP + Pi This compound->ADP_Pi releases Biotin Biotin-Enzyme Biotin->Carboxybiotin Carboxybiotin_ref Carboxybiotin-Enzyme Substrate Substrate (e.g., Acetyl-CoA) Carboxylated_Substrate Carboxylated Substrate (e.g., Malonyl-CoA) Substrate->Carboxylated_Substrate Biotin_regenerated Biotin-Enzyme (regenerated) Carboxybiotin_ref->Carboxylated_Substrate Carboxybiotin_ref->Biotin_regenerated

Caption: Role of this compound in biotin-dependent carboxylation.

Conclusion and Future Directions

This compound is a central, albeit transient, intermediate in key carbon fixation reactions catalyzed by carbamoyl phosphate synthetase and biotin-dependent carboxylases. Its high reactivity makes it an efficient carboxyl donor, a feature that nature has harnessed for crucial metabolic processes. For researchers in drug development, the enzymes that form and utilize this compound represent potential therapeutic targets. For synthetic biologists and metabolic engineers, a deep understanding of these mechanisms is essential for the design and implementation of novel, more efficient carbon fixation pathways. Future research will likely focus on the development of techniques to directly observe and characterize this compound within the enzyme active site, providing further insights into its fleeting existence and critical role in metabolism.

References

An In-depth Technical Guide to the Carbamoyl Phosphate Synthetase Reaction Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) reaction, with a particular focus on its elusive reaction intermediates. Carbamoyl phosphate synthetase is a crucial enzyme in nitrogen metabolism, catalyzing the first committed step in the biosynthesis of pyrimidines and arginine, as well as the urea (B33335) cycle in terrestrial vertebrates.[1][2][3] Understanding the intricacies of the CPS reaction mechanism and its intermediates is paramount for developing novel therapeutic interventions targeting metabolic disorders and proliferative diseases.

The Carbamoyl Phosphate Synthetase Reaction: A Three-Step Synthesis

The overall reaction catalyzed by carbamoyl phosphate synthetase involves the synthesis of carbamoyl phosphate from bicarbonate, two molecules of ATP, and a nitrogen source, which can be either ammonia (B1221849) or glutamine.[1][2][3] The reaction is essentially irreversible and proceeds through three distinct steps, involving two highly unstable intermediates: carboxyphosphate and carbamate (B1207046) .[1][2][3]

The three steps of the reaction are:

  • Phosphorylation of Bicarbonate: The reaction is initiated by the phosphorylation of bicarbonate by the first molecule of ATP to form this compound and ADP.[1][2][3]

  • Nucleophilic Attack and Carbamate Formation: The nitrogen source (ammonia, derived either directly or from the hydrolysis of glutamine) performs a nucleophilic attack on this compound, leading to the formation of carbamate and the release of inorganic phosphate.[1][2][3]

  • Phosphorylation of Carbamate: The second molecule of ATP is utilized to phosphorylate the carbamate intermediate, yielding the final product, carbamoyl phosphate, and another molecule of ADP.[1][2][3]

Due to the instability of the this compound and carbamate intermediates, they are not released into the solvent. Instead, they are channeled through a remarkable ~100 Å long molecular tunnel within the enzyme, connecting the three separate active sites.[1][2] This substrate channeling mechanism protects the reactive intermediates from hydrolysis and ensures the efficient progression of the overall reaction.

Carbamoyl Phosphate Synthetase Isozymes

In vertebrates, three different isozymes of CPS have been identified, each with distinct metabolic roles, cellular locations, and regulatory properties:

  • Carbamoyl Phosphate Synthetase I (CPS I): Located in the mitochondria of liver and intestinal cells, CPS I utilizes ammonia as its nitrogen source and is a key enzyme in the urea cycle, responsible for detoxifying ammonia.[4]

  • Carbamoyl Phosphate Synthetase II (CPS II): Found in the cytosol of most cells, CPS II uses glutamine as its primary nitrogen source and catalyzes the first step of de novo pyrimidine (B1678525) biosynthesis.[5]

  • Carbamoyl Phosphate Synthetase III (CPS III): This isozyme is found primarily in fish and some invertebrates. It utilizes glutamine and is involved in both arginine biosynthesis and urea production.

Quantitative Data on Carbamoyl Phosphate Synthetase

The following tables summarize the available quantitative data for the kinetic and thermodynamic parameters of the carbamoyl phosphate synthetase reaction.

Table 1: Kinetic Parameters of Carbamoyl Phosphate Synthetase Isozymes

Enzyme IsozymeSource OrganismSubstrateKmkcatkcat/KmConditionsReference(s)
CPS IIMammalian (Syrian Hamster Kidney Cells)NH326 µM (low ATP)--pH 7.2, 37°C[6]
CPS IIMammalian (Syrian Hamster Kidney Cells)NH3166 µM (high ATP)--pH 7.2, 37°C[6]
CPS IIMammalian (Syrian Hamster Kidney Cells)Bicarbonate1.4 mM--pH 7.2, 37°C[6]
CPS IE. coliMgATP---pH 7.5, 25°C[7]
CPS IE. coliHCO3----pH 7.5, 25°C[7]
CPS IE. coliNH3---pH 7.5, 25°C[7]

Data for kcat and a complete set of Km values for all substrates across different isozymes are not consistently available in the literature.

Table 2: Thermodynamic Properties of the Carbamoyl Phosphate Synthetase Reaction Steps

Reaction StepReactantsProductsΔG°' (kJ/mol)ConditionsReference(s)
Carbamate FormationCO2 + NH3Carbamate--[8]
Carbamate DissociationAmmonium (B1175870) Carbamate2 NH3 + CO2--[9]
Hydrolysis of Sugar Phosphates (for comparison)Sugar Phosphate + H2OSugar + Pi-13.70 ± 0.28 (Fructose 6-phosphate)25°C[10][11]

Experimental Protocols for Studying Carbamoyl Phosphate Synthetase

This section provides detailed methodologies for key experiments used to investigate the carbamoyl phosphate synthetase reaction and its intermediates.

Carbamoyl Phosphate Synthetase Activity Assay (Colorimetric)

This protocol describes a colorimetric assay for determining CPS activity by measuring the amount of carbamoyl phosphate produced. The carbamoyl phosphate is converted to hydroxyurea, which can be quantified spectrophotometrically.[12]

Materials:

  • Enzyme sample (purified or cell lysate)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM KCl

  • Substrate Solution: 20 mM ATP, 100 mM NaHCO₃, 100 mM (NH₄)₂SO₄ or 20 mM L-glutamine

  • Hydroxylamine Solution: 2 M hydroxylamine, pH 7.0

  • Color Reagent A: 1 g of diacetylmonoxime in 100 mL of 5% acetic acid

  • Color Reagent B: 0.5 g of thiosemicarbazide (B42300) in 100 mL of water

  • Acid Reagent: 9% (v/v) H₂SO₄, 0.4% (v/v) H₃PO₄

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture by combining 50 µL of Assay Buffer, 10 µL of Substrate Solution, and 30 µL of water in a microcentrifuge tube.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme sample.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding 100 µL of 2 M Hydroxylamine Solution.

  • Incubate at 37°C for 10 minutes to convert carbamoyl phosphate to hydroxyurea.

  • Add 150 µL of a freshly prepared 2:1 mixture of Color Reagent A and Color Reagent B.

  • Add 600 µL of Acid Reagent.

  • Boil the mixture for 5 minutes.

  • Cool the samples to room temperature.

  • Measure the absorbance at 530 nm.

  • Determine the concentration of carbamoyl phosphate produced by comparing the absorbance to a standard curve prepared with known concentrations of carbamoyl phosphate.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the fate of atoms through a metabolic pathway.[13][14][15] In the context of CPS, substrates labeled with stable isotopes (e.g., ¹³C-bicarbonate, ¹⁵N-ammonia/glutamine) can be used to elucidate the reaction mechanism and the incorporation of atoms into the final product.

Materials:

  • Purified carbamoyl phosphate synthetase

  • ¹³C-labeled sodium bicarbonate or ¹⁵N-labeled ammonium chloride/L-glutamine

  • Reaction buffer and other substrates as described in the activity assay

  • Quenching solution (e.g., perchloric acid)

  • Analytical instrument for isotope analysis (e.g., Mass Spectrometer, NMR)

Procedure:

  • Set up the enzymatic reaction as described in the activity assay, but replace the standard substrate with its isotopically labeled counterpart.

  • Carry out the reaction for a specific time.

  • Quench the reaction by adding a strong acid (e.g., perchloric acid) to denature the enzyme and stop the reaction.

  • Isolate the product, carbamoyl phosphate, using appropriate chromatographic techniques (e.g., HPLC).

  • Analyze the isolated product using mass spectrometry or NMR to determine the incorporation and position of the isotopic label.

  • The pattern of isotope incorporation provides insights into the reaction mechanism. For example, using ¹⁸O-labeled bicarbonate can help track the fate of the oxygen atoms during the formation of this compound and carbamate.

Rapid Quench-Flow Kinetics

Rapid quench-flow techniques allow the study of pre-steady-state kinetics, enabling the detection and characterization of transient reaction intermediates.[16][17] This method is particularly useful for studying the formation and decay of the unstable this compound and carbamate intermediates in the CPS reaction.

Materials:

  • Rapid quench-flow apparatus

  • Purified carbamoyl phosphate synthetase

  • Substrates (ATP, bicarbonate, ammonia/glutamine)

  • Quenching solution (e.g., strong acid like perchloric acid or formic acid)

  • Detection system for the product or intermediate of interest (e.g., radiolabeling and scintillation counting, or mass spectrometry)

Procedure:

  • Load the enzyme and substrate solutions into separate syringes of the rapid quench-flow instrument.

  • Rapidly mix the enzyme and substrates to initiate the reaction.

  • Allow the reaction to proceed for a very short, precisely controlled time (milliseconds to seconds) as it flows through a reaction loop.

  • Quench the reaction by rapidly mixing it with a quenching solution.

  • Collect the quenched sample.

  • Repeat the experiment for a series of different reaction times.

  • Analyze the concentration of the product or a trapped intermediate in each quenched sample.

  • Plot the concentration of the product/intermediate versus time to obtain a pre-steady-state kinetic profile. This can reveal the rates of formation and breakdown of reaction intermediates.

X-ray Crystallography

X-ray crystallography is a powerful technique to determine the three-dimensional structure of proteins at atomic resolution.[3][18][19][20][21] Structural studies of CPS have been instrumental in revealing the multi-domain architecture, the location of the active sites, and the presence of the substrate tunnel.

Materials:

  • Highly purified and concentrated carbamoyl phosphate synthetase

  • Crystallization screens (a variety of buffered solutions containing different precipitants)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Microscope for crystal visualization

  • Cryoprotectant solution

  • X-ray diffraction facility (synchrotron or in-house source)

Procedure:

  • Crystallization Screening: Set up crystallization trials by mixing a small volume of the purified protein solution with a variety of crystallization screen solutions. This is often done using robotic systems.

  • Crystal Growth: Incubate the crystallization plates under controlled temperature conditions and monitor for crystal formation over time.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature, additives) to obtain larger, well-diffracting crystals.

  • Crystal Harvesting and Cryo-protection: Carefully harvest a suitable crystal and transfer it to a cryoprotectant solution to prevent ice formation during X-ray data collection at cryogenic temperatures.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam and collect diffraction data as the crystal is rotated.

  • Structure Determination: Process the diffraction data and use computational methods (e.g., molecular replacement, isomorphous replacement) to solve the phase problem and generate an electron density map.

  • Model Building and Refinement: Build an atomic model of the protein into the electron density map and refine it to obtain the final, high-resolution structure.

Visualizing the Carbamoyl Phosphate Synthetase Reaction and its Regulation

The following diagrams, generated using the DOT language, illustrate the overall reaction pathway and the regulatory mechanisms of CPS I and CPS II.

Carbamoyl_Phosphate_Synthesis cluster_step1 Step 1: Bicarbonate Phosphorylation cluster_step2 Step 2: Carbamate Formation cluster_step3 Step 3: Carbamate Phosphorylation HCO3 Bicarbonate This compound This compound HCO3->this compound CPS (Domain 1) ATP1 ATP ADP1 ADP ATP1:s->ADP1:n NitrogenSource NH₃/Gln Carbamate Carbamate NitrogenSource->Carbamate CPS (Domain 1) Pi Pᵢ Carbamate:s->Pi:n ATP2 ATP CarbamoylPhosphate Carbamoyl Phosphate Carbamate->CarbamoylPhosphate CPS (Domain 2) ADP2 ADP ATP2:s->ADP2:n

Overall reaction pathway of carbamoyl phosphate synthetase.

CPS_Regulation cluster_cpsi CPS I Regulation (Urea Cycle) cluster_cpsii CPS II Regulation (Pyrimidine Synthesis) CPSI CPS I CarbamoylP1 Carbamoyl Phosphate CPSI->CarbamoylP1 NAG N-Acetyl- glutamate NAG->CPSI Activates Ammonia Ammonia Ammonia->CPSI CPSII CPS II CarbamoylP2 Carbamoyl Phosphate CPSII->CarbamoylP2 PRPP PRPP PRPP->CPSII Activates UTP UTP UTP->CPSII Inhibits Glutamine Glutamine Glutamine->CPSII

Allosteric regulation of CPS I and CPS II.

This guide provides a foundational understanding of the carbamoyl phosphate synthetase reaction, its intermediates, and the experimental approaches used for its investigation. Further research into the specific kinetic and thermodynamic parameters of different isozymes will be crucial for a more complete picture of this vital enzymatic process and for the rational design of targeted therapeutics.

References

Carboxyphosphate: A Transient Intermediate Fueling the Gateway to the Urea Cycle

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

The synthesis of carbamoyl (B1232498) phosphate (B84403) by carbamoyl phosphate synthetase I (CPS I) marks the committed and rate-limiting step of the urea (B33335) cycle, a critical pathway for the detoxification of ammonia (B1221849) in terrestrial vertebrates. This complex enzymatic reaction proceeds through a series of highly reactive, enzyme-bound intermediates. Among these is carboxyphosphate, a mixed anhydride (B1165640) of carbonic and phosphoric acids. Although its high reactivity precludes its isolation as a stable compound, a significant body of evidence supports its role as a kinetically competent intermediate. This technical guide provides a comprehensive overview of the role of this compound in the CPS I reaction, detailing the enzymatic mechanism, summarizing available quantitative data, outlining the experimental protocols used to investigate this transient species, and visualizing the key pathways.

Introduction: The Central Role of Carbamoyl Phosphate Synthetase I

The urea cycle is the primary metabolic pathway for the disposition of waste nitrogen, primarily in the form of ammonia, which is highly toxic to the central nervous system[1][2]. The cycle begins in the mitochondrial matrix of hepatocytes with the synthesis of carbamoyl phosphate from ammonia, bicarbonate (CO₂), and two molecules of ATP[1][2][3]. This reaction is catalyzed by carbamoyl phosphate synthetase I (CPS I), a large, multi-domain enzyme that is allosterically activated by N-acetylglutamate[1]. The overall, irreversible reaction is as follows:

2 ATP + HCO₃⁻ + NH₄⁺ → Carbamoyl Phosphate + 2 ADP + Pᵢ

The synthesis of the high-energy compound carbamoyl phosphate is a thermodynamically challenging process that CPS I facilitates by breaking it down into a series of more manageable steps, involving transient intermediates that are channeled through the enzyme's interior[4].

The Three-Step Synthesis of Carbamoyl Phosphate: The Role of this compound

The reaction catalyzed by CPS I is a sequence of three distinct chemical transformations that occur at different active sites within the enzyme[1][4][5]. This compound is the key intermediate formed in the first step.

  • Phosphorylation of Bicarbonate: The first molecule of ATP is utilized to phosphorylate bicarbonate, forming the highly reactive mixed anhydride, This compound , and ADP[1][4][5]. This step activates the otherwise unreactive bicarbonate for subsequent nucleophilic attack.

  • Nucleophilic Attack by Ammonia: The enzyme's small subunit hydrolyzes glutamine (in some organisms) or utilizes free ammonia, which then travels through a molecular tunnel to the site of this compound formation[4]. Ammonia acts as a nucleophile, attacking the carbonyl carbon of this compound. This results in the formation of carbamate (B1207046) and the release of inorganic phosphate[1][4][5].

  • Phosphorylation of Carbamate: The second molecule of ATP is used to phosphorylate the newly formed carbamate, yielding the final product, carbamoyl phosphate, and another molecule of ADP[1][4][5].

This multi-step process, with its channeling of unstable intermediates like ammonia and carbamate, ensures the efficient and controlled synthesis of carbamoyl phosphate.

Quantitative Data

Quantitative analysis of the kinetics and thermodynamics of the individual steps of the CPS I reaction is challenging due to the instability of the intermediates. However, some data for the overall reaction and specific substrates are available.

Kinetic Parameters of Carbamoyl Phosphate Synthetase I

The kinetic properties of CPS I have been studied in various organisms. The following table summarizes available data, though a complete set of parameters for the mammalian enzyme, particularly for the individual reaction steps, is not consistently reported in the literature.

SubstrateOrganism/SystemApparent K_mV_maxReference(s)
Ammonia (NH₃)Purified enzyme~38 µMNot specified[6]
Ammonia (NH₃)Isolated mitochondria~13 µMNot specified[6]
Bicarbonate (HCO₃⁻)Not specifiedNot specifiedNot specified
ATPNot specifiedNot specifiedNot specified
N-acetylglutamate (NAG)Human (recombinant)Decreased affinity in some mutationsNot specified[7]

Note: The lack of specific values for bicarbonate and ATP reflects the difficulty in obtaining this data from the available literature.

Thermodynamics of Carbamoyl Phosphate Synthesis

The overall synthesis of carbamoyl phosphate is an endergonic process that is driven by the hydrolysis of two molecules of ATP. While the standard Gibbs free energy changes (ΔG°') for the individual steps involving this compound are not precisely documented due to the transient nature of the intermediates, the overall reaction is highly favorable. The hydrolysis of two ATP molecules provides the necessary energy to drive the synthesis of the high-energy carbamoyl phosphate bond. The study of the thermodynamics of carbamate and carbamoyl phosphate formation provides insights into the energetics of these reactions[8].

Experimental Protocols for Investigating Transient Intermediates

The elucidation of the role of this compound as an intermediate has relied on sophisticated experimental techniques designed to trap and identify short-lived species.

Rapid Quench-Flow Kinetics

This technique is a cornerstone for studying pre-steady-state enzyme kinetics and identifying transient intermediates[8][9][10][11][12][13].

Principle: The enzyme and substrates are rapidly mixed and the reaction is allowed to proceed for a very short, defined period (milliseconds). The reaction is then abruptly stopped ("quenched"), typically by the addition of a chemical denaturant like a strong acid or base. The quenched sample can then be analyzed for the presence of intermediates and products.

Exemplary Protocol Outline for this compound Detection:

  • Reagent Preparation:

    • Solution A: Purified Carbamoyl Phosphate Synthetase I in a suitable buffer (e.g., HEPES or Tris-HCl, pH 7.5).

    • Solution B: Substrates, including bicarbonate and [γ-³²P]ATP, in the same buffer. The radiolabeled ATP allows for the tracking of the phosphate group.

    • Quenching Solution: e.g., perchloric acid or trichloroacetic acid.

  • Rapid Mixing and Quenching:

    • The enzyme solution (A) and substrate solution (B) are loaded into separate syringes of a rapid quench-flow apparatus.

    • The instrument rapidly mixes the two solutions, initiating the reaction.

    • The reaction mixture flows through a delay loop for a predetermined time (e.g., 5-100 milliseconds).

    • The reaction is then quenched by mixing with the quenching solution.

  • Analysis of Quenched Sample:

    • The quenched sample is analyzed to detect the presence of [³²P]this compound. This can be achieved through techniques such as:

      • High-Performance Liquid Chromatography (HPLC): To separate the different phosphorylated species.

      • Thin-Layer Chromatography (TLC): Followed by autoradiography to visualize the radiolabeled compounds.

      • Mass Spectrometry: To identify the mass of the intermediate.

By varying the reaction time before quenching, a time course for the formation and decay of the this compound intermediate can be established, providing evidence for its kinetic competence.

Isotope Labeling Studies

Isotope labeling is a powerful tool to trace the path of atoms through a reaction and to identify the origin of atoms in the products and intermediates.

Principle: One of the substrates is synthesized with a stable or radioactive isotope. The location of the isotope in the intermediates and products is then determined, providing mechanistic insights.

Exemplary Protocol Outline using ¹⁸O:

  • Substrate Preparation:

    • Synthesize bicarbonate (H¹⁸CO₃⁻) enriched with the heavy oxygen isotope, ¹⁸O.

  • Enzymatic Reaction:

    • Incubate CPS I with the ¹⁸O-labeled bicarbonate, ATP, and ammonia under reaction conditions.

  • Product and Intermediate Analysis:

    • Isolate the products (carbamoyl phosphate and inorganic phosphate) and, if possible, trap any intermediates.

    • Analyze the isotopic composition of the products and intermediates using mass spectrometry.

Expected Outcome: If this compound is an intermediate, the ¹⁸O from bicarbonate would be incorporated into the inorganic phosphate released during the reaction with ammonia. This is because the ammonia attacks the carbonyl carbon of this compound, leading to the cleavage of the C-O-P bond and the release of phosphate containing an oxygen atom from the original bicarbonate.

Visualization of Pathways and Workflows

Carbamoyl Phosphate Synthetase I Reaction Pathway

CPSI_Reaction_Pathway cluster_step1 Step 1: Bicarbonate Phosphorylation cluster_step2 Step 2: Carbamate Formation cluster_step3 Step 3: Carbamate Phosphorylation Bicarbonate Bicarbonate (HCO₃⁻) This compound This compound Bicarbonate->this compound ATP1 ATP ATP1->this compound ADP1 ADP This compound->ADP1 Ammonia Ammonia (NH₄⁺) Carbamate Carbamate Ammonia->Carbamate Pi Pᵢ Carbamate->Pi Carboxyphosphate_ref->Carbamate ATP2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate ATP2->Carbamoyl_Phosphate ADP2 ADP Carbamoyl_Phosphate->ADP2 Carbamate_ref->Carbamoyl_Phosphate

Caption: Reaction mechanism of Carbamoyl Phosphate Synthetase I.

Experimental Workflow for Rapid Quench-Flow Analysis

Rapid_Quench_Workflow cluster_prep 1. Reagent Preparation cluster_exp 2. Rapid Quench-Flow Experiment cluster_analysis 3. Sample Analysis Enzyme_Sol CPS I Solution Mixing Rapid Mixing (t=0) Enzyme_Sol->Mixing Substrate_Sol Substrate Solution ([γ-³²P]ATP, HCO₃⁻) Substrate_Sol->Mixing Quench_Sol Quenching Solution (e.g., Acid) Quenching Quenching Quench_Sol->Quenching Delay Variable Time Delay (milliseconds) Mixing->Delay Delay->Quenching Separation Chromatographic Separation (HPLC or TLC) Quenching->Separation Quenched Sample Detection Detection of ³²P-labeled species (Autoradiography/Scintillation) Separation->Detection Quantification Quantification of Intermediates and Products Detection->Quantification

Caption: Workflow for identifying intermediates via rapid quench-flow.

The Urea Cycle Overview

Urea_Cycle cluster_mito Mitochondrial Matrix cluster_cyto Cytosol CPS1 Carbamoyl Phosphate Synthetase I (CPS I) CP Carbamoyl Phosphate CPS1->CP ADP_Pi_out 2 ADP + Pᵢ CPS1->ADP_Pi_out OTC Ornithine Transcarbamylase (OTC) Citrulline_mito Citrulline OTC->Citrulline_mito NH4 NH₄⁺ NH4->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 ATP_in 2 ATP ATP_in->CPS1 CP->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase (ASS) Argininosuccinate Argininosuccinate ASS->Argininosuccinate AMP_PPi_out AMP + PPᵢ ASS->AMP_PPi_out ASL Argininosuccinate Lyase (ASL) Fumarate Fumarate ASL->Fumarate to TCA Cycle Arginine Arginine ASL->Arginine ARG1 Arginase 1 (ARG1) Urea Urea ARG1->Urea Ornithine_cyto Ornithine ARG1->Ornithine_cyto Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP_in2 ATP ATP_in2->ASS Argininosuccinate->ASL Arginine->ARG1 Ornithine_cyto->Ornithine_mito Transport

Caption: Overview of the Urea Cycle pathway.

Conclusion

This compound stands as a pivotal, albeit ephemeral, intermediate at the very beginning of the urea cycle. Its formation through the ATP-dependent phosphorylation of bicarbonate is the critical activation step that enables the incorporation of ammonia into a metabolite destined for nitrogen disposal. While its high reactivity makes direct study challenging, techniques such as rapid quench-flow kinetics and isotope labeling have provided compelling evidence for its existence and central role in the mechanism of carbamoyl phosphate synthetase I. Further research, particularly in obtaining more precise kinetic and thermodynamic data for the individual reaction steps, will continue to refine our understanding of this crucial gateway to ammonia detoxification. This detailed knowledge is fundamental for researchers in metabolic diseases and for the development of therapeutic strategies targeting urea cycle disorders.

References

The Pivotal Role of Carboxyphosphate: A Technical Guide to its Utilizing Enzymes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carboxyphosphate is a highly reactive and unstable phosphorylated derivative of bicarbonate, serving as a transient but crucial intermediate in a select group of essential enzymatic reactions. Its formation from ATP and bicarbonate represents a key activation step, enabling subsequent carboxylation or carbamoylation reactions that are fundamental to metabolic pathways such as the urea (B33335) cycle, pyrimidine (B1678525) biosynthesis, gluconeogenesis, and lipogenesis. This technical guide provides an in-depth exploration of the primary enzymes that utilize this compound as a substrate: Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS) and the family of biotin-dependent carboxylases, with a focus on Pyruvate (B1213749) Carboxylase (PC). We will delve into their reaction mechanisms, kinetic properties, and the intricate regulatory networks that govern their activity. Furthermore, this guide furnishes detailed experimental protocols for the enzymatic assays of CPS and PC and presents visual representations of their catalytic cycles and regulatory pathways to aid in research and drug development endeavors.

Introduction to this compound-Utilizing Enzymes

The activation of bicarbonate to a more reactive form is a recurring theme in biochemistry. One of the key activated intermediates is this compound, an unstable mixed anhydride (B1165640) of carbonic and phosphoric acids. This molecule is not found free in solution but is generated in the confines of an enzyme's active site and is immediately consumed in the subsequent reaction step. The enzymes that have evolved to harness the reactivity of this compound are central to cellular metabolism.

Carbamoyl Phosphate Synthetase (CPS) is a critical enzyme that catalyzes the synthesis of carbamoyl phosphate, a precursor for the urea cycle and the biosynthesis of pyrimidines and arginine.[1] There are three main isoforms of CPS: CPS I (mitochondrial, involved in the urea cycle), CPS II (cytosolic, involved in pyrimidine metabolism), and CPS III (found in fish).[1] The reaction mechanism of CPS involves the formation of a this compound intermediate.[1]

Biotin-dependent carboxylases are a family of enzymes that catalyze the carboxylation of various substrates. These enzymes utilize a covalently bound biotin (B1667282) prosthetic group as a carboxyl group carrier. The carboxylation of biotin itself proceeds via a this compound intermediate. A prominent member of this family is Pyruvate Carboxylase (PC) , a mitochondrial enzyme that plays a vital anaplerotic role by replenishing oxaloacetate in the tricarboxylic acid (TCA) cycle, and is crucial for gluconeogenesis and lipogenesis.[2]

This guide will focus on the biochemical and mechanistic aspects of these enzymes, providing a comprehensive resource for researchers in metabolism and professionals in drug development targeting these critical cellular catalysts.

Carbamoyl Phosphate Synthetase (CPS)

Carbamoyl Phosphate Synthetase is a complex enzyme that catalyzes a three-step reaction to produce carbamoyl phosphate.[1] The overall reaction is essentially irreversible.[1]

Reaction Mechanism:

The synthesis of carbamoyl phosphate proceeds through the following steps within the enzyme's active sites:[1]

  • Phosphorylation of Bicarbonate: ATP phosphorylates bicarbonate to form the highly reactive this compound intermediate and ADP.

  • Nucleophilic Attack by Ammonia (B1221849): A molecule of ammonia, derived from the hydrolysis of glutamine (in CPS II and some bacterial CPS) or from free ammonia (in CPS I), attacks this compound. This results in the formation of carbamate (B1207046) and the release of inorganic phosphate.

  • Phosphorylation of Carbamate: A second molecule of ATP phosphorylates carbamate to yield the final product, carbamoyl phosphate, and another molecule of ADP.

The unstable intermediates, this compound and carbamate, are channeled between the different active sites within the enzyme.[1]

cluster_CPS_Mechanism Carbamoyl Phosphate Synthetase (CPS) Reaction Mechanism Bicarbonate Bicarbonate This compound This compound (Intermediate) Bicarbonate->this compound ATP -> ADP ATP1 ATP ADP1 ADP Carbamate Carbamate (Intermediate) This compound->Carbamate + Ammonia Ammonia Ammonia Pi Pi Carbamoyl_Phosphate Carbamoyl Phosphate Carbamate->Carbamoyl_Phosphate ATP -> ADP ATP2 ATP ADP2 ADP

Caption: Reaction mechanism of Carbamoyl Phosphate Synthetase.
Quantitative Data for Carbamoyl Phosphate Synthetase

Direct kinetic analysis of this compound is challenging due to its instability. The following table summarizes kinetic parameters for the overall reaction and partial reactions of E. coli Carbamoyl Phosphate Synthetase.

Enzyme SourceSubstrateKmkcatReference
E. coliADP (for ATP synthesis)0.13 ± 0.03 mM0.130 ± 0.005 s-1[3]
E. coli--1.90 ± 0.01 s-1 (CP Synthesis)[3]
Baker's YeastGlutamine5 x 10-4 M-[4]
Baker's YeastBicarbonate3 x 10-3 M-[4]

Note: The kcat for carbamoyl phosphate (CP) synthesis represents the overall turnover number of the enzyme.

Experimental Protocol: Coupled Enzyme Assay for Carbamoyl Phosphate Synthetase I

This assay measures the production of carbamoyl phosphate by coupling its reaction with ornithine, catalyzed by ornithine transcarbamylase (OTC), to produce citrulline. The rate of citrulline formation is then determined.[5]

Principle:

CPS-I catalyzes: NH3 + HCO3- + 2 ATP → Carbamoyl Phosphate + 2 ADP + Pi

OTC catalyzes: Carbamoyl Phosphate + Ornithine → Citrulline + Pi

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6, 20 mM MgCl2, 100 mM KCl

  • Substrate Solution: 40 mM KHCO3, 5.0 mM ATP, 10 mM Ornithine, 10 mM Glutamine (or an appropriate concentration of ammonium (B1175870) chloride for CPS I)

  • Ornithine Transcarbamylase (OTC): Sufficient units to ensure the CPS reaction is rate-limiting (e.g., 12 units per assay).[3]

  • Enzyme Sample: Liver mitochondria preparation or purified CPS I.

  • Colorimetric Reagents for Citrulline Detection: Diacetylmonoxime-thiosemicarbazide reagent and a sulfuric acid-phosphoric acid mixture.

Procedure:

  • Prepare the reaction mixture by combining the assay buffer and substrate solution.

  • Add the OTC enzyme to the reaction mixture.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme sample (e.g., liver homogenate).[5]

  • Incubate for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a strong acid (e.g., perchloric acid) and centrifuge to remove precipitated protein.

  • Take an aliquot of the supernatant for citrulline determination.

  • Add the colorimetric reagents to the supernatant and heat (e.g., 100°C for 5-10 minutes) to develop the color.

  • Measure the absorbance at the appropriate wavelength (e.g., 530 nm) for the citrulline-diacetylmonoxime complex.

  • Calculate the amount of citrulline produced by comparing to a standard curve of known citrulline concentrations.

cluster_CPS_Assay Coupled Enzyme Assay for CPS I Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrates, OTC) Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_Enzyme Add Enzyme Sample (CPS I) Pre_Incubate->Add_Enzyme Incubate Incubate for a Fixed Time Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., with Acid) Incubate->Stop_Reaction Determine_Citrulline Determine Citrulline Concentration (Colorimetric) Stop_Reaction->Determine_Citrulline Calculate_Activity Calculate CPS I Activity Determine_Citrulline->Calculate_Activity

Caption: Workflow for the coupled enzyme assay of CPS I.
Regulation of Carbamoyl Phosphate Synthetase I

CPS I, the rate-limiting enzyme of the urea cycle, is allosterically activated by N-acetylglutamate (NAG).[6] NAG is synthesized from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[7] The activity of NAGS is, in turn, stimulated by arginine.[8] This regulatory mechanism ensures that the rate of ammonia detoxification via the urea cycle is coupled to the availability of amino acids.

cluster_CPS_Regulation Regulation of CPS I in the Urea Cycle Amino_Acids High Amino Acid Concentration Arginine Arginine Amino_Acids->Arginine NAGS N-acetylglutamate synthase (NAGS) Arginine->NAGS + (activates) NAG N-acetylglutamate (NAG) NAGS->NAG CPS1 Carbamoyl Phosphate Synthetase I (CPS I) NAG->CPS1 + (allosteric activator) Urea_Cycle Urea Cycle CPS1->Urea_Cycle

Caption: Allosteric regulation of CPS I by N-acetylglutamate.

Pyruvate Carboxylase (PC)

Pyruvate Carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate.[2] This reaction is a crucial anaplerotic step, replenishing the TCA cycle with intermediates that may have been withdrawn for biosynthesis.

Reaction Mechanism:

The reaction catalyzed by PC occurs in two half-reactions that take place at two distinct active sites: the biotin carboxylation (BC) domain and the carboxyltransferase (CT) domain.[9]

  • Biotin Carboxylation (at the BC domain):

    • ATP reacts with bicarbonate to form the this compound intermediate.

    • This compound then carboxylates the N1 atom of the biotin prosthetic group, which is covalently attached to a lysine (B10760008) residue of the biotin carboxyl carrier protein (BCCP) domain. This forms carboxybiotin.

  • Carboxyl Transfer (at the CT domain):

    • The BCCP domain translocates the carboxybiotin to the CT domain.

    • The carboxyl group is transferred from carboxybiotin to pyruvate, forming oxaloacetate and regenerating the biotin cofactor.

cluster_PC_Mechanism Pyruvate Carboxylase (PC) Reaction Mechanism cluster_BC_Domain Biotin Carboxylation (BC) Domain cluster_CT_Domain Carboxyl Transfer (CT) Domain Bicarbonate Bicarbonate This compound This compound (Intermediate) Bicarbonate->this compound ATP -> ADP + Pi ATP ATP Carboxybiotin Enzyme-Carboxybiotin This compound->Carboxybiotin + Enzyme-Biotin Biotin Enzyme-Biotin Carboxybiotin_CT Enzyme-Carboxybiotin Carboxybiotin->Carboxybiotin_CT Translocation via BCCP Pyruvate Pyruvate Oxaloacetate Oxaloacetate Carboxybiotin_CT->Oxaloacetate + Pyruvate Biotin_CT Enzyme-Biotin

Caption: Two-step reaction mechanism of Pyruvate Carboxylase.
Quantitative Data for Pyruvate Carboxylase

As with CPS, direct kinetic data for this compound is not available. The table below presents kinetic parameters for the substrates of Pyruvate Carboxylase from Bacillus thermodenitrificans.

Enzyme SourceSubstrateKmVmaxReference
B. thermodenitrificansPyruvate0.28 ± 0.03 mM24.4 ± 0.74 min-1[10]
B. thermodenitrificansATP1.01 ± 0.09 mM51.9 ± 3.2 min-1[10]
B. thermodenitrificansBicarbonate22.1 ± 1.9 mM29.0 ± 0.9 min-1[10]
B. thermodenitrificansBiotin23.2 ± 1.4 mM28.3 ± 0.6 min-1[10]
Experimental Protocol: Coupled Enzyme Assay for Pyruvate Carboxylase

This assay measures the activity of PC by coupling the production of oxaloacetate to the citrate (B86180) synthase reaction, which generates free Coenzyme A (CoA). The free CoA is then detected colorimetrically using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[11]

Principle:

PC catalyzes: Pyruvate + HCO3- + ATP → Oxaloacetate + ADP + Pi

Citrate Synthase catalyzes: Oxaloacetate + Acetyl-CoA → Citrate + CoA-SH

DTNB reacts with CoA-SH: CoA-SH + DTNB → CoA-S-TNB + TNB2- (yellow)

Reagents:

  • Assay Buffer: 1.0 M Tris-HCl, pH 8.0.

  • Substrate/Reagent Mix:

    • 0.5 M NaHCO3

    • 0.1 M MgCl2

    • 0.1 M ATP

    • 10 mM Acetyl-CoA

    • 10 mM DTNB

    • Citrate Synthase (in excess)

  • Enzyme Sample: Purified PC or cell/tissue homogenate.

  • Pyruvate Solution: To initiate the reaction.

Procedure:

  • Prepare a reaction cocktail containing Tris-HCl buffer, NaHCO3, MgCl2, ATP, Acetyl-CoA, DTNB, and citrate synthase in a cuvette.

  • Prepare a control cuvette without pyruvate.

  • Place the cuvettes in a spectrophotometer set to 412 nm and allow them to equilibrate to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme sample and pyruvate to the experimental cuvette (and only the enzyme sample to the control cuvette).

  • Immediately start monitoring the change in absorbance at 412 nm over time (e.g., for 60 seconds).

  • The rate of increase in absorbance is proportional to the rate of CoA-SH production, and thus to the activity of PC.

  • Calculate the enzyme activity using the molar extinction coefficient of TNB2- at 412 nm (13,600 M-1cm-1).

cluster_PC_Assay Coupled Enzyme Assay for Pyruvate Carboxylase Prepare_Cocktail Prepare Reaction Cocktail (Buffer, Substrates, CS, DTNB) Equilibrate Equilibrate at 30°C in Spectrophotometer Prepare_Cocktail->Equilibrate Initiate_Reaction Initiate with Enzyme and Pyruvate Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 412 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate PC Activity Monitor_Absorbance->Calculate_Activity

Caption: Workflow for the coupled enzyme assay of Pyruvate Carboxylase.
Regulation of Pyruvate Carboxylase

Pyruvate Carboxylase is a key regulatory node in metabolism, primarily controlled by the allosteric activator acetyl-CoA.[12] When the cellular energy charge is high, indicated by elevated levels of acetyl-CoA (e.g., from fatty acid oxidation), PC is activated. This shunts pyruvate towards gluconeogenesis (in the liver and kidney) or replenishes the TCA cycle for biosynthesis (e.g., lipogenesis in adipose tissue). Conversely, when energy levels are low, indicated by high levels of ADP, PC is inhibited.[12]

cluster_PC_Regulation Regulation of Pyruvate Carboxylase High_Energy High Energy State (e.g., Fatty Acid Oxidation) Acetyl_CoA High Acetyl-CoA High_Energy->Acetyl_CoA PC Pyruvate Carboxylase (PC) Acetyl_CoA->PC + (allosteric activator) Gluconeogenesis Gluconeogenesis PC->Gluconeogenesis TCA_Anaplerosis TCA Cycle Anaplerosis PC->TCA_Anaplerosis Low_Energy Low Energy State ADP High ADP Low_Energy->ADP ADP->PC - (inhibitor)

Caption: Allosteric regulation of Pyruvate Carboxylase.

Conclusion

The enzymes that utilize the transient intermediate this compound, namely Carbamoyl Phosphate Synthetase and biotin-dependent carboxylases like Pyruvate Carboxylase, are indispensable for fundamental metabolic processes. Their intricate mechanisms, involving the formation and immediate consumption of this unstable substrate, highlight the efficiency and elegance of enzymatic catalysis. A thorough understanding of their structure, function, and regulation is paramount for researchers in metabolic diseases and for the development of novel therapeutic agents. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for the scientific community to further investigate these vital enzymes and their roles in health and disease.

References

An In-depth Technical Guide on the Formation of Carboxyphosphate from ATP and Bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of carboxyphosphate, a critical yet highly labile intermediate in numerous biochemical pathways. The guide delves into the core mechanism of its synthesis from adenosine (B11128) triphosphate (ATP) and bicarbonate, catalyzed by a range of vital enzymes. It presents a compilation of available quantitative data, detailed experimental protocols for studying this transient molecule, and visual representations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry, offering insights into the fundamental biochemistry of this compound and providing practical guidance for its investigation.

Introduction

This compound is a mixed anhydride (B1165640) of carbonic and phosphoric acids. Its formation from ATP and bicarbonate is the primary mechanism for the activation of bicarbonate for subsequent carboxylation reactions. This pivotal step is integral to various metabolic processes, including the urea (B33335) cycle, fatty acid synthesis, and gluconeogenesis. The reaction is catalyzed by enzymes such as carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) and biotin-dependent carboxylases.[1][2]

The inherent instability of this compound, with an estimated half-life of approximately 70 milliseconds, has posed significant challenges to its direct study.[3] Consequently, much of our understanding of its role is derived from indirect evidence and sophisticated experimental techniques designed to trap or trace this transient intermediate. This guide aims to consolidate the current knowledge on this compound formation, providing a detailed technical resource for its further exploration.

The Core Reaction: ATP + HCO₃⁻ → this compound + ADP

The fundamental reaction involves the nucleophilic attack of the bicarbonate ion on the γ-phosphate of ATP, resulting in the formation of this compound and adenosine diphosphate (B83284) (ADP). This reaction is energetically unfavorable in isolation and requires enzymatic catalysis to proceed.

Enzymology

Two major classes of enzymes facilitate the formation of this compound:

  • Carbamoyl Phosphate Synthetases (CPS): These enzymes catalyze the first committed step in the urea cycle and pyrimidine (B1678525) biosynthesis. CPS utilizes a molecule of ATP to phosphorylate bicarbonate, forming this compound as a bound intermediate.[2][4]

  • Biotin-Dependent Carboxylases: This family of enzymes, which includes pyruvate (B1213749) carboxylase and acetyl-CoA carboxylase, utilizes a two-step mechanism. The first step involves the ATP-dependent carboxylation of a biotin (B1667282) prosthetic group. This process proceeds through a this compound intermediate, which then carboxylates the biotin.

Reaction Mechanism

The formation of this compound is a reversible transfer of the γ-phosphoryl group of ATP to bicarbonate.[1] The enzyme active site plays a crucial role in stabilizing the reactants and the transition state, thereby lowering the activation energy for the reaction.

Quantitative Data

Due to the transient nature of this compound, direct measurement of kinetic and thermodynamic parameters for its formation is challenging. The data presented below are primarily derived from studies on the bicarbonate-dependent ATPase activity of enzymes that form this compound as an intermediate. This activity represents the initial ATP cleavage step to form this compound and ADP, without the subsequent transfer of the carboxyl group.

Enzyme/SystemParameterValueConditionsReference(s)
Pyruvate CarboxylaseRate of HCO₃⁻-dependent MgATP cleavage~0.07% of the full pyruvate carboxylation reactionSaturating substrates[5]
Carbamoyl Phosphate Synthetase (E. coli)Dissociation half-life of ATP for carbamoyl phosphate formation~6 min22°C, 40 mM HCO₃⁻[1]
Bovine Hepatic Alkaline Phosphatase (Mg²⁺-stimulated ATPase activity)Kₘ for ATP4.2 x 10⁻⁵ MpH 8.5
Bovine Hepatic Alkaline Phosphatase (Mg²⁺-stimulated ATPase activity)Vₘₐₓ88.3 µmol Pᵢ · h⁻¹ · mg⁻¹pH 8.5
ATP Hydrolysis (general)ΔG⁰'-31 kJ/molStandard conditions
ATP Hydrolysis (general)K'2.7 x 10⁵T = 298 K

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the formation and fate of this compound.

Bicarbonate-Dependent ATPase Assay (Continuous Spectrophotometric Method)

This assay measures the rate of ATP hydrolysis that is dependent on the presence of bicarbonate, which is indicative of this compound formation. The release of inorganic phosphate (Pᵢ) is coupled to a chromogenic reaction.

Principle:

The production of ADP during the ATPase reaction is coupled to the oxidation of NADH via the pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the rate of ATP hydrolysis.

Materials:

  • Purified enzyme (e.g., pyruvate carboxylase, carbamoyl phosphate synthetase)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • ATP solution (100 mM)

  • Sodium Bicarbonate (NaHCO₃) solution (1 M)

  • Phosphoenolpyruvate (PEP) solution (50 mM)

  • NADH solution (10 mM)

  • Pyruvate Kinase (PK) solution (e.g., 1000 units/mL)

  • Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)

  • UV-Vis Spectrophotometer capable of reading at 340 nm with temperature control

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Assay Buffer to a final volume of 1 mL

    • 2 mM ATP

    • 2 mM PEP

    • 0.2 mM NADH

    • 5 units of PK

    • 10 units of LDH

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the background reaction by adding the purified enzyme to the cuvette and monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline rate of bicarbonate-independent ATPase activity.

  • Initiate the bicarbonate-dependent reaction by adding a specific concentration of NaHCO₃ (e.g., 20 mM final concentration) to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the curve using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • The bicarbonate-dependent ATPase activity is the difference between the rate in the presence and absence of bicarbonate.

Pulse-Chase Analysis with [γ-³²P]ATP

This technique is used to trace the fate of the γ-phosphate of ATP during the reaction, providing evidence for the formation of a phosphorylated intermediate.[1][4]

Principle:

The enzyme is briefly incubated ("pulsed") with high-specific-activity [γ-³²P]ATP in the presence of bicarbonate. This allows for the formation of ³²P-labeled this compound. The reaction is then "chased" by adding a large excess of non-radioactive ATP, which prevents further incorporation of the radiolabel. The fate of the initially incorporated ³²P can then be followed over time.

Materials:

  • Purified enzyme

  • [γ-³²P]ATP (high specific activity)

  • Non-radioactive ATP solution (high concentration)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 100 mM KCl)

  • Quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid)

  • Thin Layer Chromatography (TLC) system for separating ATP, ADP, and Pᵢ

  • Phosphorimager or scintillation counter

Procedure:

  • Pulse:

    • In a microcentrifuge tube on ice, prepare a reaction mixture containing the purified enzyme in reaction buffer.

    • Add NaHCO₃ to the desired concentration.

    • Initiate the pulse by adding a small volume of high-specific-activity [γ-³²P]ATP.

    • Incubate for a short period (e.g., 10-30 seconds) at the desired temperature.

  • Chase:

    • Terminate the pulse and initiate the chase by adding a large excess of non-radioactive ATP.

  • Time Points:

    • At various time points after the chase (e.g., 0, 15, 30, 60, 120 seconds), take aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.

  • Analysis:

    • Separate the radioactive species (ATP, ADP, Pᵢ, and any potential ³²P-labeled intermediates that are stable enough for detection) in the quenched samples using TLC.

    • Quantify the amount of radioactivity in each spot using a phosphorimager or by scraping the spots and using a scintillation counter.

    • Plot the distribution of ³²P among the different species as a function of time. A transient increase in ³²P-Pᵢ followed by its incorporation into a final product would support the formation of an intermediate like this compound.

¹⁸O Isotope Labeling and Mass Spectrometry

This method provides strong evidence for the direct attack of a bicarbonate oxygen on the γ-phosphate of ATP.

Principle:

The reaction is carried out in the presence of H₂¹⁸O or [¹⁸O]bicarbonate. If this compound is formed, one of the oxygen atoms from bicarbonate will be incorporated into the inorganic phosphate (Pᵢ) that is ultimately released. The mass of the resulting Pᵢ will be increased by 2 Da, which can be detected by mass spectrometry.

Materials:

  • Purified enzyme

  • ATP

  • [¹⁸O]Sodium Bicarbonate (NaH¹⁸CO₃) or H₂¹⁸O

  • Reaction Buffer

  • Quenching solution

  • Method for isolating inorganic phosphate (e.g., precipitation or chromatography)

  • Mass Spectrometer

Procedure:

  • Perform the enzymatic reaction in a buffer prepared with H₂¹⁸O or containing [¹⁸O]bicarbonate.

  • Allow the reaction to proceed for a defined period.

  • Quench the reaction.

  • Isolate the inorganic phosphate (Pᵢ) from the reaction mixture.

  • Analyze the isotopic composition of the isolated Pᵢ by mass spectrometry.

  • The detection of a significant population of Pᵢ with a mass increase of +2 Da provides evidence for the incorporation of an oxygen atom from bicarbonate into the phosphate, consistent with a this compound intermediate.

Signaling Pathways and Logical Relationships

The formation of this compound is a key initial step in several metabolic pathways. The following diagrams illustrate the central role of this reaction and the experimental workflows used to study it.

Caption: Metabolic pathways involving this compound formation.

Experimental_Workflow Experimental Workflow for Studying this compound Formation cluster_Assay Bicarbonate-Dependent ATPase Assay cluster_PulseChase Pulse-Chase Analysis cluster_IsotopeLabeling ¹⁸O Isotope Labeling A1 Prepare Reaction Mix (ATP, PEP, NADH, PK, LDH) A2 Add Enzyme (Baseline) A1->A2 A3 Add Bicarbonate A2->A3 A4 Monitor NADH Depletion (Absorbance at 340 nm) A3->A4 A5 Calculate Rate A4->A5 B1 Pulse with [γ-³²P]ATP + Bicarbonate B2 Chase with Cold ATP B1->B2 B3 Quench at Time Points B2->B3 B4 Separate Products (TLC) B3->B4 B5 Quantify Radioactivity B4->B5 C1 React with [¹⁸O]Bicarbonate or H₂¹⁸O C2 Isolate Inorganic Phosphate (Pᵢ) C1->C2 C3 Analyze by Mass Spectrometry C2->C3 C4 Detect Mass Shift (+2 Da) C3->C4

Caption: Workflow for key experimental approaches.

Conclusion

The formation of this compound from ATP and bicarbonate is a fundamental biochemical reaction with far-reaching implications in metabolism. Despite its transient nature, a combination of kinetic studies, isotope tracing, and advanced analytical techniques has provided significant insights into its formation and role as a key intermediate. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to further unravel the complexities of this compound-mediated reactions. A deeper understanding of this process holds the potential for the development of novel therapeutic agents targeting enzymes that utilize this critical metabolic step.

References

The Pivotal Role of Carboxyphosphate in Metabolic Disease Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyphosphate, a transient yet critical intermediate, sits (B43327) at the crossroads of several fundamental metabolic pathways. Its formation, catalyzed by key enzymes, represents a committed step in both the detoxification of ammonia (B1221849) via the urea (B33335) cycle and the de novo synthesis of pyrimidines. Dysregulation of this compound metabolism, primarily through genetic defects in the enzymes that produce it, has profound implications for human health, leading to a spectrum of severe metabolic diseases. This in-depth technical guide provides a comprehensive overview of the role of this compound in metabolic disease pathways, with a focus on urea cycle disorders and its implications in cancer metabolism. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to advance our understanding and therapeutic targeting of these critical pathways.

Introduction to this compound

This compound is a highly unstable mixed anhydride (B1165640) of carbonic and phosphoric acids. Its transient nature makes direct detection in biological systems challenging; its existence and role are primarily inferred from kinetic and isotopic labeling studies of the enzymes that utilize it.[1][2] this compound is formed by the ATP-dependent carboxylation of bicarbonate, a reaction catalyzed by a class of enzymes known as carbamoyl (B1232498) phosphate (B84403) synthetases (CPS) and biotin-dependent carboxylases.[3][4]

This guide will focus on the two major pathways where this compound is a key intermediate:

  • The Urea Cycle: Primarily in the liver, carbamoyl phosphate synthetase I (CPS I) utilizes this compound to initiate the conversion of toxic ammonia into urea for excretion.[5]

  • Pyrimidine (B1678525) Biosynthesis: In the cytosol of proliferating cells, carbamoyl phosphate synthetase II (CPS II) generates carbamoyl phosphate from this compound for the de novo synthesis of pyrimidine nucleotides, essential building blocks for DNA and RNA.[6]

Dysfunction in these pathways, often due to genetic mutations affecting CPS I and CPS II, leads to severe metabolic disturbances with significant clinical consequences.

This compound in Urea Cycle Disorders

The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a neurotoxic byproduct of amino acid catabolism. The first and rate-limiting step of this cycle is the synthesis of carbamoyl phosphate from ammonia and bicarbonate, a reaction that proceeds through a this compound intermediate and is catalyzed by the mitochondrial enzyme carbamoyl phosphate synthetase I (CPS I).[5]

Carbamoyl Phosphate Synthetase I (CPS I) Deficiency

Pathophysiology: CPS I deficiency is an autosomal recessive inherited metabolic disorder caused by mutations in the CPS1 gene.[7] A deficiency in CPS I activity leads to the accumulation of ammonia in the blood (hyperammonemia), which is highly toxic to the central nervous system.[8] This can result in severe neurological damage, intellectual disability, seizures, and, if left untreated, coma and death.[8]

Clinical Presentation: The clinical presentation of CPS I deficiency can range from a severe, life-threatening neonatal-onset form to a milder, late-onset form that may be triggered by metabolic stress such as infection or high protein intake.[8]

Diagnosis: The diagnosis of CPS I deficiency is based on clinical findings of hyperammonemia and is supported by a characteristic biochemical profile.

Data Presentation: Biochemical Markers in Urea Cycle Disorders

The following table summarizes the typical findings for key plasma amino acids and urinary orotic acid in healthy individuals and in patients with CPS I deficiency and Ornithine Transcarbamylase (OTC) deficiency, another common urea cycle disorder, for differential diagnosis.

AnalyteHealthy Individuals (Adult)CPS I DeficiencyOTC Deficiency
Plasma Ammonia 15–45 mcg/dL[9]Markedly ElevatedMarkedly Elevated
Plasma Citrulline 13.7−63.2 µmol/L[10]Very Low to AbsentVery Low to Absent
Plasma Arginine 32.0−150.0 µmol/L[10]LowLow
Plasma Glutamine 397 - 781 µmol/L[11]ElevatedElevated
Urinary Orotic Acid 0.4 - 1.2 mmol/mol creatinine[12]Normal to LowMarkedly Elevated

Reference ranges may vary slightly between laboratories and with age.[13][14][15][16][17][18]

Signaling and Regulatory Pathways

The activity of CPS I is allosterically regulated, providing a key control point for the urea cycle.

Diagram: Regulation of Carbamoyl Phosphate Synthetase I

CPS1_Regulation cluster_Mitochondrion Mitochondrial Matrix NAGS N-Acetylglutamate Synthase (NAGS) NAG N-Acetylglutamate (NAG) NAGS->NAG CPS1 Carbamoyl Phosphate Synthetase I (CPS I) Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P Glutamate Glutamate Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS Arginine Arginine Arginine->NAGS + NAG->CPS1 Allosteric Activator Ammonia Ammonia (NH3) Ammonia->CPS1 Bicarbonate Bicarbonate (HCO3-) Bicarbonate->CPS1 ATP1 2 ATP ATP1->CPS1 Urea_Cycle Urea Cycle Carbamoyl_P->Urea_Cycle

Caption: Allosteric activation of CPS I by N-acetylglutamate (NAG).

Experimental Protocols

Spectrophotometric Assay for Carbamoyl Phosphate Synthetase I Activity

This protocol is adapted from a colorimetric assay that measures the production of carbamoyl phosphate.[3][19]

Principle: The assay measures the amount of carbamoyl phosphate produced by CPS I. The carbamoyl phosphate is converted to hydroxyurea (B1673989) by hydroxylamine (B1172632), which then forms a colored complex that can be measured spectrophotometrically.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 10 mM ATP, 100 mM NH₄Cl, 50 mM KHCO₃, 10 mM N-acetylglutamate.

  • Hydroxylamine Solution: 2 M Hydroxylamine-HCl, freshly prepared.

  • Color Reagent A: 1 g of diacetyl monoxime in 100 mL of 5% acetic acid.

  • Color Reagent B: 0.5 g of thiosemicarbazide (B42300) in 100 mL of water.

  • Color Reagent C: 100 mL of concentrated sulfuric acid and 50 mL of concentrated phosphoric acid in 1 L of water.

  • Enzyme Preparation: Purified or partially purified CPS I from liver mitochondria or recombinant source.

Procedure:

  • Prepare the assay buffer and equilibrate to 37°C.

  • Add the enzyme preparation to the pre-warmed assay buffer to initiate the reaction.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding an equal volume of the hydroxylamine solution.

  • Incubate at 60°C for 15 minutes to convert carbamoyl phosphate to hydroxyurea.

  • Add 2 volumes of a freshly prepared mixture of Color Reagent A and Color Reagent B (2:1 v/v).

  • Add 3 volumes of Color Reagent C.

  • Boil the mixture for 5 minutes.

  • Cool the samples to room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using known concentrations of carbamoyl phosphate should be prepared to quantify the results.

This compound in Pyrimidine Biosynthesis and Cancer

The de novo synthesis of pyrimidine nucleotides is essential for DNA and RNA synthesis, and thus for cell proliferation. The first and rate-limiting step of this pathway is the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP, catalyzed by the cytosolic enzyme carbamoyl phosphate synthetase II (CPS II).[6] This reaction also proceeds through a this compound intermediate.

Role of CPS II in Cancer Metabolism

Cancer cells exhibit a high rate of proliferation, which demands an increased supply of nucleotides. Consequently, the de novo pyrimidine synthesis pathway is often upregulated in cancer cells to meet this demand.[20][21] This metabolic reprogramming makes the enzymes of this pathway, including CPS II, attractive targets for cancer therapy.[21]

Data Presentation: Kinetic Parameters of Human Carbamoyl Phosphate Synthetase II

Substrate/EffectorKₘ / Kₐ / Kᵢ
ATP ~0.4 mM
Bicarbonate ~1.4 mM[22]
Glutamine -
PRPP (Activator) -
UTP (Inhibitor) -

Note: Specific kinetic constants can vary depending on the experimental conditions.[2][22] The activity of mammalian CPSII is allosterically activated by phosphoribosyl pyrophosphate (PRPP) and feedback inhibited by uridine (B1682114) triphosphate (UTP).[6][22]

Signaling Pathways in Pyrimidine Metabolism Reprogramming

The upregulation of pyrimidine synthesis in cancer is driven by various oncogenic signaling pathways that converge on the key enzymes of the pathway, particularly the multifunctional protein CAD, which contains the CPS II domain.

Diagram: Oncogenic Regulation of Pyrimidine Synthesis

Pyrimidine_Regulation Growth_Factors Growth Factors (e.g., EGF) RAS RAS Growth_Factors->RAS PI3K PI3K Growth_Factors->PI3K MAPK MAPK RAS->MAPK mTORC1 mTORC1 PI3K->mTORC1 S6K1 S6K1 mTORC1->S6K1 CAD CAD (CPS II) S6K1->CAD Phosphorylation (Activation) MAPK->CAD Phosphorylation (Activation) cMyc c-Myc cMyc->CAD Upregulation Pyrimidine_Syn De Novo Pyrimidine Synthesis CAD->Pyrimidine_Syn Proliferation Cell Proliferation & Growth Pyrimidine_Syn->Proliferation

Caption: Oncogenic signaling pathways converge to upregulate de novo pyrimidine synthesis.

Experimental Protocols

Metabolic Flux Analysis of De Novo Pyrimidine Synthesis using ¹³C-Labeled Substrates

This protocol provides a general workflow for tracing the incorporation of stable isotopes into pyrimidine nucleotides to measure the flux through the de novo synthesis pathway.[23][24][25][26][27]

Principle: Cells are cultured in the presence of a ¹³C-labeled precursor (e.g., [¹³C₅]-glutamine or [¹³C]-bicarbonate). The incorporation of the ¹³C label into downstream metabolites of the pyrimidine synthesis pathway is then quantified by mass spectrometry.

Materials:

  • Cell culture medium deficient in the unlabeled precursor.

  • ¹³C-labeled substrate (e.g., [¹³C₅, ¹⁵N₂]-glutamine or NaH¹³CO₃).

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system.

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with the labeling medium containing the ¹³C-labeled substrate.

    • Incubate for a time course to allow for isotopic steady-state to be reached.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts by LC-MS/MS to separate and quantify the different isotopologues of pyrimidine pathway intermediates and nucleotides (e.g., UMP, UTP, CTP).

  • Data Analysis:

    • Correct the raw data for the natural abundance of ¹³C.

    • Use metabolic flux analysis software to calculate the relative or absolute fluxes through the de novo pyrimidine synthesis pathway based on the mass isotopomer distribution.

Indirect Links of this compound to Other Metabolic Diseases

While the direct role of this compound is most clearly established in urea cycle disorders and pyrimidine synthesis, its formation is a common step in reactions catalyzed by biotin-dependent carboxylases, which are implicated in a broader range of metabolic diseases, including diabetes and metabolic syndrome.[28][29][30][31]

Biotin-Dependent Carboxylases in Metabolic Syndrome

Biotin-dependent carboxylases, such as acetyl-CoA carboxylase (ACC) and pyruvate (B1213749) carboxylase (PC), utilize a two-step mechanism where bicarbonate is first activated to this compound, which then carboxylates biotin (B1667282). The carboxylated biotin subsequently transfers the carboxyl group to the substrate.[29]

  • Acetyl-CoA Carboxylase (ACC): ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.[30] Dysregulation of ACC activity is linked to obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD).[28][32]

  • Pyruvate Carboxylase (PC): PC is a key anaplerotic enzyme that replenishes oxaloacetate in the Krebs cycle. Its activity is crucial for gluconeogenesis and has been implicated in insulin secretion and the development of insulin resistance.[1][20][21][33][34]

Diagram: Role of Biotin-Dependent Carboxylases in Metabolic Syndrome

Biotin_Carboxylases AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC Bicarbonate Bicarbonate (HCO3-) Bicarbonate->ACC Bicarbonate->PC ATP ATP ATP->ACC ATP->PC MalonylCoA Malonyl-CoA ACC->MalonylCoA Oxaloacetate Oxaloacetate PC->Oxaloacetate FattyAcid_Syn Fatty Acid Synthesis MalonylCoA->FattyAcid_Syn Insulin_Resistance Insulin Resistance FattyAcid_Syn->Insulin_Resistance Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis Gluconeogenesis->Insulin_Resistance Metabolic_Syndrome Metabolic Syndrome Insulin_Resistance->Metabolic_Syndrome

Caption: Biotin-dependent carboxylases contribute to pathways implicated in metabolic syndrome.

Conclusion and Future Directions

This compound, though a fleeting intermediate, is central to metabolic pathways that are fundamental to health and disease. A thorough understanding of the enzymes that generate and consume this compound, particularly CPS I and CPS II, is critical for the development of novel therapeutic strategies for a range of devastating metabolic disorders. For urea cycle disorders, this knowledge can inform the development of improved enzyme replacement therapies or small molecule activators. In the context of cancer, the dependency of proliferating cells on de novo pyrimidine synthesis highlights the potential of targeting CPS II as a therapeutic vulnerability.

Future research should focus on:

  • Developing sensitive methods for the direct or indirect real-time monitoring of this compound flux in living cells.

  • Elucidating the detailed structural and allosteric mechanisms that regulate CPS I and CPS II in different disease states.

  • Identifying novel therapeutic agents that can selectively modulate the activity of these enzymes.

  • Further exploring the indirect connections between this compound-generating enzymes and the broader landscape of metabolic diseases, including diabetes and obesity.

By continuing to unravel the complexities of this compound metabolism, the scientific community can pave the way for innovative treatments that address the root causes of these challenging diseases.

References

Methodological & Application

Application Notes and Protocols for the In Situ Synthesis of Carboxyphosphate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyphosphate is a highly reactive and unstable phosphorylated intermediate crucial in several metabolic pathways.[1] Its lability makes direct synthesis, isolation, and storage for in vitro assays impractical.[1] Therefore, the most effective method for studying its role in enzymatic reactions is through in situ generation, where it is produced and consumed within the assay system. These application notes provide a detailed protocol for the enzymatic synthesis of this compound in situ, primarily through the action of Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS), and its application in coupled in vitro assays.

Carbamoyl Phosphate Synthetase catalyzes the ATP-dependent synthesis of carbamoyl phosphate from bicarbonate and either ammonia (B1221849) or glutamine.[2] The reaction proceeds through a this compound intermediate formed from the phosphorylation of bicarbonate by ATP.[2][3] Understanding the kinetics and regulation of enzymes that utilize this compound is vital for drug development and metabolic research.

I. Enzymatic Synthesis of this compound: Reaction and Principles

The in situ synthesis of this compound is the first step in the reaction catalyzed by Carbamoyl Phosphate Synthetase (CPS). The overall reaction to form the subsequent product, carbamoyl phosphate, is as follows:

Step 1: this compound Formation HCO₃⁻ + ATP → ⁻OOC-OPO₃²⁻ (this compound) + ADP[2]

Step 2: Carbamate (B1207046) Formation ⁻OOC-OPO₃²⁻ + NH₃ → H₂N-COO⁻ (Carbamate) + Pi[2]

Step 3: Carbamoyl Phosphate Formation H₂N-COO⁻ + ATP → H₂N-CO-OPO₃²⁻ (Carbamoyl Phosphate) + ADP[2]

Due to the transient nature of this compound, its formation is typically inferred and studied by measuring the production of the more stable end-product, carbamoyl phosphate, or a subsequent product in a coupled reaction.

II. Experimental Protocols

A. Protocol for In Situ Enzymatic Synthesis of this compound

This protocol describes the setup for the in situ generation of this compound using Carbamoyl Phosphate Synthetase from E. coli. The formation of this compound is the initial step, and its presence is confirmed by the subsequent production of carbamoyl phosphate.

Materials:

  • Purified Carbamoyl Phosphate Synthetase (CPS) from E. coli

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ammonium chloride (NH₄Cl) or L-glutamine

  • HEPES buffer

  • Ornithine transcarbamoylase (OTC) for coupled assay

  • L-ornithine for coupled assay

  • Reagents for detecting citrulline or phosphate

Procedure:

  • Prepare a reaction master mix: In a microcentrifuge tube on ice, prepare a master mix containing the following components at the indicated final concentrations. The volumes should be adjusted based on the number of reactions.

  • Initiate the reaction: Add the enzyme (CPS) to the master mix to start the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C for E. coli CPS).

  • Termination: The method of termination will depend on the downstream detection method. For endpoint assays, the reaction can be stopped by adding a strong acid (e.g., perchloric acid) or by heat inactivation. For kinetic assays, data is collected in real-time.

B. Coupled In Vitro Assay for Detecting this compound Formation

The formation of this compound is best measured by coupling its subsequent conversion to a detectable product. A common method is to measure the production of citrulline from carbamoyl phosphate using ornithine transcarbamoylase (OTC).[4][5]

Procedure:

  • Set up the reaction: Prepare the reaction mixture as described in Protocol A, but with the addition of OTC and L-ornithine.

  • Incubation: Incubate the reaction at 37°C.

  • Detection of Citrulline: At various time points, or at the end of the reaction, take aliquots and measure the amount of citrulline formed. This can be done using a colorimetric method (e.g., the Archibald method).

  • Alternative Detection - Phosphate Release: The conversion of this compound to carbamate releases inorganic phosphate (Pi). The amount of Pi can be quantified using a colorimetric assay, such as the malachite green phosphate assay.

III. Data Presentation

Table 1: Typical Reaction Conditions for In Situ this compound Synthesis

ComponentFinal ConcentrationRole
HEPES Buffer (pH 7.6)50 mMMaintains pH
MgCl₂20 mMCofactor for ATP
KCl100 mMMonovalent cation activator
ATP5-10 mMPhosphate donor
NaHCO₃40 mMSource of bicarbonate
L-glutamine or NH₄Cl10 mMNitrogen source
Carbamoyl Phosphate Synthetase1-5 µg/mLEnzyme

Table 2: Components for Coupled Assay with Ornithine Transcarbamoylase

ComponentFinal ConcentrationRole
L-ornithine10 mMSubstrate for OTC
Ornithine Transcarbamoylase5-10 units/mLCoupling enzyme

IV. Mandatory Visualizations

Carboxyphosphate_Synthesis_Pathway Bicarbonate Bicarbonate (HCO₃⁻) This compound This compound Bicarbonate->this compound CPS ATP1 ATP ADP1 ADP ATP1->ADP1 Carbamate Carbamate This compound->Carbamate CPS Ammonia Ammonia (NH₃) Pi Pi Carbamate->Pi Carbamoyl_P Carbamoyl Phosphate Carbamate->Carbamoyl_P ATP2 ATP ADP2 ADP ATP2->ADP2

Caption: Enzymatic synthesis of carbamoyl phosphate via a this compound intermediate.

Coupled_Assay_Workflow Start Start Prepare_MM Prepare Reaction Master Mix (Buffer, ATP, HCO₃⁻, NH₃, Ornithine) Start->Prepare_MM Add_Enzymes Add Enzymes (CPS and OTC) Prepare_MM->Add_Enzymes Incubate Incubate at 37°C Add_Enzymes->Incubate Stop_Rxn Stop Reaction (e.g., add acid) Incubate->Stop_Rxn For endpoint assay Detect_Product Detect Product (e.g., Citrulline) Incubate->Detect_Product For kinetic assay Stop_Rxn->Detect_Product Analyze Analyze Data Detect_Product->Analyze

Caption: Experimental workflow for a coupled in vitro assay.

V. Stability and Storage

As this compound is highly unstable, it is not stored.[1] All experiments should be designed for its immediate consumption. The enzymes used in this protocol, CPS and OTC, should be stored at -80°C in a suitable buffer containing a cryoprotectant like glycerol (B35011) to maintain activity. Substrate solutions like ATP and L-ornithine should be prepared fresh or stored as frozen aliquots to prevent degradation.

VI. Troubleshooting

  • Low or no product formation:

    • Check enzyme activity: Ensure that both CPS and OTC are active. Run positive controls for each enzyme.

    • Verify reagent concentrations: Incorrect concentrations of ATP, Mg²⁺, or other substrates can limit the reaction rate.

    • Optimize reaction conditions: pH and temperature may need to be optimized for the specific enzymes being used.

  • High background signal:

    • Contaminating enzymes: Ensure the purified enzymes are free from contaminating ATPases or phosphatases.

    • Non-enzymatic product formation: Run a control reaction without the enzyme to check for non-enzymatic product formation.

By following these protocols and considering the principles outlined, researchers can successfully generate and study the effects of this compound in a controlled in vitro setting.

References

Application Notes and Protocols for Carboxyphosphate Analog Synthesis and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyphosphate is a highly reactive and unstable intermediate in several key metabolic pathways, most notably in the reaction catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase (CPS).[1][2] CPS is a crucial enzyme in the biosynthesis of pyrimidines and arginine, as well as in the urea (B33335) cycle.[2] The transient nature of this compound makes it a challenging molecule to study directly. Consequently, stable analogs of this compound are invaluable tools for investigating the mechanism of CPS and other ATP-grasp enzymes, and for the development of novel therapeutic agents targeting these pathways.[3]

These application notes provide an overview of the synthesis of this compound analogs, with a focus on phosphonate-based mimics, and their application in enzyme inhibition studies. Detailed protocols for the synthesis of a model analog and for assaying its inhibitory activity against carbamoyl phosphate synthetase are provided below.

Signaling Pathways and Experimental Workflow

The synthesis and use of this compound analogs are typically aimed at understanding and modulating metabolic pathways where carbamoyl phosphate synthetase is a key player.

Metabolic Pathways involving Carbamoyl Phosphate Synthetase cluster_0 Mitochondria (Urea Cycle) cluster_1 Cytosol (Pyrimidine Biosynthesis) NH4+ Ammonium (NH₄⁺) CPS1 Carbamoyl Phosphate Synthetase I (CPS I) NH4+->CPS1 HCO3- Bicarbonate (HCO₃⁻) HCO3-->CPS1 CP Carbamoyl Phosphate CPS1->CP 2 ATP → 2 ADP + Pi UreaCycle Urea Cycle CP->UreaCycle Glutamine Glutamine CPS2 Carbamoyl Phosphate Synthetase II (CPS II) Glutamine->CPS2 Bicarbonate_cyto Bicarbonate (HCO₃⁻) Bicarbonate_cyto->CPS2 CP_cyto Carbamoyl Phosphate CPS2->CP_cyto 2 ATP → 2 ADP + Pi Pyrimidine_Synth Pyrimidine Biosynthesis CP_cyto->Pyrimidine_Synth

Caption: Metabolic pathways involving Carbamoyl Phosphate Synthetase.

A typical workflow for the development and evaluation of this compound analog inhibitors is outlined below.

Experimental Workflow for this compound Analog Development A Design of this compound Analog (e.g., Phosphonate) B Chemical Synthesis of Analog A->B C Purification and Characterization (NMR, MS) B->C D Enzyme Inhibition Assay (e.g., against CPS) C->D E Determination of Inhibition Parameters (IC₅₀, Kᵢ) D->E F Structure-Activity Relationship (SAR) Studies E->F F->A Iterative Design G Lead Optimization for Drug Development F->G

Caption: Workflow for this compound analog development.

Data Presentation: Inhibitory Activity of this compound Analogs

Due to the limited availability of comprehensive, comparative data for a series of this compound analogs in the public domain, the following table presents a representative dataset illustrating how quantitative inhibition data for hypothetical phosphonate-based this compound analogs against carbamoyl phosphate synthetase (CPS) could be structured.

Analog IDStructure (R-group)Target EnzymeIC₅₀ (µM)Kᵢ (µM)Inhibition Type
CPA-001 -CH₃E. coli CPS15075Competitive
CPA-002 -CH₂CH₃E. coli CPS12060Competitive
CPA-003 -CH(CH₃)₂E. coli CPS9545Competitive
CPA-004 -PhenylE. coli CPS5022Mixed
CPA-005 -CH₂-PhenylHuman CPS I8035Competitive

Note: The data in this table are illustrative and intended to demonstrate a clear format for presenting quantitative results. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of a Model this compound Analog (A Phosphonoacetate Derivative)

This protocol describes a general method for the synthesis of a phosphonoacetate derivative, a stable mimic of this compound. The reaction involves a Michaelis-Arbuzov reaction between a trialkyl phosphite (B83602) and an α-haloacetate.

Materials:

  • Triethyl phosphite

  • Ethyl bromoacetate (B1195939)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Heating mantle with stirrer

  • Distillation apparatus

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Reagent Addition: Charge the flask with triethyl phosphite. Begin stirring and gently heat the flask to approximately 120-140 °C under an inert atmosphere.

  • Michaelis-Arbuzov Reaction: Add ethyl bromoacetate dropwise to the heated triethyl phosphite via the dropping funnel over a period of 1-2 hours. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 140-150 °C for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The byproduct, ethyl bromide, can be removed by distillation. The remaining crude product is then purified by vacuum distillation or silica gel column chromatography to yield triethyl phosphonoacetate.

  • Characterization: Confirm the structure and purity of the synthesized analog using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Enzyme Inhibition Assay for Carbamoyl Phosphate Synthetase (CPS)

This protocol outlines a colorimetric assay to determine the inhibitory activity of a this compound analog against carbamoyl phosphate synthetase. The assay measures the production of carbamoyl phosphate.

Materials:

  • Purified carbamoyl phosphate synthetase (e.g., from E. coli)

  • ATP solution

  • Magnesium chloride (MgCl₂) solution

  • Potassium bicarbonate (KHCO₃) solution

  • Ammonium chloride (NH₄Cl) solution

  • Ornithine transcarbamoylase (OTC) (coupling enzyme)

  • L-ornithine solution

  • Tris-HCl buffer (pH 8.0)

  • This compound analog inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Diacetyl monoxime-thiosemicarbazide reagent

  • Sulfuric acid-phosphoric acid reagent

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a microplate well, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, KHCO₃, NH₄Cl, L-ornithine, and OTC.

  • Inhibitor Addition: Add varying concentrations of the this compound analog to the reaction wells. Include a control well with no inhibitor.

  • Enzyme Addition and Incubation: Initiate the reaction by adding a known amount of CPS to each well. Incubate the plate at 37 °C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding the sulfuric acid-phosphoric acid reagent. Then, add the diacetyl monoxime-thiosemicarbazide reagent. Heat the plate at 95-100 °C for 10-15 minutes to allow for color development. The carbamoyl phosphate produced is converted to citrulline by OTC, which then reacts with the colorimetric reagents.

  • Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the inhibition constant (Kᵢ) and the type of inhibition, perform the assay with varying concentrations of both the substrate (e.g., ATP or bicarbonate) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Conclusion

The synthesis and application of stable this compound analogs, particularly phosphonate (B1237965) derivatives, provide a powerful approach for studying the mechanisms of carbamoyl phosphate synthetase and other ATP-grasp enzymes. These analogs serve as essential tools for probing enzyme active sites and can act as leads for the development of novel inhibitors with therapeutic potential in diseases such as cancer and metabolic disorders. The detailed protocols provided herein offer a starting point for researchers to synthesize and evaluate these important molecular probes.

References

Detecting the Elusive Carboxyphosphate Intermediate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxyphosphate is a high-energy, unstable intermediate formed during the enzymatic synthesis of carbamoyl (B1232498) phosphate (B84403), a key metabolite in the urea (B33335) cycle and in pyrimidine (B1678525) and arginine biosynthesis. The principal enzyme responsible for its formation is carbamoyl phosphate synthetase (CPS). Due to its transient nature, direct detection and quantification of this compound in standard enzyme assays are challenging. This document provides detailed protocols and application notes on indirect methods to detect and quantify the formation of this compound, primarily through pre-steady-state kinetic analysis using rapid quench-flow techniques. The methods described herein are based on the principle that the formation of this compound leads to a stoichiometric burst of ADP and inorganic phosphate.[1]

Signaling Pathway: Carbamoyl Phosphate Synthesis

The synthesis of carbamoyl phosphate from bicarbonate and ammonia (B1221849) (or glutamine) catalyzed by carbamoyl phosphate synthetase (CPS) proceeds through a series of reactions involving the formation of this compound as a key intermediate.

Carbamoyl_Phosphate_Synthesis cluster_0 Active Site 1 (this compound Formation) cluster_1 Active Site 2 (Carbamate Formation) cluster_2 Active Site 3 (Carbamoyl Phosphate Formation) Bicarbonate Bicarbonate This compound This compound Bicarbonate->this compound CPS ATP1 ATP ADP1 ADP ATP1->ADP1 Carbamate Carbamate This compound->Carbamate + Ammonia Pi Pi This compound->Pi Ammonia Ammonia Ammonia->Carbamate Carbamoyl_Phosphate Carbamoyl Phosphate Carbamate->Carbamoyl_Phosphate + ATP ATP2 ATP ADP2 ADP ATP2->ADP2

Caption: Enzymatic formation of carbamoyl phosphate via a this compound intermediate.

Quantitative Data Presentation

The following table summarizes the pre-steady-state kinetic data for the formation of products indicative of this compound formation by E. coli carbamoyl phosphate synthetase, as determined by rapid quench-flow experiments.[1]

Product MeasuredRate Constant of Burst Phase (min⁻¹)Burst Amplitude (mol/mol enzyme)Steady-State Rate (min⁻¹)
Acid-labile Phosphate1100 ± 2001.0 ± 0.212 ± 1
ADP1100 ± 2001.2 ± 0.112 ± 1
Glutamate1100 ± 2001.2 ± 0.176 ± 4
Carbamoyl PhosphateN/A (linear formation)N/A72 ± 5

Experimental Protocols

Protocol 1: Pre-Steady-State Kinetic Analysis of this compound Formation using Rapid Quench-Flow

This protocol describes the use of a rapid quench-flow instrument to measure the pre-steady-state burst of ADP and inorganic phosphate, which is indicative of this compound formation.

Experimental Workflow Diagram

Rapid_Quench_Workflow cluster_prep Preparation cluster_reaction Rapid Quench Reaction cluster_analysis Analysis prep_enzyme Prepare Enzyme Solution (CPS in HEPES buffer) load_syringes Load Enzyme and Substrate into separate syringes of RQF instrument prep_enzyme->load_syringes prep_substrate Prepare Substrate Solution ([γ-³²P]ATP, Bicarbonate in HEPES buffer) prep_substrate->load_syringes prep_quench Prepare Quench Solution (e.g., 1 M HCl) quench Quench Reaction with acid prep_quench->quench mix Rapidly Mix Enzyme and Substrate (Initiate Reaction) load_syringes->mix age Age Reaction Mixture (milliseconds to seconds) mix->age age->quench collect Collect Quenched Samples quench->collect separate Separate [³²P]Pi from [γ-³²P]ATP (e.g., charcoal precipitation or TLC) collect->separate quantify Quantify [³²P]Pi (Scintillation Counting) separate->quantify plot Plot Product Formation vs. Time quantify->plot fit Fit Data to Burst Equation plot->fit

References

Application Note: A Continuous Enzyme-Coupled Assay for Carboxylating Enzymes Forming Carboxyphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxyphosphate is a highly reactive and unstable intermediate formed during the catalytic cycle of several essential enzymes, including biotin-dependent carboxylases such as acetyl-CoA carboxylase and pyruvate (B1213749) carboxylase, as well as carbamoyl (B1232498) phosphate (B84403) synthetase.[1][2] Due to its transient nature, with an estimated half-life of only 70 milliseconds, the direct detection of this compound is challenging.[1] This application note describes a robust and continuous enzyme-coupled spectrophotometric assay for the indirect quantification of this compound formation by monitoring the activity of enzymes that produce it. This method is suitable for enzyme kinetics studies, inhibitor screening, and drug discovery applications.

The assay relies on coupling the production of a downstream product, stoichiometrically related to this compound formation, to a series of enzymatic reactions that ultimately result in a change in absorbance. Specifically, this protocol focuses on coupling the release of ADP, which is produced concurrently with this compound, to the oxidation of NADH, a chromophore that can be continuously monitored at 340 nm.

Assay Principle

The formation of this compound from bicarbonate and ATP is the initial step in many carboxylation reactions.[2] This reaction also produces one molecule of ADP. The principle of this continuous enzyme-coupled assay is to link this ADP production to the pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) system.

The overall reaction scheme is as follows:

  • Carboxylating Enzyme Reaction:

    • Substrate + HCO₃⁻ + ATP → [this compound] + ADP + Pᵢ → Carboxylated Product + ADP + Pᵢ

  • Pyruvate Kinase (PK) Reaction:

    • ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

  • Lactate Dehydrogenase (LDH) Reaction:

    • Pyruvate + NADH + H⁺ → Lactate + NAD⁺

In this cascade, the rate of ADP production by the primary carboxylating enzyme is directly proportional to the rate of NADH oxidation to NAD⁺. The decrease in absorbance at 340 nm, caused by the consumption of NADH, provides a continuous, real-time measurement of the carboxylating enzyme's activity.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog #Storage
HEPES BufferSigma-AldrichH3375Room Temp
MgCl₂Sigma-AldrichM8266Room Temp
KClSigma-AldrichP9333Room Temp
ATPSigma-AldrichA2383-20°C
NaHCO₃Sigma-AldrichS6014Room Temp
Phosphoenolpyruvate (PEP)Sigma-AldrichP7127-20°C
NADHSigma-AldrichN8129-20°C
Pyruvate Kinase (PK)Sigma-AldrichP9136-20°C
Lactate Dehydrogenase (LDH)Sigma-AldrichL25004°C
Carboxylating EnzymeUser-provided--20°C or -80°C
Substrate for Carboxylating EnzymeUser-provided-Varies
96-well UV-transparent microplatesCorning3635Room Temp
Preparation of Reagents
  • Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM KCl, 20 mM MgCl₂. Prepare a 1 L stock solution and adjust the pH to 7.6 with NaOH. Store at 4°C.

  • ATP Stock Solution: 100 mM in sterile water. Aliquot and store at -20°C.

  • PEP Stock Solution: 100 mM in sterile water. Aliquot and store at -20°C.

  • NADH Stock Solution: 10 mM in assay buffer. Prepare fresh on the day of the experiment and protect from light.

  • PK/LDH Coupling Enzyme Mix: Prepare a mix containing 100 units/mL of PK and 150 units/mL of LDH in the assay buffer. Store on ice during use.

Assay Protocol in a 96-Well Plate Format
  • Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a final reaction volume of 200 µL per well, the components are listed in the table below. The volumes can be scaled as needed.

ComponentStock ConcentrationFinal ConcentrationVolume per well (µL)
Assay Buffer1X1XUp to 200
ATP100 mM5 mM10
NaHCO₃1 M40 mM8
PEP100 mM1 mM2
NADH10 mM0.2 mM4
PK/LDH Mix100 U/mL PK, 150 U/mL LDH2 U/mL PK, 3 U/mL LDH4
SubstrateVariesVariesVaries
Carboxylating EnzymeVariesVaries20
Inhibitor/CompoundVariesVaries10
Nuclease-free water--To 200 µL
  • Assay Procedure:

    • To each well of a 96-well UV-transparent microplate, add all reaction components except the carboxylating enzyme and its specific substrate.

    • Add the specific substrate for the carboxylating enzyme to the appropriate wells.

    • Add the test compounds or vehicle control (e.g., DMSO) to the appropriate wells.

    • Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to establish a baseline reading.

    • Initiate the reaction by adding the carboxylating enzyme to each well.

    • Immediately place the microplate in a plate reader capable of measuring absorbance at 340 nm.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

Data Analysis
  • Calculate the rate of reaction (V) in terms of the change in absorbance per unit time (ΔA₃₄₀/min). This is the slope of the linear portion of the absorbance versus time plot.

  • Convert the rate of absorbance change to the rate of NADH consumption using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

  • The rate of NADH consumption is stoichiometrically equivalent to the rate of this compound formation.

  • For inhibitor studies, calculate the percent inhibition relative to the vehicle control.

  • For kinetic studies, vary the substrate or ATP concentration and fit the initial rate data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Visualizations

Assay_Principle cluster_0 Primary Reaction cluster_1 Coupling Reaction 1 cluster_2 Coupling Reaction 2 (Signal Generation) Substrate Substrate + HCO₃⁻ This compound [this compound] Substrate->this compound Carboxylating Enzyme ATP1 ATP ATP1->this compound ADP1 ADP This compound->ADP1 Carboxylated_Product Carboxylated Product This compound->Carboxylated_Product ADP1->invis1 PEP Phosphoenolpyruvate (PEP) PEP->invis1 Pyruvate Pyruvate Pyruvate->invis2 ATP2 ATP NADH NADH NADH->invis2 NAD NAD⁺ Lactate Lactate invis1->Pyruvate Pyruvate Kinase (PK) invis1->ATP2 invis2->NAD Monitored at 340 nm invis2->Lactate Lactate Dehydrogenase (LDH)

Caption: Principle of the continuous enzyme-coupled assay.

Experimental_Workflow A Prepare Master Mix (Buffer, ATP, PEP, NADH, PK/LDH) B Aliquot Master Mix into 96-well plate A->B C Add Substrate and Test Compound/Vehicle B->C D Pre-incubate at Assay Temperature (e.g., 37°C for 5 min) C->D E Initiate Reaction by Adding Carboxylating Enzyme D->E F Measure Absorbance at 340 nm Kinetically E->F G Calculate Reaction Rates (ΔA₃₄₀/min) F->G H Data Analysis (Determine % Inhibition or Kinetic Parameters) G->H

Caption: Experimental workflow for the continuous enzyme-coupled assay.

Summary of Quantitative Data

The following table provides an example of how to structure the quantitative data obtained from this assay for determining the kinetic parameters of a carboxylating enzyme.

Substrate Concentration (µM)Initial Rate (ΔA₃₄₀/min)Initial Rate (µM/min)
00.0010.16
100.0254.02
250.0528.36
500.08513.67
1000.12019.29
2500.16526.53
5000.19030.55

The following table illustrates how to present data from an inhibitor screening experiment.

Compound IDConcentration (µM)Mean Rate (ΔA₃₄₀/min)% Inhibition
Vehicle (DMSO)-0.2150
Inhibitor A100.10849.8
Inhibitor B100.02289.8
Inhibitor C100.2054.7

Conclusion

The continuous enzyme-coupled assay described provides a reliable and high-throughput method for studying enzymes that produce the transient intermediate this compound. By coupling the reaction to the well-characterized pyruvate kinase/lactate dehydrogenase system, the assay allows for real-time monitoring of enzyme activity through the spectrophotometric detection of NADH oxidation. This protocol is readily adaptable for various carboxylating enzymes and is a valuable tool for basic research and drug discovery efforts targeting this class of enzymes.

References

Detecting the Elusive Carboxyphosphate Intermediate by ³¹P NMR Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyphosphate is a high-energy, transient intermediate crucial to the catalytic mechanism of several essential enzymes, including biotin-dependent carboxylases and carbamoyl (B1232498) phosphate (B84403) synthetase. Its inherent instability and short half-life have historically rendered its direct detection and characterization challenging. This application note details a robust protocol for the in situ generation and detection of this compound using real-time ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. By monitoring the enzymatic reaction of biotin (B1667282) carboxylase, this method allows for the observation of the transient formation and consumption of this compound, providing valuable insights into enzyme kinetics and reaction mechanisms.

Introduction

The detection of transient intermediates in enzymatic reactions is fundamental to understanding catalytic mechanisms and is a critical aspect of drug discovery and development. This compound, an anhydride (B1165640) of carbonic and phosphoric acids, serves as a key phosphoryl donor in various carboxylation and phosphorylation reactions. Due to its high reactivity, with an estimated half-life of around 70 milliseconds, isolating this compound for analytical characterization is not feasible.

³¹P NMR spectroscopy is a powerful, non-invasive analytical technique ideal for studying phosphorus-containing compounds.[1] Its high natural abundance (100%) and sensitivity make it well-suited for real-time monitoring of enzymatic reactions involving phosphorylated substrates and intermediates.[1][2] This protocol leverages the capabilities of ³¹P NMR to observe the fleeting appearance of this compound during the biotin carboxylase-catalyzed reaction, which involves the ATP-dependent carboxylation of biotin.[3][4]

Principle of Detection

The detection of this compound via ³¹P NMR is based on the principle of monitoring the changes in the chemical environment of the phosphorus nuclei throughout the enzymatic reaction. The reaction catalyzed by biotin carboxylase proceeds in two half-reactions. The first half-reaction involves the formation of this compound from ATP and bicarbonate, which then carboxylates biotin.

Reaction Scheme:

ATP + HCO₃⁻ ⇌ this compound + ADP

By acquiring a time-course series of ³¹P NMR spectra, it is possible to observe the decrease in the signal intensity of the γ-phosphate of ATP and the concomitant increase in the signals of ADP and inorganic phosphate (Pi). The transient formation of this compound will manifest as a new, temporary resonance in the phosphate region of the spectrum. The chemical shift of this intermediate will be distinct from those of the other phosphorus-containing species in the reaction mixture.

Quantitative Data Summary

The following table summarizes the typical ³¹P NMR chemical shifts for the key phosphorus-containing species involved in the biotin carboxylase reaction. These values are approximate and can be influenced by factors such as pH, temperature, and the concentration of divalent cations like Mg²⁺.

CompoundPhosphorus NucleusTypical Chemical Shift (δ) ppmMultiplicityJ-Coupling (Hz)
ATP (Adenosine Triphosphate)α-phosphate~ -11.0Doublet~ 15-20
β-phosphate~ -21.5Triplet~ 15-20
γ-phosphate~ -6.0Doublet~ 15-20
ADP (Adenosine Diphosphate)α-phosphate~ -10.5Doublet~ 15-20
β-phosphate~ -6.5Doublet~ 15-20
Pi (Inorganic Phosphate)-~ 2.0 - 3.0 (pH dependent)SingletN/A
This compound (Predicted) -~ 1.0 - 5.0 Singlet N/A

Note: The chemical shift of this compound is a predicted range based on its structure as a mixed anhydride. The exact value will need to be determined experimentally.

Experimental Protocol: In Situ Detection of this compound

This protocol outlines the steps for the real-time ³¹P NMR monitoring of the biotin carboxylase reaction to detect the this compound intermediate.

Materials and Reagents
  • Biotin Carboxylase (from E. coli or other suitable source)

  • ATP (Adenosine 5'-triphosphate), disodium (B8443419) salt

  • Biotin

  • Magnesium Chloride (MgCl₂)

  • Potassium Bicarbonate (KHCO₃)

  • HEPES buffer (or other suitable buffer, pH 7.5)

  • Deuterium Oxide (D₂O) for NMR lock

  • 85% Phosphoric Acid (H₃PO₄) in a sealed capillary (for external referencing)

  • NMR tubes (5 mm)

Instrumentation
  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

  • Temperature control unit for the NMR probe.

Procedure
  • Sample Preparation:

    • Prepare a stock solution of the reaction buffer: 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂.

    • In an Eppendorf tube, prepare the reaction mixture (final volume, e.g., 500 µL) by adding the following components in order:

      • Reaction buffer

      • 10 mM ATP

      • 20 mM Biotin

      • 50 mM KHCO₃

      • 10% D₂O (for NMR lock)

    • Equilibrate the NMR probe to the desired reaction temperature (e.g., 25 °C).

    • Place the NMR tube containing the reaction mixture (without the enzyme) into the NMR spectrometer and acquire a baseline ³¹P NMR spectrum (t=0).

  • Initiation of the Enzymatic Reaction:

    • Carefully add a pre-determined amount of biotin carboxylase to the NMR tube to initiate the reaction. The final enzyme concentration should be optimized to allow for a reaction rate that is observable on the NMR timescale (e.g., 1-10 µM).

    • Quickly and gently mix the contents of the NMR tube.

  • Real-Time ³¹P NMR Data Acquisition:

    • Immediately begin acquiring a series of one-dimensional ³¹P NMR spectra over time.

    • Suggested Acquisition Parameters:

      • Spectrometer Frequency: (e.g., 162 MHz for a 400 MHz ¹H spectrometer)

      • Pulse Program: A standard single-pulse experiment with proton decoupling.

      • Pulse Angle: 30-45° (to allow for faster repetition rates without saturation).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds (should be at least 1-2 times the longest T₁ of the phosphorus nuclei).

      • Number of Scans: 64-128 per time point (adjust based on sample concentration and desired signal-to-noise).

      • Time Resolution: Acquire a spectrum every 1-5 minutes for a total duration of 1-2 hours, or until the reaction reaches equilibrium.

  • Data Processing and Analysis:

    • Process the acquired free induction decays (FIDs) with an exponential line broadening factor (e.g., 5-10 Hz) to improve the signal-to-noise ratio.

    • Reference the chemical shifts of the spectra to the external 85% H₃PO₄ standard (δ = 0 ppm).

    • Stack the time-course spectra to visualize the changes in the signals of ATP, ADP, and Pi.

    • Carefully inspect the region between approximately 1.0 and 5.0 ppm for the appearance and subsequent disappearance of a new resonance, which would correspond to the this compound intermediate.

    • Integrate the peaks corresponding to the γ-phosphate of ATP, the β-phosphate of ADP, and the inorganic phosphate to quantify their concentrations over time.

Visualization of the Experimental Workflow and Reaction Pathway

experimental_workflow prep Sample Preparation (ATP, Biotin, Bicarbonate, Buffer, D2O) baseline Acquire Baseline 31P NMR Spectrum (t=0) prep->baseline initiate Initiate Reaction (Add Biotin Carboxylase) baseline->initiate acquire Real-Time 31P NMR Data Acquisition initiate->acquire process Data Processing (Referencing, Integration) acquire->process analyze Data Analysis (Identify Transient Signal) process->analyze

Caption: Experimental workflow for the detection of this compound.

reaction_pathway ATP ATP i1 ATP->i1 HCO3 Bicarbonate HCO3->i1 CP This compound (Transient Intermediate) ADP ADP CP->ADP i2 CP->i2 Biotin Biotin Biotin->i2 Carboxybiotin Carboxybiotin Pi Inorganic Phosphate Carboxybiotin->Pi i1->CP Biotin Carboxylase i2->Carboxybiotin Carboxylation

Caption: Simplified reaction pathway of biotin carboxylase.

Expected Results and Interpretation

Upon successful execution of this protocol, the stacked ³¹P NMR spectra should clearly show the time-dependent conversion of ATP to ADP and Pi. The key result will be the observation of a transient signal in the downfield region of the phosphate resonances. The intensity of this signal should increase in the initial phase of the reaction and then decrease as this compound is consumed in the subsequent carboxylation of biotin. The integration of this transient peak relative to an internal standard would provide a semi-quantitative measure of the this compound concentration at different time points.

Conclusion

This application note provides a detailed protocol for the detection of the highly labile this compound intermediate using real-time ³¹P NMR spectroscopy. This method offers a powerful tool for researchers in enzymology and drug discovery to gain deeper insights into the mechanisms of carboxylase enzymes. The ability to directly observe this transient species can aid in the characterization of enzyme kinetics, the screening of potential inhibitors, and the elucidation of structure-function relationships in this important class of enzymes.

References

Kinetic Analysis of Carboxyphosphate-Dependent Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the kinetic analysis of carboxyphosphate-dependent enzymes, a crucial class of enzymes involved in essential metabolic pathways, including nucleotide and arginine biosynthesis, and the urea (B33335) cycle. A primary example, Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS), will be used to illustrate the methodologies. These enzymes utilize the transient intermediate this compound, formed from the ATP-dependent phosphorylation of bicarbonate.[1][2][3][4][5] Understanding their kinetic properties is vital for elucidating their reaction mechanisms, identifying regulatory molecules, and developing novel therapeutics.

Introduction to this compound-Dependent Enzymes

This compound-dependent enzymes catalyze key metabolic reactions by activating bicarbonate through phosphorylation by ATP, forming the highly reactive intermediate, this compound.[6] This intermediate is then subject to nucleophilic attack, typically by ammonia (B1221849) or an amino group, to generate a carbamate (B1207046) intermediate, which may be further phosphorylated.[2][4]

The overall reaction catalyzed by Carbamoyl Phosphate Synthetase (CPS) is a prime example:

2 ATP + HCO₃⁻ + Glutamine + H₂O → 2 ADP + Pi + Glutamate + Carbamoyl Phosphate[7][8]

Due to the instability of the this compound intermediate, with an estimated half-life of about 70 milliseconds, its direct detection and characterization in steady-state kinetic assays are challenging.[6] Therefore, kinetic analyses typically rely on monitoring the consumption of substrates or the formation of stable products.

Quantitative Kinetic Data

The following tables summarize key kinetic parameters for Carbamoyl Phosphate Synthetase from various sources. These values are essential for comparative studies, inhibitor screening, and understanding the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters for E. coli Carbamoyl Phosphate Synthetase

SubstrateK_mReference
Carbamoyl Phosphate0.20 mM (for ATCase)[1]
Carbamoyl Phosphate0.36 mM (for OTCase ArgF)[1]
Carbamoyl Phosphate0.05 mM (for OTCase ArgI)[1]
Carbamoyl Phosphate1.3 mM (for OXTCase)[1]
Oxamate36.9 mM (for OXTCase)[1]

Table 2: Activation Kinetics of Carbamoyl Phosphate Synthetase I (CPSI) by N-acetylglutamate (NAG) and its Analog N-carbamylglutamate (NCG) [9]

ActivatorK_m (mM)Relative Concentration for Half-Maximal ActivationMaximal Velocity (V_max)
N-acetylglutamate (NAG)0.151x100%
N-carbamylglutamate (NCG)2.0~13x~40-70% of NAG

Note: While NCG has a lower affinity and efficacy in vitro, its higher metabolic stability makes it a valuable therapeutic agent for NAGS deficiency.[9]

Experimental Protocols

Enzyme Purification

Reliable kinetic analysis begins with a highly purified enzyme. Recombinant expression systems are commonly used to obtain sufficient quantities of this compound-dependent enzymes.

Protocol 1: General Protocol for Purification of Recombinant His-tagged Carbamoyl Phosphate Synthetase

  • Expression: Transform E. coli cells (e.g., BL21(DE3)) with an expression vector containing the gene for the desired CPS. Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional): For higher purity, the eluted protein can be further purified by ion-exchange or size-exclusion chromatography.

  • Buffer Exchange and Storage: Exchange the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol, 1 mM DTT). Determine the protein concentration, aliquot, and store at -80°C.[5][10]

Kinetic Assays

Protocol 2: Continuous Coupled Spectrophotometric Assay for Carbamoyl Phosphate Synthetase

This is the most common method for determining CPS activity. The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.[4][11][12]

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Substrate Stock Solutions:

    • ATP

    • MgCl₂

    • KCl

    • (NH₄)₂CO₃ (or NaHCO₃ and NH₄Cl)

    • Glutamine (for glutamine-dependent CPS)

  • Coupling Enzyme System:

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

  • Activators/Inhibitors: Stock solutions of compounds to be tested.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, MgCl₂, KCl, (NH₄)₂CO₃, PEP, and NADH. The final volume is typically 1 mL.

  • Add the coupling enzymes, PK and LDH, to the mixture.

  • Incubate the mixture for a few minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Initiate the reaction by adding the purified CPS enzyme.

  • Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer.

  • Record the data for a set period, ensuring the initial velocity is linear.

  • To determine the kinetic parameters for a specific substrate, vary its concentration while keeping the concentrations of all other substrates saturating.

  • For inhibitor studies, perform the assay at various concentrations of the inhibitor while keeping the substrate concentrations constant.

Protocol 3: Colorimetric Assay for Carbamoyl Phosphate Synthetase I

This assay is an alternative to the coupled spectrophotometric assay and is particularly useful when coupling enzymes might be inhibited by test compounds. It relies on the chemical conversion of the product, carbamoyl phosphate, to hydroxyurea, which can be quantified colorimetrically.[13]

Reagents:

  • Reaction Buffer: As described for the coupled assay.

  • Hydroxylamine (B1172632) Solution: Prepare fresh.

  • Color Reagent A: (e.g., containing antipyrine (B355649) and sulfuric acid)

  • Color Reagent B: (e.g., containing diacetyl monoxime)

  • Color Reagent C: A mixture of Color Reagents A and B in sulfuric acid.[9]

Procedure:

  • Set up the enzymatic reaction as described in Protocol 2, but without the coupling system.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).[9]

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Add hydroxylamine solution to convert carbamoyl phosphate to hydroxyurea.

  • Add the color reagents and incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 458 nm or 540 nm).[9][13]

  • Create a standard curve using known concentrations of carbamoyl phosphate to determine the amount of product formed.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows for the kinetic analysis of this compound-dependent enzymes.

Enzyme_Reaction_Mechanism ATP_Bicarb ATP + HCO₃⁻ This compound This compound ATP_Bicarb->this compound Enzyme (CPS) Carbamate Carbamate This compound->Carbamate ADP1 ADP This compound->ADP1 Ammonia NH₃ Ammonia->Carbamate Carbamoyl_P Carbamoyl Phosphate Carbamate->Carbamoyl_P Pi Pi Carbamate->Pi ATP_Carbamate ATP ATP_Carbamate->Carbamoyl_P ADP2 ADP Carbamoyl_P->ADP2

Caption: Reaction mechanism of Carbamoyl Phosphate Synthetase.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Expression Recombinant Expression Purification Purification (e.g., Affinity Chromatography) Expression->Purification QC Purity & Concentration Check Purification->QC Assay_Setup Assay Setup (Substrates, Buffers, Coupling System) QC->Assay_Setup Reaction_Init Initiate Reaction with Enzyme Assay_Setup->Reaction_Init Data_Acq Data Acquisition (Spectrophotometry) Reaction_Init->Data_Acq Initial_Rates Calculate Initial Velocities Data_Acq->Initial_Rates Plotting Michaelis-Menten / Lineweaver-Burk Plots Initial_Rates->Plotting Param_Det Determine K_m, V_max, k_cat, K_i Plotting->Param_Det

Caption: General workflow for kinetic analysis.

Coupled_Assay_Pathway CPS_Reaction Carbamoyl Phosphate Synthetase (2 ATP → 2 ADP) ADP ADP CPS_Reaction->ADP PK Pyruvate Kinase ADP->PK PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate PK->Pyruvate ATP_regen ATP PK->ATP_regen LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (Abs @ 340 nm) NADH->LDH NAD NAD⁺ LDH->NAD Lactate Lactate LDH->Lactate

Caption: Coupled spectrophotometric assay pathway.

References

Application Notes and Protocols for Carbamoyl Phosphate Synthetase (CPS) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS) is a crucial enzyme that catalyzes the first committed step in the biosynthesis of pyrimidines and arginine, as well as in the urea (B33335) cycle.[1] This enzyme facilitates the ATP-dependent synthesis of carbamoyl phosphate from either ammonia (B1221849) (EC 6.3.4.16) or the γ-amino group of glutamine (EC 6.3.5.5), and bicarbonate.[1] The mitochondrial form, CPS I, is a key enzyme in the urea cycle, playing a vital role in the detoxification of ammonia in the liver.[2] Given its metabolic significance, the accurate measurement of CPS activity is essential for researchers in biochemistry, drug development, and for the diagnosis of certain metabolic disorders like CPS1 deficiency.[2][3]

These application notes provide a detailed protocol for a colorimetric assay of Carbamoyl Phosphate Synthetase activity. The described method is based on the quantification of citrulline, which is formed from carbamoyl phosphate in a coupled reaction with ornithine transcarbamylase (OTC).[3][4] This assay is suitable for measuring CPS activity in tissue homogenates, such as liver biopsies.[3]

Signaling Pathway: The Urea Cycle

Carbamoyl Phosphate Synthetase I (CPS I) is the rate-limiting enzyme in the urea cycle, a metabolic pathway primarily occurring in the liver that converts toxic ammonia into urea for excretion. The cycle involves a series of five enzymatic reactions.

Urea_Cycle NH4 NH₄⁺ + HCO₃⁻ CPS1 CPS I NH4->CPS1 2 ATP → 2 ADP + Pi CP Carbamoyl Phosphate OTC OTC CP->OTC Orn Ornithine Orn->OTC Cit Citrulline ASS ASS Cit->ASS ATP → AMP + PPi Asp Aspartate Asp->ASS ArgSuc Argininosuccinate ASL ASL ArgSuc->ASL Fum Fumarate Arg Arginine ARG1 ARG1 Arg->ARG1 H₂O Urea Urea CPS1->CP OTC->Cit ASS->ArgSuc ASL->Fum ASL->Arg ARG1->Orn ARG1->Urea Assay_Workflow A Prepare Tissue Homogenate C Initiate Reaction: Add tissue homogenate to reaction mixture A->C B Prepare Reaction Mixture (Buffer, ATP, MgCl₂, NAG, Ornithine, NH₄Cl, KHCO₃, OTC) B->C D Incubate at 37°C C->D E Stop Reaction: Add Trichloroacetic Acid (TCA) D->E F Centrifuge to pellet protein E->F G Transfer supernatant F->G H Add Color Reagent (Diacetyl monoxime, Thiosemicarbazide, Sulfuric Acid) G->H I Incubate at 100°C for color development H->I J Cool to room temperature I->J K Measure Absorbance at 530 nm J->K L Calculate CPS Activity K->L

References

Application Notes: Biotin Carboxylase Assay for Drug Discovery and Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotin-dependent carboxylases are a ubiquitous class of enzymes crucial for central metabolic pathways, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[1][2] These enzymes catalyze the carboxylation of various substrates in a two-step reaction mechanism. The first half-reaction, catalyzed by the biotin (B1667282) carboxylase (BC) domain, involves the ATP-dependent carboxylation of a covalently bound biotin cofactor.[3][4][5] This reaction proceeds through a highly reactive carboxyphosphate intermediate, which then carboxylates the N1' atom of the biotin ring.[1][6][7][8]

Given their essential role in metabolism, bacterial biotin carboxylases are attractive targets for the development of novel antibacterial agents.[3][9] Furthermore, understanding the kinetics and inhibition of human isoforms is critical for drug development in areas like metabolic syndrome, diabetes, and obesity.[1] These application notes provide detailed protocols for assaying biotin carboxylase activity by measuring the formation of this compound's downstream products, offering robust platforms for enzyme characterization and high-throughput screening of inhibitors.

Reaction Pathway

The biotin carboxylase-catalyzed reaction consists of two distinct steps. First, bicarbonate is activated by ATP to form the unstable intermediate, this compound. Second, the carboxyl group is transferred from this compound to biotin, yielding carboxybiotin and releasing ADP and inorganic phosphate (B84403) (Pi). The phosphate group derived from the decomposition of this compound is proposed to act as the general base that deprotonates the N1' atom of biotin, facilitating its nucleophilic attack.[1][2][6]

Biotin_Carboxylase_Pathway cluster_enzyme Enzyme ATP ATP This compound This compound ATP->this compound + Bicarbonate Bicarbonate Bicarbonate (HCO₃⁻) Biotin Biotin Carboxybiotin N1'-Carboxybiotin BC Biotin Carboxylase (BC) Catalyzes both steps ADP ADP This compound->ADP - Biotin Pi Phosphate (Pi) This compound->Pi This compound->Carboxybiotin

Caption: The two-step reaction catalyzed by Biotin Carboxylase.

Experimental Protocols

Direct measurement of the transient this compound intermediate is challenging due to its short half-life.[8] Therefore, assays are designed to quantify the stoichiometric products of the reaction: ADP or carboxybiotin.

Protocol 1: Spectrophotometric Coupled-Enzyme Assay

This is a continuous assay that indirectly measures this compound formation by quantifying ADP production. The production of ADP is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which results in a decrease in absorbance at 340 nm.[1][10] This method is ideal for kinetic studies and high-throughput screening of inhibitors.

Principle:

  • Biotin Carboxylase: ATP + Biotin + HCO₃⁻ → ADP + Carboxybiotin + Pi

  • Pyruvate Kinase: ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

  • Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Spectrophotometric_Assay_Workflow start Start prep Prepare Master Mix (Buffer, MgCl₂, PEP, NADH, PK/LDH) start->prep aliquot Aliquot Master Mix into 96-well plate prep->aliquot add_substrates Add Substrates (ATP, Bicarbonate, Biotin) and Test Compound aliquot->add_substrates initiate Initiate Reaction with Biotin Carboxylase add_substrates->initiate read Immediately Read A₃₄₀ Continuously (Kinetic Mode) initiate->read calculate Calculate Rate of NADH Oxidation (ΔA₃₄₀ / min) read->calculate end End calculate->end

Caption: Workflow for the spectrophotometric coupled-enzyme assay.

Materials and Reagents:

  • Biotin Carboxylase (purified)

  • HEPES or Potassium Phosphate buffer (pH 7.4-8.5)

  • ATP

  • MgCl₂

  • Biotin

  • Potassium Bicarbonate (KHCO₃)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Prepare a master mix containing buffer, MgCl₂, PEP, NADH, PK, and LDH.

  • Aliquot the master mix into the wells of a 96-well plate.

  • Add the substrates (ATP, bicarbonate, biotin) and the test inhibitor compound or vehicle control (e.g., DMSO) to the appropriate wells.

  • Equilibrate the plate at the desired temperature (e.g., 25°C) for 5 minutes.

  • Initiate the reaction by adding a pre-determined amount of biotin carboxylase enzyme to each well.

  • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The rate of NADH oxidation is directly proportional to the rate of ADP production.

Protocol 2: ¹⁴C-Bicarbonate Fixation Assay

This is a discontinuous, endpoint assay that directly measures the incorporation of a radiolabeled carboxyl group from ¹⁴C-bicarbonate into biotin.[1][11] It is a highly sensitive and specific method, often used as an orthogonal assay to confirm hits from primary screens.

Principle: Biotin Carboxylase: ATP + Biotin + [¹⁴C]HCO₃⁻ → ADP + [¹⁴C]Carboxybiotin + Pi

Radiometric_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer, ATP, MgCl₂, Biotin, [¹⁴C]Bicarbonate, Test Compound) start->prep initiate Initiate Reaction with Biotin Carboxylase prep->initiate incubate Incubate at 25°C (e.g., 1 hour) initiate->incubate stop Stop Reaction (e.g., add KOH) incubate->stop precipitate Precipitate Unreacted [¹⁴C]HCO₃⁻ with BaCl₂ Solution stop->precipitate centrifuge Centrifuge to Pellet Ba¹⁴CO₃ precipitate->centrifuge scint Transfer Supernatant to Scintillation Vial and Count centrifuge->scint end End scint->end

Caption: Workflow for the ¹⁴C-Bicarbonate fixation assay.

Materials and Reagents:

  • Biotin Carboxylase (purified)

  • HEPES or Triethanolamine-HCl buffer

  • ATP

  • MgCl₂

  • Biotin

  • NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

  • Saturated KOH solution

  • Barium Chloride (BaCl₂) solution

  • Microcentrifuge tubes

  • Liquid scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • In a microcentrifuge tube, prepare a reaction mixture containing buffer, ATP, MgCl₂, biotin, test compound, and NaH¹⁴CO₃.[1]

  • Initiate the reaction by adding biotin carboxylase.

  • Incubate the reaction at a controlled temperature (e.g., 25°C) for a fixed time (e.g., 60 minutes).[1]

  • Stop the reaction by adding a small volume of saturated KOH solution.[1]

  • Precipitate the unreacted [¹⁴C]bicarbonate by adding BaCl₂ solution, which forms insoluble barium carbonate (Ba¹⁴CO₃).[1]

  • Centrifuge the tubes to pellet the precipitate.

  • Carefully transfer a known volume of the supernatant (containing the soluble [¹⁴C]carboxybiotin product) to a scintillation vial.

  • Add scintillation cocktail, mix, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of carboxybiotin formed.

Data Presentation

Quantitative data from these assays are essential for characterizing enzyme kinetics and inhibitor potency.

Table 1: Kinetic Parameters for E. coli Biotin Carboxylase

This table summarizes key kinetic constants for the substrates of biotin carboxylase. These values are critical for designing assay conditions, particularly substrate concentrations, to ensure accurate measurement of enzyme activity and inhibition.

SubstrateKₘ ValueReference
ATP~0.05 - 0.5 mM[1][4]
Bicarbonate~1 - 40 mM[1]
Biotin~30 - 130 mM[1]

Note: Kₘ values can vary depending on assay conditions (pH, temperature, buffer composition).

Table 2: Example Inhibition Data Analysis

This table provides a template for presenting data from inhibitor screening studies. IC₅₀, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard measure of potency.

Inhibitor CompoundAssay TypeATP Conc. (mM)IC₅₀ (µM)Inhibition Pattern vs. ATPReference
Compound XSpectrophotometric0.515.2Competitive[12]
Compound Y¹⁴C-Bicarbonate Fixation5.05.8Non-competitive[12]
PhosphonoacetateSpectrophotometricVaried-Competitive[12]
SABA1SpectrophotometricVaried75-150Uncompetitive (vs. Biotin)[4][5]

This table is illustrative. Actual values must be determined experimentally.

References

In Vitro Reconstitution of Pathways Involving Carboxyphosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro reconstitution of key metabolic pathways involving the highly reactive intermediate, carboxyphosphate. These pathways are central to fundamental cellular processes, including nucleotide and amino acid biosynthesis, fatty acid metabolism, and gluconeogenesis. Understanding and manipulating these pathways through in vitro reconstitution is critical for basic research and the development of novel therapeutics.

This compound is a transient, high-energy mixed anhydride (B1165640) of carbonic and phosphoric acids. It serves as a key intermediate in two major classes of enzymes: Carbamoyl (B1232498) Phosphate (B84403) Synthetases (CPS) and Biotin-dependent Carboxylases . This document will focus on the in vitro reconstitution of pathways involving representative enzymes from both classes: E. coli Carbamoyl Phosphate Synthetase and Acetyl-CoA Carboxylase.

Section 1: Carbamoyl Phosphate Synthetase (CPS) Pathway

Carbamoyl phosphate synthetase (CPS) is a crucial enzyme that catalyzes the synthesis of carbamoyl phosphate, a precursor for pyrimidine (B1678525) and arginine biosynthesis, and in vertebrates, for the urea (B33335) cycle.[1][2][3] The reaction proceeds through a three-step mechanism involving the formation of a this compound intermediate.[1][4]

Biochemical Pathway and Mechanism

The overall reaction catalyzed by E. coli CPS is:

2 ATP + HCO₃⁻ + Glutamine → 2 ADP + Pi + Carbamoyl Phosphate + Glutamate

The reaction mechanism involves three distinct active sites connected by molecular tunnels that channel the reactive intermediates, ammonia (B1221849) and carbamate (B1207046).[5]

  • Bicarbonate Phosphorylation: In the first active site, ATP phosphorylates bicarbonate to form this compound and ADP.[1][5]

  • Ammonia Generation and Carbamate Synthesis: The enzyme's small subunit hydrolyzes glutamine to produce ammonia, which travels through an "ammonia tunnel" to the second active site. Here, ammonia reacts with this compound to form carbamate and inorganic phosphate.[1][5]

  • Carbamate Phosphorylation: The unstable carbamate intermediate is then transported through a "carbamate tunnel" to the third active site, where a second molecule of ATP phosphorylates it to produce carbamoyl phosphate.[5]

CPS_Pathway ATP1 ATP1 This compound This compound ATP1->this compound + HCO₃⁻ ADP1 ADP1 This compound->ADP1 - ADP Carbamate Carbamate This compound->Carbamate + Ammonia HCO3 HCO3 HCO3->this compound Pi Pi Carbamate->Pi - Pi Carbamoyl_P Carbamoyl_P Carbamate->Carbamoyl_P Ammonia Ammonia Ammonia->Carbamate Glutamine Glutamine Glutamine->Ammonia - Glutamate Glutamate Glutamate Glutamate->Ammonia ATP2 ATP2 ATP2->Carbamoyl_P + Carbamate ADP2 ADP2 Carbamoyl_P->ADP2 - ADP

Experimental Protocol: In Vitro Reconstitution and Activity Assay of E. coli CPS

This protocol describes a coupled assay to measure the synthesis of carbamoyl phosphate by monitoring the formation of citrulline in the presence of ornithine transcarbamoylase (OTC).[5][6]

Materials:

  • Purified E. coli Carbamoyl Phosphate Synthetase (CPS)

  • Ornithine Transcarbamoylase (OTC)

  • HEPES buffer (50 mM, pH 7.6)

  • MgCl₂ (20 mM)

  • KCl (100 mM)

  • KHCO₃ (40 mM)

  • ATP (5.0 mM)

  • L-Ornithine (10 mM)

  • L-Glutamine (10 mM)

  • Colorimetric reagents for citrulline detection (e.g., diacetyl monoxime)

  • Spectrophotometer

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the assay mixture containing:

    • 50 mM HEPES, pH 7.6

    • 20 mM MgCl₂

    • 100 mM KCl

    • 40 mM KHCO₃

    • 5.0 mM ATP

    • 10 mM L-Ornithine

    • 12 units of OTC

    • 10 mM L-Glutamine

  • Initiate the Reaction: Add a known amount of purified CPS to the reaction mixture to start the reaction. The final volume should be standardized for all assays.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Quantify Citrulline: Measure the amount of citrulline produced using a colorimetric method. For example, the reaction with diacetylmonoxime produces a colored product that can be quantified by measuring the absorbance at a specific wavelength.[6]

  • Calculate CPS Activity: Determine the specific activity of CPS, typically expressed as µmol of citrulline formed per minute per milligram of enzyme.

CPS_Workflow A Prepare Assay Mixture (HEPES, MgCl₂, KCl, KHCO₃, ATP, Ornithine, OTC, Glutamine) B Add Purified CPS to Initiate Reaction A->B C Incubate at 37°C B->C D Stop Reaction (e.g., with TCA) C->D E Quantify Citrulline (Colorimetric Assay) D->E F Calculate Specific Activity E->F

Quantitative Data

The following table summarizes representative kinetic parameters for wild-type E. coli CPS.

ParameterValueReference
kcat (CP Synthesis)1.90 ± 0.01 s⁻¹[5]
Km (ADP)0.13 ± 0.03 mM[5]

Section 2: Biotin-dependent Carboxylase Pathways

Biotin-dependent carboxylases are a family of enzymes that catalyze the carboxylation of various substrates.[7] These enzymes are essential for fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[7][8] The reaction mechanism proceeds in two half-reactions occurring at distinct active sites.[7]

Biochemical Pathway and Mechanism

The general mechanism for biotin-dependent carboxylases involves two steps:

  • Biotin (B1667282) Carboxylation: The biotin carboxylase (BC) domain catalyzes the ATP-dependent carboxylation of a biotin prosthetic group, which is covalently attached to the biotin carboxyl carrier protein (BCCP) domain. This step involves the formation of a this compound intermediate from ATP and bicarbonate.[7]

  • Carboxyl Transfer: The carboxyl group is then transferred from carboxybiotin to the acceptor substrate in the carboxyltransferase (CT) active site.[7]

A prime example is Acetyl-CoA Carboxylase (ACC) , which catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[9][10]

ACC_Pathway ATP ATP This compound This compound ATP->this compound + HCO₃⁻ ADP ADP This compound->ADP - ADP Carboxybiotin Carboxybiotin This compound->Carboxybiotin + Biotin-Enzyme HCO3 HCO3 HCO3->this compound Pi Pi Carboxybiotin->Pi - Pi MalonylCoA MalonylCoA Carboxybiotin->MalonylCoA + Acetyl-CoA Biotin Biotin Biotin->Carboxybiotin MalonylCoA->Biotin - Biotin-Enzyme AcetylCoA AcetylCoA AcetylCoA->MalonylCoA

Experimental Protocol: In Vitro Reconstitution and Activity Assay of Acetyl-CoA Carboxylase (ACC)

This protocol describes a radiometric assay to measure the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.[11]

Materials:

  • Purified Acetyl-CoA Carboxylase (ACC)

  • Tris-Cl buffer (50 mM, pH 8.0)

  • MgCl₂ (5 mM)

  • DTT (2 mM)

  • ATP (5 mM)

  • Acetyl-CoA (0.6 mM)

  • Fatty acid-free Bovine Serum Albumin (BSA) (1 mg/ml)

  • [¹⁴C]NaHCO₃ (specific activity, e.g., 14.9 mCi/mmol)

  • Scintillation cocktail and counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture in "BC Buffer" (50 mM Tris-Cl pH 8, 5 mM MgCl₂, 2 mM DTT) supplemented with:

    • 5 mM ATP

    • 0.6 mM acetyl-CoA

    • 1 mg/ml fatty acid-free BSA

    • 2 mM [¹⁴C]NaHCO₃

  • Initiate the Reaction: Add a known amount of purified ACC to the reaction mixture to start the reaction. The final volume should be standardized.

  • Incubation: Incubate the reaction at 30°C for 30 minutes, with mixing every 10 minutes.[11]

  • Stop the Reaction: Terminate the reaction by adding a strong acid (e.g., HCl) to remove unincorporated [¹⁴C]NaHCO₃ as ¹⁴CO₂.

  • Quantify [¹⁴C]Malonyl-CoA: After acidification and drying, the remaining non-volatile radioactivity, corresponding to [¹⁴C]malonyl-CoA, is measured by liquid scintillation counting.

  • Calculate ACC Activity: Determine the specific activity of ACC, typically expressed as nmol of [¹⁴C]bicarbonate incorporated into malonyl-CoA per minute per milligram of enzyme.

ACC_Workflow A Prepare Assay Mixture (BC Buffer, ATP, Acetyl-CoA, BSA, [¹⁴C]NaHCO₃) B Add Purified ACC to Initiate Reaction A->B C Incubate at 30°C B->C D Stop Reaction (Acidification) C->D E Quantify [¹⁴C]Malonyl-CoA (Scintillation Counting) D->E F Calculate Specific Activity E->F

Quantitative Data for Reconstituted E. coli Fatty Acid Synthase (FAS) Pathway

The following table provides component concentrations for the in vitro reconstitution of the E. coli fatty acid synthesis pathway, which includes Acetyl-CoA Carboxylase activity.

ComponentConcentrationReference
Malonyl-CoA500 µM[1]
Acetyl-CoA200 µM[1]
NADH1 mM[1]
NADPH1 mM[1]
Holo-ACP30 µM[1]
TesA30 µM[1]
Fab Enzymes (most)> 1 µM[1]

Conclusion

The in vitro reconstitution of pathways involving this compound is a powerful tool for dissecting their complex mechanisms and for screening potential inhibitors or activators. The protocols and data presented here provide a solid foundation for researchers to establish these assays in their own laboratories. Careful optimization of reaction conditions and component concentrations will be crucial for obtaining robust and reproducible results. These reconstituted systems offer a controlled environment to study the intricate interplay of enzymes, substrates, and cofactors, ultimately advancing our understanding of cellular metabolism and aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols for Trapping the Carboxyphosphate Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxyphosphate is a highly reactive and unstable mixed anhydride (B1165640) of carbonic and phosphoric acids. It serves as a key, transient intermediate in a number of essential carbon-transfer reactions catalyzed by biotin-dependent carboxylases and carbamoyl (B1232498) phosphate (B84403) synthetases.[1] Its fleeting existence, with an estimated half-life of only 70 milliseconds, makes its direct detection and characterization exceptionally challenging.[1] Consequently, specialized techniques are required to trap and study this intermediate to elucidate enzyme mechanisms and develop novel therapeutics.

These application notes provide detailed protocols for two primary methods for investigating the formation of this compound: indirect detection through positional isotope exchange (PIX) and direct chemical trapping followed by mass spectrometry analysis.

Method 1: Indirect Detection via Positional Isotope Exchange (PIX)

Positional Isotope Exchange (PIX) is a powerful, non-invasive technique to demonstrate the reversible formation of an intermediate in an enzyme-catalyzed reaction. For this compound, this method relies on the enzyme-catalyzed formation of the intermediate from ATP and bicarbonate, followed by its breakdown back to substrates. If the terminal phosphate of ATP is labeled with ¹⁸O, the reversible formation and breakdown of this compound will lead to the scrambling of the ¹⁸O label between the β-γ bridge and non-bridge positions of ATP. This change can be detected by ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Diagram of the Positional Isotope Exchange Principle

PIX_Principle cluster_analysis Analysis ATP_labeled ATP (β-γ bridge ¹⁸O-labeled) Intermediate This compound Intermediate ATP_labeled->Intermediate Enzyme + HCO₃⁻ Intermediate->ATP_labeled Reversal ATP_scrambled ATP (β non-bridge ¹⁸O-labeled) Intermediate->ATP_scrambled Rotation & Reversal NMR ³¹P NMR Analysis (Detects scrambled label)

Caption: Principle of Positional Isotope Exchange (PIX) for this compound detection.

Experimental Protocol: PIX for this compound Detection

1. Preparation of [γ-¹⁸O]ATP:

  • Synthesize [γ-¹⁸O]ATP with a high degree of ¹⁸O enrichment in the γ-phosphate group. This can be achieved through established enzymatic or chemical synthesis protocols.

  • Purify the labeled ATP using chromatography (e.g., HPLC) to ensure it is free from contaminants that might interfere with the enzymatic reaction or NMR analysis.

  • Characterize the synthesized [γ-¹⁸O]ATP by mass spectrometry and ³¹P NMR to confirm the position and extent of labeling.

2. Enzymatic Reaction:

  • Prepare a reaction buffer appropriate for the specific enzyme being studied (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂, KCl, and other necessary cofactors).

  • In a typical reaction, combine the following in the specified order:

    • Reaction Buffer

    • Enzyme (at a suitable concentration, e.g., 1-10 µM)

    • [γ-¹⁸O]ATP (e.g., 1-5 mM)

    • Initiate the reaction by adding sodium bicarbonate (e.g., 20-50 mM).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding a denaturing agent such as perchloric acid or by rapid freezing in liquid nitrogen.

3. Sample Preparation for NMR Analysis:

  • If the reaction was quenched with acid, neutralize the sample and remove the precipitated protein by centrifugation.

  • Lyophilize the supernatant to concentrate the sample.

  • Re-dissolve the sample in a minimal volume of D₂O for the NMR measurement.

4. ³¹P NMR Analysis:

  • Acquire ³¹P NMR spectra of the samples.

  • Analyze the spectra to detect the appearance of a new peak corresponding to the scrambled ¹⁸O label in the β-phosphate of ATP. The ¹⁸O isotope induces a characteristic upfield shift in the ³¹P resonance.

  • Quantify the rate of isotope exchange by measuring the change in the relative intensities of the labeled and unlabeled β-phosphate peaks over time.

Data Presentation: Representative PIX Data
Time (minutes)% [γ-¹⁸O]ATP Remaining% Scrambled ATP (β-non-bridge ¹⁸O)
01000
15955
309010
608020

Method 2: Direct Chemical Trapping with Hydroxylamine (B1172632)

Given the electrophilic nature of the carbonyl carbon in the acyl-phosphate group of this compound, a nucleophilic trapping agent can be used to form a stable adduct. Hydroxylamine is a suitable trapping agent that has been successfully used for other reactive acyl-phosphate intermediates.[3] The resulting hydroxamate adduct is more stable than this compound and can be detected by mass spectrometry.

Diagram of the Chemical Trapping Reaction

Trapping_Reaction This compound This compound O=C(O⁻)-O-P(O₂⁻)-O⁻ Adduct Stable Adduct O=C(O⁻)-NH-OH This compound->Adduct Nucleophilic Attack Phosphate Phosphate HO-P(O₂⁻)-O⁻ This compound->Phosphate Release Hydroxylamine Hydroxylamine H₂N-OH

Caption: Chemical trapping of this compound with hydroxylamine.

Experimental Protocol: Rapid Quench-Flow Trapping with Hydroxylamine

Due to the short half-life of this compound, a rapid quench-flow apparatus is recommended to mix the enzyme and substrates and then rapidly quench the reaction with hydroxylamine.[4][5]

1. Reagent Preparation:

  • Enzyme Solution: Prepare the enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, with MgCl₂ and KCl).

  • Substrate Solution: Prepare a solution containing ATP and sodium bicarbonate in the same buffer.

  • Quenching Solution: Prepare a high-concentration solution of hydroxylamine (e.g., 0.5 - 1.0 M, pH adjusted to ~7.0) to ensure rapid and effective trapping.

2. Rapid Quench-Flow Experiment:

  • Load the enzyme and substrate solutions into separate syringes of the quench-flow instrument.

  • Load the hydroxylamine quenching solution into the quenching syringe.

  • Initiate the reaction by rapidly mixing the enzyme and substrate solutions. The reaction mixture flows through a delay loop, which determines the reaction time.

  • After the desired reaction time (ranging from milliseconds to seconds), the reaction mixture is rapidly mixed with the hydroxylamine solution to quench the reaction and trap the this compound intermediate.

  • Collect the quenched samples for analysis.

Diagram of the Experimental Workflow

Trapping_Workflow cluster_preparation 1. Reagent Preparation cluster_mixing 2. Rapid Quench-Flow cluster_analysis 3. Analysis Enzyme_sol Enzyme Solution Mixing Rapid Mixing of Enzyme & Substrates Enzyme_sol->Mixing Substrate_sol Substrate Solution (ATP + HCO₃⁻) Substrate_sol->Mixing Quench_sol Quench Solution (Hydroxylamine) Quenching Quenching with Hydroxylamine Quench_sol->Quenching Delay Delay Loop (Reaction Time) Mixing->Delay Delay->Quenching LCMS LC-MS/MS Analysis of Trapped Adduct Quenching->LCMS

References

Application Notes and Protocols for Tracking Carboxyphosphate Reactions Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyphosphate is a highly reactive and unstable intermediate pivotal in the catalytic mechanism of biotin-dependent carboxylases. These enzymes, including acetyl-CoA carboxylase (ACC) and pyruvate (B1213749) carboxylase (PC), are central to various metabolic pathways such as fatty acid synthesis and gluconeogenesis, making them attractive targets for drug development.[1] Due to its transient nature, direct detection of this compound is challenging. The use of stable isotope labeling, in conjunction with rapid kinetic techniques and mass spectrometry, provides a powerful approach to probe the formation and fate of this critical intermediate.

These application notes provide detailed protocols for utilizing ¹³C and ¹⁸O stable isotopes to investigate this compound-mediated reactions. The methodologies described herein are designed to enable researchers to trace the flow of atoms from substrates to products, elucidate reaction mechanisms, and quantify enzymatic activity.

Core Concepts in Stable Isotope Tracing of this compound Reactions

Stable isotope tracing relies on the substitution of an atom in a substrate molecule with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O).[2] These labeled molecules are chemically identical to their unlabeled counterparts and are processed by enzymes in the same manner.[2] Mass spectrometry can then distinguish between the labeled and unlabeled products based on their mass difference, allowing for the tracking of metabolic pathways.[3]

For this compound reactions, two primary stable isotopes are employed:

  • ¹³C-labeled bicarbonate (H¹³CO₃⁻): Used to trace the carbon atom that is ultimately transferred to the acceptor molecule. By monitoring the incorporation of ¹³C into the final product, the activity of the carboxylase can be quantified.[4]

  • ¹⁸O-labeled ATP or water (H₂¹⁸O): Used to investigate the mechanism of phosphate (B84403) transfer during the formation of this compound. Positional Isotope Exchange (PIX) studies with γ-¹⁸O-ATP can reveal the dynamics of ATP cleavage and reformation on the enzyme.[5]

Data Presentation: Quantitative Analysis of Carboxylase Activity

The following tables summarize quantitative data from stable isotope tracing studies on key biotin-dependent carboxylases. This data is crucial for understanding the flux through these pathways in various physiological and disease states.

Table 1: In Vivo ¹³C-Labeling of TCA Cycle Intermediates via Pyruvate Carboxylase

MetaboliteTissueTracerM+1 Enrichment (%)M+3 Enrichment (%)Reference
Citrate (B86180)Mouse Liver[U-¹³C]-glucose> M+3< M+1[6]
CitrateMouse Skeletal Muscle[U-¹³C]-glucose> M+3< M+1[6]
CitrateSarcoma[U-¹³C]-glucose> M+4< M+1[6]

M+n denotes the mass isotopologue with 'n' additional neutrons. In this context, M+1 in citrate suggests incorporation of ¹³CO₂. M+3 suggests the incorporation of ¹³C₃-pyruvate via pyruvate carboxylase.[6]

Table 2: Substrate Contribution to Propionyl-CoA Pool in Cancer Cell Lines

Cell LineLabeled SubstratePropionyl-CoA M+3 Contribution (%)Reference
HCT116[U-¹³C]-Isoleucine~50[7]
H460[U-¹³C]-Isoleucine~40[7]
A549[U-¹³C]-Isoleucine~30[7]

This data demonstrates the utility of stable isotope tracing in determining the metabolic origins of key intermediates.

Experimental Protocols

Protocol 1: Tracking Carbon Fixation using ¹³C-Bicarbonate

This protocol describes an in vitro assay to monitor the incorporation of ¹³C from labeled bicarbonate into an acceptor molecule (e.g., acetyl-CoA for ACC, pyruvate for PC).

Materials:

  • Purified biotin-dependent carboxylase (e.g., Acetyl-CoA Carboxylase)

  • Substrates: Acetyl-CoA (or Pyruvate), ATP, MgCl₂

  • ¹³C-Sodium Bicarbonate (NaH¹³CO₃, 99% enrichment)

  • Reaction Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Quenching Solution: Cold 10% (v/v) perchloric acid or 80% methanol.[8]

  • Rapid quench-flow apparatus (for kinetic analysis)[9]

  • LC-MS/MS system[10]

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified enzyme, acetyl-CoA, ATP, and MgCl₂ in the reaction buffer.

  • Initiation of Reaction: Initiate the reaction by adding ¹³C-sodium bicarbonate to the mixture. For steady-state analysis, incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes). For pre-steady-state kinetic analysis, use a rapid quench-flow instrument to allow for reaction times in the millisecond range.[9]

  • Quenching the Reaction: Terminate the reaction by adding the cold quenching solution. This step is critical to stop enzymatic activity and preserve the metabolic state.[11]

  • Sample Preparation for MS: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant containing the metabolites. The sample may require further cleanup or derivatization depending on the analytical method.[10]

  • LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS system to detect and quantify the unlabeled (M+0) and ¹³C-labeled (M+1 for malonyl-CoA) product.[10]

  • Data Analysis: Determine the fractional enrichment of the product by calculating the ratio of the labeled product to the total product pool (labeled + unlabeled). This provides a measure of the carboxylase activity.[3]

Protocol 2: Probing the Phosphate Transfer Mechanism using γ-¹⁸O-ATP (Positional Isotope Exchange)

This protocol is designed to investigate the reversible formation of this compound by analyzing the exchange of ¹⁸O between the β-γ bridge and β-nonbridge positions of ATP.[5][12]

Materials:

  • Purified biotin-dependent carboxylase

  • Substrates: Bicarbonate, MgCl₂

  • [γ-¹⁸O₃]ATP or [β,γ-bridge-¹⁸O]ATP (synthesized enzymatically or chemically)[13]

  • Quenching Solution: Acidic solution (e.g., perchloric acid)

  • Derivatization reagents for phosphate analysis by GC-MS (optional)

  • High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR MS) or ³¹P-NMR spectrometer[14]

Procedure:

  • Reaction Setup: Incubate the purified enzyme with [γ-¹⁸O₃]ATP, MgCl₂, and bicarbonate in the reaction buffer. The absence of the carboxyl group acceptor (e.g., acetyl-CoA) will favor the reverse reaction from this compound back to ATP and bicarbonate, allowing for positional isotope exchange.

  • Time-Course Sampling and Quenching: At various time points, take aliquots of the reaction mixture and immediately quench the reaction with the acidic quenching solution.

  • Isolation of ATP: Isolate the ATP from the reaction mixture, for example, by using anion-exchange chromatography.

  • Mass Spectrometry or NMR Analysis:

    • Mass Spectrometry: Analyze the isotopic distribution of the phosphate groups of ATP. Fragmentation of ATP in the mass spectrometer can distinguish between ¹⁸O in the γ-phosphate and the β-γ bridge position.[14]

    • ³¹P-NMR: This technique can directly distinguish between ATP with ¹⁸O in the β-γ bridge and β-nonbridge positions due to the isotope-induced shift in the ³¹P signal.

  • Data Interpretation: An increase in the amount of ¹⁸O in the β-nonbridge positions over time indicates that the γ-phosphate of ATP has been reversibly transferred to bicarbonate to form this compound and then returned to ADP. The rate of this exchange provides insights into the kinetics of this compound formation and breakdown.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Carboxyphosphate_Formation cluster_reactants Reactants cluster_enzyme Biotin (B1667282) Carboxylase Domain cluster_intermediate Unstable Intermediate cluster_products1 Products of First Half-Reaction cluster_biotin Biotin Carboxylation ATP ATP Enzyme Enzyme ATP->Enzyme binds Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->Enzyme binds This compound This compound Enzyme->this compound catalyzes formation ADP ADP This compound->ADP Pi Orthophosphate (Pi) This compound->Pi CO2 CO₂ This compound->CO2 decomposes to Biotin Biotin CO2->Biotin carboxylates Carboxybiotin Carboxybiotin Biotin->Carboxybiotin

Caption: Formation of this compound and subsequent biotin carboxylation.

Stable_Isotope_Tracing_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Labeling 1. Isotopic Labeling (e.g., ¹³C-Bicarbonate or ¹⁸O-ATP) Incubation 2. Enzymatic Reaction (Steady-state or Rapid Quench) Labeling->Incubation Quenching 3. Reaction Quenching (e.g., Cold Acid/Solvent) Incubation->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction MS_Analysis 5. Mass Spectrometry (LC-MS/MS or GC-MS) Extraction->MS_Analysis MID_Analysis 6. Mass Isotopologue Distribution Analysis MS_Analysis->MID_Analysis Flux_Calculation 7. Metabolic Flux Calculation MID_Analysis->Flux_Calculation

Caption: General workflow for stable isotope tracing of enzymatic reactions.

Conclusion

The application of stable isotope labeling techniques provides an indispensable toolkit for the detailed investigation of this compound reactions. By tracing the fate of ¹³C and ¹⁸O atoms, researchers can overcome the challenges posed by the instability of the this compound intermediate to gain profound insights into the mechanisms of biotin-dependent carboxylases. The protocols and data presented here serve as a comprehensive guide for scientists in academia and industry to design and execute experiments aimed at understanding and modulating these critical metabolic enzymes. This knowledge is fundamental for the development of novel therapeutics targeting a range of human diseases.

References

Application Notes and Protocols for the Indirect Detection of Carboxyphosphate via Fluorescent Monitoring of Carbamoyl Phosphate Synthetase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carboxyphosphate is a critical, yet highly unstable, metabolic intermediate in the biosynthesis of carbamoyl (B1232498) phosphate (B84403), a precursor for pyrimidines, arginine, and urea. Its extreme lability, with an estimated half-life of milliseconds, makes the direct detection of this compound in biological systems a formidable challenge. Consequently, no specific fluorescent probes for the direct quantification of this compound have been developed.

These application notes describe a robust and sensitive method for the indirect detection and quantification of this compound turnover by monitoring the activity of carbamoyl phosphate synthetase (CPS), the enzyme responsible for its generation. This is achieved through a coupled enzymatic assay that utilizes a novel, hypothetical fluorescent probe designed to detect one of the reaction products, adenosine (B11128) diphosphate (B83284) (ADP). By measuring the rate of ADP formation, a direct correlation to the enzymatic turnover of this compound can be established. This methodology is invaluable for researchers in biochemistry, cell biology, and drug discovery who are interested in studying the activity of CPS and the metabolic pathways in which this compound is an intermediate.

Principle of the Assay

The enzymatic reaction catalyzed by carbamoyl phosphate synthetase (CPS) proceeds in two steps, with this compound as a key intermediate:

  • Bicarbonate + ATP → this compound + ADP

  • This compound + Ammonia → Carbamoyl phosphate + Phosphate

This assay focuses on the quantification of ADP produced in the first step of the reaction, which is stoichiometric with the amount of this compound formed and consumed. The detection of ADP is accomplished using a hypothetical fluorescent biosensor, "ADP-Fluor," which exhibits a significant increase in fluorescence intensity upon binding to ADP. This "turn-on" response allows for the real-time monitoring of the enzymatic reaction.

The proposed ADP-Fluor is a genetically encoded biosensor based on the principle of Förster Resonance Energy Transfer (FRET). It consists of two fluorescent proteins, a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP), linked by an ADP-binding protein domain. In the absence of ADP, the probe exists in a conformation where CFP and YFP are in close proximity, allowing for efficient FRET. Upon excitation of CFP, energy is transferred to YFP, resulting in YFP emission. When ADP binds to the sensing domain, it induces a conformational change that increases the distance between CFP and YFP, disrupting FRET. This leads to a decrease in YFP emission and a concomitant increase in CFP emission. The ratio of CFP to YFP fluorescence provides a sensitive and ratiometric measure of ADP concentration, which in turn reflects CPS activity and this compound turnover.

Quantitative Data

Table 1: Hypothetical Specifications of the "ADP-Fluor" Biosensor

ParameterValue
Excitation Wavelength (CFP)433 nm
Emission Wavelength (CFP)475 nm
Excitation Wavelength (YFP)514 nm
Emission Wavelength (YFP)527 nm
Quantum Yield (CFP, unbound)0.40
Quantum Yield (YFP, FRET)0.61
Dissociation Constant (Kd) for ADP1.5 µM
Recommended Concentration1-5 µM

Table 2: Example Data from a CPS Inhibition Assay using ADP-Fluor

Inhibitor Concentration (µM)Initial Rate (RFU/min)% Inhibition
0 (Control)5000
140020
525050
1012575
502595

Experimental Protocols

Protocol 1: In Vitro Carbamoyl Phosphate Synthetase Activity Assay

This protocol describes the measurement of purified CPS activity in a continuous, real-time assay.

Materials:

  • Purified Carbamoyl Phosphate Synthetase (CPS)

  • ADP-Fluor Biosensor

  • Assay Buffer: 50 mM HEPES, 20 mM MgCl2, 100 mM KCl, pH 7.5

  • ATP solution (100 mM)

  • Sodium Bicarbonate (NaHCO3) solution (1 M)

  • Ammonium Chloride (NH4Cl) solution (1 M)

  • Microplate reader with fluorescence detection capabilities (for CFP and YFP channels)

  • 96-well, black, clear-bottom microplates

Procedure:

  • Prepare the CPS reaction mixture in the assay buffer. For a 100 µL final reaction volume, combine:

    • 5 µL of 100 mM ATP (final concentration: 5 mM)

    • 10 µL of 1 M NaHCO3 (final concentration: 100 mM)

    • 10 µL of 1 M NH4Cl (final concentration: 100 mM)

    • 1 µL of 100 µM ADP-Fluor (final concentration: 1 µM)

    • x µL of purified CPS (to a final concentration of 10-100 nM)

    • Assay buffer to a final volume of 100 µL.

  • Pipette 100 µL of the reaction mixture into the wells of the 96-well microplate.

  • Place the plate in the microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity of CFP (Ex: 433 nm, Em: 475 nm) and YFP (Ex: 433 nm, Em: 527 nm) every 30 seconds for 30 minutes.

  • Calculate the CFP/YFP emission ratio for each time point.

  • Plot the CFP/YFP ratio against time. The initial linear portion of the curve represents the initial reaction rate.

  • Calculate the initial rate of the reaction (ΔRatio/min). This rate is proportional to the CPS activity.

Protocol 2: High-Throughput Screening of CPS Inhibitors

This protocol adapts the in vitro assay for screening potential CPS inhibitors in a 96-well format.

Materials:

  • Same as Protocol 1

  • Library of potential inhibitor compounds dissolved in DMSO

Procedure:

  • Prepare a stock solution of the inhibitor compounds in DMSO.

  • In the wells of a 96-well plate, add 1 µL of each inhibitor compound at various concentrations. For control wells, add 1 µL of DMSO.

  • Prepare the CPS reaction mixture as described in Protocol 1, but without the enzyme.

  • Add 90 µL of the reaction mixture to each well containing the inhibitor or DMSO.

  • To initiate the reaction, add 10 µL of a 10x concentrated CPS solution to each well.

  • Immediately place the plate in the microplate reader and begin fluorescence measurements as described in Protocol 1.

  • Calculate the initial rate for each inhibitor concentration.

  • Determine the percent inhibition for each compound by comparing the initial rate in the presence of the inhibitor to the control (DMSO) rate.

  • Plot percent inhibition against inhibitor concentration to determine the IC50 value.

Protocol 3: Monitoring CPS Activity in Cell Lysates

This protocol describes the measurement of endogenous CPS activity in cell lysates.

Materials:

  • Same as Protocol 1

  • Cultured cells

  • Lysis Buffer: 50 mM HEPES, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, pH 7.5, with protease inhibitors

  • Phosphate-buffered saline (PBS)

Procedure:

  • Grow cells to 80-90% confluency.

  • Wash the cells twice with ice-cold PBS.

  • Add 200 µL of ice-cold Lysis Buffer to the plate and incubate on ice for 10 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate).

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

  • Prepare the CPS reaction mixture as in Protocol 1, but replace the purified CPS with 10-50 µg of cell lysate.

  • Perform the fluorescence measurements and data analysis as described in Protocol 1.

  • Normalize the CPS activity to the total protein concentration to obtain the specific activity (e.g., ΔRatio/min/mg protein).

Visualizations

CPS_Pathway cluster_step1 Step 1: this compound Formation cluster_step2 Step 2: Carbamoyl Phosphate Synthesis Bicarbonate Bicarbonate This compound This compound (Intermediate) Bicarbonate->this compound CPS ATP1 ATP ATP1->this compound ADP1 ADP This compound->ADP1 Carbamoyl_Phosphate Carbamoyl Phosphate This compound->Carbamoyl_Phosphate CPS Ammonia Ammonia Ammonia->Carbamoyl_Phosphate Pi Phosphate Carbamoyl_Phosphate->Pi

Caption: The enzymatic pathway of Carbamoyl Phosphate Synthetase (CPS).

HTS_Workflow start Start dispense_compounds Dispense Inhibitor Compounds (96-well plate) start->dispense_compounds add_reagents Add Reaction Mixture (ATP, Bicarbonate, NH4Cl, ADP-Fluor) dispense_compounds->add_reagents add_enzyme Initiate Reaction (Add CPS) add_reagents->add_enzyme read_plate Measure Fluorescence (CFP & YFP Channels) add_enzyme->read_plate analyze_data Calculate Initial Rates & % Inhibition read_plate->analyze_data end End analyze_data->end

Caption: Workflow for High-Throughput Screening of CPS inhibitors.

FRET_Sensor cluster_no_adp No ADP Bound cluster_adp ADP Bound CFP1 CFP YFP1 YFP CFP1->YFP1 Linker1 ADP-Binding Domain CFP1->Linker1 Emission1 527 nm Emission YFP1->Emission1 Linker1->YFP1 Excitation1 433 nm Excitation Excitation1->CFP1 FRET FRET CFP2 CFP Linker2 ADP-Binding Domain + ADP CFP2->Linker2 Emission2 475 nm Emission CFP2->Emission2 YFP2 YFP Linker2->YFP2 Excitation2 433 nm Excitation Excitation2->CFP2

Caption: Signaling mechanism of the hypothetical ADP-Fluor FRET biosensor.

"mass spectrometry methods for unstable intermediates like Carboxyphosphate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Mass Spectrometry Methods for Unstable Intermediates

Focus: Characterization of Carboxyphosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction The study of enzymatic reactions and metabolic pathways often involves the detection and characterization of transient, unstable intermediates. These species are critical for understanding reaction mechanisms, but their low abundance and short lifetimes present significant analytical challenges. Carbamoyl phosphate (B84403) (CP), a key metabolic intermediate in the biosynthesis of arginine and pyrimidines, is a prime example of such a labile molecule.[1] At physiological pH, CP is thermally unstable, with a half-life of approximately 5 minutes at 37°C, and less than 2 seconds at the temperatures thermophilic organisms inhabit.[1] Its primary decomposition product is cyanate, a promiscuous alkylating agent.[1]

Mass spectrometry (MS) offers unparalleled sensitivity, selectivity, and speed for identifying and quantifying such fleeting molecules.[2] Specialized "soft-ionization" techniques, which transfer molecules from solution to the gas phase with minimal energy input, are essential for analyzing non-volatile and thermally labile species without causing fragmentation.[3][4] This document outlines advanced MS (B15284909) methods and detailed protocols applicable to the study of unstable intermediates like this compound, focusing on techniques that preserve its structure, often by analyzing it while non-covalently bound to its stabilizing enzyme.[1]

Core Challenges and Mass Spectrometry Solutions

The analysis of this compound is hindered by its inherent instability and rapid turnover in enzymatic reactions. Effective MS-based approaches must overcome these hurdles by either rapidly "trapping" the intermediate or by using exceptionally gentle ionization methods to maintain its integrity.

cluster_challenges Analytical Challenges cluster_solutions Mass Spectrometry Solutions C1 High Reactivity & Short Half-Life S1 Time-Resolved MS (Rapid Mixing / Quench-Flow) C1->S1 Capture kinetics on ms timescale C2 Low Steady-State Concentration S2 High-Sensitivity Detectors (e.g., Orbitrap, TOF) C2->S2 Detect trace amounts C3 Labile Non-covalent Enzyme-Intermediate Complex S3 Soft & Cold Ionization (Cold-Spray, Native ESI) C3->S3 Preserve intact complexes

Caption: Challenges in analyzing unstable intermediates and their MS-based solutions.

Key Mass Spectrometry Techniques and Protocols

Time-Resolved Electrospray Ionization Mass Spectrometry (TRESI-MS)

Principle: TRESI-MS combines rapid mixing techniques (like stopped-flow or continuous-flow) with ESI-MS to monitor reaction kinetics in real-time.[5] Reactants are mixed milliseconds before being sprayed into the mass spectrometer, allowing for the direct observation of the formation and decay of intermediates.[6] This is ideal for capturing the pre-steady-state phase of enzymatic reactions where intermediate populations are maximal.[5]

Application to this compound: This method can track the ATP-dependent formation of enzyme-bound this compound and its subsequent reaction. By using a buffer compatible with native MS, such as ammonium (B1175870) acetate (B1210297), the enzyme-intermediate complex can be kept intact during analysis.[6]

Time-Resolved ESI-MS Workflow cluster_setup Rapid Mixing Setup cluster_ms Mass Spectrometry Syr1 Syringe 1: Enzyme + Substrate 1 (e.g., Bicarbonate) Mixer Rapid Mixer (T-junction) Syr1->Mixer Syr2 Syringe 2: Substrate 2 (e.g., ATP) Syr2->Mixer ESI Electrospray Ionization Source Mixer->ESI Reaction (ms timescale) MS Mass Analyzer (e.g., Orbitrap) ESI->MS Ionization Detector Detector MS->Detector m/z Separation

Caption: Workflow for Time-Resolved ESI-MS with a rapid mixing introduction system.

Protocol: TRESI-MS for this compound Formation

  • Sample Preparation:

    • Prepare Solution A: 5 µM of the carboxylating enzyme (e.g., Ornithine Transcarbamoylase) and 10 mM bicarbonate in 200 mM ammonium acetate buffer, pH 7.5.

    • Prepare Solution B: 10 mM ATP and 10 mM MgCl₂ in the same ammonium acetate buffer.

    • Load solutions into separate gas-tight syringes for the rapid-mixing apparatus.

  • Instrumentation Setup (Rapid Mixing):

    • Use a continuous-flow or stopped-flow mixer connected directly to the ESI source.

    • Set the flow rate for each syringe to 5-10 µL/min to initiate the reaction just before the ESI emitter. The dead time (time from mixing to detection) should be calculated based on flow rate and tubing volume, typically in the range of milliseconds to seconds.[6]

  • Mass Spectrometer Setup (Orbitrap or Q-TOF):

    • Ionization Mode: Negative ESI, as phosphate groups are readily deprotonated.

    • Capillary Voltage: -3.0 to -4.5 kV.

    • Source Temperature: Maintain a low desolvation temperature (e.g., 80-150°C) to preserve the non-covalent complex.[3]

    • Buffer Gas: Use a gentle cone voltage/fragmentor voltage to prevent in-source dissociation of the complex.

    • Mass Range: Scan a wide m/z range (e.g., 500-5000 m/z) to detect the enzyme, substrates, and the enzyme-intermediate complex.

    • Resolution: Set to >70,000 to resolve isotopic peaks and identify species with high mass accuracy.[6]

  • Data Acquisition:

    • Initiate data acquisition immediately before starting the syringe pumps.

    • Acquire data continuously over the desired reaction time course.

    • Generate extracted ion chronograms (XICs) for the expected m/z of the reactants, the enzyme-carboxyphosphate complex, and products to monitor their relative abundance over time.[6]

Cold-Spray and Cryospray Ionization (CSI) Mass Spectrometry

Principle: CSI-MS is a variation of ESI where the nebulizing gas and sprayer are cooled to sub-zero temperatures (e.g., -40°C to -100°C).[4][7] This low-temperature environment drastically reduces the thermal energy imparted to the analyte during desolvation, making it exceptionally gentle.[4] CSI-MS is highly effective at preserving weakly-bound, non-covalent complexes and characterizing thermally labile molecules that would otherwise decompose in a conventional ESI source.[7]

Application to this compound: CSI-MS is arguably the most suitable technique for observing the fragile enzyme-carboxyphosphate complex. The cryogenic conditions stabilize the intermediate and the non-covalent interactions holding it within the enzyme's active site, allowing for its direct detection with minimal fragmentation.[4]

Cold-Spray Ionization (CSI) MS Workflow cluster_sample Sample Introduction cluster_csi CSI Source Syringe Syringe: Pre-incubated Enzyme + Substrates Sprayer Cooled ESI Sprayer (-40°C) Syringe->Sprayer LN2 Liquid N2 Dewar Cooling Nebulizing Gas Cooling Coil LN2->Cooling Cools Gas Cooling->Sprayer MS Mass Analyzer Sprayer->MS Gentle Ionization

Caption: Workflow for Cold-Spray Ionization Mass Spectrometry (CSI-MS).

Protocol: CSI-MS for Direct Observation of Enzyme-Bound this compound

  • Sample Preparation:

    • In a microcentrifuge tube on ice, pre-incubate 5-10 µM of the enzyme with saturating concentrations of its substrates (e.g., 10 mM bicarbonate, 10 mM ATP, 10 mM MgCl₂) in 200 mM ammonium acetate buffer for a short period (1-2 minutes) to allow the intermediate to form.

    • Immediately before analysis, load the reaction mixture into a pre-chilled syringe.

  • Instrumentation Setup (CSI Source):

    • Equip the mass spectrometer with a commercial or custom-built CSI source.

    • Cool the nitrogen nebulizing gas by passing it through a coil immersed in liquid nitrogen, achieving a gas temperature of <-30°C.[7]

    • Ensure the sprayer tip is maintained at a low temperature.

  • Mass Spectrometer Setup (Q-TOF or Orbitrap):

    • Ionization Mode: Negative ESI.

    • Capillary Voltage: -3.5 to -5.0 kV.

    • Source Parameters: Use minimal heating for the transfer capillary/ion funnel. The principle of CSI is to avoid thermal desolvation.[4]

    • Collision Energy: Apply very low collision energy in the transfer optics to prevent dissociation of the non-covalent complex.

    • Mass Range: Set a high mass range to accommodate the large, intact enzyme-intermediate complex.

  • Data Acquisition:

    • Infuse the sample at a low flow rate (e.g., 3-5 µL/min).

    • Acquire spectra and average the scans to improve the signal-to-noise ratio.

    • Look for the mass signal corresponding to the apo-enzyme, the enzyme with substrates bound, and the key enzyme-carboxyphosphate intermediate complex. The mass shift upon binding this compound (MW ≈ 157 Da) should be clearly identifiable with a high-resolution instrument.

Data Presentation: Summary of Methods and Expected Results

Quantitative and qualitative data should be presented clearly to allow for straightforward interpretation and comparison between different analytical approaches.

Table 1: Comparison of MS Techniques for Unstable Intermediates

FeatureTime-Resolved ESI-MSCold-Spray Ionization (CSI)-MSConventional ESI-MS
Primary Application Reaction kinetics, real-time monitoringAnalysis of labile, non-covalent complexesGeneral purpose, stable molecules
Time Resolution Milliseconds to seconds[5]Not time-resolved (steady-state)Not time-resolved (steady-state)
Ionization "Softness" Moderate (tunable)Very High (cryogenic)[4][7]Moderate to Low
Suitability for CP Good for kinetics of formation/decayExcellent for direct observation of the intact complexPoor (likely to cause decomposition)

Table 2: Expected Mass-to-Charge (m/z) Values for this compound Analysis (Note: Values are illustrative and depend on the specific enzyme and charge state)

AnalyteAssumed Molecular Weight (Da)Common Charge State (z)Expected m/z
This compound (free anion)157.96-277.97
ATP (free anion)505.99-2252.00
Ornithine Transcarbamoylase (OTCase monomer)~36,000-15~2400
OTCase + this compound~36,158-15~2410.5
OTCase + CP + Ornithine~36,290-15~2419.3

The successful analysis of unstable intermediates like this compound hinges on the selection of an appropriate mass spectrometry strategy. Time-resolved ESI-MS is a powerful tool for elucidating the kinetics of intermediate formation and consumption directly from a reaction mixture.[5][6] For the definitive structural characterization of the highly labile enzyme-intermediate complex, the ultra-gentle nature of Cold-Spray Ionization MS is superior, providing a means to capture and analyze these fleeting species by preserving their integrity under cryogenic conditions.[4][7] The protocols and methods described herein provide a robust framework for researchers seeking to unravel complex enzymatic mechanisms and characterize the transient molecules that govern them.

References

Application Notes and Protocols: Harnessing the Potential of Carboxyphosphate in Cell-Free Metabolic Engineering via In Situ Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyphosphate is a highly reactive and unstable phosphorylated derivative of carbonic acid. It serves as a potent, transient intermediate in several key biochemical reactions, acting as both a carboxylating and phosphorylating agent. Its significance is most notably observed in the enzymatic synthesis of carbamoyl (B1232498) phosphate (B84403), a crucial precursor for the biosynthesis of pyrimidines, arginine, and urea.[1][2] While the direct application of isolated this compound in cell-free metabolic engineering (CFME) is currently hampered by its extreme instability, its powerful reactivity can be effectively harnessed through in situ generation within enzymatic cascades.

These application notes provide a comprehensive overview of the principles behind this compound, the challenges of its direct use, and a detailed protocol for its in situ generation and utilization in a cell-free system for the synthesis of carbamoyl phosphate.

Application Notes

The Dual Role of this compound: A High-Energy Intermediate

This compound is enzymatically generated from the phosphorylation of bicarbonate by adenosine (B11128) triphosphate (ATP).[1] This reaction is the first step in the synthesis of carbamoyl phosphate, catalyzed by carbamoyl phosphate synthetase (CPS).[1][2] The high-energy mixed anhydride (B1165640) bond in this compound makes it an excellent leaving group, facilitating subsequent nucleophilic attack.

The primary challenge in utilizing this compound as a standalone reagent in cell-free systems is its inherent instability and short half-life in aqueous solutions.[3] It readily decomposes, making its isolation, purification, and storage impractical for widespread application. Therefore, the most viable strategy for leveraging the synthetic potential of this compound in CFME is through its continuous, enzyme-catalyzed generation and immediate consumption within a reaction cascade.

In Situ Generation of this compound for Carbamoyl Phosphate Synthesis

A prime application of in situ this compound generation in a cell-free system is the synthesis of carbamoyl phosphate. Carbamoyl phosphate is a high-energy compound that serves as a key building block in the production of various pharmaceuticals and other valuable biomolecules. By reconstructing the carbamoyl phosphate synthesis pathway in a cell-free environment using carbamoyl phosphate synthetase (CPS), the transient this compound intermediate can be effectively utilized as it is formed.

This cell-free approach offers several advantages over traditional cell-based synthesis:

  • Direct control over reaction conditions: Optimization of pH, temperature, and substrate concentrations is straightforward.

  • Elimination of cellular regulation: Bypassing complex cellular feedback mechanisms allows for higher product yields.

  • Synthesis of toxic products: Products that may be toxic to living cells can be produced in a cell-free environment.

  • Simplified product purification: The absence of complex cellular machinery simplifies downstream processing.

The enzymatic reaction catalyzed by CPS involves two main steps:

  • Formation of this compound: Bicarbonate is phosphorylated by ATP to form this compound and ADP.[1]

  • Formation of Carbamoyl Phosphate: this compound reacts with ammonia (B1221849) (derived from glutamine or supplied directly) to form carbamate, which is then phosphorylated by a second molecule of ATP to yield carbamoyl phosphate.[1]

Quantitative Data

The following table summarizes key kinetic parameters for Carbamoyl Phosphate Synthetase from Escherichia coli, the enzyme responsible for the in situ generation of this compound.

ParameterValueConditionsReference
Km for ATP (first site)0.1 - 0.2 mMpH 7.6[4]
Km for Bicarbonate1 - 2 mMpH 7.6[4]
Km for Glutamine0.1 - 0.4 mMpH 7.6[5]
Optimal pH7.6 - 8.0-[6]
Optimal Temperature37 °C-[7]

Experimental Protocols

Protocol 1: Cell-Free Synthesis of Carbamoyl Phosphate via In Situ Generation of this compound

This protocol describes the batch synthesis of carbamoyl phosphate using purified carbamoyl phosphate synthetase (CPS).

Materials:

  • Purified Carbamoyl Phosphate Synthetase (CPS) from E. coli

  • Adenosine Triphosphate (ATP)

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ammonium Chloride (NH₄Cl) or L-Glutamine

  • HEPES buffer

  • Ornithine Transcarbamoylase (OTC) (for coupled assay)

  • L-Ornithine (for coupled assay)

  • Phosphate colorimetric assay reagents

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a 1 M HEPES buffer stock solution and adjust the pH to 7.6.

    • Prepare stock solutions of ATP (100 mM), MgCl₂ (1 M), KCl (1 M), NaHCO₃ (1 M), and NH₄Cl (1 M) or L-Glutamine (100 mM).

    • On ice, prepare the final reaction mixture in a microcentrifuge tube with the following final concentrations:

      • 50 mM HEPES, pH 7.6

      • 10 mM ATP

      • 20 mM MgCl₂

      • 100 mM KCl

      • 40 mM NaHCO₃

      • 10 mM NH₄Cl or 10 mM L-Glutamine

    • Add purified CPS to a final concentration of 1-5 µM.

    • Bring the final volume to 1 ml with nuclease-free water.

  • Reaction Incubation:

    • Incubate the reaction mixture at 37°C.

    • Take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) for analysis. To stop the reaction, samples can be flash-frozen in liquid nitrogen or quenched with an acid.

  • Quantification of Carbamoyl Phosphate (Coupled Enzyme Assay):

    • Carbamoyl phosphate can be quantified using a coupled assay with ornithine transcarbamoylase (OTC), which catalyzes the reaction of carbamoyl phosphate and ornithine to form citrulline and inorganic phosphate. The rate of citrulline formation or phosphate release can be measured.

    • Prepare a separate assay mixture containing:

      • 50 mM HEPES, pH 7.6

      • 10 mM L-Ornithine

      • Excess OTC (e.g., 10-20 units)

    • Add a known volume of the reaction sample to the OTC assay mixture.

    • Incubate at 37°C for 30 minutes to ensure complete conversion of carbamoyl phosphate.

    • Measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).

    • Alternatively, citrulline can be quantified using a colorimetric method such as the diacetyl monoxime-thiosemicarbazide reaction.

Visualizations

Signaling Pathway

Caption: Enzymatic synthesis of carbamoyl phosphate via a this compound intermediate.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Cell-Free Synthesis cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, ATP, Substrates) mix_reagents Assemble Reaction Mixture on Ice prep_reagents->mix_reagents prep_enzyme Purify/Obtain Carbamoyl Phosphate Synthetase (CPS) prep_enzyme->mix_reagents incubate Incubate at 37°C mix_reagents->incubate sampling Take Samples at Time Intervals incubate->sampling coupled_assay Perform Coupled Enzyme Assay (with OTC and Ornithine) sampling->coupled_assay quantify Quantify Product (Phosphate or Citrulline) coupled_assay->quantify analyze Analyze Data and Determine Yield quantify->analyze

Caption: Workflow for the cell-free synthesis and quantification of carbamoyl phosphate.

References

Carboxyphosphate: A Transient but Tractable Target for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyphosphate is a highly reactive and unstable mixed anhydride (B1165640) of carbonic and phosphoric acids. Despite its transient nature, with an estimated half-life of only 70 milliseconds, it serves as a critical intermediate in a number of essential metabolic pathways.[1] This high reactivity, coupled with its central role in key enzymatic reactions, makes the formation and utilization of this compound an attractive, albeit challenging, target for novel drug discovery. These application notes provide a comprehensive overview of this compound's biological significance, its potential as a therapeutic target, and detailed protocols for studying the enzymes that synthesize this labile intermediate.

Biological Significance of this compound

This compound is primarily generated by two major classes of enzymes:

  • Carbamoyl (B1232498) Phosphate (B84403) Synthetases (CPS): These enzymes catalyze the first committed step in pyrimidine (B1678525) and arginine biosynthesis, as well as the urea (B33335) cycle.[1] The reaction involves the ATP-dependent phosphorylation of bicarbonate to form this compound, which then reacts with ammonia (B1221849) or the amino group of glutamine to form carbamate (B1207046). A second molecule of ATP then phosphorylates carbamate to yield carbamoyl phosphate.[1]

  • Biotin-Dependent Carboxylases: This family of enzymes, which includes acetyl-CoA carboxylase (ACC), pyruvate (B1213749) carboxylase (PC), and propionyl-CoA carboxylase (PCC), plays a crucial role in fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[2] These enzymes utilize a biotin (B1667282) cofactor to transfer a carboxyl group to their respective substrates. The initial step of this process is the ATP-dependent carboxylation of the biotin cofactor, which proceeds through a this compound intermediate.

Given its involvement in these fundamental cellular processes, the dysregulation of this compound metabolism can have profound physiological consequences, leading to various metabolic disorders.

This compound as a Drug Target

The transient nature of this compound makes it a non-traditional drug target. Direct inhibition of this intermediate is likely not feasible. However, the active sites of the enzymes that bind and stabilize this compound represent viable targets for the development of novel therapeutics. The strategy revolves around designing molecules that can either prevent the formation of this compound or act as transition-state analogs, binding tightly to the enzyme's active site and blocking the subsequent reaction steps.[3]

Therapeutic Opportunities:

  • Urea Cycle Disorders: Deficiencies in carbamoyl phosphate synthetase I (CPS I) lead to a buildup of toxic ammonia in the blood, a condition known as hyperammonemia.[4] This can cause severe neurological damage and can be fatal if left untreated.[4] Inhibitors targeting the this compound formation step in CPS I could potentially be developed to manage this condition, although this is a complex area of research.

  • Cancer: Rapidly proliferating cancer cells have a high demand for pyrimidines to support DNA and RNA synthesis. Carbamoyl phosphate synthetase II (CPS II), the cytosolic isoform, is the rate-limiting enzyme in de novo pyrimidine biosynthesis.[5] Therefore, targeting the formation of this compound by CPS II presents a promising strategy for cancer chemotherapy.

  • Metabolic Syndrome and Diabetes: Acetyl-CoA carboxylase (ACC) is a key regulator of fatty acid metabolism. Inhibiting ACC can decrease fatty acid synthesis and increase fatty acid oxidation, making it an attractive target for the treatment of metabolic syndrome and type 2 diabetes.[2]

  • Infectious Diseases: Biotin-dependent carboxylases are also essential for the survival of many pathogenic bacteria. Developing inhibitors that selectively target the this compound-forming step in bacterial carboxylases could lead to new classes of antibiotics.[6]

Data Presentation: Inhibitors of this compound-Producing Enzymes

The following tables summarize quantitative data for known inhibitors of enzymes that utilize this compound as an intermediate. This data can serve as a starting point for hit-to-lead optimization in drug discovery programs.

Table 1: Inhibitors of Carbamoyl Phosphate Synthetase (CPS)

CompoundTargetInhibition TypeIC50 / KiReference
H3B-120CPS1AllostericIC50 = 1.5 µM, Ki = 1.4 µM[7]
P1, P5-di(adenosine 5')-pentaphosphate (Ap5A)CPSCompetitive with ATP-[8]
Uridine triphosphate (UTP)CPS IIAllosteric (Feedback Inhibition)-[9]

Table 2: Inhibitors of Pyruvate Carboxylase (a Biotin-Dependent Carboxylase)

CompoundInhibition TypeKi / IC50Reference
OxalateNon-competitive vs. PyruvateKi = 70 µM (yeast PC)[4]
OxamateNon-competitive vs. PyruvateKi = 1.6 mM (chicken liver PC)[4]
PhosphonoacetateCompetitive vs. MgATPKi = 7.8 ± 1.8 mM (E. coli biotin carboxylase)[4]
ChlorothricinReversible, competitiveKi = 173 µM (Bacillus stearothermophilus PC)[4]

Experimental Protocols

Due to the extreme instability of this compound, direct measurement is not feasible in a standard laboratory setting. Therefore, assays targeting this compound-producing enzymes focus on the quantification of more stable downstream products or the consumption of substrates.

Protocol 1: Assay for Carbamoyl Phosphate Synthetase (CPS) Activity

This protocol measures the production of carbamoyl phosphate by coupling its formation to the synthesis of citrulline by ornithine transcarbamoylase (OTC). The amount of citrulline produced is then determined colorimetrically.

Materials:

  • Purified CPS enzyme

  • Ornithine transcarbamoylase (OTC)

  • Reaction Buffer: 50 mM HEPES, pH 7.5, 20 mM MgCl₂, 100 mM KCl

  • Substrate Solution: 10 mM ATP, 20 mM NaHCO₃, 10 mM L-ornithine, 10 mM NH₄Cl (or 10 mM L-glutamine for glutamine-dependent CPS)

  • Colorimetric Reagent A: Diacetyl monoxime solution

  • Colorimetric Reagent B: Antipyrine/H₂SO₄ solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture by combining the Reaction Buffer and Substrate Solution.

  • Add a known amount of purified CPS enzyme to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrates.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., perchloric acid) and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate.

  • Add Colorimetric Reagent A to each well and incubate at 60°C for 15 minutes.

  • Add Colorimetric Reagent B and incubate at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Create a standard curve using known concentrations of citrulline to determine the amount of carbamoyl phosphate produced.

Protocol 2: Assay for Biotin Carboxylase (BC) Activity of Biotin-Dependent Carboxylases

This protocol measures the ATP-dependent carboxylation of free biotin by the biotin carboxylase domain. The reaction is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified biotin carboxylase domain or the holoenzyme

  • Reaction Buffer: 100 mM HEPES, pH 7.5, 5 mM ATP, 10 mM MgCl₂, 100 mM KHCO₃, 0.3 mM NADH, 10 mM D-biotin

  • Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, PEP, PK, and LDH.

  • Add the purified BC enzyme or holoenzyme to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with the inhibitor.

  • Initiate the reaction by adding D-biotin.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is directly proportional to the rate of ADP production, which in turn is stoichiometric with the carboxylation of biotin.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

Signaling Pathway

Carboxyphosphate_Pathway cluster_CPS Carbamoyl Phosphate Synthetase (CPS) Pathway cluster_BC Biotin Carboxylase (BC) Pathway Bicarbonate Bicarbonate Carboxyphosphate_CPS This compound Bicarbonate->Carboxyphosphate_CPS CPS ATP1 ATP ATP1->Carboxyphosphate_CPS Carbamate Carbamate Carboxyphosphate_CPS->Carbamate CPS Ammonia Ammonia / Glutamine Ammonia->Carbamate Carbamoyl_Phosphate Carbamoyl Phosphate Carbamate->Carbamoyl_Phosphate CPS ATP2 ATP ATP2->Carbamoyl_Phosphate Urea_Cycle Urea Cycle / Pyrimidine Biosynthesis Carbamoyl_Phosphate->Urea_Cycle Bicarbonate2 Bicarbonate Carboxyphosphate_BC This compound Bicarbonate2->Carboxyphosphate_BC BC ATP3 ATP ATP3->Carboxyphosphate_BC Carboxybiotin Enzyme-Carboxybiotin Carboxyphosphate_BC->Carboxybiotin BC Biotin Enzyme-Biotin Biotin->Carboxybiotin Carboxylated_Product Carboxylated Product (e.g., Malonyl-CoA) Carboxybiotin->Carboxylated_Product Carboxyltransferase Substrate Acceptor Substrate (e.g., Acetyl-CoA) Substrate->Carboxylated_Product

Caption: General pathways for this compound formation and utilization.

Experimental Workflow

Experimental_Workflow cluster_assay Enzyme Assay Workflow Start Start: Prepare Enzyme and Reagents Inhibitor_Screen Inhibitor Screening Start->Inhibitor_Screen Add_Inhibitor Pre-incubate Enzyme with Inhibitor Inhibitor_Screen->Add_Inhibitor Yes Initiate_Reaction Initiate Reaction with Substrates Inhibitor_Screen->Initiate_Reaction No (Control) Add_Inhibitor->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detection of Product (Colorimetric / Spectrophotometric) Stop_Reaction->Detection Data_Analysis Data Analysis (IC50 / Ki Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for inhibitor screening against this compound-producing enzymes.

This compound, despite its fleeting existence, represents a compelling nexus in cellular metabolism, making the enzymes that produce and consume it prime targets for therapeutic intervention. The development of inhibitors that target the formation or binding of this transient intermediate holds significant promise for the treatment of a range of human diseases, from rare genetic disorders to common metabolic diseases and cancer. The protocols and data presented herein provide a foundational framework for researchers to embark on drug discovery programs aimed at this challenging yet potentially rewarding class of targets. The continued exploration of the structure and function of these enzymes will undoubtedly pave the way for the rational design of next-generation therapeutics.

References

Troubleshooting & Optimization

"Carboxyphosphate stability in different buffer conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of carboxyphosphate in various experimental settings. Due to its inherent instability as a mixed phosphoric-carboxylic anhydride (B1165640), understanding its degradation profile is critical for accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a high-energy, mixed anhydride of carbonic acid and phosphoric acid. It serves as a key, yet transient, intermediate in biochemical reactions, notably in the synthesis of carbamoyl (B1232498) phosphate (B84403), a precursor for pyrimidine (B1678525) and arginine biosynthesis. Its instability arises from the high reactivity of the acyl-phosphate bond, making it susceptible to rapid hydrolysis in aqueous solutions. This instability can lead to the depletion of the active reagent, affecting reaction kinetics and overall yield in enzymatic and chemical assays.

Q2: What are the primary factors that influence the stability of this compound?

The stability of this compound is primarily influenced by:

  • pH: The rate of hydrolysis of acyl phosphates is pH-dependent.

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.

  • Buffer Composition: The components of the buffer solution can directly impact stability. Nucleophilic species within the buffer can react with and consume this compound. Additionally, some buffer components can chelate divalent cations that may play a role in stabilizing the molecule.

  • Presence of Divalent Cations: Ions such as Mg²⁺ and Ca²⁺ can influence the stability of phosphate compounds.

Q3: Which buffer systems are recommended for experiments involving this compound?

The choice of buffer is critical. Non-nucleophilic buffers with a pKa near the desired experimental pH are generally preferred. While direct comparative stability data for this compound is limited, studies on analogous compounds like acetyl phosphate suggest that buffers such as HEPES may be a suitable choice due to the lower nucleophilicity of the HEPES molecule compared to primary amines like Tris. Phosphate buffers can also be used, but it is important to consider potential product inhibition in enzymatic reactions where phosphate is a product.

Q4: How can I monitor the degradation of this compound in my experiments?

The degradation of this compound can be monitored by measuring the decrease in its concentration over time or the increase in the concentration of its hydrolysis products (carbonate/bicarbonate and inorganic phosphate). Techniques such as ³¹P NMR spectroscopy can directly track the disappearance of the this compound signal and the appearance of the inorganic phosphate signal.[1][2][3][4] Alternatively, colorimetric assays that quantify inorganic phosphate, such as the molybdenum blue method, can be employed.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation in an enzymatic reaction utilizing this compound. Rapid degradation of this compound before it can be utilized by the enzyme.Prepare this compound solutions fresh immediately before use. Maintain low temperatures (e.g., on ice) for all stock solutions and reaction mixtures where possible. Optimize the reaction pH to a range where this compound exhibits higher stability, if compatible with enzyme activity.
Inconsistent or non-reproducible kinetic data. Variable rates of this compound hydrolysis between experimental runs.Tightly control the temperature and pH of all assays. Ensure the buffer composition and concentration are consistent across all experiments. Pre-incubate all reaction components at the desired temperature before initiating the reaction.
High background signal in phosphate detection assays. Spontaneous hydrolysis of this compound leading to an accumulation of inorganic phosphate.Run parallel control reactions without the enzyme to quantify the rate of non-enzymatic hydrolysis. Subtract the background phosphate level from the experimental samples.
Precipitation observed in the reaction mixture. Interaction of buffer components with divalent cations or other reaction components.If using phosphate buffer, be aware that it can precipitate with high concentrations of divalent cations like Ca²⁺. Consider using a different buffer system like HEPES. Ensure all components are fully dissolved before mixing.

Quantitative Data on the Stability of Acetyl Phosphate (A Structural Analog of this compound)

Table 1: Stability of Acetyl Phosphate at Different Temperatures

Temperature (°C)% Hydrolyzed after 5 hours (pH 7-11)
20~20%
50100% (within 3-5 hours)
60100% (within 90 minutes)

Data adapted from a study on acetyl phosphate stability, which noted that pH had minimal effect on hydrolysis rates at the temperatures tested.[5]

Table 2: Influence of Divalent Cations on Acetyl Phosphate Stability

ConditionObservation
20 mM Mg²⁺Influence on stability profile observed.[5]
20 mM Ca²⁺Influence on stability profile observed.[5]

The precise quantitative effect (stabilizing or destabilizing) of these cations on the hydrolysis rate was not detailed in the referenced study, but their presence did alter the degradation profile.

Experimental Protocols

Protocol 1: Determination of this compound Half-Life using ³¹P NMR Spectroscopy

This protocol allows for the direct, non-invasive monitoring of this compound degradation.

1. Materials:

  • This compound solution of known initial concentration.
  • Selected buffers (e.g., 50 mM HEPES, 50 mM Tris, 50 mM Phosphate) adjusted to the desired pH.
  • NMR tubes.
  • NMR spectrometer equipped with a phosphorus probe.

2. Procedure:

  • Prepare the buffer solution at the desired pH and equilibrate it to the target temperature (e.g., 25°C) within the NMR spectrometer.
  • At time zero, add a known concentration of freshly prepared this compound to the buffer in the NMR tube.
  • Immediately begin acquiring a series of one-dimensional ³¹P NMR spectra at regular time intervals.
  • Process the spectra and integrate the signal corresponding to the phosphorus nucleus of this compound and the signal for the resulting inorganic phosphate.
  • Plot the natural logarithm of the this compound concentration (or signal integral) versus time.
  • Determine the first-order rate constant (k) from the slope of the linear fit (-k).
  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Protocol 2: Monitoring this compound Hydrolysis via a Colorimetric Phosphate Assay

This protocol provides an alternative method to ³¹P NMR using more commonly available laboratory equipment.

1. Materials:

  • This compound solution.
  • Buffer solutions (Tris, HEPES, Phosphate) at various pH values.
  • Constant temperature water bath or incubator.
  • Reagents for a sensitive inorganic phosphate detection method (e.g., Molybdenum Blue).
  • Spectrophotometer.

2. Procedure:

  • Prepare a series of reaction tubes, each containing the buffer of interest.
  • Place the tubes in a constant temperature bath to equilibrate.
  • To initiate the reaction (time = 0), add a known amount of this compound to each tube and mix quickly.
  • At predetermined time points, remove an aliquot from a reaction tube and immediately quench the hydrolysis by adding a reagent that stops the reaction (e.g., a strong acid, if compatible with the detection method).
  • Measure the concentration of inorganic phosphate in each quenched aliquot using the colorimetric assay.
  • Plot the concentration of inorganic phosphate formed versus time to determine the initial rate of hydrolysis.
  • To determine the half-life, plot the concentration of remaining this compound (calculated by subtracting the measured inorganic phosphate from the initial this compound concentration) versus time.

Visualizations

Carboxyphosphate_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Freshly_Prepared_this compound Freshly_Prepared_this compound Reaction_Mixture Reaction_Mixture Freshly_Prepared_this compound->Reaction_Mixture Buffer_Solution Buffer_Solution Buffer_Solution->Reaction_Mixture Time_Point_Sampling Time_Point_Sampling Reaction_Mixture->Time_Point_Sampling Analytical_Method Analytical_Method Time_Point_Sampling->Analytical_Method Concentration_vs_Time Concentration_vs_Time Analytical_Method->Concentration_vs_Time Half_Life_Calculation Half_Life_Calculation Concentration_vs_Time->Half_Life_Calculation

Caption: Experimental workflow for determining this compound stability.

Logical_Troubleshooting_Flow start Experiment Fails or Gives Inconsistent Results check_reagent Is this compound Prepared Fresh? start->check_reagent prepare_fresh Action: Prepare Fresh Immediately Before Use check_reagent->prepare_fresh No check_temp_ph Are Temperature and pH Strictly Controlled? check_reagent->check_temp_ph Yes prepare_fresh->check_temp_ph control_conditions Action: Implement Strict Temp/pH Control check_temp_ph->control_conditions No check_buffer Is the Buffer Potentially Nucleophilic? check_temp_ph->check_buffer Yes control_conditions->check_buffer change_buffer Action: Switch to a Non-Nucleophilic Buffer (e.g., HEPES) check_buffer->change_buffer Yes (e.g., Tris) run_control Action: Run No-Enzyme Control to Quantify Hydrolysis check_buffer->run_control No change_buffer->run_control success Problem Resolved run_control->success

References

Technical Support Center: Stabilizing Carboxyphosphate for Enzymatic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of enzymes that utilize carboxyphosphate presents a significant challenge due to the inherent instability of this key intermediate. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to facilitate successful enzymatic studies involving this compound.

Troubleshooting Guide and FAQs

This section addresses common issues encountered when working with this compound in enzymatic assays.

Q1: My enzymatic reaction is not proceeding as expected. Could this compound instability be the issue?

A1: Yes, the high reactivity and short half-life of this compound are major hurdles in enzymatic assays. This compound is a mixed anhydride (B1165640) of carbonic and phosphoric acids and is prone to rapid, spontaneous decomposition.[1][2] Its estimated half-life is approximately 70 milliseconds, making it a transient intermediate that is difficult to handle directly.[1]

Troubleshooting Steps:

  • Confirm Substrate Integrity: Due to its instability, it is highly recommended to generate this compound in situ within your assay mixture rather than synthesizing and purifying it beforehand.

  • Optimize Reaction Conditions: The stability of phosphate (B84403) compounds can be influenced by pH, temperature, and buffer composition.[3][4] Ensure these parameters are optimized for your specific enzyme and assay.

  • Control for Non-Enzymatic Decay: Run parallel control reactions without your enzyme to quantify the rate of non-enzymatic this compound degradation under your assay conditions.

Q2: What are the primary degradation pathways for this compound?

A2: this compound can decompose through several non-enzymatic pathways. The primary routes of degradation are hydrolysis to bicarbonate and inorganic phosphate, and decarboxylation. The presence of water and nucleophiles in the reaction mixture will accelerate its breakdown.

Q3: How can I minimize the non-enzymatic degradation of this compound in my assay?

A3: Minimizing non-enzymatic degradation is critical for obtaining accurate kinetic data.

  • In Situ Generation: The most effective strategy is to generate this compound in situ immediately before or during the enzymatic reaction. This ensures that the enzyme has immediate access to the substrate before significant degradation occurs.

  • Low Temperature: Perform reactions at the lowest temperature compatible with your enzyme's activity to slow the rate of spontaneous decomposition.

  • pH Control: Maintain the pH of the reaction mixture within a range that is optimal for both enzyme activity and this compound stability. While specific data for this compound is limited, related phosphate compounds show varying stability with pH.[5][6]

  • Aprotic Solvents: While challenging for most enzymatic assays, the use of co-solvents to reduce water activity can be explored if compatible with your enzyme.

Q4: I am attempting to purify synthesized this compound. What are the best practices?

A4: Due to its extreme instability, purification of this compound is generally not feasible for subsequent use in enzymatic assays. If attempted for analytical purposes, it would require rapid, low-temperature techniques. Ion-exchange chromatography at low temperatures could theoretically be used to separate the negatively charged this compound from other reaction components.[5][7][8][9][10] However, significant degradation is expected during any purification process. The recommended approach remains in situ generation.

Q5: Are there any stable analogs of this compound that can be used in my studies?

A5: The use of stable analogs can be a valuable strategy. Depending on the specific enzyme and its active site, certain phosphonates or other non-hydrolyzable mimics might serve as inhibitors or probes. The suitability of any analog must be empirically determined for the enzyme of interest.

Quantitative Data Summary

Due to the transient nature of this compound, extensive experimental data on its stability is scarce. The following table summarizes available estimated and qualitative data.

ParameterValue/ObservationSource/Reference
Estimated Half-life ~ 70 milliseconds[1]
Predicted pKa Values pKa1: ~ -3.43, pKa2: ~ 4.04, pKa3: ~ 8.14[1]
Structural Stabilization Forms a pseudo-cyclic structure with a stabilizing intramolecular charge-assisted hydrogen bond.[1]
pH Influence Stability is pH-dependent; however, specific optimal pH for stability has not been experimentally determined. Hydrolysis rates of other phosphate compounds are known to be pH-sensitive.[6][11]
Temperature Influence Decomposition rate increases with temperature. Low temperatures are recommended to enhance stability.[3][11]
Storage Not recommended for storage in solution due to rapid decomposition. Should be generated fresh for immediate use.[3]

Experimental Protocols

Given the instability of this compound, the following protocol details its in situ generation for use in a generic enzymatic assay.

Protocol: In Situ Generation of this compound for Enzymatic Assays

Objective: To generate this compound within the reaction mixture immediately prior to initiating the enzymatic reaction to ensure its availability to the enzyme.

Materials:

  • ATP (disodium salt)

  • Sodium bicarbonate

  • Enzyme of interest

  • Assay buffer (e.g., Tris-HCl, HEPES), pH optimized for the enzyme

  • Magnesium chloride (or other required divalent cations)

  • Coupling enzyme and substrate (for spectrophotometric or fluorometric detection of the product)

  • Microplate reader or spectrophotometer

  • Thermostatted cuvette holder or plate reader

Procedure:

  • Prepare Stock Solutions:

    • Prepare concentrated stock solutions of ATP, sodium bicarbonate, and MgCl₂ in the assay buffer. Ensure the pH of the stock solutions is adjusted to the desired final pH of the assay.

    • Prepare the enzyme of interest to a suitable stock concentration in an appropriate buffer, keeping it on ice.

    • Prepare stock solutions for the coupling system components.

  • Assay Mixture Preparation:

    • In a microcentrifuge tube or microplate well, combine the assay buffer, MgCl₂, and sodium bicarbonate to their final desired concentrations.

    • Add the components of the coupling system.

    • Equilibrate the mixture to the desired reaction temperature.

  • In Situ this compound Generation and Enzymatic Reaction:

    • To initiate the reaction, add ATP to the assay mixture to generate this compound. The reaction is: ATP + HCO₃⁻ ⇌ ADP + HOCOOPO₃²⁻.[12][13]

    • Immediately following the addition of ATP, add the enzyme of interest to the mixture to start the enzymatic reaction.

    • Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence of the product from the coupled assay system.

  • Controls:

    • No Enzyme Control: Prepare a reaction mixture as described above but add buffer instead of the enzyme. This will allow you to measure the rate of non-enzymatic degradation of this compound and any background reaction in the coupling system.

    • No ATP Control: Prepare a reaction mixture with the enzyme but without ATP. This control ensures that the observed activity is dependent on the generation of this compound.

Data Analysis:

  • Subtract the rate observed in the "No Enzyme Control" from the rate observed in the presence of the enzyme to determine the true enzymatic rate.

  • Use the initial linear portion of the reaction progress curve to calculate the initial velocity of the reaction.

Visualizations

Enzymatic_Reaction_Pathway cluster_0 In Situ Generation cluster_1 Enzymatic Reaction cluster_2 Non-Enzymatic Decomposition ATP ATP This compound This compound ATP->this compound + Bicarbonate Bicarbonate Bicarbonate (HCO₃⁻) ADP ADP This compound->ADP - Pi Enzyme_Substrate Enzyme-Carboxyphosphate Complex This compound->Enzyme_Substrate + Enzyme Decomposition Spontaneous Decomposition This compound->Decomposition Enzyme Enzyme Substrate2 Second Substrate (e.g., Amine) Product Product Product->Enzyme - Enzyme (regenerated) Enzyme_Substrate->Product + Second Substrate Phosphate Inorganic Phosphate (Pi) Decomposition->Phosphate + H₂O CO2 CO₂ Decomposition->CO2 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_controls Controls cluster_analysis Data Analysis prep_stocks Prepare Stock Solutions (Buffer, ATP, Bicarbonate, MgCl₂, Enzyme) prep_assay_mix Prepare Assay Mixture (Buffer, MgCl₂, Bicarbonate, Coupling System) prep_stocks->prep_assay_mix temp_equil Equilibrate to Reaction Temperature prep_assay_mix->temp_equil add_atp Initiate this compound Generation (Add ATP) temp_equil->add_atp add_enzyme Start Enzymatic Reaction (Add Enzyme) add_atp->add_enzyme Immediately monitor Monitor Reaction Progress (Spectrophotometry/Fluorometry) add_enzyme->monitor correct_rate Correct for Background Rate (Subtract 'No Enzyme' control) monitor->correct_rate no_enzyme No Enzyme Control (Quantifies non-enzymatic decay) no_atp No ATP Control (Confirms this compound dependence) calc_velocity Calculate Initial Velocity correct_rate->calc_velocity

References

Technical Support Center: Optimizing Carboxyphosphate-Dependent Enzyme Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carboxyphosphate-dependent enzyme reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound-dependent enzymes.

ProblemPossible CauseRecommended Solution
Low or No Enzyme Activity Inactive Enzyme- Confirm enzyme activity with a fresh batch or a positive control. - Ensure proper storage conditions (-80°C for long-term). - Avoid repeated freeze-thaw cycles.
Suboptimal Assay Conditions- Optimize pH, temperature, and incubation time for your specific enzyme. - Ensure all cofactors (e.g., biotin (B1667282), ATP, Mg²⁺, K⁺) are present at optimal concentrations.
Incorrect Reagent Preparation- Prepare all buffers and substrate solutions fresh. - Verify the concentrations of all stock solutions. - Ensure bicarbonate solutions are freshly prepared to avoid loss of CO₂.
Presence of Inhibitors- Check for known inhibitors in your sample or reagents. - Consider dialysis or buffer exchange of the enzyme preparation.
High Background Signal Spontaneous Substrate Degradation- Run a no-enzyme control to quantify the rate of spontaneous degradation. - this compound is inherently unstable in aqueous solutions.[1] Prepare it fresh and keep it on ice.
Contaminating Enzyme Activity- Use highly purified enzyme preparations. - Include inhibitors for potential contaminating enzymes if their identity is known.
Assay Component Interference- Test for interference from individual assay components in the absence of the enzyme or substrate.
Poor Reproducibility Pipetting Errors- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for replicates to minimize pipetting variations.
Temperature Fluctuations- Ensure consistent incubation temperatures using a calibrated water bath or incubator. - Pre-warm all reagents to the assay temperature.
Reagent Instability- Prepare fresh reagents for each experiment, especially unstable ones like this compound and ATP.
Substrate Inhibition High Substrate Concentration- Perform a substrate titration to determine the optimal concentration range. - Substrate inhibition is a common phenomenon for about 25% of known enzymes.[2] It can occur when excess substrate binds to the enzyme in a non-productive manner.[2][3][4]
Formation of Unproductive Complexes- Model the kinetic data using an equation that accounts for substrate inhibition (e.g., the Haldane equation).[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of monovalent and divalent cations in this compound-dependent enzyme reactions?

A1: Many this compound-dependent enzymes require both monovalent (like K⁺) and divalent (like Mg²⁺ or Mn²⁺) cations for optimal activity. Divalent cations are often essential for the binding of ATP and participate directly in catalysis. Monovalent cations can play a role in stabilizing the enzyme structure and promoting substrate binding.[6] For example, in pyruvate (B1213749) kinase, K⁺ helps to screen negative charges and facilitate the binding of the phosphate (B84403) group of the substrate.[6]

Q2: How can I improve the stability of this compound in my reaction?

A2: this compound is a highly reactive and unstable intermediate.[1] To improve its stability during an experiment, it is crucial to prepare it fresh and immediately use it. Store the stock solution on ice and add it to the reaction mixture just before initiating the assay. The stability of similar compounds like carbamoyl (B1232498) phosphate is known to be pH-dependent, with increased stability at neutral or slightly acidic pH.[1]

Q3: My kinetic data does not follow Michaelis-Menten kinetics. What could be the reason?

A3: A common reason for deviation from Michaelis-Menten kinetics is substrate inhibition, which can occur at high substrate concentrations.[2][4] This happens when a second substrate molecule binds to the enzyme, leading to a non-productive complex and a decrease in reaction velocity.[2][4] To address this, you should perform your kinetic analysis over a wide range of substrate concentrations to identify the inhibitory phase and fit your data to an appropriate model that accounts for substrate inhibition.

Q4: What are the key steps in a typical coupled enzyme assay for a carboxylase?

A4: A coupled enzyme assay is often used to measure the activity of carboxylases. For example, in a pyruvate carboxylase assay, the product oxaloacetate is converted by citrate (B86180) synthase to citrate, which releases Coenzyme A. This free CoA can then be detected spectrophotometrically by its reaction with DTNB.[6] Key considerations for a coupled assay are to ensure that the coupling enzyme(s) are in excess and that their activity is not rate-limiting.

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Pyruvate Carboxylase Activity

This protocol is adapted from a standard method for determining pyruvate carboxylase activity.[6]

Materials:

  • 1.0 M Tris-HCl, pH 8.0

  • 0.5 M NaHCO₃

  • 0.1 M MgCl₂

  • 1.0 mM Acetyl-CoA

  • 0.1 M Pyruvate

  • 0.1 M ATP

  • DTNB solution (freshly prepared)

  • Citrate Synthase (excess)

  • Enzyme sample (cell extract or purified enzyme)

Procedure:

  • Prepare a reaction cocktail containing Tris-HCl, NaHCO₃, MgCl₂, Acetyl-CoA, Pyruvate, ATP, DTNB, and citrate synthase in a UV-transparent cuvette.

  • Prepare a control cocktail without pyruvate.

  • Incubate the cuvettes at the desired temperature (e.g., 30°C) for 10 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the enzyme sample to both cuvettes.

  • Immediately mix the contents by gentle pipetting.

  • Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the pyruvate carboxylase activity.

Protocol 2: General Method for Optimizing Reaction pH
  • Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9).

  • Set up the standard enzyme assay reaction at different pH values using these buffers.

  • Ensure all other reaction components (substrate, cofactors, enzyme concentration) are kept constant.

  • Incubate the reactions at the optimal temperature for a fixed period.

  • Measure the enzyme activity for each pH value.

  • Plot the enzyme activity as a function of pH to determine the optimal pH. For example, pyruvate carboxylase from human fibroblasts has an optimal pH of around 7.6 in Tris buffer.[7]

Quantitative Data Summary

EnzymeSubstrateOptimal pHOptimal Temperature (°C)Cation RequirementsKm (Substrate)Reference
Pyruvate Carboxylase (human fibroblasts)Pyruvate~7.637Mg²⁺0.22 mM[7]
Pyruvate Carboxylase (human fibroblasts)Bicarbonate~7.637Mg²⁺2.1 mM[7]
Biotin Carboxylase (E. coli)Biotin~6.6Not specifiedMg²⁺, K⁺~130 mM[8]

Visualizations

Carboxyphosphate_Enzyme_Reaction sub Substrate (e.g., Pyruvate) enzyme This compound-dependent Enzyme sub->enzyme atp ATP atp->enzyme hco3 HCO3- hco3->enzyme cp This compound (Intermediate) enzyme->cp Carboxylation of Biotin Cofactor adp ADP + Pi enzyme->adp prod Carboxylated Product (e.g., Oxaloacetate) cp->prod Carboxyl Transfer

Caption: Generalized reaction pathway for a this compound-dependent enzyme.

Optimization_Workflow start Start: Low Enzyme Activity check_reagents Verify Reagent Integrity (Enzyme, Substrates, Cofactors) start->check_reagents check_reagents->start Reagents Faulty optimize_conditions Optimize Reaction Conditions (pH, Temperature, [Cations]) check_reagents->optimize_conditions Reagents OK check_kinetics Perform Substrate Titration (Check for Substrate Inhibition) optimize_conditions->check_kinetics analyze_data Analyze Kinetic Data (Michaelis-Menten or Inhibition Model) check_kinetics->analyze_data troubleshoot_assay Troubleshoot Assay Method (e.g., Coupled Assay Components) analyze_data->troubleshoot_assay Poor Fit end End: Optimized Reaction analyze_data->end Model Fits troubleshoot_assay->optimize_conditions

Caption: A logical workflow for troubleshooting and optimizing enzyme reactions.

References

Technical Support Center: Preventing Non-Enzymatic Degradation of Carboxyphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carboxyphosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the non-enzymatic degradation of this highly reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a mixed anhydride (B1165640) of carbonic acid and phosphoric acid. Its high reactivity, which is essential for its role in enzymatic reactions such as the one catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase, also makes it highly susceptible to non-enzymatic degradation.[1][2] The primary degradation pathway is hydrolysis, which involves the cleavage of the phosphoanhydride bond by water. This inherent instability requires careful handling during experimental procedures.

Q2: What are the main factors influencing the non-enzymatic degradation of this compound?

The stability of this compound, and its analogue acetyl phosphate, is significantly influenced by three main factors:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Generally, this compound is more stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions can accelerate its degradation.

  • Temperature: As with most chemical reactions, the rate of this compound hydrolysis increases with temperature.[3][4] Maintaining low temperatures is crucial for minimizing degradation.

  • Buffer Composition: The choice of buffer can impact the stability of this compound. Some buffers may contain nucleophiles that can react with and degrade this compound. While specific comparative data for this compound is scarce, studies on other phosphorylated compounds suggest that buffers like HEPES, which are generally considered more inert, may be preferable to phosphate buffers in certain applications.[5][6]

Q3: What are the degradation products of this compound?

Non-enzymatic degradation of this compound via hydrolysis can yield inorganic phosphate and either carbamate (B1207046) or cyanate. The specific products formed can be influenced by the reaction conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound activity in my assay. Hydrolysis due to inappropriate pH. Ensure the pH of your reaction buffer is maintained between 6.5 and 7.5. Use a well-buffered system and verify the pH at the experimental temperature.
High experimental temperature. Perform all manipulations of this compound on ice. For reactions, consider running them at the lowest temperature compatible with your experimental goals.[3][4]
Incompatible buffer components. If using a phosphate buffer, consider switching to a non-nucleophilic buffer such as HEPES.[5][6] Avoid buffers with primary amines if not essential for the reaction.
Inconsistent results between experimental replicates. Variable degradation of this compound stock solution. Prepare this compound solutions fresh for each experiment. If a stock solution must be made, prepare it in a suitable, ice-cold buffer and use it immediately. Consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C for short-term storage, although stability under these conditions should be validated.
Presence of contaminating metal ions. While the effect of divalent cations like Mg²⁺ and Ca²⁺ on the non-enzymatic hydrolysis of acetyl phosphate is minimal, it is good practice to use high-purity reagents and deionized water to minimize potential catalytic effects of other metal ions.[3][4]
Difficulty in detecting this compound. Degradation during sample preparation for analysis. If analyzing by techniques like ³¹P NMR or mass spectrometry, ensure that the quenching of the reaction and the sample preparation are performed rapidly and at low temperatures to prevent degradation before analysis.

Quantitative Data: Stability of Acetyl Phosphate (A this compound Analog)

The following table summarizes the stability of acetyl phosphate, a commonly used and structurally similar analog of this compound, under various conditions. This data can be used as a guideline for handling this compound.

Temperature (°C)pHHalf-life (t½)Notes
207> 5 hoursApproximately 20% hydrolysis observed after 5 hours.[3][4]
209> 5 hoursSimilar stability to pH 7 at this temperature.[7]
2011> 5 hoursSimilar stability to pH 7 at this temperature.[7]
507~ 3-5 hoursComplete hydrolysis observed within this timeframe.[3][4]
607~ 90 minutesComplete hydrolysis observed.[3][4]

This data is based on studies of acetyl phosphate and should be considered as an approximation for the stability of this compound.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound Solutions
  • Preparation: Always prepare this compound solutions fresh for each experiment.

  • Solvent: Use a pre-chilled, non-nucleophilic buffer such as 50 mM HEPES at pH 7.0.

  • Temperature: Perform all dilutions and handling steps on ice. Use pre-chilled tubes and pipette tips.

  • Immediate Use: Use the prepared this compound solution immediately. Do not let it sit at room temperature.

  • Short-Term Storage (if unavoidable): For very short-term storage (minutes), keep the solution on ice. For storage longer than a few minutes, it is recommended to prepare a fresh solution.

Protocol 2: Monitoring this compound Degradation using ³¹P NMR Spectroscopy

This protocol provides a method to assess the stability of this compound under your specific experimental conditions.

  • Sample Preparation:

    • Prepare your test buffer (e.g., 50 mM HEPES, 50 mM Tris-HCl, or 50 mM Phosphate buffer) and adjust to the desired pH at the intended experimental temperature.

    • Add a known concentration of this compound to the buffer in an NMR tube, keeping the sample on ice.

    • Include a known concentration of a stable internal standard containing phosphorus (e.g., methylphosphonate) for quantification.

  • NMR Acquisition:

    • Quickly place the NMR tube in the spectrometer pre-equilibrated at the desired temperature.

    • Acquire a series of one-dimensional ³¹P NMR spectra over time. The time interval between spectra will depend on the expected rate of degradation.

  • Data Analysis:

    • Integrate the signal corresponding to the phosphorus nucleus of this compound and the internal standard in each spectrum.

    • The decrease in the integral of the this compound signal relative to the stable internal standard over time represents its degradation.

    • Plot the concentration of this compound versus time to determine the degradation kinetics and half-life under those conditions.

Visualizations

Signaling Pathway Involving this compound

Carbamoyl_Phosphate_Synthesis cluster_CPS Carbamoyl Phosphate Synthetase Bicarbonate Bicarbonate This compound This compound Bicarbonate->this compound ATP -> ADP ATP1 ATP Carbamate Carbamate This compound->Carbamate + Ammonia -> Pi ADP1 ADP Ammonia Ammonia Carbamoyl_Phosphate Carbamoyl Phosphate Carbamate->Carbamoyl_Phosphate ATP -> ADP Pi Pi ATP2 ATP ADP2 ADP

Caption: Formation of Carbamoyl Phosphate via a this compound Intermediate.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation (On Ice) cluster_analysis 31P NMR Analysis cluster_results Data Interpretation Prep_Buffer Prepare Buffer (pH, Temp) Add_CP Add this compound & Standard Prep_Buffer->Add_CP Acquire_Spectra Acquire Time-course Spectra Add_CP->Acquire_Spectra Transfer to Spectrometer Integrate_Signals Integrate Signals Acquire_Spectra->Integrate_Signals Plot_Data Plot Concentration vs. Time Integrate_Signals->Plot_Data Calc_Kinetics Calculate Half-life Plot_Data->Calc_Kinetics

Caption: Workflow for Monitoring this compound Stability by ³¹P NMR.

Logical Relationship of Factors Affecting Stability

Stability_Factors cluster_factors Influencing Factors Carboxyphosphate_Stability This compound Stability Temperature Temperature Temperature->Carboxyphosphate_Stability Inverse Relationship pH pH pH->Carboxyphosphate_Stability Optimal Range (Neutral to Acidic) Buffer_Type Buffer Type Buffer_Type->Carboxyphosphate_Stability Non-nucleophilic is Better

References

"troubleshooting low yield in Carboxyphosphate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in carboxyphosphate synthesis.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.

Q1: My this compound synthesis reaction has a very low or no yield. What are the most common initial points of failure?

Low yields in this compound synthesis often stem from the inherent instability of the product and the sensitivity of the reaction to moisture. Here are the primary factors to investigate:

  • Reagent Quality and Preparation:

    • Moisture Contamination: this compound is a mixed anhydride (B1165640), making it highly susceptible to hydrolysis. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.

    • Purity of Starting Materials: Impurities in your bicarbonate source or phosphate (B84403) donor can lead to side reactions, consuming reactants and lowering the yield.

  • Reaction Conditions:

    • Temperature Control: The synthesis is often exothermic. Inadequate temperature control can lead to the decomposition of the labile this compound product.

    • Inefficient Activation: The carboxyl group of bicarbonate needs to be activated to react with the phosphate. If the activation step is incomplete, the reaction will not proceed efficiently.

  • Product Degradation:

    • Hydrolysis: As a mixed anhydride, this compound is readily hydrolyzed by water. This can occur during the reaction, workup, or purification.[1]

    • Thermal Instability: this compound is known to be thermally labile.[1] Elevated temperatures during the reaction or workup can cause decomposition.

Q2: I'm observing the formation of significant byproducts. What are the likely side reactions?

The formation of byproducts is a common issue that can significantly reduce the yield of this compound. The most probable side reactions include:

  • Formation of Symmetric Anhydrides: If an activating agent is used, it can react with two molecules of the phosphate donor or two molecules of bicarbonate (though less likely) to form symmetric anhydrides.

  • Decarboxylation: this compound can be unstable and may decompose by losing carbon dioxide, especially if the reaction temperature is not well-controlled.

  • Reaction with Solvent: If a nucleophilic solvent is used, it may react with the activated bicarbonate or the this compound product.

Q3: I suspect my this compound is degrading during purification. What purification strategies can minimize this loss?

Due to its instability, the purification of this compound is challenging. The key is to use rapid, low-temperature methods.

  • Anion-Exchange Chromatography: This is a suitable method for purifying highly charged, unstable phosphate compounds.[2][3][4]

    • Use a low-temperature, buffered mobile phase to maintain the stability of the this compound.

    • A salt gradient can be used to elute the product.

  • Flash Chromatography on Silica (B1680970) Gel: This can be a faster alternative, but care must be taken to use a non-nucleophilic, anhydrous mobile phase and to work quickly to minimize contact time with the silica.

Purification MethodAdvantagesDisadvantagesKey Considerations
Anion-Exchange HPLC High resolution, good for charged molecules.[2][3][4]Can be time-consuming, requires specialized equipment.Use low temperatures and buffered, non-nucleophilic mobile phases.
Flash Chromatography Fast, readily available.Lower resolution, potential for degradation on silica.Use anhydrous solvents, work quickly, and consider passivating the silica gel.

Frequently Asked Questions (FAQs)

Q: What is a plausible chemical synthesis protocol for this compound?

A: Given the high reactivity of this compound, a direct synthesis is challenging. A hypothetical protocol would involve the reaction of a protected bicarbonate equivalent with a phosphate donor in the presence of a coupling agent under strictly anhydrous and low-temperature conditions.

Q: How can I confirm the presence of this compound in my reaction mixture?

A: Due to its instability, isolation and characterization are difficult.

  • NMR Spectroscopy: 31P NMR is a powerful tool for identifying phosphate-containing compounds.[5] The appearance of a new peak in the phosphate region of the spectrum upon addition of the activating agent could indicate the formation of this compound. 13C NMR could also be used to observe the carbonyl carbon.[6][7]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) could be used to detect the molecular ion of this compound, but the analysis would need to be performed rapidly on the reaction mixture.

Q: What are suitable activating agents for this synthesis?

A: Activating agents commonly used for the formation of mixed anhydrides could be employed. These include carbodiimides (like DCC or EDC), chloroformates, or other coupling reagents used in peptide synthesis.[8]

Q: How does pH affect the stability of this compound?

A: As a mixed anhydride, this compound is expected to be most stable at a slightly acidic to neutral pH. Both strongly acidic and strongly basic conditions will likely accelerate its hydrolysis.

Experimental Protocols

Hypothetical Protocol for this compound Synthesis

This protocol is a hypothetical procedure based on the principles of mixed anhydride synthesis and should be adapted and optimized for your specific experimental setup.

Materials:

  • Potassium bicarbonate (anhydrous)

  • Diphenylphosphoryl chloride (or another suitable phosphate donor and activating agent)

  • Anhydrous acetonitrile (B52724) (or another aprotic solvent)

  • Anhydrous triethylamine (B128534) (or another non-nucleophilic base)

  • Dry ice/acetone bath

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium bicarbonate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous acetonitrile to the flask and cool the suspension to -20 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add anhydrous triethylamine to the cooled suspension while stirring.

  • Activation: Dissolve diphenylphosphoryl chloride in anhydrous acetonitrile and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at -20 °C.

  • Reaction: Stir the reaction mixture at -20 °C for 1-2 hours. Monitor the reaction progress by taking aliquots for rapid analysis (e.g., by 31P NMR).

  • Quenching (Optional): If desired, the reaction can be quenched by the addition of a cold, anhydrous nucleophile to form a more stable derivative for analysis.

  • Workup and Purification: Due to the high instability of this compound, direct isolation is challenging. For analytical purposes, the crude reaction mixture should be analyzed immediately. If purification is attempted, it should be done rapidly at low temperatures using anion-exchange chromatography with non-aqueous, buffered eluents.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low or No Yield Observed reagent_check Check Reagent Quality - Anhydrous solvents? - Pure starting materials? start->reagent_check condition_check Evaluate Reaction Conditions - Temperature control? - Efficient stirring? - Correct stoichiometry? start->condition_check degradation_check Assess Product Degradation - Hydrolysis during reaction? - Thermal decomposition? start->degradation_check optimize_reagents Dry solvents and reagents thoroughly. Use high-purity starting materials. reagent_check->optimize_reagents If issues found optimize_conditions Optimize temperature profile. Ensure efficient mixing. Verify stoichiometry. condition_check->optimize_conditions If issues found minimize_degradation Maintain low temperature. Minimize reaction time. Use rapid, cold workup. degradation_check->minimize_degradation If degradation suspected re_run Re-run Synthesis optimize_reagents->re_run optimize_conditions->re_run minimize_degradation->re_run

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Carboxyphosphate_Synthesis_Pathway Hypothetical this compound Synthesis Pathway cluster_reactants Reactants cluster_conditions Conditions Bicarbonate Bicarbonate (HCO3-) Product This compound Bicarbonate->Product Phosphate_Donor Phosphate Donor (e.g., (PhO)2POCl) Phosphate_Donor->Product Side_Product1 Symmetric Phosphate Anhydride Phosphate_Donor->Side_Product1 Self-reaction Activating_Agent Activating Agent (e.g., Base) Activating_Agent->Product Low_Temp Low Temperature (-20 °C) Low_Temp->Product Anhydrous Anhydrous Conditions Anhydrous->Product Side_Product2 Hydrolysis Products (Bicarbonate + Phosphate) Product->Side_Product2 H2O

Caption: A diagram illustrating the hypothetical synthesis pathway and potential side reactions.

References

Technical Support Center: Carboxyphosphate Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with carboxyphosphate detection assays. Given that this compound is a highly unstable intermediate, its detection is typically indirect, relying on the quantification of more stable products (carbamoyl phosphate (B84403), phosphate), or co-substrates/products (ATP, ADP) of enzymes that utilize it, such as Carbamoyl (B1232498) Phosphate Synthetase (CPS).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for detecting this compound?

A1: Direct detection of this compound is challenging due to its high reactivity and instability in aqueous solutions. Therefore, its presence and the activity of enzymes that produce it (like Carbamoyl Phosphate Synthetase) are typically measured using indirect methods:

  • Coupled Enzyme Assays: The product of the primary reaction, carbamoyl phosphate, is converted by a coupling enzyme (e.g., ornithine transcarbamylase) to a more stable product (citrulline), which is then quantified colorimetrically.[1][2]

  • Phosphate Detection: The release of inorganic phosphate (Pi) from the breakdown of this compound or from ATP hydrolysis is measured using sensitive colorimetric methods, such as the Malachite Green assay.[3][4][5][6]

  • ADP/ATP Detection: The consumption of ATP or the production of ADP is monitored using luminescence-based assays (e.g., ADP-Glo) or fluorescence polarization assays (e.g., Transcreener®).[7][8][9][10]

Q2: My Malachite Green assay shows high background. What are the likely causes?

A2: High background in a Malachite Green assay is almost always due to phosphate contamination. Potential sources include:

  • Detergents: Many laboratory detergents contain high levels of phosphate. Ensure all glassware is thoroughly rinsed with phosphate-free water.[4][6]

  • Buffers and Reagents: Do not use phosphate-based buffers. Check all reagent stocks for phosphate contamination by testing them with the Malachite Green reagent.[6][11]

  • Enzyme Preparations: Some protein preparations may contain contaminating free phosphate.

  • ATP/GTP Hydrolysis: The acidic conditions of the Malachite Green reagent can cause slow, non-enzymatic hydrolysis of nucleotides like ATP, leading to a gradual increase in background color (color drift).[3] Readings should be taken at a fixed time point after reagent addition.[4]

Q3: Why am I seeing a lot of noise and variability in my ADP-Glo (luminescence-based) assay?

A3: High variability in luminescence-based ADP detection assays can stem from several factors:

  • Inadequate Mixing: In multi-well plate formats, incomplete mixing of reagents can lead to significant well-to-well variation. Ensure thorough but gentle mixing after each reagent addition, avoiding the introduction of bubbles.[7]

  • Compound Interference: Test compounds can directly inhibit or interfere with the luciferase enzyme used in the detection step, leading to false positives or negatives.[12]

  • Bubbles: Bubbles in the wells can scatter light and cause inconsistent readings. Centrifuging the plate briefly after reagent addition can help.[7]

  • Plate Type: Using low-volume 384-well plates can sometimes exacerbate mixing issues. Switching to a standard-volume plate may improve consistency.[7]

Q4: Can my test compounds interfere with the assay?

A4: Yes, compound interference is a major concern in high-throughput screening.[13]

  • Chemical Reactivity: Electrophilic compounds can react with nucleophilic residues (like cysteine) on the enzyme, causing non-specific inhibition.[13] Including a reducing agent like DTT in the assay buffer can sometimes mitigate this.[13]

  • Redox Activity: Redox-active compounds can interfere with assay components, particularly in assays that rely on NAD(P)H detection.

  • Optical Interference: Colored or fluorescent compounds can interfere with spectrophotometric or fluorometric readouts by absorbing light at the excitation or emission wavelengths.[10]

  • Luciferase Inhibition: In luminescence-based assays like ADP-Glo, compounds can directly inhibit the luciferase reporter enzyme.[12]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Coupled Enzyme Assays
Potential Cause Troubleshooting Step Explanation
Coupling Enzyme is Rate-Limiting Increase the concentration of the coupling enzyme(s) and check if the reaction rate increases.The activity of the coupling enzyme must be high enough to immediately convert the product of the primary reaction. If not, the measured rate will reflect the activity of the coupling enzyme, not the primary enzyme.[14]
Instability of a Substrate or Intermediate Prepare substrates and reagents fresh. Run controls to measure the rate of spontaneous degradation of substrates/intermediates under assay conditions.Carbamoyl phosphate and this compound are unstable. Cofactors like NADH can also degrade in certain buffers (e.g., phosphate buffers).[15]
Product Inhibition Ensure the coupling enzyme concentration is sufficient to prevent the accumulation of the primary reaction's product.If the product of the primary enzyme is not efficiently removed, it may act as an inhibitor, leading to an underestimation of the true initial rate.[14]
Contaminated Reagents Test each assay component individually for contaminating activities or substances.Commercial enzymes or reagents can sometimes be contaminated with other enzymes or interfering substances, leading to artifacts.[16]
Issue 2: Low Signal or Apparent Lack of Enzyme Activity
Potential Cause Troubleshooting Step Explanation
Incorrect Assay Conditions (pH, Temperature) Optimize the pH and temperature for your specific enzyme.Enzyme activity is highly dependent on pH and temperature. Conditions may need to be optimized, especially in coupled assays where multiple enzymes are present.[17]
Missing Essential Cofactors Ensure all necessary cofactors (e.g., MgATP, N-acetylglutamate for CPS I) are present at optimal concentrations.Carbamoyl Phosphate Synthetase I, for example, has an absolute requirement for the allosteric activator N-acetylglutamate.[18]
Degraded Enzyme Use a fresh enzyme aliquot. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known positive control substrate.Enzymes can lose activity over time, especially with improper storage and handling.
Interfering Substance in Sample Run a spike-and-recovery experiment. Add a known amount of product (e.g., phosphate or ADP) to a sample well and a buffer-only well. Compare the signals.A significantly lower signal in the sample well indicates the presence of an interfering substance that is quenching the signal or inhibiting a detection enzyme.

Data on Common Interferents

The following tables summarize quantitative data on substances known to interfere with common assay components used in this compound detection.

Table 1: Interference in Malachite Green Phosphate Assays

Interfering Substance Concentration Causing Interference Effect Reference
Triton™ X-100> 0.3%Increases blank absorbance[4]
Tween® 20> 0.1%Reduces assay sensitivity[4]
High Protein ConcentrationNot specified, depends on proteinCan cause precipitation[6]
High Phosphate Concentration> 100 µMCan cause precipitation[6]
ATP/GTP> 100 µM (for ATP)Can increase background due to hydrolysis[4]

Table 2: Interference in Coupled/Detection Assays

Interfering Substance Assay Type Effect Reference
EDTAADP-Glo (Luminescence)Interferes with ADP processing/ATP regeneration steps[12]
Thiol-reactive compounds (e.g., Maleimides)Enzymatic AssaysCovalent modification of enzyme cysteine residues, causing inhibition[13]
Phosphate BuffersNADH-dependent assaysCan accelerate NADH degradation[15]

Visual Guides

Signaling Pathway Context

Urea_Cycle_Context cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol NH3 NH₃ CPS1 Carbamoyl Phosphate Synthetase I (CPS I) NH3->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 This compound This compound (Unstable Intermediate) CPS1->this compound NAG N-acetylglutamate (Activator) NAG->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate This compound->Carbamoyl_Phosphate OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC Ornithine Ornithine Ornithine->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Urea_Cycle Rest of Urea Cycle Citrulline_cyto->Urea_Cycle Urea Urea Urea_Cycle->Urea caption Fig 1. Role of Carbamoyl Phosphate Synthetase in the Urea Cycle.

Caption: Fig 1. Role of Carbamoyl Phosphate Synthetase in the Urea Cycle.

Experimental Workflow: Coupled Colorimetric Assay

Coupled_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Colorimetric Detection A Prepare Assay Buffer (e.g., HEPES, pH 7.5) D Combine Buffer, Substrates, and CPS I in a microplate well A->D B Prepare Substrates: ATP, NH₄Cl, KHCO₃, Ornithine, N-acetylglutamate B->D C Prepare Enzymes: CPS I (Sample) OTC (Coupling Enzyme) C->D E Add OTC to the mixture C->E D->E F Incubate at 37°C for a defined time (e.g., 30 min) E->F G Stop Reaction (e.g., with acid) F->G H Add Diacetylmonoxime and other color reagents G->H I Heat to develop color H->I J Measure Absorbance (e.g., at 490 nm) I->J K Calculate Citrulline concentration using a standard curve J->K caption Fig 2. Workflow for a CPS I coupled colorimetric assay.

Caption: Fig 2. Workflow for a CPS I coupled colorimetric assay.

Troubleshooting Logic

Troubleshooting_Tree Start Problem Encountered (e.g., High Background, Low Signal) Q_AssayType Which assay type? Start->Q_AssayType MG Malachite Green (Phosphate Detection) Q_AssayType->MG Phosphate Lumi Luminescence (ADP/ATP Detection) Q_AssayType->Lumi ADP/ATP Coupled Coupled Colorimetric/ Spectrophotometric Q_AssayType->Coupled Other MG_Q_Bkg Is background high? MG->MG_Q_Bkg MG_A_Contam Check for Pi contamination: - Glassware (detergents) - Buffers & Reagents - ATP stock hydrolysis MG_Q_Bkg->MG_A_Contam Yes MG_A_Precip Check for precipitation: - Dilute sample - Check protein/detergent conc. MG_Q_Bkg->MG_A_Precip No, but signal is low Lumi_Q_Noise Is there high variability/noise? Lumi->Lumi_Q_Noise Lumi_A_Mix Improve mixing: - Check pipetting technique - Use plate shaker - Centrifuge plate to remove bubbles Lumi_Q_Noise->Lumi_A_Mix Yes Lumi_A_Interfere Test for compound interference: - Run compound-only controls - Test against luciferase directly Lumi_Q_Noise->Lumi_A_Interfere No, but signal is low/absent Coupled_Q_Rate Is the rate linear and reproducible? Coupled->Coupled_Q_Rate Coupled_A_Enzyme Optimize coupling enzyme conc. (ensure it's not rate-limiting) Coupled_Q_Rate->Coupled_A_Enzyme No Coupled_A_Stability Check reagent stability: - Prepare fresh substrates - Run degradation controls Coupled_Q_Rate->Coupled_A_Stability Yes, but rate is slow caption Fig 3. Decision tree for troubleshooting common assay issues.

Caption: Fig 3. Decision tree for troubleshooting common assay issues.

Key Experimental Protocols

Protocol 1: Malachite Green Assay for Inorganic Phosphate

This protocol is adapted for a 96-well plate format to measure phosphate released from an enzymatic reaction.

Materials:

  • Malachite Green Reagent A: Ammonium molybdate (B1676688) in 3M H₂SO₄.

  • Malachite Green Reagent B: Malachite Green hydrochloride and Polyvinyl alcohol in water.

  • Working Reagent: Mix 100 volumes of Reagent A with 25 volumes of Reagent B. Stable for several hours.

  • Phosphate Standard: 1 mM KH₂PO₄ solution.

  • 96-well clear flat-bottom microplate.

Procedure:

  • Prepare Phosphate Standards: Create a standard curve by serially diluting the 1 mM Phosphate Standard in your reaction buffer to concentrations ranging from 0 µM to 50 µM.

  • Stop Enzymatic Reaction: If your enzymatic reaction is ongoing, stop it. For many enzymes, the acidic nature of the Working Reagent is sufficient to stop the reaction.

  • Sample Preparation: Add 80 µL of your standards and samples (including a "no enzyme" control) to separate wells of the microplate.

  • Color Development: Add 20 µL of the freshly prepared Working Reagent to all wells. Mix gently by tapping the plate.

  • Incubation: Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement: Read the absorbance at 620-650 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank (0 µM phosphate standard) from all other readings. Plot the standard curve and determine the phosphate concentration in your samples.

Protocol 2: ADP-Glo™ Kinase Assay

This protocol provides a general workflow for measuring enzyme activity by quantifying ADP production. Specific volumes and incubation times should be optimized based on the enzyme and manufacturer's instructions.

Materials:

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Enzyme, substrate, ATP, and test compounds.

  • 96-well or 384-well solid white microplate.

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in the white microplate. A typical volume is 5 µL. Include all components (buffer, enzyme, substrate, ATP, MgCl₂, test compound) except one to initiate the reaction (e.g., ATP).

    • Initiate the reaction by adding the final component.

    • Incubate for the desired time (e.g., 60 minutes) at the optimal temperature.

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

  • Measurement: Read the luminescence using a plate-reading luminometer. The light output is directly proportional to the ADP concentration.

References

Technical Support Center: In Vitro Carboxyphosphate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vitro stability of carboxyphosphate. Given its inherent instability as a high-energy mixed anhydride (B1165640), careful experimental design is crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable in vitro?

This compound is a highly reactive acyl phosphate (B84403) intermediate involved in several biochemical pathways, including the enzymatic synthesis of carbamoyl (B1232498) phosphate.[1][2] Its instability stems from the high-energy mixed anhydride bond, which is susceptible to rapid hydrolysis in aqueous solutions.[1] One study has estimated the half-life of this compound to be as short as 70 milliseconds, highlighting its transient nature.[3]

Q2: What are the primary degradation pathways for this compound in vitro?

In aqueous solutions, this compound can undergo non-enzymatic hydrolysis. This process involves the nucleophilic attack of water on the carbonyl carbon or the phosphorus atom, leading to the formation of bicarbonate and inorganic phosphate. The presence of other nucleophiles in the solution can also contribute to its degradation.

Q3: How do pH and temperature affect the stability of this compound?

While specific kinetic data for this compound across a wide range of conditions is limited, the stability of related phosphate compounds is known to be significantly influenced by pH and temperature. Generally, higher temperatures accelerate the rate of hydrolysis. The pH of the solution can affect the protonation state of this compound and the concentration of hydroxide (B78521) ions, both of which can influence the rate of nucleophilic attack and, consequently, its stability.

Q4: Can the choice of buffer impact the stability of this compound?

Yes, the buffer system can influence the stability of this compound. Some buffer components may act as nucleophiles and directly participate in the degradation of the molecule. It is advisable to use non-nucleophilic buffers and to be aware that the pH of some buffers, such as phosphate buffers, can shift significantly upon freezing, which may affect the stability of this compound if samples are frozen.

Q5: Are there any known stabilizing agents for this compound?

Divalent cations, such as magnesium (Mg²⁺), can play a role in the reactivity of acyl phosphates.[4][5] In an enzymatic context, Mg²⁺ can coordinate to the phosphate group, which can either stabilize or further activate the acyl phosphate for subsequent reactions.[4][5] The effect of cations on the non-enzymatic stability of this compound in vitro requires empirical determination. The use of non-aqueous or low-water-activity solvent systems could potentially increase stability by reducing the concentration of water available for hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound activity in the assay. Hydrolysis: this compound is extremely labile in aqueous solutions.- Prepare this compound solutions immediately before use.- Minimize the time between solution preparation and the start of the experiment.- Consider using a continuous assay format where this compound is generated in situ.
Inconsistent results between experimental replicates. Variable degradation rates: Minor differences in temperature, pH, or incubation times can lead to significant variations in the concentration of active this compound.- Use a temperature-controlled environment for all experimental steps.- Prepare a master mix of reagents to ensure consistency across replicates.- Use a stable, non-nucleophilic buffer system and verify the pH immediately before each experiment.
Precipitation observed in the reaction mixture. Complex formation or insolubility: The presence of high concentrations of divalent cations or other components may lead to the precipitation of this compound salts or other reaction components.- Optimize the concentration of all reagents, including divalent cations.- Evaluate the solubility of all components in the chosen buffer system.
Difficulty in detecting and quantifying this compound. Low concentration due to rapid degradation: The concentration of this compound may fall below the detection limit of the analytical method very quickly.- Utilize highly sensitive analytical techniques such as ³¹P NMR spectroscopy or a validated HPLC method with a suitable detector.- Quench the reaction at specific time points using a method that immediately stops the degradation of this compound (e.g., rapid freezing, addition of a quenching agent).

Data on the Stability of this compound and Related Compounds

The following table summarizes available quantitative data on the half-life of this compound and a structurally related compound, carbamoyl phosphate. It is important to note that data for this compound itself is very limited.

CompoundConditionsHalf-life (t½)Reference
This compoundEstimated~ 70 ms[3]
Carbamoyl PhosphateIn water~ 150 min (decomposition to cyanate)[1]
Carbamoyl PhosphateIn aqueous ammonia~ 8.7 min[1]

Experimental Protocols

Protocol: In Vitro Stability Assay for this compound

This protocol provides a general framework for assessing the stability of this compound under various in vitro conditions.

1. Materials:

  • This compound source (e.g., enzymatic synthesis reaction)
  • Buffer solutions at desired pH values (e.g., HEPES, MOPS - avoid nucleophilic buffers)
  • Temperature-controlled incubator or water bath
  • Quenching solution (e.g., ice-cold acidic solution, organic solvent)
  • Analytical instrumentation (e.g., HPLC with UV or MS detector, ³¹P NMR spectrometer)

2. Procedure:

  • Buffer Preparation: Prepare a series of buffer solutions at the desired pH values. Ensure the buffer components will not interfere with the analytical method.
  • This compound Generation: If not using a stable stock, generate this compound in situ using an appropriate enzymatic reaction.
  • Stability Assay Initiation: At time zero (t=0), add the this compound solution to the pre-warmed buffer solutions to a final desired concentration.
  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
  • Quenching: Immediately add the aliquot to a quenching solution to stop the degradation of this compound.
  • Sample Analysis: Analyze the quenched samples using a validated analytical method (e.g., HPLC, ³¹P NMR) to determine the concentration of remaining this compound.
  • Data Analysis: Plot the concentration of this compound versus time. Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) under each condition.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate and quantify this compound from its degradation products. A reversed-phase or ion-exchange column may be suitable, depending on the specific properties of the molecule and the matrix. Detection can be achieved using UV-Vis (if this compound has a chromophore) or mass spectrometry (MS) for higher sensitivity and specificity.

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: ³¹P NMR is a powerful technique for the direct and quantitative analysis of phosphorus-containing compounds. It allows for the monitoring of the disappearance of the this compound signal and the appearance of the inorganic phosphate signal over time, providing a direct measure of its stability.

Visualizations

Carboxyphosphate_Degradation_Pathway This compound This compound Bicarbonate Bicarbonate This compound->Bicarbonate Non-enzymatic Degradation Phosphate Inorganic Phosphate This compound->Phosphate H2O H₂O (Hydrolysis) H2O->this compound

Caption: Non-enzymatic degradation pathway of this compound in an aqueous environment.

Experimental_Workflow_Stability_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (Varying pH, Additives) C Initiate Reaction at Controlled Temperature A->C B Generate/Prepare This compound Solution B->C D Collect Aliquots at Time Points C->D E Quench Reaction D->E F Analyze Samples (HPLC or ³¹P NMR) E->F G Determine Half-Life (t½) F->G

Caption: General experimental workflow for an in vitro this compound stability assay.

Logical_Relationship_Factors Stability This compound Stability pH pH pH->Stability Temp Temperature Temp->Stability Buffer Buffer Composition Buffer->Stability Cations Divalent Cations (e.g., Mg²⁺) Cations->Stability Solvent Solvent (Aqueous vs. Non-aqueous) Solvent->Stability

Caption: Key factors influencing the in vitro stability of this compound.

References

Technical Support Center: Computational Modeling of Carboxyphosphate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the computational modeling of carboxyphosphate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a focus of computational modeling?

This compound (CP) is a critical, high-energy metabolic intermediate involved in reactions catalyzed by a variety of enzymes, including carbamoyl (B1232498) phosphate (B84403) synthetase and acetyl-CoA carboxylase.[1][2] However, it is highly unstable, with an estimated half-life of only 70 milliseconds, making experimental characterization difficult.[1] Computational modeling is therefore essential to understand its structure, energetics, and the mechanisms of its decomposition and enzymatic stabilization.[1][3]

Q2: What is the primary cause of this compound's instability in aqueous solutions?

The thermal decomposition of this compound in an aqueous solution is primarily driven by the breaking of its C-O bond.[3][4] This process is facilitated by an intramolecular proton transfer from the amine group to the phosphate group.[3][4] This inherent structural feature makes the molecule highly susceptible to rapid degradation.

Q3: What are the known decomposition pathways for this compound?

In aqueous solutions, this compound has two main decomposition pathways that proceed at comparable rates.[5]

Q4: How do enzymes stabilize this labile intermediate?

Biological systems have evolved mechanisms to protect this compound from decomposition.[5] Enzymes such as aspartate and ornithine transcarbamoylase can reduce the thermal decomposition rate by a factor of over 5,000.[3][4] They achieve this by binding to this compound and restricting its conformation, making the geometry required for the intramolecular proton transfer less accessible.[3][4] Additionally, some enzymes, like E. coli carbamoyl phosphate synthetase, use an internal molecular tunnel to channel the unstable intermediate directly between active sites, preventing its diffusion into the surrounding solution.[2][3]

Q5: Which computational methods are most appropriate for studying this compound?

The choice of method depends on the specific research question.

  • Quantum Mechanics (QM): High-level ab initio methods like MP2 and CCSD(T), as well as Density Functional Theory (DFT) functionals such as M06-2X, are suitable for accurately determining the structure, energetics, and reaction mechanisms of this compound itself.[1] The M06-2X/aug-cc-pVTZ level of theory has been shown to provide results consistent with higher-level ab initio calculations for geometric and energetic properties.[1]

  • Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is ideal for studying the behavior of this compound within an enzyme active site.[3][4] It allows for a high-accuracy QM description of the ligand and the key active site residues, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics (MM) force field.[7]

Troubleshooting Guides

Q6: I am observing unrealistic bond lengths or a distorted geometry for this compound after energy minimization in my QM calculations. What could be wrong?

  • Basis Set Selection: Ensure you are using a sufficiently large and flexible basis set that includes diffuse functions (e.g., aug-cc-pVTZ).[1] These are crucial for accurately describing anionic species like this compound.

  • Solvation Model: this compound's structure and stability are highly influenced by its environment. Calculations in a vacuum may not be representative. Use an implicit solvation model, such as the Polarizable Continuum Model (PCM), to better approximate an aqueous environment.[1]

  • Initial Structure: Studies have shown that this compound adopts a stable pseudo-cyclic structure featuring a strong intramolecular charge-assisted hydrogen bond (CAHB).[1] Starting your minimization from a simple linear conformation may lead to a local minimum. It is advisable to begin with a structure that incorporates this pseudo-cyclic arrangement.

Q7: My QM/MM simulation of an enzyme-carboxyphosphate complex is unstable and crashes. What are some common troubleshooting steps?

  • QM/MM Boundary: The definition of the QM and MM regions is critical. Ensure that the QM region is sufficiently large to include all residues directly involved in catalysis and binding, but avoid cutting across covalent bonds where possible. If a bond must be cut, use appropriate link-atom schemes.

  • System Equilibration: A thorough equilibration protocol is essential. Before running the production QM/MM simulation, perform extensive MM-only equilibration of the solvent and protein with the ligand restrained. Gradually release the restraints to allow the system to relax around the ligand.

  • Force Field Parameters: Verify the accuracy of the force field parameters for the ligand. Standard force fields may not have parameters for this compound.[8] You may need to develop custom parameters, potentially using QM data as a reference.[9][10] Ensure the partial atomic charges are appropriate for the chosen force field and reproduce interactions with water correctly.[9]

Q8: I am having difficulty finding appropriate force field parameters for my molecular dynamics (MD) simulation of a this compound-like molecule. What is the recommended procedure?

Developing accurate force field parameters for novel small molecules is a common challenge.[8]

  • Identify a Base Force Field: Choose a modern, well-validated force field for proteins and solvents, such as CHARMM, AMBER, or OPLS.[11]

  • Use Parameterization Tools: Utilize automated tools like CGenFF (for CHARMM) or antechamber (for AMBER) to generate initial parameters.[9][10] These tools often provide a "penalty score" indicating the quality of the generated parameters. High penalties suggest that further refinement is needed.

  • Manual Refinement (if necessary): For critical parameters, especially dihedral angles that govern the molecule's conformation, manual refinement may be required. This involves performing QM scans of the potential energy surface for the relevant dihedral angles and fitting the MM dihedral parameters to reproduce the QM energy profile.[8][12]

  • Charge Derivation: Derive partial atomic charges using a reliable QM method. The RESP (Restrained Electrostatic Potential) fitting procedure is a common choice. Validate the charges by comparing interaction energies (e.g., with water molecules) against QM calculations.[9]

Data and Protocols

Quantitative Data Summary

Table 1: Predicted pKa Values for this compound [1]

Dissociation EventPredicted pKaLikely Protonation State in Solution
First Acid Dissociation-3.43 ± 0.81-
Second Acid Dissociation4.04 ± 0.35Dianion
Third Acid Dissociation8.14 ± 1.92Trianion
Data suggests this compound is most likely to exist as a dianion or trianion in aqueous solution.[1]

Table 2: Calculated Strength of Intramolecular Charge-Assisted Hydrogen Bonds (CAHBs) in this compound [1]

Charge StateEstimated CAHB Strength (kcal/mol)Classification
Monoanionic-17.8 to -25.4Short-Strong
Dianionic-15.7 to -20.9Short-Strong
This intramolecular bond is a dominant stabilizing feature of the molecule's conformation.[1]
Experimental & Computational Protocols

Protocol 1: Quantum Mechanical (QM) Geometry Optimization

  • Build Initial Structure: Construct a 3D model of this compound in its pseudo-cyclic conformation.

  • Select Level of Theory: Choose a DFT functional and basis set appropriate for the system. The M06-2X functional with the aug-cc-pVTZ basis set is a well-validated choice.[1]

  • Define Calculation Settings:

    • Specify the charge and multiplicity of the molecule (e.g., -2 charge for the dianion).

    • Incorporate an implicit solvation model (e.g., PCM with water as the solvent).

    • Request a geometry optimization followed by a frequency calculation.

  • Execute and Analyze: Run the calculation. A successful optimization will result in a structure with no imaginary frequencies, confirming it is a true energy minimum. Analyze the resulting geometry, particularly the intramolecular hydrogen bond distance and key bond lengths.

Protocol 2: QM/MM Simulation Workflow

  • System Preparation: Start with a high-resolution crystal structure of the enzyme. Add hydrogen atoms, solvate the system in a water box with appropriate counter-ions, and perform initial energy minimization and equilibration using a classical MM force field.

  • Define QM/MM Regions:

    • QM Region: Select this compound and the side chains of any amino acids directly involved in binding or catalysis (e.g., those within 4-5 Å of the ligand).

    • MM Region: All other atoms in the system (protein backbone, other residues, water, ions).

  • Select QM/MM Method: Choose a QM method for the QM region (e.g., a DFT functional like B3LYP or M06-2X) and a force field for the MM region (e.g., CHARMM36m).

  • Equilibration: Perform further equilibration of the QM/MM system. It is often useful to apply harmonic restraints to the QM atoms initially and gradually reduce them.

  • Production Run: Once the system is stable (e.g., RMSD of the backbone has plateaued), run the production QM/MM simulation to collect trajectory data for analysis of dynamics, interactions, or reaction pathways.

Visualizations

computational_method_selection start Research Question q1 Isolated Molecule Properties? start->q1 q2 Molecule in Enzymatic Environment? start->q2 q1->q2 No method_qm Use Quantum Mechanics (QM) (e.g., DFT, MP2, CCSD(T)) q1->method_qm Yes q3 Focus on Electronic Structure / Reaction? q2->q3 Yes method_qmmm Use Hybrid QM/MM method_md Use Classical MD (with validated Force Field) q3->method_qmmm Yes q3->method_md No (Focus on large-scale conformational sampling)

Caption: Workflow for selecting a computational modeling method.

carboxyphosphate_decomposition cluster_enzyme Enzymatic Stabilization cluster_solution Aqueous Solution stabilized Enzyme-Bound This compound (Restricted Conformation) cp This compound cp->stabilized Binding to Transcarbamoylase decomp Decomposition cp->decomp cyanate Cyanate + Inorganic Phosphate decomp->cyanate Pathway 1 carbamate Carbamate + Inorganic Phosphate decomp->carbamate Pathway 2

Caption: Decomposition and stabilization pathways of this compound.

qmmm_troubleshooting start QM/MM Simulation is Unstable q1 Was the system thoroughly equilibrated using classical MD first? start->q1 check1 Perform multi-stage equilibration: 1. Solvent with protein restrained 2. Protein backbone restrained 3. Gradual release of all restraints q1->check1 No q2 Is the QM/MM boundary well-defined? q1->q2 Yes end Re-run Simulation check1->end check2 Ensure QM region is large enough and does not cut critical bonds. Use link atoms correctly. q2->check2 No q3 Are the ligand force field parameters (esp. charges) accurate? q2->q3 Yes check2->end check3 Validate charges and dihedral parameters against QM data. Use parameterization tools like CGenFF or antechamber. q3->check3 No q3->end Yes check3->end

Caption: Troubleshooting flowchart for unstable QM/MM simulations.

References

"addressing substrate inhibition in Carboxyphosphate reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carboxyphosphate reactions, particularly those catalyzed by Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS).

Frequently Asked Questions (FAQs)

Q1: What is the this compound reaction catalyzed by Carbamoyl Phosphate Synthetase (CPS)?

A1: Carbamoyl Phosphate Synthetase (CPS) catalyzes the ATP-dependent synthesis of carbamoyl phosphate. This multi-step reaction begins with the phosphorylation of bicarbonate by ATP to form a highly unstable intermediate, this compound.[1][2] This intermediate then reacts with ammonia (B1221849) (derived from glutamine or provided as ammonium (B1175870) ions) to form carbamate, which is subsequently phosphorylated by a second ATP molecule to yield carbamoyl phosphate.[1][2]

Q2: My reaction rate is decreasing at high substrate concentrations. Is this substrate inhibition?

A2: A decrease in reaction rate at high substrate concentrations is a hallmark of substrate inhibition.[3] However, with Carbamoyl Phosphate Synthetase (CPS), it is crucial to first rule out feedback inhibition by downstream metabolites. CPS is allosterically inhibited by UTP (or UMP), a downstream product of the pyrimidine (B1678525) biosynthesis pathway.[4][5][6] It is also activated by ornithine and IMP.[7][8] Ensure that none of these regulatory molecules are accumulating in your reaction mixture or are present as contaminants in your reagents.

Q3: Can any of the substrates of Carbamoyl Phosphate Synthetase cause substrate inhibition?

A3: While the literature does not extensively document substrate inhibition for CPS, it is theoretically possible. High concentrations of any substrate (ATP, bicarbonate, or glutamine/ammonia) could potentially lead to the formation of an unproductive enzyme-substrate complex, which is a common cause of substrate inhibition.[3] For instance, a second molecule of substrate might bind to a site other than the active site, or to the enzyme-substrate complex, preventing the catalytic reaction from proceeding efficiently.

Q4: What is the typical kinetic behavior of Carbamoyl Phosphate Synthetase?

A4: The kinetics of CPS are complex due to its multiple substrates and allosteric regulation. The enzyme follows a sequential mechanism for substrate binding.[3] For bakers' yeast CPS, the Michaelis-Menten constants (Km) have been reported as approximately 5 x 10⁻⁴ M for glutamine and 3 x 10⁻³ M for bicarbonate.[3] Understanding these baseline kinetic parameters is essential before investigating potential substrate inhibition.

Troubleshooting Guide

Q1: How can I confirm that my Carbamoyl Phosphate Synthetase (CPS) reaction is experiencing substrate inhibition?

A1: To confirm substrate inhibition, you should perform a substrate titration experiment. By systematically varying the concentration of a single substrate over a broad range while keeping the others constant, you can generate a plot of reaction velocity versus substrate concentration. If substrate inhibition is occurring, this plot will show an initial increase in velocity followed by a decrease at higher substrate concentrations, creating a characteristic "hook" shape. This differs from simple saturation kinetics, where the velocity plateaus at a maximum (Vmax).

Q2: I suspect substrate inhibition. How do I identify which substrate is the culprit?

A2: You will need to systematically test each substrate. Design a series of experiments where you vary the concentration of one substrate (e.g., ATP) over a wide range, while maintaining the concentrations of the other substrates (bicarbonate and glutamine/ammonia) at a constant, saturating level (ideally around 5-10 times their Km). Repeat this process for each of the other substrates. The substrate that produces the characteristic hook-shaped kinetic profile is the inhibitory substrate.

Q3: What is the likely mechanism for substrate inhibition in my reaction?

A3: A common mechanism for substrate inhibition involves the formation of a dead-end, non-productive ternary complex (ESI or ESS'). In this scenario, a second molecule of the substrate (S') binds to the enzyme-substrate (ES) complex, preventing the formation of the product. The following diagram illustrates this logical relationship.

Substrate_Inhibition_Mechanism E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) ES->E - Substrate (S) ESS Non-productive E-S-S' Complex ES->ESS + Substrate (S') P Product (P) ES->P k_cat ESS->ES - Substrate (S') P->E + Enzyme (E) Troubleshooting_Workflow start Reaction Velocity Decreasing at High Substrate Concentration check_feedback Is Feedback Inhibition by UTP/UMP Ruled Out? start->check_feedback perform_titration Perform Substrate Titration for Each Substrate check_feedback->perform_titration Yes re_evaluate Re-evaluate Assay Conditions check_feedback->re_evaluate No identify_inhibitor Identify Inhibitory Substrate (Hook Curve) perform_titration->identify_inhibitor optimize_conc Determine Optimal Substrate Concentration identify_inhibitor->optimize_conc Yes identify_inhibitor->re_evaluate No implement_protocol Implement Modified Protocol (e.g., Fed-Batch) optimize_conc->implement_protocol solution Problem Mitigated implement_protocol->solution Experimental_Workflow start Design Experiment: Vary One Substrate [S], Keep Others Constant run_assay Run Coupled Spectrophotometric Assay start->run_assay measure_velocity Calculate Initial Reaction Velocities run_assay->measure_velocity plot_data Plot Velocity vs. [S] measure_velocity->plot_data analyze_curve Analyze Curve Shape plot_data->analyze_curve fit_model Fit Data to Substrate Inhibition Model analyze_curve->fit_model Hook Shape (Inhibition) saturating Standard Saturation Kinetics Observed analyze_curve->saturating Plateau determine_params Determine Km, Vmax, Ki fit_model->determine_params end Kinetic Parameters Obtained determine_params->end

References

"enzyme purification challenges for Carboxyphosphate studies"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification and study of carboxyphosphate-related enzymes, with a primary focus on Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS).

Frequently Asked Questions (FAQs)

Q1: What is Carbamoyl Phosphate Synthetase (CPS), and why is its purification challenging?

A1: Carbamoyl Phosphate Synthetase (CPS) is a complex, multi-subunit enzyme crucial for the synthesis of carbamoyl phosphate, a key precursor in the biosynthesis of pyrimidines and arginine, and in the urea (B33335) cycle.[1][2] Its purification is challenging due to several factors:

  • Instability: The enzyme itself can be unstable, particularly certain isoforms like human PAPSS2, which is known to be more fragile than PAPSS1. The intermediate product, carbamoyl phosphate, is also highly labile and can decompose, complicating assays and purification.[1][3]

  • Complex Structure: CPS is a heterodimeric enzyme with a small and a large subunit, making it a large and complex protein to handle.[2][4]

  • Allosteric Regulation: Its activity is tightly regulated by allosteric effectors, which may need to be considered during purification and activity assays to maintain its active conformation.[1]

Q2: My purified Carbamoyl Phosphate Synthetase (CPS) shows low or no activity. What are the possible causes?

A2: Low or no activity in your purified CPS can stem from several issues:

  • Enzyme Instability: The enzyme may have denatured during purification. Ensure all steps are performed at low temperatures (e.g., 4°C) and that appropriate stabilizing agents are present in your buffers.[5]

  • Absence of Activators: CPS activity is dependent on the presence of its obligate activator, N-acetyl-L-glutamate (NAG), and other cofactors like MgATP and potassium ions.[6]

  • Inhibitory Buffer Components: Common laboratory buffers such as Tris and HEPES have been shown to inhibit CPS activity.[4] Consider using alternative buffer systems like MOPS.

  • Improper Storage: Repeated freeze-thaw cycles can lead to a loss of activity. Store the purified enzyme in aliquots at -80°C with a cryoprotectant like glycerol (B35011).[7]

  • Substrate Degradation: The substrate, carbamoyl phosphate, is unstable. Ensure it is fresh or properly stored before use in assays.[1]

Q3: I am observing protein aggregation or precipitation during the purification of CPS. How can I prevent this?

A3: Protein aggregation and precipitation are common challenges in protein purification. Here are some strategies to mitigate this with CPS:

  • Optimize Buffer Conditions: Ensure the pH of your buffers is optimal for CPS stability. The presence of glycerol (e.g., 10-20%) can also help to maintain protein solubility and stability.[5]

  • Control Protein Concentration: High protein concentrations can favor aggregation. If you need to concentrate your protein, do so carefully and consider using methods that are gentle on the protein.

  • Presence of Ligands: The presence of substrates or allosteric activators like N-acetyl-L-glutamate (NAG) and MgATP can stabilize the enzyme and prevent aggregation.[5]

Troubleshooting Guides

Guide 1: Low Yield During CPS Purification
Symptom Possible Cause Suggested Solution
Low protein recovery after chromatography Suboptimal binding to the column - Adjust the pH and ionic strength of your binding buffer. - Ensure your protein sample is properly equilibrated in the binding buffer before loading.
Protein precipitation on the column - Add stabilizing agents like glycerol to your buffers. - Decrease the protein concentration of the loaded sample.
Inefficient elution - Optimize the elution gradient (e.g., salt or pH gradient) to ensure sharp and complete elution of your protein. - Increase the concentration of the eluting agent.
Loss of activity during purification Enzyme denaturation - Perform all purification steps at 4°C. - Add protease inhibitors to your lysis buffer. - Include stabilizing ligands like NAG and MgATP in your buffers.[5]
Guide 2: Inconsistent Results in CPS Activity Assays
Symptom Possible Cause Suggested Solution
High background signal Contaminating ATPase activity - If using a coupled assay that measures ADP production, run a control reaction without the CPS-specific substrates to determine the background ATPase activity and subtract it from your measurements.
Non-enzymatic degradation of substrates - Prepare fresh substrate solutions for each experiment. - Ensure the assay buffer conditions (pH, temperature) do not promote substrate degradation.
Variable reaction rates Pipetting errors - Use calibrated pipettes and be consistent with your technique. - Prepare a master mix for your reaction components to minimize variability between wells.
Temperature fluctuations - Ensure all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction. - Use a temperature-controlled plate reader or water bath.
Non-linear reaction progress curves Substrate depletion - Ensure you are measuring the initial velocity of the reaction where the rate is linear. - Optimize the substrate concentration to avoid rapid depletion.
Enzyme instability during the assay - Perform the assay at an optimal and stable temperature for the enzyme. - The presence of NAG and MgATP can help stabilize the enzyme during the assay.[5]

Experimental Protocols

Protocol 1: Purification of Recombinant Human Carbamoyl Phosphate Synthetase 1 (CPS1)

This protocol is adapted from methodologies used for the expression and purification of recombinant human CPS1 in a baculovirus/insect cell system.[5][8]

1. Expression in Insect Cells:

  • Infect Sf9 or High Five™ insect cells with a baculovirus construct containing the human CPS1 gene.
  • Culture the cells for 48-72 hours to allow for protein expression.

2. Cell Lysis:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors).
  • Lyse the cells by sonication or using a Dounce homogenizer on ice.
  • Clarify the lysate by centrifugation to remove cell debris.

3. Affinity Chromatography:

  • If the recombinant protein has an affinity tag (e.g., His-tag), load the clarified lysate onto an appropriate affinity column (e.g., Ni-NTA resin).
  • Wash the column extensively with a wash buffer (lysis buffer with a low concentration of imidazole (B134444), e.g., 20 mM).
  • Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

4. Ion-Exchange Chromatography:

  • Dialyze the eluted protein against an ion-exchange loading buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 10% glycerol, 1 mM DTT).
  • Load the dialyzed sample onto an anion-exchange column (e.g., Q-Sepharose).
  • Elute the protein with a linear salt gradient (e.g., 50 mM to 1 M NaCl).

5. Size-Exclusion Chromatography:

  • Concentrate the fractions containing CPS1.
  • Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT).
  • Collect the fractions corresponding to the purified CPS1.

6. Storage:

  • Assess the purity of the final protein by SDS-PAGE.
  • Determine the protein concentration.
  • Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Colorimetric Assay for Carbamoyl Phosphate Synthetase (CPS) Activity

This protocol is based on the colorimetric determination of citrulline produced in a coupled reaction with ornithine transcarbamylase (OTC).[9]

1. Reagents:

  • Assay Buffer: 100 mM HEPES pH 7.6, 20 mM MgCl₂, 100 mM KCl.
  • Substrate Solution: 40 mM KHCO₃, 5 mM ATP, 10 mM L-ornithine, 10 mM L-glutamine.
  • Enzyme Mix: Purified CPS and an excess of ornithine transcarbamylase (OTC).
  • Color Reagent A: Diacetyl monoxime solution.
  • Color Reagent B: Antipyrine/thiosemicarbazide solution.
  • Stopping Solution: Perchloric acid.

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer and substrate solution.
  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
  • Initiate the reaction by adding the enzyme mix (purified CPS and OTC).
  • Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding the stopping solution.
  • Centrifuge to pellet the precipitated protein.

3. Color Development and Measurement:

  • To the supernatant, add Color Reagent A and Color Reagent B.
  • Incubate at a high temperature (e.g., 95°C) for a specific time to allow for color development.
  • Cool the samples to room temperature.
  • Measure the absorbance at the appropriate wavelength (e.g., 530 nm) using a spectrophotometer.

4. Quantification:

  • Prepare a standard curve using known concentrations of citrulline.
  • Calculate the amount of citrulline produced in your samples based on the standard curve.
  • Determine the specific activity of your CPS enzyme (units/mg of protein).

Data Presentation

Table 1: Kinetic Parameters of Wood Frog Liver CPS1 [10]

SubstrateConditionKm (Control)Km (Freeze-Exposed)
Ammonium --Lower (1.26-fold)
ATP + 400 mM Glucose-Lower (1.30-fold)
N-acetylglutamate + 400 mM Glucose-Lower (1.24-fold)

Table 2: Thermal Stability of Wood Frog Liver CPS1 [10]

Enzyme FormUnfolding Temperature (Tm)
Control 54.4 °C
Freeze-Exposed 52.9 °C

Visualizations

EnzymePurificationWorkflow start Cell Lysate affinity Affinity Chromatography (e.g., Ni-NTA) start->affinity Clarified Lysate ion_exchange Ion-Exchange Chromatography (e.g., Q-Sepharose) affinity->ion_exchange Eluted Protein size_exclusion Size-Exclusion Chromatography (e.g., Superdex 200) ion_exchange->size_exclusion Active Fractions pure_enzyme Purified CPS Enzyme size_exclusion->pure_enzyme Purified Fractions storage Storage at -80°C pure_enzyme->storage analysis Purity & Activity Analysis pure_enzyme->analysis

Caption: A general workflow for the purification of Carbamoyl Phosphate Synthetase.

CPS_Reaction_Pathway glutamine Glutamine cps_small CPS (Small Subunit) glutamine->cps_small bicarbonate Bicarbonate cps_large_n CPS (Large Subunit, N-term) bicarbonate->cps_large_n atp1 ATP atp1->cps_large_n atp2 ATP cps_large_c CPS (Large Subunit, C-term) atp2->cps_large_c glutamate Glutamate cps_small->glutamate ammonia Ammonia cps_small->ammonia Ammonia Tunnel This compound This compound (Intermediate) cps_large_n->this compound adp1 ADP cps_large_n->adp1 carbamoyl_phosphate Carbamoyl Phosphate cps_large_c->carbamoyl_phosphate adp2 ADP cps_large_c->adp2 ammonia->this compound carbamate Carbamate (Intermediate) This compound->carbamate carbamate->cps_large_c Carbamate Tunnel pi Pi carbamate->pi

Caption: Signaling pathway of Carbamoyl Phosphate Synthesis catalyzed by CPS.

References

Technical Support Center: Managing Carboxyphosphate Lability in Kinetic Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly labile intermediate, carboxyphosphate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable?

This compound is a high-energy mixed anhydride (B1165640) of carbonic acid and phosphoric acid. It serves as a key, kinetically competent intermediate in several enzymatic reactions, including the one catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase (CPS).[1] Its instability stems from the high reactivity of the mixed anhydride bond, making it prone to rapid hydrolysis. The estimated half-life of this compound is in the millisecond range, presenting a significant challenge for kinetic analysis.

Q2: Which enzymes are known to utilize this compound as an intermediate?

The most well-documented enzyme that proceeds via a this compound intermediate is Carbamoyl Phosphate Synthetase (CPS).[1][2] This enzyme catalyzes the first committed step in pyrimidine (B1678525) and arginine biosynthesis, as well as in the urea (B33335) cycle. Other enzymes that are thought to involve this compound or similar intermediates include biotin-dependent carboxylases.

Q3: What are the primary challenges in designing kinetic experiments with this compound?

The principal challenge is the transient nature of this compound. Its rapid formation and subsequent reaction or decomposition mean that conventional steady-state kinetic methods are often inadequate to directly measure its properties. Researchers must employ specialized rapid kinetic techniques to observe the pre-steady-state phase of the reaction where this compound is present.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible kinetic data.

Possible Cause:

  • Spontaneous degradation of this compound: The inherent instability of this compound can lead to its rapid breakdown, affecting the observed reaction rates.

  • Variability in manual mixing: For rapid reactions, manual mixing is not precise enough, leading to significant variations in the initiation of the reaction.

  • Substrate or enzyme instability: The stability of ATP, bicarbonate, or the enzyme itself under the experimental conditions can affect reproducibility.

Solutions:

  • Utilize rapid-mixing techniques: Employ stopped-flow or quench-flow instrumentation to ensure rapid and reproducible mixing of reactants, allowing for the observation of pre-steady-state kinetics.

  • Control temperature precisely: Perform all experiments at a constant and accurately controlled temperature, as the hydrolysis of phosphate esters is temperature-dependent.

  • Prepare fresh solutions: Always use freshly prepared substrate solutions, especially bicarbonate, to avoid degradation. Ensure the enzyme is properly stored and handled to maintain its activity.

  • Optimize buffer conditions: The choice of buffer and pH can influence the stability of this compound. Empirically test different buffer systems to find conditions that may offer transient stabilization.

Issue 2: Inability to detect the this compound intermediate.

Possible Cause:

  • Insufficient time resolution of the kinetic method: The chosen experimental technique may not be fast enough to capture the formation and decay of the short-lived this compound intermediate.

  • Low concentration of the intermediate: The steady-state concentration of the enzyme-bound this compound may be below the detection limit of the analytical method.

Solutions:

  • Employ pre-steady-state kinetic methods: Techniques like stopped-flow and quench-flow are designed to measure kinetics on the millisecond timescale, which is necessary to observe transient intermediates.

  • Use sensitive detection methods: If using stopped-flow, fluorescence detection is often more sensitive than absorbance. For quench-flow, sensitive analytical techniques like HPLC or mass spectrometry can be used to analyze the quenched reaction products.

  • Utilize Positional Isotope Exchange (PIRE): This NMR-based technique is a powerful indirect method to infer the formation and processing of this compound by the enzyme, even if it cannot be directly observed.[1][3]

Data Presentation

Table 1: Comparison of Kinetic Techniques for Studying this compound

TechniquePrincipleAdvantagesDisadvantagesTime Resolution
Stopped-Flow Spectroscopy Reactants are rapidly mixed and the reaction is monitored in real-time by absorbance or fluorescence.Allows for direct observation of pre-steady-state kinetics; requires small sample volumes.[4][5]Requires a spectroscopic signal change; may not be suitable for all reactions.Milliseconds
Quench-Flow The reaction is initiated by rapid mixing and then stopped ("quenched") at specific time points. The product is then analyzed.Allows for the analysis of reaction components at defined times using various analytical methods (e.g., HPLC, MS).Is a discontinuous method requiring multiple experiments for a time course; can be more sample-intensive.Milliseconds
Positional Isotope Exchange (PIRE) via 31P NMR Uses 18O-labeled ATP to track the fate of oxygen atoms, providing evidence for the formation and breakdown of intermediates like this compound.[3]Provides mechanistic insights into the formation and partitioning of the intermediate without its direct detection; can determine kinetic competence.[1]Is an indirect method; requires synthesis of isotopically labeled substrates and access to an NMR spectrometer.[3]Seconds to minutes

Table 2: Qualitative Influence of Experimental Conditions on this compound Stability

ConditionEffect on StabilityRationale
pH Highly pH-dependent. Generally less stable at acidic and alkaline pH.Hydrolysis of phosphate esters is subject to acid and base catalysis. Optimal stability is expected near neutral pH, but the exact profile for this compound is not well-documented.
Temperature Decreased stability with increasing temperature.The rate of hydrolysis reactions increases with temperature, following the Arrhenius equation.[6][7]
Buffer Composition Buffer ions can potentially influence stability.Buffers can affect the local microenvironment and the hydration shell of molecules, which may impact stability.[8][9] Phosphate buffers are commonly used, but their effect on this compound stability versus other buffers like HEPES or MOPS should be considered.

Experimental Protocols

Protocol 1: Pre-Steady-State Kinetic Analysis using Stopped-Flow Spectroscopy

This protocol provides a general framework. Specific concentrations and conditions must be optimized for the enzyme system under investigation.

  • Instrument Preparation:

    • Thoroughly clean the stopped-flow instrument's syringes and flow circuit with high-purity water and then with the reaction buffer to remove any contaminants.[10]

    • Set the desired temperature for the experiment using the instrument's temperature control unit. Allow sufficient time for equilibration.

  • Reagent Preparation:

    • Prepare concentrated stock solutions of all reactants (e.g., enzyme, ATP, bicarbonate, and any other substrates) in the chosen reaction buffer.

    • Just before the experiment, dilute the stock solutions to the final desired concentrations in separate syringes. Typically, one syringe will contain the enzyme, and the other will contain the substrates.

  • Data Acquisition:

    • Load the reactant syringes into the stopped-flow instrument.

    • Perform several "push" cycles to ensure the flow circuit is filled with the fresh reactant solutions and to remove any air bubbles.

    • Set the data acquisition parameters, including the total acquisition time and the number of data points. For observing a transient intermediate, a logarithmic time base is often useful.

    • Initiate the reaction by triggering the rapid mixing of the syringe contents. Data collection will be triggered simultaneously.

    • Collect multiple kinetic traces (shots) for each experimental condition to ensure reproducibility.

  • Data Analysis:

    • Average the collected kinetic traces for each condition.

    • Fit the averaged data to appropriate kinetic models (e.g., single or double exponential equations) to extract pre-steady-state kinetic parameters such as burst rates and amplitudes.

Protocol 2: Quench-Flow Experiment for Trapping Reaction Intermediates

This protocol outlines a general procedure for a quench-flow experiment.

  • Instrument Setup:

    • Set up the quench-flow apparatus with the appropriate drive syringes, aging loop, and quenching syringe.

    • Thoroughly clean the system with solvent, water, and finally the reaction buffer.

  • Reagent Preparation:

    • Prepare reactant solutions as described for the stopped-flow experiment.

    • Prepare a quenching solution that will rapidly stop the enzymatic reaction. The choice of quencher depends on the reaction being studied (e.g., a strong acid like perchloric acid or a strong base).

  • Experiment Execution:

    • Load the reactant solutions into the drive syringes and the quenching solution into the quenching syringe.

    • Set the desired reaction time by adjusting the flow rate and the length of the aging loop.

    • Initiate a "push" to mix the reactants, allow the reaction to proceed in the aging loop, and then quench the reaction by mixing with the quenching solution.

    • Collect the quenched sample.

    • Repeat the experiment for a series of different reaction times to generate a time course.

  • Sample Analysis:

    • Analyze the collected quenched samples using a suitable analytical method (e.g., HPLC, LC-MS, or specific colorimetric assays) to quantify the amount of product formed or substrate consumed at each time point.

  • Data Analysis:

    • Plot the concentration of the product or substrate as a function of time.

    • Fit the data to appropriate kinetic equations to determine the pre-steady-state and steady-state kinetic parameters.

Protocol 3: Positional Isotope Exchange (PIRE) using 31P NMR

This is a specialized technique requiring expertise in NMR and isotopic labeling.

  • Synthesis of Labeled Substrate:

    • Synthesize [γ-¹⁸O₃]ATP, where the three non-bridge oxygen atoms of the terminal phosphate group are labeled with ¹⁸O.

  • Enzymatic Reaction:

    • Incubate the enzyme with [γ-¹⁸O₃]ATP, bicarbonate, and other necessary substrates under conditions that favor the formation of the this compound intermediate and its reversible breakdown back to ATP.

    • The reaction is typically carried out directly in an NMR tube.

  • 31P NMR Data Acquisition:

    • Acquire ³¹P NMR spectra of the reaction mixture over time.

    • The presence of ¹⁸O bonded to phosphorus causes a small upfield shift in the ³¹P resonance. This allows for the resolution of different isotopomers of ATP.

  • Data Analysis:

    • Analyze the ³¹P NMR spectra to monitor the "scrambling" of the ¹⁸O label from the non-bridge positions to the bridge position of the γ-phosphate of ATP.

    • This scrambling is indicative of the reversible formation of the this compound intermediate. The rate of this exchange can be quantified and compared to the overall rate of product formation to assess the kinetic competence of the intermediate.[1]

Visualizations

experimental_workflow cluster_stopped_flow Stopped-Flow Protocol cluster_quench_flow Quench-Flow Protocol cluster_pire PIRE NMR Protocol sf_prep 1. Instrument Preparation sf_reagents 2. Reagent Preparation sf_prep->sf_reagents sf_acq 3. Data Acquisition sf_reagents->sf_acq sf_analysis 4. Data Analysis sf_acq->sf_analysis qf_setup 1. Instrument Setup qf_reagents 2. Reagent Preparation qf_setup->qf_reagents qf_exp 3. Experiment Execution qf_reagents->qf_exp qf_sample 4. Sample Analysis qf_exp->qf_sample qf_analysis 5. Data Analysis qf_sample->qf_analysis pire_syn 1. Labeled Substrate Synthesis pire_rxn 2. Enzymatic Reaction pire_syn->pire_rxn pire_acq 3. 31P NMR Data Acquisition pire_rxn->pire_acq pire_analysis 4. Data Analysis pire_acq->pire_analysis carboxyphosphate_pathway E Enzyme (E) E_ATP_HCO3 E-ATP-HCO3- E->E_ATP_HCO3 + ATP, HCO3- CarbamoylP Carbamoyl Phosphate ADP2 ADP ATP ATP HCO3 HCO3- CarboxyP_int E-ADP-Carboxyphosphate E_ATP_HCO3->CarboxyP_int Formation of This compound CarboxyP_int->E_ATP_HCO3 Reversible ADP1 ADP CarboxyP_int->ADP1 Carbamate_int E-Carbamate CarboxyP_int->Carbamate_int + NH3 NH3 NH3 Carbamate_int->E + Carbamoyl-P + ADP Pi Pi Carbamate_int->Pi ATP2 ATP

References

Technical Support Center: Optimizing pH for Carboxyphosphate-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing pH in carboxyphosphate-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is it important in enzymatic reactions?

This compound is a highly reactive mixed anhydride (B1165640) of carbonic acid and phosphoric acid. It serves as an important, albeit unstable, intermediate in a number of biochemical reactions. A key example is its formation in the first step of the reaction catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase (CPS), where bicarbonate is phosphorylated by ATP.[1] This activation of bicarbonate is a crucial step in the biosynthesis of pyrimidines, arginine, and urea.[1]

Q2: What is the optimal pH for reactions involving this compound?

The optimal pH for enzymatic reactions involving this compound is a balance between the pH-dependent stability of the enzyme and the inherent instability of the this compound intermediate. While the optimal pH for the overall enzymatic reaction can vary, a common range for similar reactions, such as those involving N-hydroxysuccinimide (NHS) esters, is between pH 7.2 and 8.5 .[2]

  • At lower pH: The protonation of amine groups on substrates can render them less nucleophilic and thus less reactive.[2]

  • At higher pH: The rate of hydrolysis of the highly reactive this compound intermediate increases significantly, leading to its rapid degradation before it can react with the intended substrate.[2]

It is crucial to determine the optimal pH for each specific enzyme system empirically.

Q3: How stable is this compound in aqueous solutions?

Q4: Which buffers are recommended for this compound-mediated reactions?

The choice of buffer is critical to maintain a stable pH throughout the reaction. It is essential to avoid buffers that contain primary amines, such as Tris or glycine, as they can compete with the intended nucleophilic substrate for reaction with the this compound intermediate.[2]

Recommended buffers that are effective in the neutral to slightly alkaline pH range include:

  • HEPES: Effective buffering range of pH 6.8 - 8.2.

  • Phosphate buffers (e.g., Sodium Phosphate): Effective buffering range of pH 5.8 - 8.0.

  • Borate buffers: Can be used in the pH range of 8.1 - 9.0.

Always prepare buffers at the intended reaction temperature, as the pH of some buffers, like Tris, can be sensitive to temperature changes.[4]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound-mediated reactions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Degradation of this compound Intermediate: Due to its high reactivity, the this compound may be hydrolyzing before it can react with your substrate.• Ensure all reagents are fresh and prepared immediately before use.• Minimize the time between the generation of this compound and the addition of the nucleophilic substrate.• Consider a coupled enzyme assay where the product of the first reaction is immediately used in a second, detectable reaction.[5][6][7]
Suboptimal pH: The reaction pH may not be optimal for enzyme activity or for the stability of the reactants.• Perform a pH optimization experiment, testing a range of pH values (e.g., 6.5 to 8.5) to determine the optimal condition for your specific enzyme and substrates.
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.• Verify the activity of the enzyme using a known positive control reaction.• Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.[8]
Buffer Interference: The buffer may contain nucleophiles (e.g., Tris, glycine) that are reacting with the this compound.[2]• Switch to a non-nucleophilic buffer such as HEPES or phosphate.
Inconsistent or Non-Reproducible Results Inconsistent pH: The pH of the reaction mixture may be fluctuating.• Use a buffer with sufficient buffering capacity for the reaction.• Verify the pH of all solutions before mixing.
Variable Reagent Quality: Impurities in substrates or cofactors can inhibit the reaction.• Use high-purity reagents.• Prepare fresh solutions for each experiment.
Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of reactants.• Use calibrated pipettes.• Prepare a master mix of common reagents to minimize pipetting variability.[2]
High Background Signal in Coupled Assays Contamination of Coupling Enzyme: The coupling enzyme may be contaminated with the primary enzyme or other interfering substances.• Run a control reaction without the primary enzyme to check for background activity from the coupling enzyme.[9]
Non-Enzymatic Reaction: The substrate of the coupling enzyme may be unstable under the assay conditions.• Run a control reaction without any enzymes to measure the rate of non-enzymatic substrate degradation.

Data Presentation

Table 1: Recommended Buffers for this compound-Mediated Reactions

BufferpKa (at 25°C)Useful pH RangeComments
HEPES 7.486.8 - 8.2Good choice for many biological reactions; non-coordinating with most metal ions.
Sodium Phosphate 7.21 (pKa2)5.8 - 8.0Widely used, but can precipitate with certain divalent cations (e.g., Ca²⁺).
Borate 9.238.1 - 9.0Useful for reactions requiring a more alkaline pH.

Experimental Protocols

Detailed Methodology: Continuous Spectrophotometric Coupled Enzyme Assay

This protocol is a general guideline for a continuous coupled enzyme assay to monitor the activity of a this compound-producing enzyme. This example uses a hypothetical enzyme "this compound Synthase" and couples the reaction to a second enzyme whose activity can be monitored spectrophotometrically.

Principle:

The formation of this compound is coupled to a second enzymatic reaction that produces a chromogenic or fluorogenic product, or consumes a chromophore like NADH. In this example, we will couple the release of ADP from the this compound-forming reaction to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, which results in the oxidation of NADH to NAD⁺, observable as a decrease in absorbance at 340 nm.

Materials:

  • Enzyme of interest (e.g., this compound Synthase)

  • ATP

  • Bicarbonate

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Reaction Buffer (e.g., 100 mM HEPES, pH 7.6, containing MgCl₂ and KCl)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Reaction Mix:

    • In a microcentrifuge tube, prepare a master mix containing the reaction buffer, ATP, bicarbonate, PEP, and NADH at their final desired concentrations. Ensure all components are fully dissolved.

    • Add the coupling enzymes, PK and LDH, to the master mix. The concentration of the coupling enzymes should be in excess to ensure they are not rate-limiting.

  • Equilibrate the Reaction Mixture:

    • Transfer the reaction mix to a cuvette and place it in the spectrophotometer.

    • Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate the Reaction:

    • Initiate the reaction by adding a small volume of the this compound-producing enzyme to the cuvette.

    • Quickly mix the contents of the cuvette by gently pipetting up and down or by inverting with a cuvette cap.

  • Monitor the Reaction:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

    • Record data at regular intervals (e.g., every 15-30 seconds) for a period where the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial reaction rate (v₀) from the linear portion of the absorbance versus time plot.

    • The rate of NADH oxidation is directly proportional to the rate of ADP production by the primary enzyme. The enzyme activity can be calculated using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

Control Reactions:

  • No primary enzyme: To ensure the observed activity is dependent on your enzyme of interest.

  • No ATP or bicarbonate: To confirm that the reaction is dependent on the substrates for this compound formation.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Reaction Buffer (e.g., HEPES, pH 7.6) mix Combine Reagents in Cuvette prep_buffer->mix prep_reagents Prepare Substrates (ATP, Bicarbonate, PEP, NADH) prep_reagents->mix prep_enzymes Prepare Enzymes (Primary & Coupling) prep_enzymes->mix equilibrate Equilibrate to Reaction Temperature mix->equilibrate initiate Initiate with Primary Enzyme equilibrate->initiate monitor Monitor A340 nm initiate->monitor plot Plot Absorbance vs. Time monitor->plot calculate Calculate Initial Rate (v₀) plot->calculate activity Determine Enzyme Activity calculate->activity troubleshooting_logic start Low or No Product? check_pH Is pH optimal (e.g., 7.2-8.5)? start->check_pH check_enzyme Is enzyme active? check_pH->check_enzyme Yes optimize_pH Optimize pH check_pH->optimize_pH No check_buffer Is buffer non-nucleophilic? check_enzyme->check_buffer Yes new_enzyme Use fresh enzyme check_enzyme->new_enzyme No check_intermediate Is intermediate degrading? check_buffer->check_intermediate Yes change_buffer Switch to HEPES or Phosphate check_buffer->change_buffer No coupled_assay Use coupled assay/ minimize delays check_intermediate->coupled_assay Yes success Problem Solved optimize_pH->success new_enzyme->success change_buffer->success coupled_assay->success

References

"effects of metal ions on Carboxyphosphate stability and reactivity"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with carboxyphosphate. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols related to the effects of metal ions on the stability and reactivity of this important biochemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important? this compound (CP) is a high-energy mixed anhydride (B1165640) of carbonic acid and phosphoric acid. It is a critical, albeit transient, intermediate in the catalytic cycles of several essential enzymes, including carbamoyl (B1232498) phosphate (B84403) synthetase and various carboxylases.[1][2][3] In these pathways, it serves to activate bicarbonate for subsequent reactions.[1][3]

Q2: Why is this compound exceptionally unstable? this compound is highly unstable due to the high reactivity of the acyl phosphate bond.[4][5] Its estimated half-life in solution is approximately 70 milliseconds.[2] This instability is intrinsic to its function as an efficient phosphate donor and activator of bicarbonate in enzymatic reactions. Computational studies suggest that its most stable form is a pseudo-cyclic structure stabilized by a strong intramolecular hydrogen bond.[2]

Q3: How do metal ions generally influence the stability and reactivity of phosphate compounds like this compound? Metal ions, particularly divalent and trivalent cations, act as Lewis acids. They can significantly impact phosphate stability in several ways:

  • Stabilizing Negative Charge: They coordinate to the negatively charged oxygen atoms of the phosphate group, neutralizing the charge and making the phosphorus atom more susceptible to nucleophilic attack.[5][6]

  • Activating the Nucleophile: A metal ion can coordinate to a water molecule, lowering its pKa and generating a more potent metal-bound hydroxide (B78521) nucleophile for hydrolysis.[7][8]

  • Stabilizing the Transition State: During hydrolysis, metal ions can stabilize the developing negative charge of the pentavalent transition state, thereby lowering the activation energy of the reaction.[9]

  • Orienting Substrates: In an enzyme active site, metal ions correctly position the phosphate group and the nucleophile for reaction.[7]

Q4: Which metal ions are most effective at catalyzing the hydrolysis (degradation) of phosphate esters? Lanthanide ions (Ln³⁺), such as Europium (Eu³⁺) and Lanthanum (La³⁺), are exceptionally effective catalysts for the hydrolysis of both phosphate and acyl phosphate esters, demonstrating rate enhancements of many orders of magnitude.[10][11][12][13] Among common divalent cations, ions like Zinc (Zn²⁺), Manganese (Mn²⁺), and Copper (Cu²⁺) are also potent catalysts, often utilized in the active sites of metalloenzymes that process phosphate substrates.[7][14] Alkaline earth metals like Magnesium (Mg²⁺) and Calcium (Ca²⁺) can also catalyze hydrolysis, though often to a lesser extent than transition metals or lanthanides under similar conditions.[15]

Q5: Can metal ions inhibit reactions involving this compound? Yes, while often catalytic, metal ions can also be inhibitory. The effect depends on the specific ion, its concentration, and the reaction context. For example, Zn²⁺ can be a potent inhibitor of some phosphatases at low concentrations while being an activator at higher concentrations.[16] Inhibition can occur if a metal ion binds to a site in a way that prevents proper substrate binding, disrupts the required protein conformation, or if the ion itself is catalytically inept for a specific step.

Troubleshooting Guide

Issue 1: I am observing inconsistent/non-reproducible rates in my enzyme assay that involves the formation or consumption of this compound.

  • Possible Cause: Trace metal ion contamination. Standard laboratory buffers, salts, and glassware can be significant sources of metal ion contamination (e.g., Fe³⁺, Zn²⁺, Cu²⁺).[17][18] These contaminants can catalyze the non-enzymatic degradation of your substrate or product, leading to high background signal and variability. Even HPLC systems can leach metal ions that affect results.[18][19]

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Whenever possible, use salts and buffers rated for molecular biology or trace metal analysis.

    • Treat Buffers: Prepare buffers with metal-free water and treat them with a chelating resin (e.g., Chelex-100) to remove divalent cations.[17]

    • Acid-Wash Glassware: Wash all glassware with nitric acid followed by extensive rinsing with metal-free deionized water to remove adsorbed metal ions.[17]

    • Include a Chelator: As a control, perform a reaction in the presence of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA).[20][21] If the reaction rate stabilizes or the background signal decreases, metal ion contamination is a likely culprit. Be aware that EDTA will also sequester essential metal cofactors, so this is primarily a diagnostic step.

Issue 2: The yield of my phosphorylated product is much lower than expected, suggesting rapid degradation.

  • Possible Cause: Uncontrolled catalytic hydrolysis by metal ions required for the reaction. Many enzymes that use acyl phosphates require a divalent cation like Mg²⁺ or Mn²⁺ for activity. However, an excess of these ions, or the presence of more catalytically active contaminating ions, can accelerate the hydrolysis of the product.

  • Troubleshooting Steps:

    • Titrate Metal Ion Concentration: Determine the optimal metal ion concentration that maximizes enzyme activity while minimizing non-enzymatic product degradation.

    • Optimize Buffer Choice: Avoid buffers that can weakly coordinate metal ions, such as phosphate or citrate. Consider buffers like HEPES or Tris, but be aware that they can also have weak metal-binding affinities.[17][22]

    • Control pH: The catalytic activity of metal ions is highly pH-dependent. Ensure your experiment is performed at a consistent and optimal pH.[21]

Issue 3: I see a precipitate forming in my reaction mixture when I add my metal ion cofactor.

  • Possible Cause: Precipitation of metal phosphates. If your buffer system or reaction components contain a high concentration of inorganic phosphate, addition of divalent cations (especially Mg²⁺ or Ca²⁺) can lead to the formation of insoluble metal-phosphate salts.[23][24] This reduces the effective concentration of both the metal ion and free phosphate.

  • Troubleshooting Steps:

    • Change Buffer System: Switch from a phosphate-based buffer to a non-coordinating buffer like HEPES.[22]

    • Check Solubility Limits: Consult tables for the solubility product (Ksp) of the relevant metal phosphate to ensure your experimental concentrations are below the precipitation threshold.

    • Order of Addition: Add reagents in an order that avoids creating transient high concentrations of both the metal ion and phosphate.

Quantitative Data on Metal Ion Catalysis

The catalytic efficiency of metal ions varies significantly. The tables below summarize kinetic data for the hydrolysis of model phosphate compounds, which serve as analogs for the reactivity of this compound.

Table 1: Rate Enhancement of Acyl & Aryl Phosphate Hydrolysis by Metal Ions (Data synthesized from studies on model compounds as direct kinetic data for non-enzymatic this compound hydrolysis is limited)

Phosphate CompoundMetal Ion (Concentration)ConditionApproximate Rate Enhancement (k_cat / k_uncat)Reference(s)
Benzoyl Methyl PhosphateEu³⁺ (complex)pH-dependent~100,000-fold[12]
Benzoyl Methyl PhosphateLa³⁺ (0.1 mM)Methanolysis~30,000-fold[12]
8-Quinolyl PhosphateLn³⁺ (generic)pH 7.0, 25°C>10,000,000-fold[11]
Bis(p-nitrophenyl) PhosphateMg²⁺ / Ca²⁺ (1-2 mM)90% DMSO10⁸ - 10¹¹-fold[15]

Table 2: Comparison of Divalent Cations in Activating Carbamoyl-Phosphate Synthetase (This enzymatic data reflects the dual role of metal ions in binding both the enzyme and nucleotide substrates, which is relevant to this compound's biological context)

Divalent CationOptimal Concentration for ActivityRelative ActivityNotes
Mg²⁺3.0 - 6.0 mMBaselineRequires higher concentration, suggesting weaker binding.
Mn²⁺< 1.0 mMStimulatoryBinds more tightly than Mg²⁺.
Co²⁺< 1.0 mMStimulatoryBinds more tightly than Mg²⁺.
Zn²⁺< 1.0 mMStimulatoryBinds more tightly than Mg²⁺.
Ca²⁺ / Ni²⁺N/AInhibitoryDo not support activation and inhibit the reaction.

Data adapted from studies on E. coli carbamoyl-phosphate synthetase.

Visualized Mechanisms and Workflows

Metal_Ion_Catalysis cluster_intermediate Transition State P R-O-PO3²⁻ (Phosphate Ester) TS [Pentavalent Intermediate]‡ P->TS H2O H₂O (Nucleophile) H2O->P Nucleophilic Attack M1 Metal Ion 1 (e.g., Mg²⁺) M1->H2O Activates H₂O (Lowers pKa) M2 Metal Ion 2 (e.g., Mg²⁺) M2->P Stabilizes Leaving Group & Phosphate Charge ROH R-OH (Leaving Group) TS->ROH Pi HPO₄²⁻ (Phosphate) TS->Pi

Caption: A two-metal-ion mechanism for phosphate ester hydrolysis.[6][9]

Experimental_Workflow start Start: Prepare Metal-Free Buffer (e.g., Chelex-treated HEPES) prep_cp Prepare fresh this compound (CP) solution on ice start->prep_cp setup_rxn Set up reaction cuvettes/wells with buffer and reporter system (e.g., MesG/PNP) prep_cp->setup_rxn add_metal Add specific metal ion (e.g., MgCl₂) to test wells. Add chelator (e.g., EDTA) to control wells. setup_rxn->add_metal equilibrate Equilibrate at assay temperature (e.g., 25°C) add_metal->equilibrate initiate Initiate reaction by adding CP solution to all wells equilibrate->initiate measure Immediately begin continuous spectrophotometric measurement (e.g., A₃₆₀ for MesG assay) initiate->measure analyze Analyze Data: Calculate initial rates (V₀). Compare rates between conditions. measure->analyze end End analyze->end

Caption: Experimental workflow for testing metal ion effects on stability.

Troubleshooting_Logic start Problem: Inconsistent/High Background Reaction Rates q1 Run control reaction with a strong chelator (EDTA). Did results improve? start->q1 a1_yes Conclusion: Trace metal ion contamination is likely the cause. q1->a1_yes Yes a1_no Contamination is unlikely. Consider other factors. q1->a1_no No sol1 Solution: 1. Use trace metal-grade reagents. 2. Treat buffers with Chelex resin. 3. Acid-wash all glassware. a1_yes->sol1 q2 Are you using a phosphate-based buffer? a1_no->q2 a2_yes Possible Cause: Metal-phosphate precipitation or competitive binding. q2->a2_yes Yes a2_no Possible Cause: Reagent instability (e.g., ATP), incorrect concentrations, or temperature fluctuations. q2->a2_no No sol2 Solution: Switch to a non-coordinating buffer like HEPES. a2_yes->sol2 sol3 Solution: Verify reagent concentrations. Prepare fresh reagents. Ensure stable temperature control. a2_no->sol3

Caption: Troubleshooting logic for inconsistent experimental results.

Experimental Protocols

Protocol 1: Assessing this compound Stability via Continuous Phosphate Release Assay

This protocol uses a 7-Methyl-6-thioguanosine (MesG)-based reporter system to continuously monitor the release of inorganic phosphate (Pi) from the hydrolysis of this compound, providing a real-time measure of its degradation.[25][26]

Materials:

  • This compound (synthesized fresh or handled as a generating system)

  • MesG (7-Methyl-6-thioguanosine)

  • PNP (Purine Nucleoside Phosphorylase)

  • Metal-free buffer (e.g., 50 mM HEPES, pH 7.5, treated with Chelex-100)

  • Stock solutions of metal ions (e.g., 1 M MgCl₂, 1 M MnCl₂) prepared in metal-free water

  • Stock solution of EDTA (0.5 M, pH 8.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of kinetic reads at 360 nm

Methodology:

  • Prepare Assay Reagent Mix: In the metal-free buffer, prepare a 2X Assay Reagent Mix containing 200 µM MesG and 1 U/mL PNP. Keep this solution on ice and protected from light.

  • Prepare Test Solutions: In a 96-well plate, prepare 1X test conditions in a 50 µL volume.

    • No Metal Control: 50 µL of metal-free buffer.

    • Chelator Control: 50 µL of buffer containing 1 mM EDTA.

    • Metal Ion Test: 50 µL of buffer containing the desired final concentration of the metal ion to be tested (e.g., 1 mM MgCl₂).

  • Add Reporter System: Add 50 µL of the 2X Assay Reagent Mix to each well. The total volume is now 100 µL.

  • Equilibrate: Incubate the plate at the desired experimental temperature (e.g., 25°C) for 5 minutes to allow the temperature to stabilize and to obtain a baseline reading.

  • Initiate Reaction: Prepare a fresh, concentrated stock of this compound in a suitable buffer on ice. To initiate the reaction, add a small volume (e.g., 5-10 µL) of the this compound solution to each well to reach the desired final concentration.

  • Measure Phosphate Release: Immediately begin reading the absorbance at 360 nm (A₃₆₀) every 15-30 seconds for 10-30 minutes.

  • Data Analysis:

    • Plot A₃₆₀ versus time for each condition.

    • Calculate the initial rate of reaction (V₀) from the linear portion of the slope (ΔAbs/min).

    • Convert the rate of absorbance change to the rate of phosphate production using the molar extinction coefficient for the MesG product (Δε = 11,000 M⁻¹cm⁻¹ at pH 7.6).[26]

    • Compare the rates across the different conditions to determine the effect of each metal ion on the rate of this compound hydrolysis.

Protocol 2: Screening for Metal Ion Effects on this compound Reactivity

This protocol provides a general framework for screening multiple metal ions for their catalytic or inhibitory effects on a reaction involving this compound, such as its transfer to an acceptor molecule.

Materials:

  • This compound generating system (e.g., enzyme + substrates that produce it in situ) or a freshly prepared solution of this compound.

  • Acceptor molecule (if applicable).

  • A panel of divalent metal ion stock solutions (e.g., Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, Ca²⁺) at a known concentration.

  • Assay buffer (metal-free).

  • An appropriate method to monitor the reaction (e.g., HPLC, LC-MS, or a coupled spectrophotometric assay).

Methodology:

  • Reaction Setup: In a series of microcentrifuge tubes or a 96-well plate, set up parallel reactions. Each reaction should contain the assay buffer, the this compound (or its generating system), and the acceptor molecule.

  • Metal Ion Addition: To each tube/well, add a different metal ion from the panel to a final concentration of, for example, 1 mM. Include two controls: one with no added metal ion and one with 5 mM EDTA.

  • Initiation and Incubation: Initiate the reactions (e.g., by adding this compound or a key substrate) and incubate at a controlled temperature for a defined period. The time should be chosen based on preliminary experiments to ensure the reaction is in the linear range.

  • Quenching: Stop the reactions at the designated time point by adding a quenching solution (e.g., a strong acid like perchloric acid or a strong chelator like EDTA at a high concentration).

  • Analysis: Analyze the amount of product formed or substrate consumed in each reaction using the chosen analytical method.

  • Interpretation:

    • Catalytic Effect: Metal ions that result in a significantly higher product yield compared to the "no metal" control are catalytic.

    • Inhibitory Effect: Metal ions that result in a lower product yield are inhibitory.

    • No Effect: Ions that show a similar yield to the "no metal" control have no significant effect under these conditions.

    • Control Validation: The "EDTA" control should show minimal to no reaction, confirming that the background reaction is likely dependent on trace metal ions.

References

Technical Support Center: Troubleshooting Product Inhibition in Carboxyphosphate-Utilizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with product inhibition in enzymes that utilize carboxyphosphate as an intermediate. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice to address common issues observed during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are this compound-utilizing enzymes, and why is product inhibition a common issue?

A1: this compound-utilizing enzymes are a class of enzymes, primarily within the ATP-grasp superfamily, that catalyze the formation of a this compound intermediate from bicarbonate and ATP.[1] A prominent example is Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS), which is a key enzyme in pyrimidine (B1678525) and arginine biosynthesis, as well as the urea (B33335) cycle.[1] Product inhibition is a frequent challenge with these enzymes because the products of the reaction, namely ADP and the final phosphorylated product (e.g., carbamoyl phosphate), can bind to the enzyme's active site or allosteric sites, thereby impeding further catalytic activity.[2] This is a natural feedback mechanism within cells but can be a significant hurdle in in vitro assays and biotechnological applications.[3]

Q2: What are the common symptoms of product inhibition in my enzyme assay?

A2: The primary symptom of product inhibition is a non-linear reaction progress curve, where the reaction rate decreases over time more rapidly than would be expected from substrate depletion alone. Other indicators include a lower than expected Vmax and an apparent increase in the Km for the substrate as the product accumulates. You may also observe inconsistent results between experiments, especially if the pre-incubation times or initial product concentrations vary.

Q3: How can I differentiate between the different types of product inhibition (competitive, non-competitive, uncompetitive)?

A3: The type of inhibition can be determined by performing kinetic experiments where the initial reaction velocity is measured at various substrate concentrations in the presence of different, fixed concentrations of the product inhibitor. Plotting the data using methods like Lineweaver-Burk or Dixon plots will reveal characteristic patterns for each inhibition type. For instance, in competitive inhibition, the Vmax remains unchanged, but the apparent Km increases with inhibitor concentration. In non-competitive inhibition, the Vmax decreases, but the Km remains the same. Uncompetitive inhibition is characterized by a decrease in both Vmax and apparent Km.

Troubleshooting Guides

Issue 1: My reaction rate slows down much faster than expected.

This is a classic sign of product inhibition. Here’s a step-by-step guide to diagnose and mitigate the issue:

Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow: Rapid Reaction Slowdown A Observe Rapid Decrease in Reaction Rate B Hypothesis: Product Inhibition A->B C Perform Progress Curve Analysis B->C D Does the curve deviate significantly from linearity? C->D E YES: Strong evidence for product inhibition. D->E Yes F NO: Consider other factors (substrate instability, enzyme denaturation). D->F No G Determine Inhibition Type (Kinetic Studies) E->G H Mitigation Strategy G->H I Coupled Enzyme Assay H->I J Product Removal H->J K Optimize Assay Conditions H->K

Caption: A logical workflow for troubleshooting a rapid decrease in reaction rate.

Detailed Steps:

  • Confirm Product Inhibition:

    • Experiment: Run a time-course experiment and plot product concentration versus time.

    • Analysis: If product inhibition is occurring, the rate of the reaction will decrease as the product accumulates. Compare this to a theoretical curve based on substrate depletion alone.

  • Identify the Inhibitory Product:

    • Experiment: Set up reactions with the enzyme and substrates, but also include one of the reaction products (e.g., ADP or carbamoyl phosphate) at the start of the reaction.

    • Analysis: If the initial reaction rate is lower in the presence of the added product, you have identified an inhibitory product.

  • Determine the Type of Inhibition:

    • Experiment: Perform a full kinetic analysis by varying the concentration of one substrate while keeping the others constant, and repeat this at several different fixed concentrations of the inhibitory product.

    • Analysis: Use Lineweaver-Burk or Dixon plots to determine if the inhibition is competitive, non-competitive, or uncompetitive. This will inform your mitigation strategy.

Issue 2: I am getting inconsistent Km and Vmax values.

Inconsistent kinetic parameters can arise from unrecognized product inhibition.

Troubleshooting Steps:

  • Use Initial Rates: Ensure you are measuring the true initial rate of the reaction before significant product has accumulated (typically, less than 10% of the substrate has been consumed).

  • Coupled Enzyme Assay: If one of the products is causing inhibition, consider using a coupled enzyme system to continuously remove that product as it is formed. For example, in an ATPase assay, you can couple the production of ADP to the pyruvate (B1213749) kinase/lactate dehydrogenase system to regenerate ATP.

  • Check for Contaminating Products: Ensure that your substrate preparations are not contaminated with the product. For example, ATP preparations can sometimes contain significant amounts of ADP.

Quantitative Data Summary

The following tables summarize known kinetic parameters and product inhibition constants for various carbamoyl phosphate synthetases. Note that specific values can vary depending on the experimental conditions (pH, temperature, buffer composition).

Table 1: Kinetic Constants (Km) for Carbamoyl Phosphate Synthetases

Enzyme SourceSubstrateKm ValueReference
E. coli CPSGlutamine0.15 mM[4]
NH₃17 mM[4]
Mammalian CPS IINH₃ (high ATP)166 µM[5]
NH₃ (low ATP)26 µM[5]
Bicarbonate1.4 mM[5]

Table 2: Product Inhibition Constants (Ki) for Carbamoyl Phosphate Synthetases

Note: Specific Ki values for product inhibition of CPS are not widely reported in the literature. The following provides a qualitative summary based on observed inhibition patterns.

Enzyme SourceInhibitory ProductType of InhibitionQualitative ObservationReference
E. coli CPSADPCompetitive with ATPADP competes with ATP for binding to the nucleotide-binding sites.[2]
E. coli CPSCarbamoyl Phosphate-Product inhibition patterns are consistent with an ordered release of products.[2]
Mammalian CPS IIUTP (a downstream product)AllostericUTP is a well-characterized feedback inhibitor.[3]

Experimental Protocols

Protocol 1: Determining the Kinetic Parameters and Product Inhibition Profile of a this compound-Utilizing Enzyme

This protocol outlines a general method for characterizing the kinetics of your enzyme and determining the nature of product inhibition.

Materials:

  • Purified this compound-utilizing enzyme

  • Substrates (e.g., ATP, bicarbonate, glutamine/ammonia)

  • Reaction buffer (e.g., HEPES, Tris-HCl with MgCl₂ and KCl)

  • Products (e.g., ADP, carbamoyl phosphate) for inhibition studies

  • Detection reagents for quantifying product formation (e.g., Malachite Green for phosphate detection, or a coupled enzyme system)

  • 96-well microplate and plate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of your purified enzyme in a suitable storage buffer.

    • Prepare stock solutions of all substrates and products in the reaction buffer.

  • Assay Setup for Km and Vmax Determination:

    • In a 96-well plate, set up reactions with a fixed concentration of your enzyme and saturating concentrations of all but one substrate.

    • Vary the concentration of the non-saturating substrate over a wide range (e.g., 0.1x to 10x the expected Km).

    • Include a no-enzyme control for each substrate concentration.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding the final substrate (often ATP).

    • Monitor the formation of the product over time using a plate reader at the appropriate wavelength. Ensure you are measuring the initial linear rate.

  • Data Analysis for Km and Vmax:

    • Calculate the initial velocity for each substrate concentration.

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Assay Setup for Product Inhibition (Ki) Determination:

    • Repeat the substrate titration (steps 2-3) in the presence of several fixed concentrations of the suspected inhibitory product.

    • Choose inhibitor concentrations around the expected Ki.

  • Data Analysis for Ki:

    • Plot the data using a Lineweaver-Burk or Dixon plot.

    • Determine the type of inhibition and calculate the Ki value from the intercepts and slopes of the resulting lines.

Experimental Workflow Diagram

G cluster_0 Workflow for Kinetic Characterization and Product Inhibition Analysis A Prepare Enzyme and Reagents B Perform Substrate Titration for Km/Vmax A->B F Perform Substrate Titration with Fixed [Inhibitor] A->F C Measure Initial Reaction Rates B->C D Analyze Data (Michaelis-Menten Plot) C->D E Determine Km and Vmax D->E G Measure Initial Reaction Rates F->G H Analyze Data (Lineweaver-Burk/Dixon Plot) G->H I Determine Inhibition Type and Ki H->I

Caption: A workflow for determining kinetic parameters and product inhibition constants.

Protocol 2: Coupled Enzyme Assay to Mitigate ADP Inhibition

This protocol describes a coupled assay system to continuously regenerate ATP, thereby preventing the accumulation of the inhibitory product ADP.

Materials:

  • This compound-utilizing enzyme

  • Substrates (bicarbonate, glutamine/ammonia)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Reaction Buffer

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reaction Mixture:

    • In a cuvette, prepare a reaction mixture containing the reaction buffer, saturating concentrations of bicarbonate and glutamine/ammonia, PEP, NADH, PK, and LDH.

    • The concentrations of the coupling enzymes (PK and LDH) and their substrates (PEP and NADH) should be in excess to ensure they are not rate-limiting.

  • Equilibration:

    • Incubate the reaction mixture at the desired temperature for 5-10 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

  • Reaction Initiation:

    • Initiate the reaction by adding a known amount of the this compound-utilizing enzyme.

    • Immediately start monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

  • Data Analysis:

    • The rate of decrease in absorbance at 340 nm is directly proportional to the rate of ADP production by your enzyme of interest.

    • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of reaction (moles of product per unit time).

Signaling Pathway Regulation

Product inhibition is a form of intrinsic regulation. Additionally, the activity of some this compound-utilizing enzymes is regulated by upstream signaling pathways. For example, mammalian Carbamoyl Phosphate Synthetase II (CPS II), which is part of the multifunctional CAD protein, is regulated by the MAP kinase cascade.

G cluster_0 Regulation of Mammalian CPS II by the MAP Kinase Pathway EGF Epidermal Growth Factor (EGF) EGFR EGF Receptor EGF->EGFR MAPK_Cascade MAP Kinase Cascade EGFR->MAPK_Cascade MAPK MAP Kinase MAPK_Cascade->MAPK Phosphorylation Phosphorylation MAPK->Phosphorylation CAD_inactive CAD (CPS II) - Inactive CAD_inactive->Phosphorylation CAD_active CAD (CPS II) - Active Pyrimidine_Synthesis Increased Pyrimidine Synthesis CAD_active->Pyrimidine_Synthesis Feedback_Inhibition Loss of UTP Feedback Inhibition CAD_active->Feedback_Inhibition PRPP_Activation Increased Sensitivity to PRPP Activation CAD_active->PRPP_Activation Phosphorylation->CAD_active

Caption: Regulation of CPS II activity by the MAP kinase signaling pathway.

Activation of the MAP kinase cascade by growth factors like EGF leads to the phosphorylation of the CAD protein.[6] This phosphorylation event activates CPS II by alleviating feedback inhibition by UTP (a downstream product of the pyrimidine synthesis pathway) and increasing its sensitivity to the activator phosphoribosyl pyrophosphate (PRPP).[6] This demonstrates a direct link between growth factor signaling and the regulation of de novo pyrimidine biosynthesis.

References

Validation & Comparative

A Comparative Guide to Carboxyphosphate and Acetylphosphate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzymatic reactions, high-energy acyl phosphates play pivotal roles as transient intermediates and phosphoryl or acyl group donors. Among these, carboxyphosphate and acetylphosphate (B1214568) are two key molecules often encountered in distinct metabolic pathways. This guide provides an objective comparison of their performance in enzymatic reactions, supported by experimental data, detailed methodologies, and visual representations of their associated pathways.

Introduction to this compound and Acetylphosphate

This compound is a highly unstable mixed anhydride (B1165640) of carbonic and phosphoric acids. Its primary role is as a short-lived, enzyme-bound intermediate in carboxylation reactions. It is not a freely diffusible molecule in the cell. Enzymes like carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) and biotin-dependent carboxylases utilize this compound to activate bicarbonate for subsequent nucleophilic attack.[1][2][3]

Acetylphosphate is a mixed anhydride of acetic and phosphoric acids. In contrast to this compound, it is a relatively stable molecule that can accumulate in the cytoplasm, particularly in bacteria and archaea.[4] It serves as a key intermediate in the acetate (B1210297) kinase (AckA) - phosphate acetyltransferase (Pta) pathway, acting as both a donor of phosphoryl groups for ATP synthesis and as an acetyl group donor for protein acetylation.[5][6]

Performance in Enzymatic Reactions: A Quantitative Comparison

The following table summarizes key quantitative data for enzymes that utilize this compound and acetylphosphate, providing insights into their relative performance in enzymatic catalysis.

MoleculeEnzymeOrganismSubstrate(s)KmVmax / kcatReference
This compound (intermediate) Carbamoyl Phosphate Synthetase IISyrian HamsterATP, HCO3-, GlutamineATP: ~0.1-0.5 mM, HCO3-: ~1-2 mM, Gln: ~0.1-0.2 mM-[1]
This compound (intermediate) Pyruvate CarboxylaseRhizobium etliATP, HCO3-, PyruvateATP: 0.23 mM, HCO3-: 1.1 mM, Pyruvate: 0.14 mM6.6 s-1 (kcat)[7]
Acetylphosphate Acetate KinaseEscherichia coliAcetylphosphate, ADPAcetyl-P: 0.27 mM, ADP: 0.15 mM-[8][9]
Acetylphosphate Acetate KinaseDesulfovibrio piger Vib-7Acetylphosphate, ADPAcetyl-P: 1.25 mM, ADP: 1.0 mM6.16 µmol·min-1·mg-1[10]
Acetylphosphate Acetate KinaseDesulfomicrobium sp. Rod-9Acetylphosphate, ADPAcetyl-P: 1.67 mM, ADP: 1.25 mM1.39 µmol·min-1·mg-1[10]
Acetylphosphate Phosphate AcetyltransferaseMethanosarcina thermophilaAcetylphosphate, CoAAcetyl-P: 0.4 mM, CoA: 0.07 mM-[11]
Acetylphosphate Phosphate AcetyltransferasePorphyromonas gingivalisAcetyl-CoA, PiAcetyl-CoA: 110 µM1.8 µmol·min-1·mg-1[12]

Key Enzymatic Pathways

The roles of this compound and acetylphosphate are best understood in the context of their respective metabolic pathways.

This compound in Carbamoyl Phosphate Synthesis

Carbamoyl phosphate synthetase (CPS) catalyzes the first committed step in pyrimidine (B1678525) and arginine biosynthesis and the urea (B33335) cycle.[3] The reaction proceeds through a this compound intermediate.

Carbamoyl_Phosphate_Synthesis cluster_CPS Carbamoyl Phosphate Synthetase ATP1 ATP This compound This compound (enzyme-bound) ATP1->this compound  + HCO3- HCO3 HCO3- ADP1 ADP This compound->ADP1 Carbamate Carbamate This compound->Carbamate  + NH3 NH3 NH3 Pi Pi Carbamate->Pi Carbamoyl_P Carbamoyl Phosphate ATP2 ATP ATP2->Carbamoyl_P  + Carbamate ADP2 ADP Carbamoyl_P->ADP2

Carbamoyl Phosphate Synthesis Pathway
Acetylphosphate in the AckA-Pta Pathway

In many bacteria, the AckA-Pta pathway is a central part of carbon metabolism, allowing for the interconversion of acetyl-CoA and acetate, with acetylphosphate as the key intermediate. This pathway is crucial for generating ATP and for producing acetate as a fermentation end product.[13]

AckA_Pta_Pathway cluster_Pta Phosphate Acetyltransferase (Pta) cluster_AckA Acetate Kinase (AckA) Acetyl_CoA Acetyl-CoA Acetyl_P Acetylphosphate Acetyl_CoA->Acetyl_P  + Pi Pi Pi CoA CoA Acetyl_P->CoA ATP ATP Acetyl_P->ATP  + ADP Acetate Acetate Acetyl_P->Acetate ADP ADP

The AckA-Pta Pathway

Experimental Protocols

Accurate measurement of enzyme activity is crucial for understanding the performance of this compound and acetylphosphate in enzymatic reactions. Below are detailed methodologies for key experiments.

Assay for Carbamoyl Phosphate Synthetase (CPS) Activity

Principle: The activity of CPS can be measured by quantifying the amount of carbamoyl phosphate produced. A common method involves a colorimetric assay where carbamoyl phosphate is converted to hydroxyurea, which then forms a colored complex.[14]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 10 mM ATP, 50 mM NaHCO₃, 20 mM L-glutamine (or 100 mM NH₄Cl), and the enzyme extract.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a solution of 1 M perchloric acid.

  • Color Development:

    • Add a solution of hydroxylamine (B1172632) hydrochloride to the reaction mixture and incubate to convert carbamoyl phosphate to hydroxyurea.

    • Add a colorimetric reagent (e.g., a mixture of diacetyl monoxime and thiosemicarbazide (B42300) in an acidic environment) and heat to develop a colored product.

  • Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 530 nm) using a spectrophotometer.

  • Quantification: Determine the concentration of carbamoyl phosphate produced by comparing the absorbance to a standard curve prepared with known concentrations of carbamoyl phosphate.

Assay for Acetate Kinase (AckA) Activity

Principle: The activity of acetate kinase in the direction of ATP formation can be determined by coupling the reaction to hexokinase and glucose-6-phosphate dehydrogenase, and monitoring the reduction of NADP⁺ to NADPH. A more direct method measures the consumption of acetylphosphate.[9][15][16]

Protocol (Direct Assay):

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ADP, and a known concentration of acetylphosphate.

  • Enzyme Addition: Initiate the reaction by adding the acetate kinase enzyme solution.

  • Incubation and Termination: Incubate at 37°C for a specific time. Stop the reaction by adding hydroxylamine hydrochloride.

  • Colorimetric Detection:

    • Incubate the mixture to allow the remaining acetylphosphate to react with hydroxylamine to form acetyl hydroxamate.

    • Add an acidic ferric chloride solution to form a colored ferric hydroxamate complex.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The amount of acetylphosphate consumed is determined by subtracting the final amount from the initial amount, which is measured in a control reaction without the enzyme.

Assay for Phosphate Acetyltransferase (Pta) Activity

Principle: The activity of Pta in the direction of acetyl-CoA formation is monitored by measuring the increase in absorbance at 233 nm, which is characteristic of the thioester bond in acetyl-CoA.[17]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl (pH 8.0), 10 mM acetylphosphate, and 0.2 mM Coenzyme A.

  • Enzyme Addition: Initiate the reaction by adding the Pta enzyme.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 233 nm over time using a spectrophotometer.

  • Calculation of Activity: The rate of acetyl-CoA formation is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of acetyl-CoA at 233 nm (ε = 4.44 mM⁻¹cm⁻¹).

Non-Enzymatic Reactions

Beyond their roles in enzyme-catalyzed reactions, both molecules exhibit reactivity in non-enzymatic contexts, which is particularly relevant for acetylphosphate.

This compound: Due to its extreme instability, this compound does not exist in a free state in the cell and its non-enzymatic reactions are not considered physiologically significant. Its hydrolysis is extremely rapid.

Acetylphosphate: Acetylphosphate can act as a non-enzymatic acetylating agent for proteins, particularly on lysine (B10760008) residues.[5][6][18] This activity is dependent on the concentration of acetylphosphate and the pH of the environment. The rate of non-enzymatic acetylation increases at alkaline pH.[19] The stability of acetylphosphate is temperature-dependent, with complete hydrolysis occurring within hours at 50°C.[4]

Conclusion

This compound and acetylphosphate, while both high-energy acyl phosphates, exhibit distinct chemical properties and play fundamentally different roles in cellular metabolism. This compound is a transient, enzyme-bound intermediate essential for specific carboxylation reactions, characterized by its extreme lability. In contrast, acetylphosphate is a relatively stable, diffusible molecule that functions as a key metabolic intermediate in bacteria and archaea, serving as both a phosphoryl and an acetyl donor. Understanding these differences is critical for researchers in biochemistry, microbiology, and drug development who aim to target the enzymes and pathways involving these important molecules.

References

Unraveling Carboxyphosphate Formation: A Comparative Guide to Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of enzymology, understanding the transient intermediates of biochemical reactions is paramount for elucidating catalytic mechanisms and developing novel therapeutics. One such pivotal intermediate is carboxyphosphate, a high-energy mixed anhydride (B1165640) formed from the reaction of bicarbonate and ATP. Its fleeting existence, however, makes direct experimental characterization challenging. This guide provides a comparative analysis of kinetic isotope effect (KIE) studies on enzymes that utilize this compound, offering insights into its formation and the methodologies employed in these investigations.

Executive Summary

Kinetic isotope effect studies serve as a powerful tool to probe the transition states of chemical reactions, including those catalyzed by enzymes. By substituting an atom with its heavier isotope, researchers can discern changes in reaction rates, which in turn shed light on bond-breaking and bond-forming events. This guide focuses on the application of KIE studies to understand the formation of this compound, a key intermediate in the reactions catalyzed by enzymes such as carbamoyl (B1232498) phosphate (B84403) synthetase (CPS), biotin (B1667282) carboxylase, and pyruvate (B1213749) carboxylase. While direct KIE data on this compound formation is limited, studies on related enzymatic reactions provide valuable comparative data, suggesting that the nature of the rate-limiting step can vary depending on the specific enzyme and its substrates.

Comparative Analysis of Kinetic Isotope Effects

The formation of this compound from ATP and bicarbonate is the initial step in a variety of important biosynthetic pathways. The kinetic isotope effect of this step can reveal whether the formation of the C-O bond between bicarbonate and the gamma-phosphate of ATP is part of the rate-determining step of the overall enzymatic reaction. Below is a summary of relevant KIE data from studies on enzymes that proceed via a this compound intermediate.

EnzymeIsotopeObserved KIEInterpretation
Biotin Carboxylase ¹³C1.0000 ± 0.0003The ¹³C KIE on bicarbonate for the overall biotin carboxylation reaction is unity. This suggests that the carboxylation of biotin is not the rate-limiting step under the experimental conditions. The formation of this compound is likely a rapid pre-equilibrium step.
Pyruvate Carboxylase ²H2.1A significant deuterium (B1214612) KIE was observed with deuterated pyruvate. This indicates that the half-reaction involving the carboxylation of the enzyme-bound biotin by ATP and HCO₃⁻ is the slowest step in the overall catalytic cycle, in contrast to the findings with biotin carboxylase. This highlights enzyme-specific mechanistic differences.

Reaction Mechanism: this compound Formation

The formation of this compound is a nucleophilic attack of the bicarbonate oxygen on the terminal phosphate group (γ-phosphate) of ATP. This reaction is generally understood to proceed through a transition state where the P-O bond to the leaving group (ADP) is partially broken and the new C-O-P bond is partially formed.

Carboxyphosphate_Formation cluster_reactants Reactants cluster_products Products ATP ATP This compound This compound ATP->this compound γ-Phosphate Transfer ADP ADP ATP->ADP Release Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->this compound

Caption: The reaction pathway for the formation of this compound from ATP and bicarbonate.

Experimental Protocols

The determination of heavy-atom kinetic isotope effects, such as with ¹³C and ¹⁸O, requires precise measurement of isotope ratios in either the substrate or the product over the course of the reaction. The competitive method is a widely used and highly accurate technique for this purpose.

General Protocol for Measuring ¹³C Kinetic Isotope Effects using the Competitive Method:

  • Substrate Preparation: A mixture of the natural abundance substrate and a ¹³C-labeled substrate is prepared.

  • Enzymatic Reaction: The enzymatic reaction is initiated and allowed to proceed to a specific percentage of completion (typically 20-80%). Aliquots are taken at various time points.

  • Sample Quenching and Separation: The reaction in the aliquots is quenched, and the remaining substrate or the formed product is isolated and purified.

  • Isotope Ratio Analysis: The ratio of ¹³C to ¹²C in the isolated substrate or product is determined using isotope ratio mass spectrometry (IRMS) or high-precision nuclear magnetic resonance (NMR) spectroscopy.

  • KIE Calculation: The kinetic isotope effect is calculated from the change in the isotope ratio as a function of the fraction of the reaction completed.

Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic isotope effect experiment.

KIE_Workflow start Start: Prepare Reaction Mixture enz_reaction Initiate Enzymatic Reaction start->enz_reaction sampling Collect Aliquots at Timepoints enz_reaction->sampling quench Quench Reaction sampling->quench separation Isolate Substrate/Product quench->separation analysis Isotope Ratio Analysis (MS or NMR) separation->analysis calculation Calculate KIE analysis->calculation end End: Interpret Results calculation->end

Caption: A generalized workflow for determining kinetic isotope effects in enzymatic reactions.

Conclusion and Future Directions

The available kinetic isotope effect data, while indirect, provide a valuable comparative framework for understanding the formation of this compound in different enzymatic systems. The contrasting results from biotin carboxylase and pyruvate carboxylase underscore the principle that even with a common intermediate, the rate-determining steps and transition-state structures can be enzyme-specific. Future studies employing advanced techniques, such as fast-quench methods coupled with high-resolution mass spectrometry, may allow for the direct measurement of the KIE for this compound formation, providing a more definitive picture of this crucial biochemical step. Such knowledge will be invaluable for the rational design of enzyme inhibitors and for a deeper understanding of metabolic regulation.

Unraveling the Fleeting Existence of Carboxyphosphate: A Comparative Guide to the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transient intermediates in enzymatic reactions is paramount for elucidating reaction mechanisms and designing novel therapeutics. Carboxyphosphate, a highly reactive and unstable molecule, has long been postulated as a key transient intermediate in the catalytic cycles of several essential enzymes, most notably carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) and biotin-dependent carboxylases. This guide provides a comprehensive comparison of the experimental evidence supporting the existence of this compound, details the sophisticated techniques used to study this ephemeral species, and explores alternative mechanistic hypotheses.

The Central Hypothesis: this compound as a Key Intermediate

The core of the hypothesis posits that this compound is formed by the ATP-dependent phosphorylation of bicarbonate. This activated carboxyl group is then susceptible to nucleophilic attack by an amine (in the case of CPS) or biotin (B1667282) (in biotin-dependent carboxylases), leading to the formation of carbamoyl phosphate or carboxybiotin, respectively. The transient nature of this compound makes its direct detection exceedingly challenging, necessitating a range of indirect, yet powerful, experimental approaches to gather evidence for its formation and kinetic competence.

Comparative Analysis of Kinetic Data: Insights from Carbamoyl Phosphate Synthetase

Kinetic studies of wild-type and mutant forms of carbamoyl phosphate synthetase (CPS) from various organisms have provided a wealth of data supporting the formation of a this compound intermediate. By analyzing the effects of substrate concentration and mutations on the enzyme's catalytic efficiency, researchers have been able to infer the presence and properties of this transient species.

Enzyme Source & TypeMutationSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
E. coli CPS (Wild-Type)-ATP0.1 - 0.53 - 56,000 - 50,000[1]
Bicarbonate1 - 23 - 51,500 - 5,000[1]
E. coli CPSQ262PATPN/ASignificantly DecreasedN/A[1]
BicarbonateN/ASignificantly DecreasedN/A[1]
E. coli CPSN301KATPN/ASignificantly DecreasedN/A[1]
BicarbonateN/ASignificantly DecreasedN/A[1]
Human CPSI (Wild-Type)-NAG0.1 - 0.3N/AN/A[2]
Human CPSIT471NNAG> 5 (Greatly Increased)DecreasedSignificantly Decreased[2]
Human CPSIY1491HNAG> 5 (Greatly Increased)DecreasedSignificantly Decreased[2]

Note: N/A indicates data not available in the cited sources. The kinetic parameters for CPS are complex and can be influenced by the presence of allosteric effectors like N-acetyl-L-glutamate (NAG) for CPSI. The mutations listed often lead to a significant decrease in overall carbamoyl phosphate synthesis.[1][2]

Key Experimental Methodologies for Detecting Transient Intermediates

The fleeting nature of this compound necessitates specialized experimental techniques to capture evidence of its existence. The following protocols outline the core principles of the most influential methods used in this field.

Positional Isotope Exchange (PIRE) using 31P NMR

This powerful technique provides strong evidence for the formation of a transient intermediate by monitoring the scrambling of isotopes within a substrate molecule. In the context of this compound, 18O-labeled ATP is used to track the fate of the oxygen atoms during the reaction.

Experimental Protocol:

  • Synthesis of Isotopically Labeled Substrate: Synthesize [γ-18O3]ATP, where the three terminal phosphate oxygen atoms are replaced with the heavy isotope 18O.

  • Enzymatic Reaction Setup: Prepare a reaction mixture containing the purified enzyme (e.g., carbamoyl phosphate synthetase), Mg2+, bicarbonate, and the isotopically labeled [γ-18O3]ATP. The reaction is typically carried out in a buffered solution at a controlled pH and temperature.

  • Quenching the Reaction: At various time points, the enzymatic reaction is quenched, often by the addition of a denaturing agent like EDTA or by rapid freezing.

  • 31P NMR Spectroscopy: The quenched reaction mixture is analyzed by 31P Nuclear Magnetic Resonance (NMR) spectroscopy. The 31P NMR spectrum can distinguish between the different isotopomers of ATP based on the effect of the neighboring 18O atoms on the phosphorus nucleus's chemical shift.

  • Data Analysis: The appearance of a signal corresponding to ATP with a scrambled isotopic distribution (i.e., an 18O atom in the β-γ bridge position) is indicative of the reversible formation of the this compound intermediate. The enzyme catalyzes the formation of this compound and ADP from ATP and bicarbonate. If this reaction is reversible, the ADP and this compound can reform ATP. During this reformation, the 18O from the bicarbonate can be incorporated into the γ-phosphate of ATP, leading to the observed isotopic scrambling. The ratio of the rate of isotope exchange to the rate of product formation provides insights into the kinetic competence of the intermediate.[3][4][5]

Intermediate Trapping Experiments

The goal of these experiments is to capture the transient intermediate by reacting it with a trapping agent to form a more stable, detectable product.

Experimental Protocol:

  • Choice of Trapping Agent: Select a nucleophilic trapping agent that can react rapidly with the electrophilic carbonyl carbon of this compound. A common choice is a diazomethane (B1218177) derivative, which can methylate the phosphate group, rendering it more stable.

  • Reaction Conditions: The enzymatic reaction is carried out in the presence of the trapping agent. It is crucial to ensure that the trapping agent does not inhibit the enzyme or react with the substrates or products under the experimental conditions.

  • Product Isolation and Identification: After the reaction, the mixture is analyzed for the presence of the trapped intermediate. This often involves chromatographic separation (e.g., HPLC) followed by mass spectrometry (MS) or NMR spectroscopy to identify the structure of the trapped species.

  • Controls: It is essential to run control experiments, such as omitting the enzyme or one of the substrates, to ensure that the formation of the trapped product is dependent on the enzymatic reaction and the presence of the putative intermediate.

18O Tracer Experiments

These experiments follow the path of an isotopic label from a substrate into a product to elucidate the reaction mechanism.

Experimental Protocol:

  • Isotopically Labeled Substrate: The reaction is initiated with 18O-labeled bicarbonate (H13CO3-).

  • Enzymatic Reaction and Product Isolation: The enzymatic reaction is allowed to proceed, and the inorganic phosphate (Pi) product is isolated.

  • Mass Spectrometry Analysis: The isotopic composition of the isolated Pi is analyzed by mass spectrometry.

  • Interpretation: The incorporation of 18O from bicarbonate into the inorganic phosphate product provides strong evidence for the formation of a this compound intermediate. The ATP attacks the bicarbonate, forming this compound and ADP. The subsequent nucleophilic attack on the carbonyl carbon of this compound releases inorganic phosphate containing an oxygen atom derived from the bicarbonate.

Visualizing the Pathways and Experimental Logic

To better understand the proposed mechanisms and experimental designs, the following diagrams illustrate the key relationships.

Carboxyphosphate_Formation_Pathway ATP ATP Enzyme Enzyme (e.g., CPS) ATP->Enzyme Bicarbonate Bicarbonate Bicarbonate->Enzyme This compound This compound (Transient Intermediate) Enzyme->this compound Phosphorylation ADP ADP Enzyme->ADP Carbamoyl_Phosphate Carbamoyl Phosphate This compound->Carbamoyl_Phosphate Amination Pi Pi This compound->Pi Amine Amine (R-NH2) Amine->Carbamoyl_Phosphate

Caption: Proposed reaction pathway involving this compound in carbamoyl phosphate synthesis.

PIRE_Experiment_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis Labeled_ATP [γ-18O3]ATP Reaction Incubation Labeled_ATP->Reaction Enzyme_Mix Enzyme + Mg2+ + Bicarbonate Enzyme_Mix->Reaction Quench Quench Reaction Reaction->Quench NMR_Spec 31P NMR Spectroscopy Quench->NMR_Spec Data_Analysis Analyze Isotopic Scrambling NMR_Spec->Data_Analysis

Caption: Experimental workflow for Positional Isotope Exchange (PIRE) using 31P NMR.

Alternative Hypothesis: The Case of Biotin-Dependent Carboxylases

While the evidence for a this compound intermediate is strong in the case of CPS, the mechanism in biotin-dependent carboxylases is more debated. An alternative hypothesis proposes a concerted mechanism where the carboxylation of biotin occurs without the formation of a discrete this compound intermediate.

In this model, ATP, bicarbonate, and biotin all bind to the active site, and the carboxyl group is transferred directly from bicarbonate to biotin in a single, concerted step. Evidence for this alternative comes from studies on propionyl-CoA carboxylase, where the enzyme was found to catalyze the elimination of HF from a fluorinated substrate analog, suggesting the formation of a carbanion intermediate on the substrate without the necessity of a prior carboxylation event.[6] This has been interpreted as evidence against a stepwise mechanism involving this compound in these enzymes.

However, other studies on biotin carboxylase, a component of acetyl-CoA carboxylase, have provided evidence supporting the formation of this compound.[7] Theoretical computational studies have also suggested that a stepwise mechanism involving this compound is energetically feasible.[8]

Biotin_Carboxylase_Mechanisms cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism ATP_S ATP CP_S This compound ATP_S->CP_S + Bicarbonate HCO3_S Bicarbonate Carboxybiotin_S Carboxybiotin CP_S->Carboxybiotin_S + Biotin Biotin_S Biotin ATP_C ATP Transition_State [ATP-Bicarbonate-Biotin]‡ ATP_C->Transition_State HCO3_C Bicarbonate HCO3_C->Transition_State Biotin_C Biotin Biotin_C->Transition_State Carboxybiotin_C Carboxybiotin Transition_State->Carboxybiotin_C

Caption: Comparison of stepwise vs. concerted mechanisms in biotin-dependent carboxylases.

Conclusion

The existence of this compound as a transient intermediate is well-supported by a convergence of evidence from kinetic studies, positional isotope exchange experiments, and isotopic labeling in the context of carbamoyl phosphate synthetase. These sophisticated experimental approaches have allowed researchers to probe the intimate details of a highly unstable molecule's role in catalysis.

In contrast, the mechanism employed by biotin-dependent carboxylases remains a subject of active investigation, with plausible arguments and experimental data supporting both a stepwise mechanism involving this compound and a concerted reaction pathway. This highlights the diversity of catalytic strategies evolved by enzymes to perform similar chemical transformations.

For professionals in drug development, a deep understanding of these transient intermediates and the alternative mechanistic possibilities is crucial. Targeting the formation or breakdown of such ephemeral species could offer novel strategies for the development of highly specific and potent enzyme inhibitors. The continued application of advanced experimental and computational techniques will undoubtedly shed further light on the fascinating world of transient intermediates in enzymology.

References

A Comparative Analysis of Carboxyphosphate and Carbamoyl Phosphate Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the relative stability of two critical metabolic intermediates: carboxyphosphate and carbamoyl (B1232498) phosphate (B84403). This document provides available quantitative data, outlines relevant experimental methodologies, and visualizes the biochemical context of these molecules.

In the landscape of cellular metabolism and drug development, a thorough understanding of the stability of key intermediates is paramount. This guide offers a detailed comparison of the chemical stability of this compound and carbamoyl phosphate, two structurally related but functionally distinct molecules involved in critical biosynthetic pathways. While both are high-energy acyl phosphates, their intrinsic stabilities differ dramatically, influencing their roles in biochemistry and their potential as targets or analogs in therapeutic design.

Comparative Stability: A Quantitative Overview

This compound is a highly reactive and transient intermediate in the biosynthesis of carbamoyl phosphate, catalyzed by carbamoyl phosphate synthetase (CPS).[1][2][3] Its extreme instability is central to its biological function, existing fleetingly within the enzyme's active site. In contrast, carbamoyl phosphate, while also thermally labile, exhibits significantly greater stability, allowing it to serve as a metabolic substrate for various enzymes.

The following table summarizes the available quantitative data on the stability of these two compounds. It is important to note that the half-life of this compound is an estimated value due to its transient nature, which makes direct experimental measurement in aqueous solution exceedingly challenging.

ParameterThis compoundCarbamoyl Phosphate
Estimated Half-life ~70 milliseconds (in aqueous solution)~5 minutes (at 37°C and physiological pH)
Observed Half-life Not experimentally determined in solution~150 minutes (in aqueous solution, method: ATR-IR)[4]
Decomposition at 100°C Not experimentally determined< 2 seconds[5]
Primary Role Transient enzymatic intermediate[1][2]Key metabolic substrate (e.g., in urea (B33335) cycle and pyrimidine (B1678525) synthesis)
Decomposition Products Bicarbonate and inorganic phosphateCyanate (B1221674) and inorganic phosphate, or carbamate (B1207046) and inorganic phosphate (pH-dependent)[4]

Experimental Protocols for Stability Assessment

The inherent instability of this compound has precluded the development of direct, detailed experimental protocols for measuring its half-life in solution. Its existence and transient nature are primarily inferred from kinetic studies of the enzymes that produce and consume it, such as carbamoyl phosphate synthetase.[6][7] Techniques for studying such reactive intermediates often involve rapid kinetic methods like stopped-flow or quenched-flow analysis coupled with spectroscopic detection.

For the more stable carbamoyl phosphate, several experimental approaches have been employed to characterize its decomposition kinetics.

Methodology for Carbamoyl Phosphate Stability Analysis using Spectroscopy

1. Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: [4]

  • Principle: This technique monitors the change in concentration of carbamoyl phosphate over time by observing the decrease in its characteristic infrared absorption bands and the corresponding increase in the bands of its decomposition products, such as cyanate.

  • Sample Preparation: A solution of carbamoyl phosphate of known concentration is prepared in an appropriate aqueous buffer.

  • Data Acquisition: The ATR-IR spectra are recorded at regular intervals. The evolution of the cyanate band (around 2168 cm⁻¹) can be quantified to model the decomposition kinetics.

  • Data Analysis: The initial rate of cyanate formation can be fitted to a first-order kinetic model to determine the half-life of carbamoyl phosphate decomposition.

2. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: [4]

  • Principle: ³¹P NMR is used to follow the degradation of carbamoyl phosphate by monitoring the decrease in the intensity of its characteristic phosphorus signal and the concomitant increase in the signal of inorganic phosphate, a decomposition product.

  • Sample Preparation: A solution of carbamoyl phosphate is prepared in a deuterated solvent (e.g., D₂O) to a known concentration.

  • Data Acquisition: ³¹P NMR spectra are acquired at regular time intervals.

  • Data Analysis: The relative integrals of the carbamoyl phosphate and inorganic phosphate signals are used to determine the concentration of each species over time. These data are then fitted to a kinetic model to calculate the rate constant and half-life of decomposition.

Signaling Pathways and Experimental Workflows

The biosynthesis of carbamoyl phosphate from bicarbonate and ammonia (B1221849) (or glutamine) involves this compound as a key, albeit transient, intermediate. The following diagrams illustrate the enzymatic reaction pathway and a general workflow for studying the stability of a labile compound like carbamoyl phosphate.

Carbamoyl_Phosphate_Synthesis cluster_CPS Carbamoyl Phosphate Synthetase (CPS) Active Site Bicarbonate Bicarbonate This compound This compound Bicarbonate->this compound + ATP ATP1 ATP1 ATP1->this compound Carbamate Carbamate This compound->Carbamate + NH3 Ammonia Ammonia Ammonia->Carbamate Carbamoyl_Phosphate Carbamoyl_Phosphate Carbamate->Carbamoyl_Phosphate + ATP ATP2 ATP2 ATP2->Carbamoyl_Phosphate

Biosynthesis of carbamoyl phosphate via a this compound intermediate.

Stability_Workflow Start Start Prepare_Solution Prepare aqueous solution of carbamoyl phosphate Start->Prepare_Solution Incubate Incubate at controlled temperature and pH Prepare_Solution->Incubate Time_Points Collect aliquots at various time points Incubate->Time_Points Analysis Analytical Method Time_Points->Analysis NMR 31P NMR Spectroscopy Analysis->NMR e.g. IR ATR-IR Spectroscopy Analysis->IR e.g. Data_Processing Quantify concentration of reactant and products NMR->Data_Processing IR->Data_Processing Kinetic_Modeling Fit data to kinetic model (e.g., first-order decay) Data_Processing->Kinetic_Modeling Determine_Half_Life Calculate half-life (t½) Kinetic_Modeling->Determine_Half_Life End End Determine_Half_Life->End

Experimental workflow for determining the half-life of carbamoyl phosphate.

Conclusion

The disparity in stability between this compound and carbamoyl phosphate is a clear illustration of structure-function relationships at the molecular level. This compound's fleeting existence is essential for its role as a transient intermediate within an enzymatic active site, preventing its diffusion and reaction in the broader cellular environment. Conversely, carbamoyl phosphate possesses sufficient stability to act as a diffusible substrate for subsequent metabolic reactions. For researchers in drug development, this difference is critical when designing enzyme inhibitors or substrate analogs. The high reactivity of the this compound linkage could be exploited in the design of mechanism-based inhibitors, while the relative stability of the carbamoyl phosphate bond provides a scaffold for more stable therapeutic agents. A comprehensive understanding of these stability profiles is therefore indispensable for the rational design of experiments and the development of novel therapeutics targeting these pathways.

References

A Comparative Analysis of Enzymatic and Non-Enzymatic Carboxyphosphate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carboxyphosphate is a high-energy, transient intermediate pivotal in several key metabolic pathways, including the biosynthesis of pyrimidines, arginine, and fatty acids. Its formation, the phosphorylation of bicarbonate, can be achieved both through highly efficient enzymatic catalysis and, putatively, through non-enzymatic pathways under specific conditions. This guide provides a comprehensive comparison of these two formation routes, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. Understanding the stark contrasts in efficiency, specificity, and reaction conditions between enzymatic and non-enzymatic this compound formation is crucial for researchers in enzymology, metabolic engineering, and drug development targeting enzymes that utilize this reactive intermediate.

Quantitative Comparison of Formation Pathways

The formation of this compound is fundamentally an endergonic reaction requiring energy input, typically from the hydrolysis of ATP. Enzymes have evolved to dramatically accelerate this process, coupling the reaction to specific metabolic needs. In contrast, non-enzymatic formation is thermodynamically unfavorable and kinetically slow under physiological conditions, with its plausibility primarily discussed in the context of prebiotic chemistry.

ParameterEnzymatic Formation (Carbamoyl Phosphate (B84403) Synthetase)Non-Enzymatic Formation
Catalyst Carbamoyl (B1232498) Phosphate Synthetase (CPS), Biotin-dependent carboxylasesNone (potential for mineral surface catalysis in prebiotic scenarios)
Reaction Rate Highly accelerated; kcat values for CPS are in the range of 1.9 s⁻¹ for the overall reaction.[1]Extremely slow under physiological conditions; specific rate constants are not well-documented in aqueous solution.
Energy Source ATP hydrolysisATP hydrolysis
Reaction Conditions Physiological pH (~7.2-8.0), 37°C, presence of Mg²⁺ and K⁺.[2][3]Theoretical; likely requires high concentrations of reactants and potentially non-aqueous environments or activating agents to proceed at a measurable rate.[2]
Specificity Highly specific for bicarbonate and ATP.Non-specific; potential for side reactions.
Regulation Allosterically regulated by pathway intermediates and products.Unregulated; dependent on reactant concentrations and environmental conditions.

Stability of this compound

This compound is an inherently unstable molecule with a short half-life, a characteristic that necessitates its protection within enzyme active sites during enzymatic reactions. Its stability is highly dependent on environmental factors such as pH and temperature.

ConditionEffect on this compound Stability
pH Hydrolysis rate is pH-dependent. Generally more stable at neutral to slightly acidic pH.[1]
Temperature Stability decreases with increasing temperature.
Aqueous Environment Rapidly hydrolyzed in aqueous solution. The estimated half-life is very short, in the range of milliseconds.

Enzymatic Formation: A Closer Look

In biological systems, the formation of this compound is catalyzed by enzymes such as carbamoyl phosphate synthetase (CPS) and biotin-dependent carboxylases.[4] These enzymes provide a shielded microenvironment that stabilizes the this compound intermediate and facilitates its subsequent reaction, preventing its rapid hydrolysis.

The overall reaction catalyzed by CPS involves three main steps:

  • This compound Formation: Bicarbonate is phosphorylated by ATP to form this compound and ADP.[4]

  • Carbamate (B1207046) Formation: this compound reacts with ammonia (B1221849) (derived from glutamine or free ammonia) to form carbamate and inorganic phosphate.[4]

  • Carbamoyl Phosphate Formation: Carbamate is phosphorylated by a second molecule of ATP to produce carbamoyl phosphate.[4]

The initial phosphorylation of bicarbonate is the rate-limiting step in the absence of subsequent reactants and is often studied through bicarbonate-dependent ATPase activity.[5]

Enzymatic_Carboxyphosphate_Formation cluster_enzyme Enzyme Active Site (e.g., CPS) ATP1 ATP This compound This compound ATP1->this compound phosphorylates Bicarbonate HCO₃⁻ Bicarbonate->this compound ADP1 ADP This compound->ADP1 Carbamate Carbamate This compound->Carbamate reacts with Ammonia NH₃ Ammonia->Carbamate Pi Pi Carbamate->Pi Carbamoyl_Phosphate Carbamoyl Phosphate Carbamate->Carbamoyl_Phosphate phosphorylates ATP2 ATP ATP2->Carbamoyl_Phosphate ADP2 ADP Carbamoyl_Phosphate->ADP2 NonEnzymatic_Carboxyphosphate_Formation cluster_conditions Required Conditions ATP ATP This compound This compound ATP->this compound + Bicarbonate HCO₃⁻ Bicarbonate->this compound ADP ADP This compound->ADP Hydrolysis Rapid Hydrolysis This compound->Hydrolysis label1 High Reactant Concentrations label2 Activating Agents (e.g., minerals) label3 Non-aqueous environment Experimental_Workflow cluster_enzymatic Enzymatic Assay Workflow cluster_non_enzymatic Non-Enzymatic Detection Workflow (³¹P NMR) E1 Prepare Reaction Mix (Buffer, ATP, Enzyme) E2 Initiate with Bicarbonate E1->E2 E3 Incubate at 37°C E2->E3 E4 Quench Reaction E3->E4 E5 Quantify Pi Release E4->E5 N1 Prepare Reaction Mix in NMR Tube (Buffer, ATP, Bicarbonate) N2 Acquire Initial Spectrum N1->N2 N3 Initiate Reaction (e.g., Temperature Jump) N2->N3 N4 Time-Resolved Spectral Acquisition N3->N4 N5 Analyze for this compound Signal N4->N5

References

A Comparative Guide to Carboxyphosphate Alternatives in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carboxyphosphate is a critical, yet highly unstable, intermediate in several key metabolic pathways, including the urea (B33335) cycle and gluconeogenesis. Its fleeting existence makes direct study challenging. This guide provides a comparative analysis of potential alternatives to this compound for use in metabolic studies, offering insights into their mechanisms, performance, and the experimental protocols required for their application.

Understanding the Role of this compound

This compound is an activated form of bicarbonate, produced by the phosphorylation of bicarbonate by ATP. This transient molecule serves as a carboxyl group donor in reactions catalyzed by enzymes such as carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) and pyruvate (B1213749) carboxylase (PC).

Alternatives to this compound: A Comparative Analysis

In the absence of stable this compound for direct experimental use, several analogs and inhibitors can be employed to probe the mechanisms of this compound-dependent enzymes. The two most prominent alternatives are carbamoyl phosphate and phosphonoacetic acid.

Performance Comparison

The following table summarizes the key characteristics and available kinetic data for these alternatives in the context of enzymes that utilize this compound.

FeatureThis compound (Intermediate)Carbamoyl Phosphate (Analog)Phosphonoacetic Acid (Analog/Inhibitor)
Role in Enzyme Assays Transient intermediateSubstrate analog, productNon-competitive/uncompetitive inhibitor
Enzyme Studied Carbamoyl Phosphate Synthetase (CPS), Pyruvate Carboxylase (PC)Carbamoyl Phosphate Synthetase (CPS)DNA Polymerase (as inhibitor)
Kinetic Parameters Not directly measurable due to instability.For E. coli CPS with ammonia (B1221849) as a nitrogen source, the kinetic mechanism involves the ordered addition of MgATP, HCO3-, and NH3.[1]For DNA polymerase alpha, it acts as a non-competitive inhibitor with respect to substrates and an uncompetitive inhibitor with the activated DNA template.[2]
Mechanism of Action Acts as a carboxyl group donor.Can act as a mimic of this compound in the reverse reaction of some enzymes, leading to ATP synthesis.[3]Binds to the enzyme, affecting its catalytic activity.
Advantages The natural, highly reactive intermediate.Commercially available and stable. Can be used to study the reverse reaction of CPS.[3]Provides a stable analog to probe the active site.
Limitations Extremely short half-life, making it unsuitable for direct use in most experimental settings.Is also a product of the CPS reaction, which can complicate kinetic analysis.[3]May not perfectly mimic the transition state of the this compound-mediated reaction. Limited kinetic data available for CPS and PC.

Detailed Experimental Protocols

The following are generalized protocols for conducting enzyme kinetic and inhibition studies. These can be adapted for investigating the effects of this compound alternatives on relevant enzymes.

Enzyme Inhibition Assay with Phosphonoacetic Acid

This protocol outlines the steps to determine the inhibitory effect of phosphonoacetic acid on a target enzyme.

1. Materials:

  • Purified target enzyme (e.g., Carbamoyl Phosphate Synthetase)

  • Substrates for the enzyme (e.g., ATP, bicarbonate, glutamine for CPS)

  • Phosphonoacetic acid (inhibitor)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Spectrophotometer or other suitable detection instrument

2. Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to wells containing serial dilutions of phosphonoacetic acid in the assay buffer. Include control wells with the enzyme but no inhibitor. Incubate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the substrates to all wells. The final substrate concentrations should be at or near their Michaelis constant (Km) values.

  • Kinetic Measurement: Immediately begin monitoring the reaction progress by measuring the change in absorbance (or another appropriate signal) over time using a spectrophotometer.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the progress curves. Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). Further kinetic analysis, such as Lineweaver-Burk plots, can be used to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).[2]

Metabolic Flux Analysis Using Isotopically Labeled Substrates

This protocol provides a general workflow for tracing the flow of metabolites through a pathway of interest.

1. Materials:

  • Cell culture or organism of interest

  • Isotopically labeled substrate (e.g., 13C-labeled glucose or glutamine)

  • Growth media and culture flasks/plates

  • Metabolite extraction reagents (e.g., cold methanol, chloroform)

  • LC-MS or GC-MS for metabolite analysis

2. Procedure:

  • Cell Culture and Labeling: Culture cells to the desired density and then switch to a medium containing the isotopically labeled substrate. Collect cell samples at various time points.

  • Metabolite Extraction: Quench metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen) and extract intracellular metabolites using appropriate solvents.

  • Metabolite Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopomer distribution of key metabolites in the pathway.

  • Flux Calculation: Use metabolic flux analysis software to fit the experimental labeling data to a metabolic network model. This will allow for the quantification of the rates (fluxes) of the reactions in the pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the reaction mechanisms of Carbamoyl Phosphate Synthetase and Pyruvate Carboxylase, as well as a general workflow for studying enzyme inhibition.

Carbamoyl_Phosphate_Synthetase_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ATP1 ATP This compound This compound ATP1->this compound CPS HCO3 Bicarbonate HCO3->this compound NH3 Ammonia Carbamate Carbamate NH3->Carbamate ATP2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate ATP2->Carbamoyl_Phosphate This compound->Carbamate CPS ADP1 ADP This compound->ADP1 Pi Pi Carbamate->Pi Carbamate->Carbamoyl_Phosphate CPS ADP2 ADP Carbamoyl_Phosphate->ADP2

Reaction mechanism of Carbamoyl Phosphate Synthetase (CPS).

Pyruvate_Carboxylase_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ATP ATP This compound This compound ATP->this compound PC HCO3 Bicarbonate HCO3->this compound Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Carboxybiotin Enzyme-Biotin-CO2 This compound->Carboxybiotin PC ADP ADP This compound->ADP Pi Pi This compound->Pi Carboxybiotin->Oxaloacetate PC

Reaction mechanism of Pyruvate Carboxylase (PC).

Enzyme_Inhibition_Workflow Start Start: Prepare Enzyme, Substrate, and Inhibitor Solutions Incubate Pre-incubate Enzyme with Varying Inhibitor Concentrations Start->Incubate Initiate Initiate Reaction by Adding Substrate Incubate->Initiate Measure Monitor Reaction Progress (e.g., Spectrophotometry) Initiate->Measure Analyze Calculate Initial Velocities Measure->Analyze Plot Plot Velocity vs. Inhibitor Concentration Analyze->Plot Determine Determine IC50 and Mode of Inhibition Plot->Determine

General workflow for an enzyme inhibition assay.

References

A Comparative Guide to Prebiotic Phosphorylating Agents Versus Carboxyphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphorylation of biomolecules is a fundamental process in biochemistry, crucial for the formation of nucleic acids, phospholipids, and for energy transduction. In the context of the origin of life, identifying plausible prebiotic phosphorylating agents that could have operated on the early Earth is a key challenge. This guide provides a comparative analysis of prominent prebiotic phosphorylating agents, primarily trimetaphosphate (P3m) and diamidophosphate (B1260613) (DAP), and contrasts them with carboxyphosphate, a highly reactive but transient intermediate in modern biochemistry. This comparison is supported by experimental data to inform research into prebiotic chemistry and the development of novel phosphorylation methodologies.

Prebiotic Phosphorylating Agents: An Overview

On the prebiotic Earth, the phosphorylation of organic molecules in an aqueous environment faced significant hurdles, including the low solubility and reactivity of common phosphate (B84403) minerals.[1] To overcome this, researchers have investigated various activated forms of phosphate that could have been present and facilitated these crucial reactions. Among the most studied are trimetaphosphate, a cyclic polyphosphate, and diamidophosphate, a nitrogenous derivative of phosphoric acid.

Trimetaphosphate (P3m) is a cyclic inorganic polyphosphate that has been considered a promising candidate for prebiotic phosphorylation in aqueous media.[2] Its potential availability from volcanic sources makes it a plausible prebiotic reagent.[3] P3m has been shown to phosphorylate a variety of biomolecules, including amino acids and nucleosides.[3][4]

Diamidophosphate (DAP) is another key player in prebiotic phosphorylation research. As a nitrogenous derivative of phosphate, it exhibits enhanced reactivity in water compared to simple phosphates.[2] DAP has been demonstrated to efficiently phosphorylate a wide range of prebiotic molecules, including nucleosides, amino acids, and lipid precursors, often under mild aqueous conditions and without the need for a condensing agent.[5][6]

This compound: A Biochemical Benchmark

This compound is a mixed anhydride (B1165640) of carbonic acid and phosphoric acid. In modern biochemistry, it is a key, highly reactive, and unstable intermediate in the enzymatic synthesis of carbamoyl (B1232498) phosphate, a crucial metabolite in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis.[2][7] The formation of this compound is catalyzed by carbamoyl phosphate synthetase, which utilizes ATP to phosphorylate bicarbonate.[3][7] Due to its extreme instability in water, this compound is not considered a plausible prebiotic phosphorylating agent that could have accumulated on the early Earth.[5] Instead, it serves as a benchmark for the high degree of activation and efficiency achieved by enzymatic phosphorylation, a level of sophistication that prebiotic systems would have lacked.

Performance Comparison of Prebiotic Phosphorylating Agents

The following table summarizes the performance of trimetaphosphate and diamidophosphate in the phosphorylation of key biomolecules, based on available experimental data. A direct comparison with this compound under prebiotic conditions is not feasible due to its transient nature in non-enzymatic aqueous environments.

FeatureTrimetaphosphate (P3m)Diamidophosphate (DAP)This compound
Plausible Prebiotic Availability Yes, from volcanic sources.[3]Yes, potentially from the reaction of trimetaphosphate with ammonia.[8]No, highly unstable in aqueous solution without enzymatic stabilization.[5]
Reactivity in Water Moderate; can phosphorylate biomolecules in aqueous solution, often enhanced by wet-dry cycles or catalysts.[7]High; efficient phosphorylation in aqueous solutions, pastes, and aerosols without condensing agents.[4][5][6]Extremely high and unstable; rapidly hydrolyzes.[7]
Substrate Scope Nucleosides, amino acids, glycerol.[3][4]Nucleosides, amino acids, lipids, glycerol.[5][6]Bicarbonate (in enzymatic reactions).[7]
Typical Reaction Conditions Aqueous solution, solid phase, wet-dry cycles, often near neutral pH.[7]Aqueous solution, paste-like conditions, aerosols, wide pH range (6-10).[4][5][9]Within the active site of carbamoyl phosphate synthetase.[3]
Reported Yields (Examples) Phosphorylation of adenosine (B11128) (up to 30% total phosphorylated products).[7]Phosphorylation of uridine (B1682114) to 2',3'-cUMP (~89% in paste, ~29% in solution); enhanced yields (up to 90%) in wet-dry cycles with additives.[6][9]Not applicable for prebiotic synthesis.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key phosphorylation experiments cited in the literature.

Protocol 1: Phosphorylation of Adenosine with Trimetaphosphate

This protocol is based on studies of adenosine phosphorylation under simulated prebiotic conditions.[7]

Materials:

  • Adenosine

  • Sodium trimetaphosphate (P3m)

  • Metal ion catalyst (e.g., NiCl2)

  • Deionized water

  • pH meter

  • Oven or heating block

Procedure:

  • Prepare an aqueous solution of adenosine and sodium trimetaphosphate.

  • Adjust the pH of the solution to near neutral (pH ~7).

  • Add the metal ion catalyst (e.g., Ni(II) solution).

  • Subject the mixture to a series of wet-dry cycles. A typical cycle consists of: a. Heating the solution at a controlled temperature (e.g., 80°C) until the water has evaporated, leaving a solid residue. b. Rehydrating the residue with a specific volume of deionized water.

  • Repeat the wet-dry cycle for a specified number of times (e.g., 4 cycles).

  • After the final cycle, dissolve the residue in a suitable buffer for analysis.

  • Analyze the products using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yield of phosphorylated products (e.g., 2',3'-cyclic AMP, 5'-ATP).

Protocol 2: Phosphorylation of Uridine with Diamidophosphate (DAP) under Paste Conditions

This protocol is adapted from research demonstrating efficient phosphorylation in low water activity environments.[5][6]

Materials:

  • Uridine

  • Diamidophosphate (DAP)

  • Imidazole (B134444)

  • Deionized water

  • pH meter

  • Vortex mixer

  • Small reaction vials

Procedure:

  • In a small vial, dissolve uridine, diamidophosphate, and imidazole in a minimal amount of deionized water to create a thick paste.

  • Adjust the initial pH of the paste if necessary.

  • Seal the vial to prevent complete evaporation and maintain the paste-like consistency.

  • Allow the reaction to proceed at room temperature for an extended period (e.g., several days to weeks).

  • Periodically, a small sample of the paste can be removed, dissolved in a suitable buffer, and analyzed by NMR or HPLC to monitor the progress of the reaction and quantify the formation of uridine-2',3'-cyclophosphate (2',3'-cUMP).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the conceptual pathways of prebiotic phosphorylation and the experimental workflow for their analysis.

Prebiotic_Phosphorylation_Agents cluster_prebiotic Prebiotic Phosphorylating Agents cluster_biochemical Biochemical Intermediate P3m Trimetaphosphate (P3m) Phosphorylated_Product Phosphorylated Product P3m->Phosphorylated_Product Phosphorylation DAP Diamidophosphate (DAP) DAP->Phosphorylated_Product Phosphorylation This compound This compound This compound->Phosphorylated_Product Enzymatic Reaction Biomolecule Biomolecule (e.g., Nucleoside, Amino Acid) Biomolecule->Phosphorylated_Product Bicarbonate Bicarbonate Bicarbonate->this compound ATP ATP ATP->this compound Phosphorylation Enzyme Carbamoyl Phosphate Synthetase Enzyme->this compound

Comparison of prebiotic and biochemical phosphorylating agents.

Experimental_Workflow start Start: Define Substrate and Phosphorylating Agent reaction_setup Reaction Setup (Aqueous, Paste, or Wet-Dry Cycles) start->reaction_setup incubation Incubation (Time, Temperature, pH control) reaction_setup->incubation sampling Periodic Sampling incubation->sampling analysis Product Analysis (HPLC, NMR) sampling->analysis quantification Quantification of Yield analysis->quantification end End: Comparative Data quantification->end

Generalized workflow for comparing phosphorylating agents.

DAP_Phosphorylation_Pathway DAP Diamidophosphate (DAP) Activated_DAP Activated DAP Intermediate (e.g., Imidazolide derivative) DAP->Activated_DAP Hydrolysis Hydrolysis/Self-condensation (side reaction) DAP->Hydrolysis Nucleoside Nucleoside (e.g., Uridine) Cyclic_Phosphate 2',3'-Cyclic Phosphate Product Nucleoside->Cyclic_Phosphate Imidazole Imidazole (catalyst) Imidazole->Activated_DAP activates Imidazole->Hydrolysis suppresses Activated_DAP->Cyclic_Phosphate phosphorylates

Proposed pathway for DAP-mediated nucleoside phosphorylation.

Conclusion

While this compound represents a highly efficient phosphorylating agent within the controlled environment of an enzyme's active site, its inherent instability makes it an unlikely candidate for prebiotic phosphorylation. In contrast, agents like trimetaphosphate and particularly diamidophosphate demonstrate robust phosphorylating capabilities under plausible prebiotic conditions. DAP, with its ability to function effectively in aqueous environments and under various conditions, stands out as a versatile and potent prebiotic phosphorylating agent. The study of these molecules not only sheds light on the potential chemical pathways that led to the origin of life but also provides valuable insights for the development of novel, enzyme-free phosphorylation methods in synthetic chemistry and drug development. Future research focusing on the catalytic enhancement of these prebiotic systems will be crucial in bridging the gap between abiotic chemistry and the sophisticated biochemical pathways of life.

References

Carboxyphosphate Analogs as Mechanistic Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carboxyphosphate is a highly reactive and unstable intermediate in several key metabolic pathways, making its direct study challenging. To overcome this, researchers utilize stable analogs as mechanistic probes to investigate enzyme kinetics, reaction mechanisms, and inhibitor interactions. This guide provides a comparative analysis of the most common this compound analog, carbamoyl (B1232498) phosphate (B84403), and discusses the potential of synthetic phosphonate (B1237965) analogs. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a deeper understanding of these valuable research tools.

Carbamoyl Phosphate: A Readily Available this compound Analog

Carbamoyl phosphate (CP) serves as a valuable and readily available analog for the transient this compound intermediate, particularly in studies of carbamoyl phosphate synthetase (CPS) and biotin-dependent carboxylases.[1][2] Its structural similarity allows it to be recognized by the active sites of these enzymes, enabling the investigation of partial reactions and the functional roles of different enzyme domains.

Comparative Performance Data

The utility of carbamoyl phosphate as a this compound analog is demonstrated through the analysis of partial reactions catalyzed by Carbamoyl Phosphate Synthetase (CPS). The enzyme's activity can be dissected into two key partial reactions: the bicarbonate-dependent ATPase activity, which reflects the formation of this compound, and the synthesis of ATP from carbamoyl phosphate and ADP, which probes the reverse reaction.

Enzyme/SubunitPartial ReactionSubstrate/AnalogSpecific Activity (nmol/min/mg)Reference
Aquifex aeolicus CPS (N subunit)Bicarbonate-dependent ATPaseBicarbonate (natural substrate)9.62[3]
Aquifex aeolicus CPS (C subunit)Bicarbonate-dependent ATPaseBicarbonate (natural substrate)11.0[3]
Aquifex aeolicus CPS (N subunit)ATP SynthesisCarbamoyl Phosphate (this compound Analog)6.81[3]
Aquifex aeolicus CPS (C subunit)ATP SynthesisCarbamoyl Phosphate (this compound Analog)1.78[3]

Table 1: Comparative Specific Activities of Carbamoyl Phosphate Synthetase Partial Reactions. This table presents the specific activities of the N-terminal and C-terminal subunits of Aquifex aeolicus CPS for the bicarbonate-dependent ATPase and the carbamoyl phosphate-dependent ATP synthesis reactions. These partial reactions are used as probes for the formation and reverse reaction of the this compound intermediate, with carbamoyl phosphate acting as a this compound analog in the ATP synthesis assay.

EnzymeSubstrateKmReference
Bakers' Yeast CPSGlutamine5 x 10-4 M[4]
Bakers' Yeast CPSBicarbonate3 x 10-3 M[4]
Rat Liver CPS IATP (ATPA site)0.2 - 0.7 mM[5]
Rat Liver CPS IATP (ATPB site)~10 mM[5]

Table 2: Michaelis-Menten Constants (Km) for Carbamoyl Phosphate Synthetase Substrates. This table provides the Km values for various substrates of CPS from different organisms. Understanding the enzyme's affinity for its natural substrates is crucial when evaluating the effectiveness of analogs as mechanistic probes.

Synthetic this compound Analogs: The Potential of Phosphonates

While carbamoyl phosphate is a useful tool, its inherent lability can be a limitation. The synthesis of stable, non-hydrolyzable analogs offers significant advantages for structural and long-term inhibition studies. Phosphonates, where a C-P bond replaces the labile O-P bond of a phosphate ester, are promising candidates for stable this compound analogs.[6][7] These compounds can act as potent competitive inhibitors by mimicking the structure of the natural substrate or intermediate.[6]

The synthesis of phosphonate analogs often involves key reactions such as the Michaelis-Arbuzov reaction or the Horner-Wadsworth-Emmons olefination.[6] For example, a common strategy to create a phosphonate analog of a phosphorylated natural product involves converting a hydroxyl group to a leaving group (e.g., a halide) and then reacting it with a trialkyl phosphite.

While specific syntheses of direct this compound phosphonate analogs are not widely reported, the general principles of phosphonate synthesis provide a clear path for their development. The synthesis of α-carboxy nucleoside phosphonates, for instance, has been achieved through methods like Rh-catalyzed O–H insertion and Pd-catalyzed allylation reactions.[7]

Experimental Protocols

Bicarbonate-Dependent ATPase Activity Assay (Coupled Spectrophotometric)

This assay measures the rate of ATP hydrolysis by CPS in the presence of bicarbonate, which reflects the formation of the this compound intermediate. The production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[8]

Materials:

  • Purified Carbamoyl Phosphate Synthetase (CPS)

  • HEPES buffer (pH 7.5)

  • KCl

  • MgCl₂

  • ATP

  • Bicarbonate (KHCO₃ or NaHCO₃)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate (B1213749) Kinase (PK)

  • Lactate (B86563) Dehydrogenase (LDH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, KCl, MgCl₂, PEP, and NADH in a cuvette.

  • Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase, to the mixture.

  • Initiate the reaction by adding a solution of ATP and bicarbonate.

  • Finally, add the purified CPS enzyme to start the assay.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ADP production and thus, the ATPase activity of CPS.

  • Calculate the specific activity based on the rate of absorbance change, the molar extinction coefficient of NADH, and the concentration of the CPS enzyme.

ATP Synthesis from Carbamoyl Phosphate and ADP Assay

This assay measures the reverse reaction, where CPS catalyzes the formation of ATP from carbamoyl phosphate (acting as a this compound analog) and ADP. The production of ATP can be coupled to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase and hexokinase.

Materials:

  • Purified Carbamoyl Phosphate Synthetase (CPS)

  • HEPES buffer (pH 7.5)

  • KCl

  • MgCl₂

  • Carbamoyl Phosphate (CP)

  • ADP

  • Glucose

  • NADP⁺

  • Hexokinase (HK)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, KCl, MgCl₂, glucose, and NADP⁺ in a cuvette.

  • Add the coupling enzymes, hexokinase and glucose-6-phosphate dehydrogenase, to the mixture.

  • Initiate the reaction by adding a solution of carbamoyl phosphate and ADP.

  • Add the purified CPS enzyme to start the assay.

  • Monitor the increase in absorbance at 340 nm over time. The rate of NADP⁺ reduction is directly proportional to the rate of ATP production.

  • Calculate the specific activity based on the rate of absorbance change, the molar extinction coefficient of NADPH, and the concentration of the CPS enzyme.

Visualizing the Mechanisms

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Carbamoyl_Phosphate_Synthetase_Mechanism cluster_domain1 N-terminal Domain cluster_domain2 C-terminal Domain Bicarbonate Bicarbonate This compound This compound Bicarbonate->this compound ATP -> ADP ATP1 ATP ATP1->this compound ADP1 ADP This compound->ADP1 Carbamate Carbamate This compound->Carbamate + Ammonia Ammonia Ammonia Ammonia->Carbamate Carbamoyl_Phosphate Carbamoyl_Phosphate Carbamate->Carbamoyl_Phosphate ATP -> ADP ATP2 ATP ATP2->Carbamoyl_Phosphate ADP2 ADP Carbamoyl_Phosphate->ADP2 Coupled_Assay_Workflow cluster_primary_reaction Primary Enzymatic Reaction (e.g., ATPase) cluster_coupling_reaction Coupling Reaction Substrate Substrate Product1 Product 1 (e.g., ADP) Substrate->Product1 Enzyme Enzyme Enzyme Enzyme->Product1 Detectable_Product Detectable Product (e.g., NADH oxidation) Product1->Detectable_Product Coupling Enzyme Product2 Product 2 Coupling_Substrate Coupling_Substrate Coupling_Substrate->Detectable_Product Coupling_Enzyme Coupling_Enzyme Coupling_Enzyme->Detectable_Product Spectrophotometer Spectrophotometer Detectable_Product->Spectrophotometer Monitor Change

References

Comparative Kinetics of Carboxyphosphate-Utilizing Enzymes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic efficiencies of key metabolic enzymes.

This guide provides a comparative analysis of the kinetics of three major carboxyphosphate-utilizing enzymes: Carbamoyl Phosphate (B84403) Synthetase (CPS), Pyruvate (B1213749) Carboxylase (PC), and Acetyl-CoA Carboxylase (ACC). These enzymes play pivotal roles in fundamental metabolic pathways, including nucleotide biosynthesis, gluconeogenesis, and fatty acid synthesis. Understanding their comparative kinetics is crucial for researchers in drug development and metabolic engineering. This document summarizes key kinetic parameters, details experimental protocols for their measurement, and visualizes the intricate reaction mechanisms and experimental workflows.

Kinetic Parameters: A Comparative Overview

The catalytic efficiency of an enzyme is primarily described by its Michaelis constant (Km) and maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for its substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. The following table summarizes the available kinetic parameters for CPS, PC, and ACC from various organisms. It is important to note that direct comparisons should be made with caution, as experimental conditions such as pH and temperature can significantly influence these values.

EnzymeOrganismSubstrateKm (mM)Vmax (units)Experimental Conditions
Carbamoyl Phosphate Synthetase (CPS) Escherichia coliGlutamine0.5[1]Not explicitly statedpH 7.5, 25°C[2][3]
Bicarbonate (HCO₃⁻)3.0[1]Not explicitly statedpH 7.5, 25°C[2][3]
Saccharomyces cerevisiae (Baker's Yeast)Glutamine0.5[1]Not explicitly stated-
Bicarbonate (HCO₃⁻)3.0[1]Not explicitly stated-
Pyruvate Carboxylase (PC) Bacillus thermodenitrificans (mutant)Pyruvate0.28 ± 0.03[4]24.4 ± 0.74 min⁻¹[4]pH 8.0, 30°C, in the presence of 2 mM ATP, 100 mM bicarbonate, and 100 mM biotin[4]
ATP0.64 ± 0.06[4]36.0 ± 1.8 min⁻¹[4]pH 8.0, 30°C, with 10 mM pyruvate, 100 mM bicarbonate, and 100 mM biotin[4]
Bicarbonate (HCO₃⁻)22.1 ± 1.9[4]29.0 ± 0.9 min⁻¹[4]pH 8.0, 30°C, with 10 mM pyruvate, 2 mM ATP, and 100 mM biotin[4]
Rat LiverPyruvate~0.33[5]3 or 6 µmol/min/g liver30°C[5]
Bicarbonate (HCO₃⁻)~4.2[5]-30°C[5]
MgATP²⁻~0.14[5]-30°C[5]
Acetyl-CoA Carboxylase (ACC) Rat LiverAcetyl-CoA~0.4 (control), ~0.004 (CoA-activated)[6][7]Vmax changes with citrate (B86180) activation[6][7]-
Caenorhabditis elegansAcetyl-CoA-Vmax values are given per milligram of enzyme[1]-

Experimental Protocols for Kinetic Analysis

The determination of kinetic parameters for this compound-utilizing enzymes typically involves coupled spectrophotometric assays. These assays link the production of a product or the consumption of a substrate to a reaction that can be monitored by a change in absorbance.

General Coupled Spectrophotometric Assay Protocol:
  • Reaction Mixture Preparation: A reaction cocktail is prepared containing a suitable buffer to maintain a constant pH, all necessary substrates (except the one being varied), and the coupling enzyme(s).

  • Enzyme Preparation: The this compound-utilizing enzyme of interest is purified and its concentration is determined.

  • Initiation of Reaction: The reaction is initiated by the addition of the enzyme to the pre-warmed reaction mixture in a cuvette.

  • Spectrophotometric Monitoring: The change in absorbance at a specific wavelength is monitored over time using a spectrophotometer. This change is proportional to the rate of the reaction.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. These rates are then plotted against the varying substrate concentrations. The Km and Vmax values are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Specific Coupled Assays:
  • Carbamoyl Phosphate Synthetase (CPS): The activity of CPS can be measured by coupling the production of ADP to the oxidation of NADH via the pyruvate kinase and lactate (B86563) dehydrogenase reactions. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

  • Pyruvate Carboxylase (PC): PC activity is often assayed by coupling the formation of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase.[8] The decrease in absorbance at 340 nm is measured. Alternatively, the production of free CoA from the reaction of oxaloacetate with acetyl-CoA, catalyzed by citrate synthase, can be monitored using DTNB, which reacts with free thiols to produce a colored product.[9]

  • Acetyl-CoA Carboxylase (ACC): ACC activity can be determined by coupling the production of malonyl-CoA to the NADPH-dependent reduction of malonyl-CoA catalyzed by malonyl-CoA reductase.[10] The decrease in absorbance at 340 nm due to NADPH oxidation is followed. Another approach is to couple the ADP produced to the pyruvate kinase/lactate dehydrogenase system.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex reaction mechanisms and experimental workflows.

Carboxyphosphate_Enzyme_Reaction_Mechanisms cluster_CPS Carbamoyl Phosphate Synthetase (CPS) cluster_PC Pyruvate Carboxylase (PC) cluster_ACC Acetyl-CoA Carboxylase (ACC) CPS_S1 Bicarbonate + ATP CPS_I1 This compound + ADP CPS_S1->CPS_I1 Phosphorylation CPS_I2 Carbamate + Pi CPS_I1->CPS_I2 Amination CPS_S2 Ammonia CPS_P Carbamoyl Phosphate + ADP CPS_I2->CPS_P Phosphorylation CPS_S3 ATP PC_S1 Bicarbonate + ATP PC_I1 This compound + ADP PC_S1->PC_I1 Phosphorylation PC_Carboxybiotin Enzyme-Carboxybiotin PC_I1->PC_Carboxybiotin Carboxylation PC_Biotin Enzyme-Biotin PC_P Oxaloacetate PC_Carboxybiotin->PC_P Carboxyl Transfer PC_S2 Pyruvate ACC_S1 Bicarbonate + ATP ACC_I1 This compound + ADP ACC_S1->ACC_I1 Phosphorylation ACC_Carboxybiotin Enzyme-Carboxybiotin ACC_I1->ACC_Carboxybiotin Carboxylation ACC_Biotin Enzyme-Biotin ACC_P Malonyl-CoA ACC_Carboxybiotin->ACC_P Carboxyl Transfer ACC_S2 Acetyl-CoA Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Buffer & Substrates Assay_Mix Prepare Reaction Mixture Prep_Buffer->Assay_Mix Prep_Enzyme Purify & Quantify Enzyme Assay_Start Initiate with Enzyme Prep_Enzyme->Assay_Start Assay_Incubate Pre-incubate at Assay Temperature Assay_Mix->Assay_Incubate Assay_Incubate->Assay_Start Assay_Monitor Monitor Absorbance Change Assay_Start->Assay_Monitor Analysis_Rate Calculate Initial Rates Assay_Monitor->Analysis_Rate Analysis_Plot Plot Rate vs. [Substrate] Analysis_Rate->Analysis_Plot Analysis_Fit Fit to Michaelis-Menten Equation Analysis_Plot->Analysis_Fit Analysis_Params Determine Km and Vmax Analysis_Fit->Analysis_Params

References

A Comparative Analysis of Carboxyphosphate-Binding Sites in Key Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances of carboxyphosphate-binding sites across Carbamoyl (B1232498) Phosphate (B84403) Synthetase, Pyruvate (B1213749) Carboxylase, and Acetyl-CoA Carboxylase, offering insights for researchers and drug development professionals.

This compound is a highly reactive and unstable intermediate pivotal to several essential metabolic pathways. Its transient nature makes the direct study of its interaction with enzymes challenging. However, by examining the architecture of the active sites designed to bind its precursors—bicarbonate and ATP—and stabilize its formation, we can gain a comprehensive understanding of the structural strategies employed by different enzyme families. This guide provides a comparative structural and functional analysis of the this compound-binding sites in three key enzymes: Carbamoyl Phosphate Synthetase (CPS), Pyruvate Carboxylase (PC), and Acetyl-CoA Carboxylase (ACC).

Structural and Functional Overview

These enzymes, while catalyzing different overall reactions, share a common initial step: the ATP-dependent carboxylation of a substrate, which proceeds through a this compound intermediate.

  • Carbamoyl Phosphate Synthetase (CPS) is a crucial enzyme in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis. It catalyzes the synthesis of carbamoyl phosphate from bicarbonate, ammonia (B1221849) (or glutamine), and two molecules of ATP. The formation of this compound occurs in the N-terminal this compound synthetic component of the large subunit.[1]

  • Pyruvate Carboxylase (PC) is a key anaplerotic enzyme, replenishing oxaloacetate in the citric acid cycle, and is vital for gluconeogenesis. It catalyzes the carboxylation of pyruvate to oxaloacetate.[2][3] This reaction occurs in two steps, with the first step being the formation of carboxybiotin on the biotin (B1667282) carboxylase (BC) domain, proceeding through a this compound intermediate.[2][3]

  • Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in fatty acid biosynthesis, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[4] Similar to PC, this is a two-step reaction initiated by the formation of carboxybiotin on the BC domain via a this compound intermediate.[4]

Comparative Analysis of Kinetic Parameters

The efficiency of this compound formation can be indirectly assessed by comparing the kinetic parameters for the substrates involved in this step: bicarbonate and ATP.

EnzymeOrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Carbamoyl Phosphate Synthetase (CPS) E. coliBicarbonate~7.9~1.9~240
ATP (for this compound synthesis)~0.1-0.2~1.9~9500-19000
Pyruvate Carboxylase (PC) Rhizobium etliBicarbonate~1.0-3.0Not specifiedNot specified
ATP~0.2-0.4Not specifiedNot specified
Acetyl-CoA Carboxylase (ACC) E. coliBicarbonate~1.0-3.0Not specifiedNot specified
ATP~0.1-0.3Not specifiedNot specified

Note: The kinetic parameters can vary depending on the organism and experimental conditions. The data presented is a representative range compiled from multiple sources.

Structural Comparison of Active Site Residues

The binding pockets for bicarbonate and ATP, which transiently accommodate this compound, exhibit both conserved and distinct features across these enzymes. The BC domains of PC and ACC share significant structural homology with the this compound synthetic domain of CPS.[5]

Enzyme FamilyKey Residues for Bicarbonate/Carboxyphosphate BindingKey Residues for ATP Binding
Carbamoyl Phosphate Synthetase (CPS) E215, E299, N301, R303R129, R169, Q285, N301
Pyruvate Carboxylase (PC) (BC domain) E305, R301, R353E218, K245
Acetyl-CoA Carboxylase (ACC) (BC domain) E296, R292, R338Conserved motifs similar to other ATP-grasp enzymes

Mutagenesis studies have highlighted the critical roles of these residues. For instance, in CPS, mutations of E215, E299, N301, and R303 significantly affect bicarbonate binding.[5] Similarly, in PC, E305 is proposed to act as the active site base for deprotonating bicarbonate, while R353 is crucial for biotin enolization.[6] In ACC, E296 and R338 are essential for catalysis.[4]

Reaction Mechanisms and Experimental Workflows

The formation and utilization of the this compound intermediate follow distinct pathways in these enzymes.

reaction_pathways cluster_CPS Carbamoyl Phosphate Synthetase (CPS) cluster_Biotin Biotin-Dependent Carboxylases (PC, ACC) CPS_bicarb Bicarbonate CPS_CP This compound CPS_bicarb->CPS_CP + ATP CPS_ATP1 ATP CPS_ATP1->CPS_CP CPS_Carbamate Carbamate CPS_CP->CPS_Carbamate + Ammonia CPS_NH3 Ammonia CPS_NH3->CPS_Carbamate CPS_CarbamoylP Carbamoyl Phosphate CPS_Carbamate->CPS_CarbamoylP + ATP CPS_ATP2 ATP CPS_ATP2->CPS_CarbamoylP Biotin_bicarb Bicarbonate Biotin_CP This compound Biotin_bicarb->Biotin_CP + ATP Biotin_ATP ATP Biotin_ATP->Biotin_CP Biotin_Carboxybiotin Carboxybiotin Biotin_CP->Biotin_Carboxybiotin + Biotin Biotin_Biotin Enzyme-Biotin Biotin_Biotin->Biotin_Carboxybiotin Biotin_Product Oxaloacetate / Malonyl-CoA Biotin_Carboxybiotin->Biotin_Product + Substrate Biotin_Substrate Pyruvate / Acetyl-CoA Biotin_Substrate->Biotin_Product

Caption: Reaction pathways for CPS and Biotin-Dependent Carboxylases.

A typical workflow for the structural and functional characterization of these enzyme-ligand interactions is outlined below.

experimental_workflow cluster_protein Protein Production cluster_functional Functional Analysis cluster_structural Structural Analysis gene Gene Cloning & Mutagenesis expression Protein Expression gene->expression purification Protein Purification expression->purification kinetics Enzyme Kinetics Assay (Km, kcat) purification->kinetics itc Isothermal Titration Calorimetry (Kd) purification->itc crystallography X-ray Crystallography purification->crystallography nmr NMR Spectroscopy purification->nmr

References

The Role of Carboxyphosphate: A Comparative Guide to Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transient yet crucial role of carboxyphosphate in enzymatic reactions is paramount. This guide provides a comparative analysis of inhibition studies on two key enzymes, Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS) and Acetyl-CoA Carboxylase (ACC), where this compound or a closely related intermediate is central to their catalytic mechanism. By examining the inhibitors of these enzymes, we can infer the significance of this unstable intermediate and explore potential avenues for therapeutic intervention.

This compound is a high-energy, mixed anhydride (B1165640) of carbonic and phosphoric acids. Its transient nature makes direct inhibition challenging. However, by studying the inhibitors of enzymes that utilize it, we can gain valuable insights into its formation and subsequent reactions. This guide will delve into the inhibition profiles of CPS and ACC, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Comparative Analysis of Inhibitors

The inhibition of Carbamoyl Phosphate Synthetase and Acetyl-CoA Carboxylase reveals different strategies for targeting enzymes with a common mechanistic feature. CPS is primarily regulated by allosteric effectors, reflecting its central role in balancing nitrogen metabolism. In contrast, ACC, a key player in fatty acid synthesis, has been a target for potent, direct inhibitors, including commercially successful herbicides and promising drug candidates.

Carbamoyl Phosphate Synthetase (CPS) Inhibitors

Carbamoyl Phosphate Synthetase is a complex allosteric enzyme that catalyzes the formation of carbamoyl phosphate, a precursor for pyrimidine (B1678525) and arginine biosynthesis. Its activity is finely tuned by cellular metabolites.

Table 1: Allosteric Regulators of Carbamoyl Phosphate Synthetase

EffectorTypeOrganism/IsozymeQuantitative DataMechanism of Action
UMP/UTPAllosteric InhibitorE. coli / Mammalian CPSIIApparent dissociation constant for UMP binding to a C248D mutant E. coli CPS is 9 µM.[1] UTP is a known feedback inhibitor of mammalian CPSII.Stabilizes the enzyme in a low-affinity state for ATP and magnesium ions.[1] Binds to an allosteric site distinct from the active site.
IMPAllosteric ActivatorE. coli-Antagonizes the inhibitory effect of UMP.
OrnithineAllosteric ActivatorE. coli-Promotes a conformational change that favors the active state.

Note: Quantitative IC50 or Ki values for the allosteric regulation of CPS are not as commonly reported as for direct inhibitors of other enzymes. The regulation is often described in terms of changes in substrate affinity and maximal velocity.

Acetyl-CoA Carboxylase (ACC) Inhibitors

Acetyl-CoA Carboxylase is a biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid biosynthesis. It exists as two isoforms in mammals, ACC1 and ACC2, both of which are attractive targets for the treatment of metabolic diseases and cancer.

Table 2: Comparison of Selected Acetyl-CoA Carboxylase Inhibitors

InhibitorTarget Domain/IsoformIC50/Ki ValueMechanism of Action
Pyridopyrimidine 1Biotin (B1667282) Carboxylase (BC)< 5 nMCompetitive inhibitor of the biotin carboxylase domain.
Aminooxazole 2Biotin Carboxylase (BC)125 nMBinds to the biotin carboxylase active site.
Moiramide BCarboxyltransferase (CT)6 nMInhibits the carboxyltransferase domain.
HaloxyfopCarboxyltransferase (CT)Ki of ~0.25 mM (yeast CT)Binds to the active site of the carboxyltransferase domain.
Firsocostat (GS-0976)ACC1 and ACC2IC50: 2.1 nM (hACC1), 6.1 nM (hACC2)Reversible inhibitor of both human ACC isoforms.
CP-640186ACC1 and ACC2IC50: 53 nM (rat ACC1), 61 nM (rat ACC2)Isozyme-nonselective inhibitor.
ND-646ACC1 and ACC2IC50: 3.5 nM (hACC1), 4.1 nM (hACC2)Allosteric inhibitor that prevents ACC subunit dimerization.
PF-05175157ACC1 and ACC2IC50: 27.0 nM (hACC1), 33.0 nM (hACC2)Broad-spectrum ACC inhibitor.

Signaling Pathways and Inhibition Points

The following diagrams illustrate the reaction mechanisms of Carbamoyl Phosphate Synthetase and Acetyl-CoA Carboxylase, highlighting the role of the this compound intermediate and the points of action for various inhibitors.

G Carbamoyl Phosphate Synthetase Reaction Pathway and Allosteric Regulation cluster_reaction Catalytic Reaction cluster_regulation Allosteric Regulation Bicarbonate Bicarbonate This compound This compound (Intermediate) Bicarbonate->this compound + ATP ATP1 ATP Carbamate Carbamate (Intermediate) This compound->Carbamate + Ammonia Ammonia Ammonia Carbamoyl_Phosphate Carbamoyl Phosphate Carbamate->Carbamoyl_Phosphate + ATP ATP2 ATP UMP_UTP UMP/UTP CPS_Enzyme CPS Enzyme UMP_UTP->CPS_Enzyme Inhibition IMP IMP IMP->CPS_Enzyme Activation Ornithine Ornithine Ornithine->CPS_Enzyme Activation

Caption: Allosteric regulation of Carbamoyl Phosphate Synthetase.

G Acetyl-CoA Carboxylase Reaction and Inhibition cluster_reaction Catalytic Reaction cluster_inhibition Inhibition Bicarbonate Bicarbonate Carboxybiotin_E Carboxybiotin-Enzyme (Intermediate) Bicarbonate->Carboxybiotin_E + ATP + Biotin-E ATP ATP Biotin_E Biotin-Enzyme Malonyl_CoA Malonyl-CoA Carboxybiotin_E->Malonyl_CoA + Acetyl-CoA Acetyl_CoA Acetyl-CoA BC_Inhibitors Pyridopyrimidine 1 Aminooxazole 2 BC_Inhibitors->Carboxybiotin_E Inhibit BC Domain CT_Inhibitors Moiramide B Haloxyfop CT_Inhibitors->Malonyl_CoA Inhibit CT Domain Allosteric_Inhibitors ND-646 ACC_Enzyme ACC Enzyme Allosteric_Inhibitors->ACC_Enzyme Inhibit Dimerization

Caption: Inhibition points in the Acetyl-CoA Carboxylase reaction.

Experimental Protocols

Carbamoyl Phosphate Synthetase (CPS) Inhibition Assay Protocol

This protocol describes a coupled spectrophotometric assay to determine the activity and inhibition of Carbamoyl Phosphate Synthetase. The production of ADP, a product of the CPS reaction, is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

Materials:

  • Tris-HCl buffer (pH 7.5)

  • ATP

  • MgCl₂

  • KCl

  • L-glutamine

  • NaHCO₃

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Purified Carbamoyl Phosphate Synthetase

  • Inhibitor stock solution (e.g., UMP)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, L-glutamine, NaHCO₃, PEP, and NADH at their final desired concentrations.

  • Prepare inhibitor dilutions: Prepare a series of dilutions of the inhibitor (e.g., UMP) in the appropriate solvent (e.g., water or DMSO).

  • Set up the assay plate:

    • To each well of the 96-well plate, add the reaction mixture.

    • Add the desired concentration of the inhibitor or vehicle control to the respective wells.

    • Add the coupling enzymes, PK and LDH, to each well.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.

  • Initiate the reaction: Start the reaction by adding a pre-determined amount of purified CPS enzyme to each well.

  • Monitor the reaction: Immediately place the plate in the microplate spectrophotometer and measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ADP production by CPS.

  • Data analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • For allosteric inhibitors, kinetic data should be fitted to appropriate models to determine changes in Vmax and Km for the substrates.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay Protocol

This protocol outlines a malate (B86768) dehydrogenase-coupled spectrophotometric assay for measuring ACC activity and inhibition. The consumption of acetyl-CoA is coupled to the reduction of NAD⁺ by malate dehydrogenase in the presence of malate.

Materials:

  • HEPES buffer (pH 7.5)

  • ATP

  • MgCl₂

  • Citrate

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Acetyl-CoA

  • KHCO₃

  • NAD⁺

  • Malate

  • Malate Dehydrogenase (MDH)

  • Purified Acetyl-CoA Carboxylase (ACC1 or ACC2)

  • Inhibitor stock solution

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the assay buffer: Prepare a buffer containing HEPES, MgCl₂, citrate, BSA, and DTT.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer with ATP, KHCO₃, NAD⁺, and malate.

  • Prepare inhibitor dilutions: Prepare serial dilutions of the test inhibitor in a suitable solvent.

  • Set up the assay plate:

    • Add the reaction mixture to each well of the 96-well plate.

    • Add the inhibitor dilutions or vehicle control to the appropriate wells.

    • Add malate dehydrogenase to all wells.

  • Enzyme and substrate addition:

    • Add the purified ACC enzyme to each well.

    • Initiate the reaction by adding acetyl-CoA to each well.

  • Incubation and measurement: Incubate the plate at 37°C and monitor the increase in absorbance at 340 nm over time. The rate of NAD⁺ reduction is proportional to the rate of acetyl-CoA consumption by ACC.

  • Data analysis:

    • Determine the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

By providing a framework for comparing the inhibition of these two critical enzymes, this guide aims to facilitate a deeper understanding of the role of this compound in catalysis and to aid in the rational design of novel therapeutic agents.

References

A Comparative Guide to Indirect Detection Methods for Carboxyphosphate-Producing Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 18, 2025

Audience: Researchers, scientists, and drug development professionals.

Carboxyphosphate is a highly labile metabolic intermediate with a fleeting existence, making its direct detection and quantification a significant challenge in biochemical assays.[1] Consequently, researchers have developed various indirect methods to assay the activity of enzymes that utilize this compound as a transient intermediate, such as carbamoyl (B1232498) phosphate (B84403) synthetase (CPS).[2][3] This guide provides a comparative overview of two predominant indirect methodologies: continuous coupled enzymatic assays and end-point colorimetric assays, offering insights into their principles, performance, and protocols.

The activity of carbamoyl phosphate synthetase, which catalyzes the formation of carbamoyl phosphate from bicarbonate and ammonia (B1221849) or glutamine, serves as a practical model for this comparison.[4][5] The overall reaction involves the initial formation of the unstable this compound intermediate.[2]

Methodology Comparison

The two primary indirect methods for assaying this compound-producing enzyme activity—the continuous coupled enzymatic assay and the end-point colorimetric assay—offer distinct advantages and disadvantages. The continuous assay provides real-time kinetic data, while the end-point assay is often simpler to implement for a large number of samples.

Data Presentation: Quantitative Comparison of Assay Methods

The following table summarizes the key performance characteristics of the two assay types.

FeatureContinuous Coupled Enzymatic Assay (NADH-based)End-Point Colorimetric Assay (Phosphate-based)
Principle The production of ADP is coupled to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[6]The amount of inorganic phosphate produced is quantified at the end of the reaction using a colorimetric reagent (e.g., Molybdenum Blue).
Readout Real-time, kineticSingle time-point, end-point
Sensitivity HighModerate to High
Throughput ModerateHigh
Complexity Higher (requires coupling enzymes and careful optimization)Lower (simpler reagent preparation)
Cost Generally higher due to the need for purified coupling enzymes and cofactors.Generally lower.
Interferences Compounds that absorb at 340 nm, inhibitors of coupling enzymes.Reducing agents, high initial phosphate concentrations.

Experimental Protocols

Detailed methodologies for both a continuous coupled enzymatic assay and an end-point colorimetric assay for carbamoyl phosphate synthetase are provided below.

Continuous Coupled Enzymatic Assay Protocol (NADH-based)

This protocol is adapted from established methods for measuring ATPase activity by coupling ADP production to NADH oxidation.[6][7][8]

Principle: The ADP produced during the synthesis of carbamoyl phosphate is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of decrease in NADH absorbance at 340 nm is directly proportional to the rate of carbamoyl phosphate synthesis.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.6, 20 mM MgCl₂, 100 mM KCl.

  • Substrate Solution: 40 mM KHCO₃, 10 mM glutamine (or 50 mM NH₄Cl), 5 mM ATP.

  • Coupling Enzyme Mix (prepare fresh):

    • 100 U/mL Lactate Dehydrogenase (LDH)

    • 500 U/mL Pyruvate Kinase (PK)

    • 2.5 mM Phosphoenolpyruvate (PEP)

    • 1 mM NADH

  • Enzyme: Purified carbamoyl phosphate synthetase (CPS).

Procedure:

  • Prepare the assay buffer and substrate solution.

  • In a 96-well microplate, add the following to each well:

    • 150 µL of assay buffer

    • 20 µL of substrate solution

    • 20 µL of coupling enzyme mix

  • Initiate the reaction by adding 10 µL of purified carbamoyl phosphate synthetase at various concentrations.

  • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

  • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).[7]

End-Point Colorimetric Assay Protocol (Molybdenum Blue)

This protocol is based on the colorimetric determination of inorganic phosphate released during the enzymatic reaction.

Principle: The enzymatic reaction is allowed to proceed for a fixed time and is then stopped. The amount of inorganic phosphate produced is determined by the formation of a phosphomolybdate complex, which is then reduced to produce a blue-colored compound. The intensity of the blue color is proportional to the phosphate concentration.

Reagents:

  • Reaction Buffer: 50 mM HEPES, pH 7.6, 20 mM MgCl₂, 100 mM KCl.

  • Substrate Solution: 40 mM KHCO₃, 10 mM glutamine (or 50 mM NH₄Cl), 5 mM ATP.

  • Enzyme: Purified carbamoyl phosphate synthetase (CPS).

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).

  • Molybdenum Blue Reagent (prepare fresh as per manufacturer's instructions or as follows):

    • Solution A: 2.5 M H₂SO₄

    • Solution B: 20 g/L Ammonium molybdate

    • Solution C: 0.28 g/100 mL Potassium antimonyl tartrate

    • Solution D: 1.76 g/100 mL Ascorbic acid

    • Mixed Reagent: 10 mL A + 3 mL B + 1 mL C + 6 mL D.

  • Phosphate Standard: A series of known concentrations of KH₂PO₄ for generating a standard curve.

Procedure:

  • Prepare a phosphate standard curve by adding varying amounts of the phosphate standard to the reaction buffer.

  • In separate microcentrifuge tubes, set up the enzymatic reactions by mixing:

    • 100 µL of reaction buffer

    • 20 µL of substrate solution

    • 10 µL of purified carbamoyl phosphate synthetase

  • Incubate the reactions at 37°C for a predetermined time (e.g., 20 minutes).

  • Stop the reaction by adding 50 µL of 10% TCA.

  • Centrifuge the tubes at high speed for 5 minutes to pellet any precipitated protein.

  • Transfer 100 µL of the supernatant to a new 96-well microplate.

  • Add 100 µL of the Molybdenum Blue Mixed Reagent to each well.

  • Incubate at room temperature for 15-20 minutes for color development.

  • Measure the absorbance at a wavelength between 660 nm and 880 nm, depending on the specific protocol.

  • Determine the phosphate concentration in the samples by comparing the absorbance values to the phosphate standard curve.

Visualizations of Experimental Workflows and Signaling Pathways

Signaling Pathway of Carbamoyl Phosphate Synthesis

The following diagram illustrates the enzymatic reaction catalyzed by carbamoyl phosphate synthetase, which involves the transient intermediate, this compound.

Bicarbonate Bicarbonate This compound This compound (Unstable Intermediate) Bicarbonate->this compound ATP1 ATP ATP1->this compound CPS ADP1 ADP This compound->ADP1 Carbamate Carbamate This compound->Carbamate Ammonia Ammonia Ammonia->Carbamate CPS Carbamoyl_Phosphate Carbamoyl Phosphate Carbamate->Carbamoyl_Phosphate ATP2 ATP ATP2->Carbamoyl_Phosphate CPS ADP2 ADP Carbamoyl_Phosphate->ADP2

Caption: Carbamoyl phosphate synthesis pathway.

Experimental Workflow: Continuous Coupled Enzymatic Assay

This diagram outlines the workflow for the continuous coupled enzymatic assay.

prep Prepare Reagents (Buffer, Substrates, Enzyme Mix) mix Mix Reagents in Microplate prep->mix start Initiate Reaction with CPS mix->start measure Monitor Absorbance at 340 nm (Real-time) start->measure analyze Calculate Reaction Rate measure->analyze

Caption: Workflow for the continuous coupled assay.

Experimental Workflow: End-Point Colorimetric Assay

This diagram illustrates the steps involved in the end-point colorimetric assay.

prep Prepare Reagents & Standards react Start & Incubate Reaction prep->react stop Stop Reaction with TCA react->stop clarify Clarify by Centrifugation stop->clarify develop Add Molybdenum Blue Reagent & Develop Color clarify->develop measure Measure Absorbance develop->measure analyze Quantify Phosphate from Standard Curve measure->analyze

Caption: Workflow for the end-point colorimetric assay.

References

A Thermodynamic Showdown: Carboxyphosphate and its High-Energy Counterparts in Cellular Energetics

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, this guide provides a rigorous thermodynamic comparison of key high-energy intermediates, offering insights into the fundamental bioenergetics that drive life's essential processes. Here, we delve into the Gibbs free energy of hydrolysis for carboxyphosphate and other pivotal molecules, supported by detailed experimental methodologies and visual representations of their metabolic roles.

At the heart of cellular metabolism lies a currency of energy, traded in the form of high-energy phosphate (B84403) bonds. The transfer of these phosphate groups powers a vast array of biological processes, from muscle contraction to DNA synthesis. The spontaneity and energetic drive of these reactions are dictated by the change in Gibbs free energy (ΔG°') associated with the hydrolysis of these bonds. This guide offers a comparative analysis of this compound, a transient but critical intermediate, alongside well-characterized high-energy molecules.

The Energetic Landscape: A Comparative Table

The standard Gibbs free energy of hydrolysis (ΔG°') provides a direct measure of the energy released upon the cleavage of a phosphate bond by water. A more negative value signifies a greater release of energy and a higher "energy" status of the compound. The table below summarizes these values for this compound and other key high-energy intermediates.

CompoundStandard Gibbs Free Energy of Hydrolysis (ΔG°') (kJ/mol)
Phosphoenolpyruvate (PEP)-61.9
This compound (estimated) ~ -50
1,3-Bisphosphoglycerate (1,3-BPG)-49.4
Phosphocreatine-43.1
Adenosine Triphosphate (ATP to ADP)-30.5

Note: The value for this compound is an estimate, as it is a highly reactive, enzyme-bound intermediate, making direct experimental measurement challenging. Its high reactivity and role in driving the synthesis of carbamoyl (B1232498) phosphate, which itself has a high-energy bond, strongly suggest a Gibbs free energy of hydrolysis in the range of other very high-energy intermediates.

Unveiling the Energy: Experimental Protocols

The determination of the Gibbs free energy of hydrolysis is a cornerstone of bioenergetics research. Two primary experimental approaches are employed: isothermal titration calorimetry (ITC) and the determination from equilibrium constants.

Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry directly measures the heat change associated with a chemical reaction, in this case, the hydrolysis of a high-energy phosphate bond. This technique provides a direct measurement of the enthalpy change (ΔH), which is a major component of the Gibbs free energy.

Detailed Methodology:

  • Sample Preparation:

    • The high-energy phosphate compound (e.g., ATP) is prepared in a precisely known concentration in a suitable buffer (e.g., Tris-HCl) at a specific pH (typically 7.0).

    • The buffer composition must be identical for the sample and the titrant to minimize heats of dilution.

    • All solutions are thoroughly degassed to prevent the formation of air bubbles during the experiment, which would interfere with the heat measurements.

  • Instrument Setup:

    • An isothermal titration calorimeter is equilibrated at the desired temperature (e.g., 25°C).

    • The sample cell is filled with the solution of the high-energy intermediate.

    • The injection syringe is filled with the same buffer (for a hydrolysis experiment, the "titrant" is the buffer itself, and the reaction is initiated by the presence of water). In enzyme-catalyzed reactions, the syringe would contain the enzyme to initiate the reaction.

  • Titration and Data Acquisition:

    • A series of small, precise injections of the buffer are made into the sample cell.

    • The heat change accompanying each injection is measured by sensitive thermopiles. The instrument measures the power required to maintain a zero temperature difference between the sample and a reference cell.

    • The raw data is a series of heat-rate peaks corresponding to each injection.

  • Data Analysis:

    • The area under each peak is integrated to determine the heat change (q) for that injection.

    • The cumulative heat change is plotted against the molar ratio of the reactants.

    • For hydrolysis, the total heat change is determined and normalized to the moles of the reactant to calculate the enthalpy of hydrolysis (ΔH).

    • The Gibbs free energy (ΔG) is then calculated using the equation: ΔG = ΔH - TΔS where T is the absolute temperature and ΔS is the change in entropy. The entropy change can be estimated or determined through other methods.

Determination from the Equilibrium Constant (K'eq)

The standard Gibbs free energy change of a reaction is directly related to its equilibrium constant (K'eq). By measuring the concentrations of reactants and products at equilibrium, ΔG°' can be calculated.

Detailed Methodology:

  • Reaction Setup:

    • The hydrolysis reaction is allowed to proceed in a buffered solution at a constant temperature and pH.

    • If the uncatalyzed hydrolysis is slow, a specific enzyme (a phosphatase) is added to accelerate the attainment of equilibrium.

    • The initial concentrations of the high-energy intermediate are known.

  • Equilibrium Attainment and Sampling:

    • The reaction mixture is incubated until it reaches equilibrium, meaning the concentrations of reactants and products no longer change over time. This is monitored by taking samples at various time points.

    • Once equilibrium is reached, the reaction is quenched, for example, by adding a strong acid or by rapid freezing, to stop any further reaction.

  • Concentration Measurement:

    • The concentrations of the high-energy intermediate and its hydrolysis products (e.g., ADP, Pi for ATP hydrolysis) in the quenched samples are accurately measured.

    • Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, or specific enzymatic assays are used for quantification.

  • Calculation of K'eq and ΔG°':

    • The equilibrium constant (K'eq) is calculated from the measured equilibrium concentrations of products and reactants. For the hydrolysis of a compound A to products B and C: K'eq = ([B]eq * [C]eq) / [A]eq

    • The standard Gibbs free energy of hydrolysis (ΔG°') is then calculated using the following equation: ΔG°' = -RT ln(K'eq) where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.

Visualizing the Metabolic Context

The high-energy intermediates discussed do not exist in isolation but are integral players in central metabolic pathways. This compound, for instance, is a key intermediate in the synthesis of carbamoyl phosphate, a precursor for both the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis.

Urea_Cycle Bicarbonate Bicarbonate This compound This compound (enzyme-bound) Bicarbonate->this compound CPS I ATP1 ATP ATP1->this compound Carbamoyl_Phosphate Carbamoyl Phosphate This compound->Carbamoyl_Phosphate + NH3 Ammonia Ammonia Ammonia->Carbamoyl_Phosphate Citrulline Citrulline Carbamoyl_Phosphate->Citrulline OTC Ornithine Ornithine Ornithine->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASS Aspartate Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine ASL Arginine->Ornithine Urea Urea Arginine->Urea Arginase

Figure 1. The Urea Cycle Pathway.

The diagram above illustrates the central role of carbamoyl phosphate (synthesized via the transient this compound intermediate) in the urea cycle, a critical pathway for the disposal of nitrogenous waste.

Experimental_Workflow Start Start: Define Reaction Method_Choice Choose Method Start->Method_Choice ITC Isothermal Titration Calorimetry (ITC) Method_Choice->ITC Direct Measurement Equilibrium Equilibrium Constant (K'eq) Method_Choice->Equilibrium Indirect Measurement ITC_Prep Sample Preparation (Buffer Matching, Degassing) ITC->ITC_Prep Eq_Setup Reaction Setup & Equilibration Equilibrium->Eq_Setup ITC_Run Run ITC Experiment ITC_Prep->ITC_Run ITC_Analysis Data Analysis (Peak Integration -> ΔH) ITC_Run->ITC_Analysis Final_Calc Calculate ΔG°' ITC_Analysis->Final_Calc ΔG = ΔH - TΔS Eq_Measure Measure [Reactants] & [Products] at Equilibrium Eq_Setup->Eq_Measure Eq_Calc Calculate K'eq Eq_Measure->Eq_Calc Eq_Calc->Final_Calc ΔG°' = -RT ln(K'eq)

Figure 2. Experimental Workflow.

This diagram outlines the generalized workflow for the experimental determination of the standard Gibbs free energy of hydrolysis for high-energy intermediates, showcasing the two primary methodologies.

Safety Operating Guide

Navigating the Unstable: Proper Disposal Procedures for Carboxyphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective management of chemical intermediates is paramount to ensuring laboratory safety and regulatory compliance. Carboxyphosphate, a critical but highly unstable intermediate in several biochemical pathways, presents unique challenges for handling and disposal due to its short half-life of approximately 70 milliseconds.[1] This guide provides essential safety and logistical information, offering a procedural, step-by-step approach to the proper disposal of this compound, grounded in the best practices for managing reactive phosphate (B84403) compounds.

Immediate Safety and Handling Protocols

Given the transient nature of this compound, it is typically generated in situ for immediate use in enzymatic reactions.[1][2] Direct handling of isolated this compound is uncommon in a laboratory setting. However, the principles of safe handling for its precursors and reaction mixtures are critical. The following personal protective equipment (PPE) should be considered standard practice when working with reagents that will form this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety goggles or a face shieldProtects against splashes of reagents and reaction mixtures.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with potentially hazardous starting materials and byproducts.
Body Protection Laboratory coatProvides a barrier against spills and contamination.

All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure to any volatile reagents.[3]

Step-by-Step Disposal Protocol for this compound-Containing Waste

The disposal of waste containing the short-lived this compound intermediate should focus on the safe management of the entire reaction mixture. The following protocol is based on general guidelines for laboratory chemical waste and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.[3][4]

  • Waste Segregation:

    • Liquid Waste: Aqueous solutions from reactions involving this compound should be collected in a designated, leak-proof hazardous waste container.[3] Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS guidelines.[3]

    • Solid Waste: Collect all solid waste contaminated with the reaction mixture, such as pipette tips, tubes, and weighing paper, in a separate, clearly labeled hazardous waste container.[3]

  • Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical names of all components in the waste mixture.

    • The concentration of each component.

    • The words "Hazardous Waste".

    • The date the waste was first added to the container.[3]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[3] This area should be secure and away from general laboratory traffic.

  • Spill Cleanup: In the event of a small spill of the reaction mixture:

    • Restrict access to the spill area.[3]

    • Wearing appropriate PPE, absorb the liquid with an inert, non-combustible material such as sand, vermiculite, or absorbent pads.[3]

    • Carefully collect the contaminated absorbent material into a designated hazardous waste container.[3]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[3]

    • Ensure the spill area is well-ventilated.[3]

  • Final Disposal:

    • Coordinate with your institution's EHS department for the pickup and final disposal of the hazardous waste.[4]

    • Do not discharge any chemical waste to the sewer via sink drains unless you have explicit approval from your EHS department.[4]

    • Hazardous wastes must not be disposed of by evaporation in a fume hood.[4]

Experimental Protocols

Due to the high reactivity and short half-life of this compound, specific experimental protocols for its disposal are not available. The disposal procedures outlined above are derived from established safety protocols for handling and disposing of general laboratory chemical waste, particularly phosphate-containing compounds. The key principle is to manage the entire waste stream from the reaction in which this compound was generated.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste containing this compound.

cluster_0 Preparation cluster_1 Waste Generation & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Generate this compound Containing Waste A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Segregate Liquid Waste into Hazardous Waste Container C->D E Segregate Solid Waste into Separate Hazardous Waste Container C->E F Label Waste Containers Clearly and Accurately D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact Institutional EHS for Waste Pickup G->H I EHS Manages Final Disposal H->I

Caption: Workflow for the safe disposal of this compound-containing laboratory waste.

Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety. It is not a substitute for a formal risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. Always follow the specific procedures and regulations established by your institution.

References

Personal protective equipment for handling Carboxyphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of Carboxyphosphate.

Immediate Safety and Handling

Given the presumed instability of this compound, a comprehensive approach to personal protective equipment (PPE) is mandatory to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum Recommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shieldProtects against potential splashes of reactive materials.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene)Provides a robust barrier against skin contact with a potentially corrosive or reactive substance.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pantsOffers protection against splashes and potential exothermic reactions.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust generation.Protects against inhalation of potentially harmful airborne particles.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation : Before handling, ensure that an emergency shower and eyewash station are readily accessible and have been recently tested. All personnel involved must be trained on the potential hazards and emergency procedures.

  • Engineering Controls : All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Handling :

    • Use the smallest quantities of the substance necessary for the experiment.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Ensure adequate ventilation at all times.

    • Do not eat, drink, or smoke in the laboratory area.

    • Wash hands thoroughly after handling.

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent harm to personnel and the environment.

  • Waste Segregation : All waste contaminated with this compound, including gloves, disposable lab coats, and bench paper, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Disposal :

    • Do not dispose of this compound down the drain or in the regular trash.

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1][2]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of reactive chemical waste.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety when working with this compound.

Experimental Workflow: Safe Handling of this compound A Risk Assessment (Review available data, consider instability) B Select Appropriate PPE (Goggles, face shield, double gloves, lab coat) A->B C Prepare Work Area (Chemical fume hood, emergency equipment ready) B->C D Handle this compound (Use minimal quantities, avoid contact) C->D E Decontaminate Work Area & Equipment D->E F Segregate & Label Waste E->F G Dispose of Waste via EHS F->G

Caption: Logical flow for safe handling of this compound.

References

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